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  • Product: 5-Methoxy-2-phenylaniline hydrochloride
  • CAS: 107624-16-8

Core Science & Biosynthesis

Foundational

A Comprehensive Guide to the Synthesis and Characterization of 5-Methoxy-2-phenylaniline Hydrochloride

Abstract This technical guide provides a detailed exploration of the synthesis and characterization of 5-Methoxy-2-phenylaniline hydrochloride, a substituted diphenylamine derivative with significant potential in pharmac...

Author: BenchChem Technical Support Team. Date: January 2026

Abstract

This technical guide provides a detailed exploration of the synthesis and characterization of 5-Methoxy-2-phenylaniline hydrochloride, a substituted diphenylamine derivative with significant potential in pharmaceutical and materials science research. We present two robust and widely adopted synthetic strategies for the core amine structure: the Palladium-catalyzed Suzuki-Miyaura coupling and the Copper-catalyzed Ullmann condensation. The rationale behind the selection of each pathway is discussed, weighing the benefits of mild reaction conditions and functional group tolerance against catalyst cost and reaction setup. This guide furnishes detailed, step-by-step protocols for synthesis, purification, and final salt formation. Furthermore, a comprehensive characterization framework is provided, detailing the expected outcomes from Nuclear Magnetic Resonance (¹H and ¹³C NMR), Infrared (IR) Spectroscopy, and Mass Spectrometry (MS). All methodologies are designed to be self-validating, ensuring researchers can confidently replicate these procedures and verify the identity, purity, and integrity of the target compound.

Introduction

The 2-aminodiphenylamine scaffold is a privileged structure in medicinal chemistry, forming the core of numerous biologically active molecules. The introduction of a phenyl group ortho to the amino functionality imparts specific conformational constraints and lipophilicity that can be crucial for molecular recognition at biological targets. The methoxy substituent at the 5-position further modulates the electronic properties of the aniline ring, influencing its pKa, nucleophilicity, and metabolic stability.

5-Methoxy-2-phenylaniline hydrochloride is, therefore, a valuable building block for the synthesis of complex molecular architectures. This guide provides a field-proven perspective on its preparation and rigorous analysis, moving beyond a simple recitation of steps to explain the underlying chemical principles that govern the selection of reagents, conditions, and analytical methods.

Synthetic Strategies: A Comparative Approach

The primary challenge in synthesizing the target compound is the formation of the C-C or C-N bond that connects the two aromatic rings. We will detail two powerful transition-metal-catalyzed cross-coupling reactions to achieve this transformation.

Preferred Method: Synthesis via Suzuki-Miyaura Coupling

The Suzuki-Miyaura coupling is often the method of choice for constructing biaryl systems due to its exceptionally mild reaction conditions, broad functional group tolerance, and the commercial availability of a vast library of boronic acids.[1][2][3] The stability and low toxicity of the organoboron reagents are additional significant advantages.[2]

Reaction Scheme:

Causality and Mechanistic Insight: The reaction proceeds via a well-established catalytic cycle involving a palladium catalyst.[3][4] The base is critical for the activation of the boronic acid to form a more nucleophilic boronate species, which facilitates the transfer of the aryl group to the palladium center (transmetalation).[1][4]

Suzuki_Catalytic_Cycle pd0 Pd(0) Catalyst oxidative_add Oxidative Addition pd0->oxidative_add pd_complex Aryl-Pd(II)-Halide Complex oxidative_add->pd_complex transmetalation Transmetalation pd_complex->transmetalation diorgano_pd Diaryl-Pd(II) Complex transmetalation->diorgano_pd reductive_elim Reductive Elimination diorgano_pd->reductive_elim reductive_elim->pd0 product Product (Ar-Ar') reductive_elim->product aryl_halide Bromobenzene (Ar-X) aryl_halide->oxidative_add boronic_acid Arylboronic Acid + Base (Ar'-B(OR)2) boronic_acid->transmetalation

Fig 1. Generalized Catalytic Cycle of the Suzuki-Miyaura Coupling.
  • Reaction Setup: To a flame-dried Schlenk flask, add (2-Amino-4-methoxyphenyl)boronic acid (1.0 eq), Palladium(II) acetate (0.02 eq), and a suitable phosphine ligand such as SPhos (0.04 eq).

  • Inert Atmosphere: Seal the flask, and evacuate and backfill with an inert gas (Argon or Nitrogen) three times. This is critical as the Pd(0) active catalyst is oxygen-sensitive.

  • Reagent Addition: Under a positive pressure of inert gas, add bromobenzene (1.1 eq), a suitable solvent (e.g., 1,4-dioxane or Toluene/Water mixture), and an aqueous solution of a base (e.g., K₂CO₃ or K₃PO₄, 3.0 eq).

  • Reaction: Heat the mixture to 80-100 °C and stir vigorously for 12-24 hours. Monitor the reaction progress by TLC or LC-MS.

  • Workup: Cool the reaction to room temperature. Dilute with ethyl acetate and water. Separate the organic layer, and extract the aqueous layer twice more with ethyl acetate.

  • Purification: Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure. Purify the crude residue by column chromatography on silica gel to yield 5-Methoxy-2-phenylaniline as the free base.

Suzuki_Workflow cluster_prep Preparation cluster_reaction Reaction cluster_workup Workup & Purification reagents 1. Combine Boronic Acid, Pd Catalyst, & Ligand inert 2. Establish Inert Atmosphere (Ar/N2) reagents->inert addition 3. Add Aryl Halide, Solvent, & Base inert->addition heat 4. Heat (80-100°C) & Stir (12-24h) addition->heat monitor 5. Monitor Progress (TLC / LC-MS) heat->monitor cool 6. Cool & Dilute (EtOAc / H2O) monitor->cool extract 7. Liquid-Liquid Extraction cool->extract purify 8. Column Chromatography extract->purify product Pure 5-Methoxy-2-phenylaniline (Free Base) purify->product

Fig 2. Experimental Workflow for Suzuki-Miyaura Synthesis.
Alternative Method: Synthesis via Ullmann Condensation

The Ullmann condensation is a classic, copper-catalyzed method for forming C-N bonds.[5][6] While traditional protocols required harsh conditions (high temperatures, stoichiometric copper), modern variations with ligands like 1,10-phenanthroline allow the reaction to proceed under significantly milder conditions.[7] This method is particularly useful when the corresponding boronic acid is unstable or commercially unavailable.

Reaction Scheme:

Causality and Rationale: This reaction involves the coupling of an aryl halide with an amine. The copper(I) catalyst is believed to undergo oxidative addition to the aryl halide, followed by coordination of the amine and subsequent reductive elimination to form the product and regenerate the catalyst.[6] The use of a high-boiling polar solvent like DMF or NMP is typical to ensure solubility and achieve the necessary reaction temperatures.[5]

  • Reaction Setup: In an oven-dried flask, combine 2-Bromo-4-methoxyaniline (1.0 eq), Copper(I) iodide (CuI, 0.1 eq), a ligand (e.g., 1,10-phenanthroline, 0.2 eq), and a strong base (e.g., K₂CO₃ or Cs₂CO₃, 2.0 eq).

  • Reagent Addition: Add aniline (1.5 eq) and a dry, polar aprotic solvent (e.g., DMF or NMP).

  • Inert Atmosphere: Purge the flask with an inert gas (Argon or Nitrogen).

  • Reaction: Heat the mixture to 110-140 °C and stir for 24-48 hours, monitoring by TLC or LC-MS.

  • Workup: Cool the reaction mixture and pour it into a stirred solution of aqueous ammonia to complex with the copper catalyst. Extract the product with ethyl acetate.

  • Purification: Wash the combined organic layers with water and brine, dry over Na₂SO₄, filter, and concentrate. Purify the crude product by column chromatography.

Final Step: Hydrochloride Salt Formation

Conversion to the hydrochloride salt enhances the compound's stability, crystallinity, and aqueous solubility.

  • Dissolution: Dissolve the purified 5-Methoxy-2-phenylaniline free base in a minimal amount of a suitable solvent, such as diethyl ether or ethyl acetate.

  • Acidification: Slowly add a solution of HCl in diethyl ether (typically 2M) dropwise with stirring.

  • Precipitation: The hydrochloride salt will precipitate out of the solution. Continue addition until no further precipitation is observed.

  • Isolation: Collect the solid by vacuum filtration, wash with cold diethyl ether to remove any excess acid, and dry under vacuum to yield the final product.

Purification and Quality Control

Rigorous purification and analysis are essential to validate the outcome of the synthesis.

Purity Assessment by HPLC-MS

High-Performance Liquid Chromatography coupled with Mass Spectrometry (HPLC-MS or UHPLC-MS) is the definitive technique for assessing the purity of the final compound.[8]

ParameterTypical ConditionRationale
Column C18 Reverse-Phase (e.g., 100 x 2.1 mm, 1.8 µm)Provides excellent separation for aromatic compounds.
Mobile Phase A Water + 0.1% Formic AcidAcid modifier improves peak shape and ionization efficiency.
Mobile Phase B Acetonitrile or Methanol + 0.1% Formic AcidOrganic solvent for eluting the compound.
Gradient 10% to 95% B over 5-10 minutesEnsures elution of the product while separating impurities.
Flow Rate 0.2 - 0.4 mL/minStandard flow rate for analytical columns.
Column Temp. 40 °CImproves peak symmetry and reduces viscosity.
MS Ionization Electrospray Ionization, Positive Mode (ESI+)Aromatic amines readily form [M+H]⁺ ions.[8]

Comprehensive Characterization Data

The structural identity of the synthesized compound must be unequivocally confirmed through a suite of spectroscopic techniques.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR provides detailed information about the carbon-hydrogen framework of the molecule.

¹H NMR (Predicted) ¹³C NMR (Predicted)
Shift (ppm) Description
~7.40 - 7.20Multiplet, 5H (unsubstituted phenyl ring)
~6.80 - 6.60Multiplet, 3H (substituted aniline ring)
~5.0 (broad)Singlet, 2H (-NH₂)
~3.75Singlet, 3H (-OCH₃)

Note: Chemical shifts are predictions and may vary based on solvent and concentration.

Infrared (IR) Spectroscopy

IR spectroscopy is used to identify the presence of key functional groups. The spectrum of an aromatic primary amine is characterized by several distinct bands.[9][10]

Frequency (cm⁻¹) Vibration Type Expected Intensity
3500 - 3300N-H Stretch (asymmetric & symmetric)Medium (two bands)
3100 - 3000Aromatic C-H StretchMedium to Weak
1620 - 1580N-H Bending (Scissoring)Medium to Strong
1600, 1500Aromatic C=C BendingMedium to Strong
1330 - 1250Aromatic C-N StretchStrong
1250 - 1200Aryl-O Stretch (asymmetric)Strong
1050 - 1020Aryl-O Stretch (symmetric)Medium
Mass Spectrometry (MS)

Mass spectrometry provides information about the mass and fragmentation pattern of the molecule, confirming its molecular weight and elemental composition.

Technique Expected Ion (m/z) for Free Base Purpose
Low-Res MS (ESI+) 214.12 [M+H]⁺Rapid confirmation of molecular weight.
High-Res MS (HRMS) Calculated for C₁₃H₁₄NO⁺: 214.1070Provides high-accuracy mass for elemental composition confirmation.
EI-MS Fragmentation M⁺ at m/z 213. Fragments may include loss of CH₃, OCH₃.Provides structural information based on fragmentation patterns.[11][12]

Safety, Handling, and Storage

  • Safety: Handle all reagents and the final product in a well-ventilated fume hood. Wear appropriate personal protective equipment (PPE), including safety glasses, lab coat, and gloves. Arylamines should be treated as potentially toxic.

  • Handling: Palladium catalysts can be pyrophoric and should be handled under an inert atmosphere. Solutions of HCl are corrosive.

  • Storage: Store the final 5-Methoxy-2-phenylaniline hydrochloride in a tightly sealed container in a cool, dry, and dark place to prevent degradation.

Conclusion

This guide has detailed two effective synthetic routes for the preparation of 5-Methoxy-2-phenylaniline hydrochloride, with a focus on the robust and versatile Suzuki-Miyaura coupling. By following the comprehensive protocols for synthesis, purification, and characterization, researchers can confidently produce and validate this valuable chemical intermediate. The provided spectroscopic data serves as a benchmark for quality control, ensuring the material is suitable for subsequent applications in drug discovery and materials science.

References

  • Direct detection of diphenylamino radical formed by oxidation of diphenylamine using atmospheric pressure chemical ionization mass spectrometry.
  • Vibrational Spectra of Aniline in Gas Phase: An Ab-Initio Study. Semantic Scholar.
  • Chapter-20: Infrared spectroscopy (Identifying Compounds or ligands).
  • Infrared Spectroscopy.
  • Study on Infrared Spectra of Poly Aniline Synthesized by Chemical Oxid
  • Diphenylamine. NIST WebBook.
  • (5-Methoxy-2-methyl-phenyl)amine - Optional[Vapor Phase IR] - Spectrum. SpectraBase.
  • Ullmann condens
  • FT-IR spectra of Pure components: aniline (a), N-methylaniline (b),...
  • Diphenylamine | C6H5NHC6H5 | CID 11487. PubChem.
  • 5-Methoxy-2-phenoxyaniline | C13H13NO2 | CID 9429819. PubChem.
  • Comparison of gas chromatographic techniques for the analysis of iodinated derivatives of arom
  • Synthesis of 5-(ethylsulfonyl)-2-methoxyaniline: An important pharmacological fragment of VEGFR2 and other inhibitors. PMC - NIH.
  • Supplementary M
  • PARA-METHOXY-N-PHENYLANILINE. SpectraBase.
  • Ullmann Reaction. Organic Chemistry Portal.
  • Simple and rapid detection of aromatic amines using a thin layer chromatography plate.
  • Supplementary Inform
  • Determination of Aromatic Amines Using Solid-Phase Microextraction Based on an Ionic Liquid-Medi
  • Ligand-Accelerated Catalysis of the Ullmann Condensation: Application to Hole Conducting Triarylamines. Organic Chemistry Portal.
  • Comparison of the Characteristic Mass Fragmentations of Phenethylamines and Tryptamines by Electron Ionization Gas Chromatography Mass Spectrometry, Electrospray and Matrix-Assisted Laser Desorption Ioniz
  • Analysis of heterocyclic aromatic amines using selective extraction by magnetic molecularly imprinted polymers coupled with liqu.
  • Suzuki Coupling. Organic Chemistry Portal.
  • Diphenylamine(122-39-4)IR1. ChemicalBook.
  • 5-Methoxy-2-nitroaniline - Optional[15N NMR] - Chemical Shifts. SpectraBase.
  • 2-Methoxy-5-methylaniline(120-71-8) 1H NMR spectrum. ChemicalBook.
  • Determination and Quantification of Primary Aromatic Amine in Printer Ink. LCGC North America.
  • Synthesis and characterization of 5-methoxy-2-methyl-N,N-dialkyl
  • Organoborane coupling reactions (Suzuki coupling). PMC - NIH.
  • Suzuki-Miyaura Coupling |Basics|Mechanism|Examples| ChemOrgChem. YouTube.
  • Application Notes and Protocols for the Synthesis of 4-Methyl-2-(4-methylphenoxy)
  • Application Notes and Protocols for the Suzuki-Miyaura Coupling of 2-Amino-4-bromopyridine with Arylboronic Acids. Benchchem.
  • The Suzuki Reaction. Andrew G Myers Research Group, Harvard University.

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Exploratory

An In-depth Technical Guide to the Physicochemical Properties of 5-Methoxy-2-phenylaniline hydrochloride

For correspondence: Abstract This technical guide provides a comprehensive examination of the physicochemical properties of 5-Methoxy-2-phenylaniline hydrochloride (CAS No: 107624-16-8), a compound of interest in contemp...

Author: BenchChem Technical Support Team. Date: January 2026

For correspondence:

Abstract

This technical guide provides a comprehensive examination of the physicochemical properties of 5-Methoxy-2-phenylaniline hydrochloride (CAS No: 107624-16-8), a compound of interest in contemporary chemical and pharmaceutical research. This document is structured to serve as a vital resource for researchers, scientists, and professionals in drug development, offering a detailed exploration of the compound's structural and chemical characteristics. The guide delves into methodologies for determining key parameters such as solubility, melting point, and pKa, while also providing a framework for analytical characterization using techniques like HPLC, NMR, FTIR, and mass spectrometry. By synthesizing theoretical predictions with established experimental protocols, this guide aims to equip researchers with the foundational knowledge necessary for the effective handling, analysis, and application of this compound.

Introduction: The Significance of 5-Methoxy-2-phenylaniline hydrochloride in Research

Substituted phenylanilines are a class of compounds that feature prominently in medicinal chemistry and materials science due to their versatile structural motifs and potential for diverse biological activities. 5-Methoxy-2-phenylaniline hydrochloride, with its distinct arrangement of a methoxy group and a phenyl ring on the aniline scaffold, presents a unique electronic and steric profile. The hydrochloride salt form is often utilized to enhance solubility and stability, critical attributes for compounds in the drug discovery pipeline. A thorough understanding of its physicochemical properties is paramount for its rational application in research and development, influencing everything from reaction kinetics in synthesis to bioavailability in biological systems.

This guide is designed to provide an in-depth, yet accessible, technical overview. It moves beyond a simple recitation of data, offering insights into the causality behind experimental choices and the logic of analytical methodologies.

Molecular Structure and Identification

A foundational understanding of 5-Methoxy-2-phenylaniline hydrochloride begins with its molecular identity.

Chemical Structure

The chemical structure of 5-Methoxy-2-phenylaniline hydrochloride is characterized by a central aniline ring substituted with a methoxy group at the 5-position and a phenyl group at the 2-position. The amine functional group is protonated to form the hydrochloride salt.

Diagram 1: Chemical Structure of 5-Methoxy-2-phenylaniline hydrochloride

Caption: 2D representation of 5-Methoxy-2-phenylaniline hydrochloride.

Basic Chemical Information

A summary of the fundamental identifiers and properties of 5-Methoxy-2-phenylaniline hydrochloride is provided in the table below.

PropertyValueSource
CAS Number 107624-16-8[1]
Molecular Formula C₁₃H₁₄ClNO[1]
Molecular Weight 235.71 g/mol [1]
Canonical SMILES COC1=CC(=C(C=C1)N)C2=CC=CC=C2.Cl
InChI Key InChIKey=QJDYQRKYHYSXQE-UHFFFAOYSA-N

Physicochemical Properties and Their Determination

The behavior of a compound in various physical and chemical environments is dictated by its intrinsic properties. This section details key physicochemical parameters and the established methodologies for their determination.

Solubility

Solubility is a critical parameter that influences a compound's utility in various applications, from formulation to biological assays. As a hydrochloride salt, 5-Methoxy-2-phenylaniline hydrochloride is expected to exhibit improved aqueous solubility compared to its free base.

SolventPredicted Solubility
WaterModerately Soluble
MethanolSoluble
EthanolSoluble
Dimethyl Sulfoxide (DMSO)Soluble
DichloromethaneSlightly Soluble
HexanesInsoluble

The shake-flask method is a well-established technique for determining the equilibrium solubility of a compound.[2]

  • Preparation of Saturated Solution: Add an excess amount of 5-Methoxy-2-phenylaniline hydrochloride to a known volume of the desired solvent in a sealed vial.

  • Equilibration: Agitate the vial at a constant temperature (e.g., 25 °C) for a sufficient period (typically 24-48 hours) to ensure equilibrium is reached.

  • Phase Separation: Centrifuge the suspension to pellet the excess solid.

  • Quantification: Carefully withdraw a known volume of the supernatant and dilute it appropriately. Analyze the concentration of the dissolved compound using a validated analytical method, such as High-Performance Liquid Chromatography (HPLC) with UV detection.

  • Calculation: The solubility is calculated from the measured concentration in the saturated solution.

Diagram 2: Workflow for Shake-Flask Solubility Determination

G A Add excess compound to solvent B Equilibrate with agitation (24-48h) A->B C Centrifuge to separate solid B->C D Withdraw and dilute supernatant C->D E Quantify by HPLC-UV D->E F Calculate Solubility E->F

Caption: Step-by-step process for determining equilibrium solubility.

Melting Point

The melting point is a key indicator of a compound's purity. For a pure crystalline solid, the melting range is typically narrow.

As a hydrochloride salt of an organic amine, 5-Methoxy-2-phenylaniline hydrochloride is expected to be a crystalline solid at room temperature with a relatively high melting point. Impurities will typically lead to a depression and broadening of the melting range.

The capillary melting point method is a standard and reliable technique.[3][4]

  • Sample Preparation: Finely powder a small amount of the crystalline 5-Methoxy-2-phenylaniline hydrochloride.

  • Capillary Loading: Tap the open end of a capillary tube into the powdered sample to introduce a small amount of the material. Invert the tube and tap the sealed end on a hard surface to pack the sample into the bottom. A sample height of 2-3 mm is ideal.

  • Measurement: Place the loaded capillary into a melting point apparatus. Heat the sample at a controlled rate (initially rapid to approach the melting point, then slow, e.g., 1-2 °C/min, near the melting point).

  • Observation: Record the temperature at which the first liquid appears (onset of melting) and the temperature at which the last solid particle melts (completion of melting). This range is the melting point.

Acidity Constant (pKa)

The pKa value provides insight into the ionization state of a molecule at a given pH. For 5-Methoxy-2-phenylaniline hydrochloride, the pKa of the anilinium ion is of primary interest.

The basicity of the aniline nitrogen is influenced by the electronic effects of the substituents. The methoxy group is electron-donating through resonance, which would be expected to increase the basicity (and thus the pKa of the conjugate acid) compared to aniline. Conversely, the phenyl group can be weakly electron-withdrawing. The predicted pKa of the anilinium ion is likely to be in the range of 4-5.

Potentiometric titration is a precise method for determining the pKa of ionizable compounds.[5][6]

  • Sample Preparation: Accurately weigh a sample of 5-Methoxy-2-phenylaniline hydrochloride and dissolve it in a suitable solvent, typically a mixture of water and an organic co-solvent (e.g., ethanol or methanol) to ensure solubility.

  • Titration Setup: Place the solution in a thermostatted vessel and use a calibrated pH electrode to monitor the pH.

  • Titration: Titrate the solution with a standardized solution of a strong base (e.g., NaOH), adding the titrant in small, precise increments.

  • Data Acquisition: Record the pH of the solution after each addition of the titrant.

  • Data Analysis: Plot the pH versus the volume of titrant added. The pKa is the pH at the half-equivalence point.

Analytical Characterization

A suite of analytical techniques is essential for confirming the identity, purity, and structure of 5-Methoxy-2-phenylaniline hydrochloride.

High-Performance Liquid Chromatography (HPLC)

HPLC is a cornerstone technique for assessing the purity of pharmaceutical compounds and for quantifying their concentration.[7]

A reverse-phase HPLC method is generally suitable for the analysis of amine hydrochloride salts.

  • Chromatographic System:

    • Column: C18 stationary phase (e.g., 4.6 x 150 mm, 5 µm).

    • Mobile Phase: A gradient elution using a mixture of an aqueous buffer (e.g., 0.1% formic acid in water) and an organic solvent (e.g., acetonitrile or methanol).

    • Flow Rate: Typically 1.0 mL/min.

    • Column Temperature: Maintained at a constant temperature (e.g., 30 °C).

    • Detection: UV detector set at a wavelength of maximum absorbance for the compound.

  • Sample Preparation: Dissolve an accurately weighed amount of 5-Methoxy-2-phenylaniline hydrochloride in the mobile phase or a suitable solvent to a known concentration.

  • Analysis: Inject a known volume of the sample solution into the HPLC system and record the chromatogram.

  • Purity Assessment: The purity is determined by the area percentage of the main peak relative to the total area of all peaks in the chromatogram.

Diagram 3: HPLC Purity Analysis Workflow

G cluster_prep Sample Preparation cluster_analysis HPLC Analysis cluster_data Data Processing A Weigh Compound B Dissolve in Solvent A->B C Known Concentration B->C D Inject into HPLC C->D E Record Chromatogram D->E F Integrate Peaks E->F G Calculate Area % F->G H Determine Purity G->H

Caption: Workflow for assessing compound purity using HPLC.

Spectroscopic Analysis

Spectroscopic methods provide invaluable information about the molecular structure and functional groups present in 5-Methoxy-2-phenylaniline hydrochloride.

NMR spectroscopy is the most powerful tool for elucidating the detailed molecular structure of organic compounds.

  • ¹H NMR Spectroscopy (Predicted): The proton NMR spectrum is expected to show distinct signals for the aromatic protons on both the aniline and phenyl rings, with chemical shifts influenced by the methoxy and amino groups. A singlet for the methoxy protons and a broad signal for the amine protons (which may exchange with D₂O) are also anticipated.

  • ¹³C NMR Spectroscopy (Predicted): The carbon NMR spectrum will reveal the number of unique carbon atoms in the molecule. The chemical shifts of the aromatic carbons will be indicative of the electronic environment created by the substituents.

FTIR spectroscopy is used to identify the functional groups present in a molecule based on their characteristic vibrational frequencies.

  • Expected FTIR Absorption Bands:

    • N-H stretch (amine salt): A broad band in the region of 2400-3200 cm⁻¹.

    • C-H stretch (aromatic): Signals typically above 3000 cm⁻¹.

    • C=C stretch (aromatic): Peaks in the 1450-1600 cm⁻¹ region.

    • C-O stretch (methoxy): A strong absorption around 1250 cm⁻¹ (asymmetric) and 1040 cm⁻¹ (symmetric).

    • C-N stretch: In the 1250-1350 cm⁻¹ range.

Mass spectrometry provides information about the molecular weight and fragmentation pattern of a molecule, aiding in its identification.

  • Expected Fragmentation: In techniques like electrospray ionization (ESI), the molecular ion corresponding to the free base ([M+H]⁺) is expected to be observed. Fragmentation may involve the loss of the methoxy group or cleavage of the bond between the two aromatic rings.

Stability Considerations

The stability of a compound under various conditions is a critical factor in its handling, storage, and application.

As an amine hydrochloride salt, 5-Methoxy-2-phenylaniline hydrochloride is generally expected to be more stable than its free base form.[8] The protonation of the amine group reduces its susceptibility to oxidative degradation. However, like many organic compounds, it may be sensitive to light and high temperatures over extended periods. Stability studies, typically involving HPLC analysis of samples stored under controlled conditions (e.g., different temperatures and humidity levels), are recommended to establish appropriate storage conditions and shelf-life.

Potential Biological Relevance

While specific biological activity data for 5-Methoxy-2-phenylaniline hydrochloride is not extensively documented, the phenylaniline scaffold is present in a variety of biologically active molecules. Compounds with this core structure have been investigated for a range of therapeutic applications, including as kinase inhibitors and anti-inflammatory agents. The methoxy substitution is a common feature in many neuroactive compounds, as it can influence lipophilicity and interactions with biological targets. Further in vitro and in vivo screening would be necessary to elucidate the specific biological profile of this compound.

Conclusion

This technical guide has provided a comprehensive overview of the key physicochemical properties of 5-Methoxy-2-phenylaniline hydrochloride. By integrating theoretical predictions with established, detailed experimental protocols, this document serves as a practical resource for scientists and researchers. A thorough understanding and application of these principles are essential for the successful use of this compound in chemical synthesis, analytical development, and early-stage drug discovery. The methodologies outlined herein provide a robust framework for the characterization and quality control of 5-Methoxy-2-phenylaniline hydrochloride and related molecules.

References

  • 5-Methoxy-2-phenylaniline hydrochloride, 95% Purity, C13H14ClNO, 1 gram. (n.d.).
  • Determination of the pKa values of some selected aromatic amines and naturally occurring compounds in polar and non-polar solvents at 25OC. (2015). ResearchGate. Retrieved from [Link]

  • Melting point determination. (n.d.). Retrieved from [Link]

  • Determination of the pKa values of some selected aromatic amines and naturally occurring compounds in polar and non-polar solvents at 25oC. (2015). University of Ibadan Journals. Retrieved from [Link]

  • <1236> Solubility Measurements. (2016). USP-NF. Retrieved from [Link]

  • HPLC Testing and Analysis - Detailed Guide for Accurate Results. (2024). Torontech. Retrieved from [Link]

  • Melting point determination. (n.d.). SSERC. Retrieved from [Link]

  • Why Is HPLC Ideal for Chemical Purity Testing?. (n.d.). Moravek. Retrieved from [Link]

  • SPECTROPHOTOMETRIC DETERMINATION OF THE PKA'S OF SOME AROMATIC AMINES. (1962). DTIC. Retrieved from [Link]

  • Physical Properties: Solubility Classification. (n.d.). IS MUNI. Retrieved from [Link]

  • ICCVAM Recommended Protocol: Test Chemical Solubility for Neutral Red Uptake Assay. (2003). Retrieved from [Link]

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Foundational

A Comprehensive Technical Guide to 5-Methoxy-2-phenylaniline Hydrochloride: Synthesis, Characterization, and Applications in Drug Discovery

This guide provides an in-depth technical overview of 5-Methoxy-2-phenylaniline hydrochloride (CAS Number: 107624-16-8), a biphenyl aniline derivative of significant interest to researchers and professionals in drug deve...

Author: BenchChem Technical Support Team. Date: January 2026

This guide provides an in-depth technical overview of 5-Methoxy-2-phenylaniline hydrochloride (CAS Number: 107624-16-8), a biphenyl aniline derivative of significant interest to researchers and professionals in drug development and medicinal chemistry. We will delve into its chemical structure, physicochemical properties, plausible synthetic routes, and predicted spectroscopic data, and conclude with a representative experimental protocol for its potential application in kinase inhibitor screening.

Core Compound Identification and Physicochemical Properties

5-Methoxy-2-phenylaniline hydrochloride is a substituted aromatic amine that belongs to the biphenyl class of compounds. The biphenyl scaffold is a privileged structure in medicinal chemistry, frequently incorporated into molecules targeting a wide array of biological targets.[1]

Table 1: Compound Identification and Key Properties

PropertyValueSource(s)
Chemical Name 5-Methoxy-2-phenylaniline hydrochlorideInternal
Synonyms 4-Methoxy-[1,1'-biphenyl]-2-amine hydrochloride; 6-Phenyl-m-anisidine hydrochlorideInternal
CAS Number 107624-16-8[2]
Molecular Formula C₁₃H₁₄ClNO[2]
Molecular Weight 235.71 g/mol [2]
Melting Point 196 °C[3]
Boiling Point 348.9 °C at 760 mmHg[3]
Flash Point 173.3 °C[3]
Chemical Structure

The chemical structure of 5-Methoxy-2-phenylaniline hydrochloride is characterized by a biphenyl core with a methoxy group at the 5-position and an amino group at the 2-position of one phenyl ring, which is protonated to form the hydrochloride salt.

The structure can be represented by the following SMILES string: C1(C2C=CC=CC=2)=C(C=C(OC)C=C1)N.[H]Cl.[2]

Caption: 2D Structure of 5-Methoxy-2-phenylaniline Hydrochloride.

Synthesis Methodologies

The synthesis of 5-Methoxy-2-phenylaniline typically involves the formation of the biphenyl C-C bond, which can be achieved through well-established palladium-catalyzed cross-coupling reactions such as the Suzuki-Miyaura coupling or the Buchwald-Hartwig amination.

Representative Synthesis via Suzuki-Miyaura Coupling

The Suzuki-Miyaura coupling is a versatile method for the formation of C-C bonds between an organoboron compound and an organic halide, catalyzed by a palladium complex.[4] For the synthesis of 5-Methoxy-2-phenylaniline, this would involve the coupling of a phenylboronic acid with a substituted aniline derivative.

G cluster_reactants Reactants cluster_reagents Reagents & Conditions cluster_product Product cluster_workup Workup & Purification cluster_final_product Final Product A 2-Bromo-4-methoxyaniline C Pd Catalyst (e.g., Pd(PPh₃)₄) Base (e.g., K₂CO₃) Solvent (e.g., Toluene/Water) A->C Step 1: Coupling B Phenylboronic Acid B->C D 5-Methoxy-2-phenylaniline C->D E Extraction Column Chromatography D->E Step 2: Isolation F 5-Methoxy-2-phenylaniline Hydrochloride E->F Step 3: Salt Formation (HCl in Ether)

Caption: Suzuki-Miyaura Coupling Workflow for Synthesis.

Experimental Protocol:

  • Reaction Setup: In a flame-dried Schlenk flask under an inert atmosphere (argon or nitrogen), combine 2-bromo-4-methoxyaniline (1.0 eq), phenylboronic acid (1.2 eq), and a palladium catalyst such as Pd(PPh₃)₄ (0.05 eq).

  • Solvent and Base Addition: Add a degassed mixture of toluene and water (e.g., 4:1 v/v) followed by the addition of a base, typically an aqueous solution of potassium carbonate (2.0 eq).

  • Reaction: Heat the mixture to reflux (typically 80-100 °C) and monitor the reaction progress by thin-layer chromatography (TLC) or liquid chromatography-mass spectrometry (LC-MS).

  • Workup: Upon completion, cool the reaction to room temperature, and partition the mixture between ethyl acetate and water. Separate the organic layer, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

  • Purification: Purify the crude product by flash column chromatography on silica gel using a suitable eluent system (e.g., hexane/ethyl acetate gradient) to yield pure 5-Methoxy-2-phenylaniline.

  • Hydrochloride Salt Formation: Dissolve the purified free base in a minimal amount of anhydrous diethyl ether and add a solution of HCl in diethyl ether dropwise with stirring. The hydrochloride salt will precipitate and can be collected by filtration, washed with cold diethyl ether, and dried under vacuum.

Alternative Synthesis via Buchwald-Hartwig Amination

The Buchwald-Hartwig amination is another powerful palladium-catalyzed cross-coupling reaction for the formation of C-N bonds.[5] In this approach, the C-N bond is formed directly by coupling an aryl halide or triflate with an amine.

Experimental Protocol:

  • Reaction Setup: To an oven-dried reaction vessel, add 2-phenyl-5-methoxyanisole (as its triflate derivative), an amine source (e.g., benzophenone imine, which serves as an ammonia surrogate), a palladium precatalyst (e.g., Pd₂(dba)₃), a suitable phosphine ligand (e.g., XPhos), and a base (e.g., sodium tert-butoxide).[6]

  • Inert Atmosphere and Solvent Addition: Seal the vessel and establish an inert atmosphere by evacuating and backfilling with argon or nitrogen. Add an anhydrous, degassed solvent such as toluene or dioxane via syringe.[7]

  • Reaction: Heat the mixture with stirring at a temperature typically ranging from 80 to 110 °C. Monitor the reaction's progress by TLC or LC-MS.

  • Workup and Deprotection: After the reaction is complete, cool the mixture and perform an aqueous workup. If a protected amine was used, a subsequent deprotection step (e.g., acid hydrolysis for a benzophenone imine) is necessary.

  • Purification and Salt Formation: Purify the resulting 5-Methoxy-2-phenylaniline by column chromatography. The hydrochloride salt can then be formed as described in the Suzuki-Miyaura protocol.

Spectroscopic and Analytical Characterization

Nuclear Magnetic Resonance (NMR) Spectroscopy

Predicted ¹H NMR Spectrum (in DMSO-d₆):

  • Aromatic Protons (6H): Multiple signals in the range of δ 6.8-7.6 ppm. The protons on the phenyl ring attached to the nitrogen will likely show more complex splitting patterns due to coupling with each other and the NH₃⁺ group. The protons on the methoxy-substituted ring will appear as distinct signals, influenced by the electronic effects of the methoxy and amino groups.

  • NH₃⁺ Protons (3H): A broad singlet, typically downfield, in the range of δ 9.0-10.0 ppm, which is exchangeable with D₂O.

  • Methoxy Protons (3H): A sharp singlet around δ 3.8 ppm.

Predicted ¹³C NMR Spectrum (in DMSO-d₆):

  • Aromatic Carbons (12C): Signals in the region of δ 110-160 ppm. The carbon bearing the methoxy group will be significantly shielded, appearing upfield, while the carbon attached to the nitrogen will be deshielded. The quaternary carbons of the biphenyl linkage will also be identifiable.

  • Methoxy Carbon (1C): A signal around δ 55-56 ppm.

Table 2: Predicted NMR Data for 5-Methoxy-2-phenylaniline

AssignmentPredicted ¹H Chemical Shift (ppm)Predicted ¹³C Chemical Shift (ppm)
Aromatic-H6.8 - 7.6 (m)110 - 145
-OCH₃~3.8 (s)~55.5
-NH₂Broad singlet-
C-NH₂-~145
C-OCH₃-~158
Biphenyl C-C-~130-140

Note: These are predicted values and may vary from experimental data.

Infrared (IR) Spectroscopy

The IR spectrum will provide information about the functional groups present in the molecule.

Table 3: Predicted Major IR Absorption Bands

Wavenumber (cm⁻¹)Functional GroupVibrational Mode
3400-3200N-H (amine salt)Stretching
3100-3000C-H (aromatic)Stretching
2950-2850C-H (methoxy)Stretching
~1600, ~1500C=C (aromatic)Stretching
~1250C-O (aryl ether)Asymmetric Stretching
~1040C-O (aryl ether)Symmetric Stretching
Mass Spectrometry (MS)

Mass spectrometry will confirm the molecular weight and provide information about the fragmentation pattern.

  • Expected Molecular Ion: For the free base (C₁₃H₁₃NO), the expected [M]⁺ peak would be at m/z 199.10. For the hydrochloride salt, electrospray ionization (ESI) in positive mode would likely show the protonated molecule [M+H]⁺ at m/z 200.11.

  • Key Fragmentation Pathways: Common fragmentation patterns for such molecules include the loss of the methoxy group (as a methyl radical or formaldehyde) and cleavage of the biphenyl bond.

Applications in Drug Discovery and Development

The biphenyl aniline scaffold is a key pharmacophore in many biologically active molecules, particularly in the development of kinase inhibitors for oncology.[8] The structural features of 5-Methoxy-2-phenylaniline make it an attractive starting point for the synthesis of libraries of compounds for screening against various kinase targets.

Rationale as a Kinase Inhibitor Scaffold

Many kinase inhibitors bind to the ATP-binding pocket of the enzyme. The aniline nitrogen can act as a crucial hydrogen bond donor, mimicking the adenine portion of ATP. The biphenyl moiety can extend into hydrophobic regions of the binding site, providing additional affinity and selectivity. The methoxy group can be used to fine-tune solubility, metabolic stability, and electronic properties, and can also form specific interactions within the binding pocket.

Representative Experimental Workflow: Kinase Inhibitor Screening

The following is a generalized protocol for evaluating a library of compounds derived from 5-Methoxy-2-phenylaniline in a cell-based assay to assess their potential as kinase inhibitors.

G cluster_synthesis Compound Library Synthesis cluster_cell_culture Cell Culture cluster_treatment Compound Treatment cluster_assay Cell Viability Assay cluster_data Data Acquisition & Analysis A Derivatize 5-Methoxy-2-phenylaniline (e.g., via amidation, Suzuki coupling) C Treat cells with serial dilutions of synthesized compounds A->C B Seed cancer cell line (e.g., A549, HCT116) in 96-well plates B->C D Incubate for 72h Add viability reagent (e.g., CellTiter-Glo®) C->D E Measure luminescence (proportional to viable cells) D->E F Calculate IC₅₀ values E->F

Caption: Workflow for Screening Kinase Inhibitors.

Detailed Protocol:

  • Compound Preparation: Synthesize a library of derivatives from 5-Methoxy-2-phenylaniline hydrochloride. Dissolve the compounds in DMSO to create stock solutions (e.g., 10 mM).

  • Cell Culture: Culture a relevant cancer cell line (e.g., one known to be dependent on a particular kinase) in appropriate media. Seed the cells into 96-well plates at a predetermined density and allow them to adhere overnight.

  • Compound Treatment: Prepare serial dilutions of the test compounds in cell culture medium. Add the diluted compounds to the cells and incubate for a specified period (e.g., 72 hours). Include appropriate controls (vehicle control, positive control inhibitor).

  • Viability Assay: After the incubation period, assess cell viability using a commercially available assay, such as one that measures ATP levels (e.g., CellTiter-Glo®).

  • Data Analysis: Measure the signal (e.g., luminescence) from each well. Normalize the data to the vehicle control and plot the percentage of cell viability against the compound concentration. Fit the data to a dose-response curve to determine the IC₅₀ value for each compound.

Conclusion

5-Methoxy-2-phenylaniline hydrochloride is a valuable building block for medicinal chemistry and drug discovery. Its synthesis can be achieved through robust and well-established cross-coupling methodologies. The predicted spectroscopic data provides a basis for its characterization. The biphenyl aniline scaffold is of high interest for the development of targeted therapies, particularly kinase inhibitors, and the provided experimental workflow offers a starting point for the biological evaluation of its derivatives.

References

  • Applichem. 5-Methoxy-2-phenylaniline hydrochloride. [Link]

  • NINGBO INNO PHARMCHEM CO.,LTD. Unlocking Chemical Potential: The Versatility of Biphenyl Derivatives and Their Applications. [Link]

  • Beilstein Journal of Organic Chemistry. The first Pd-catalyzed Buchwald–Hartwig aminations at C-2 or C-4 in the estrone series. [Link]

  • Ryan Scientific, Inc. 5-methoxy-2-phenylaniline;hydrochloride. [Link]

  • ACS GCI Pharmaceutical Roundtable. Buchwald-Hartwig Amination. [Link]

  • Journal of Chemical Education. Buchwald–Hartwig Amination, High-Throughput Experimentation, and Process Chemistry: An Introduction via Undergraduate Laboratory. [Link]

  • The Royal Society of Chemistry. Supporting Information: A Highly Active Catalytic System for Suzuki Cross-Coupling Reactions of Aryl and Heteroaryl Chlorides in Water. [Link]

  • The Royal Society of Chemistry. Supplementary Data. [Link]

  • New Journal of Chemistry. Supporting Information: The recyclable heterogeneous nanocatalyst of copper-grafted natural asphalt sulfonate. [Link]

  • ResearchGate. FTIR spectrum of the 4-methoxy-2-nitroaniline single crystal. [Link]

  • ResearchGate. Electron ionization fragmentation studies of ethoxy and methoxymethyl substituted phenylacetones. [Link]

  • PubMed Central. Rigid Scaffolds Are Promising for Designing Macrocyclic Kinase Inhibitors. [Link]

  • PubMed Central. Optimizing the Cell Painting assay for image-based profiling. [Link]

  • MDPI. Catalyst Recycling in the Suzuki Coupling Reaction: Toward a Greener Synthesis in the Pharmaceutical Industry. [Link]

Sources

Exploratory

Spectroscopic and Structural Elucidation of 5-Methoxy-2-phenylaniline Hydrochloride: An In-depth Technical Guide

Abstract This technical guide provides a comprehensive analysis of the spectroscopic properties of 5-Methoxy-2-phenylaniline hydrochloride, a key intermediate in the synthesis of various pharmacologically active compound...

Author: BenchChem Technical Support Team. Date: January 2026

Abstract

This technical guide provides a comprehensive analysis of the spectroscopic properties of 5-Methoxy-2-phenylaniline hydrochloride, a key intermediate in the synthesis of various pharmacologically active compounds. Due to the limited availability of direct experimental data for this specific salt, this guide leverages empirical data from closely related analogs and foundational spectroscopic principles to present a robust, predictive characterization. We will delve into the expected Nuclear Magnetic Resonance (NMR), Infrared (IR), and Mass Spectrometry (MS) data for both the free base, 5-Methoxy-2-phenylaniline, and its hydrochloride salt. This guide is intended for researchers, scientists, and professionals in drug development, offering a detailed framework for the identification, characterization, and quality control of this important chemical entity.

Introduction: The Significance of Substituted Anilines

Substituted anilines are a cornerstone of modern medicinal chemistry, forming the structural backbone of a vast array of therapeutic agents. The strategic placement of functional groups on the aniline scaffold allows for the fine-tuning of a molecule's physicochemical properties, influencing its absorption, distribution, metabolism, and excretion (ADME) profile, as well as its interaction with biological targets. 5-Methoxy-2-phenylaniline hydrochloride, with its methoxy and phenyl substituents, presents a unique electronic and steric profile, making it a valuable precursor in the synthesis of novel drug candidates. An in-depth understanding of its spectroscopic signature is paramount for ensuring the purity and structural integrity of synthetic intermediates and final active pharmaceutical ingredients (APIs).

Predicted Spectroscopic Data

The following sections detail the predicted spectroscopic data for 5-Methoxy-2-phenylaniline and its hydrochloride salt. These predictions are based on the analysis of structurally similar compounds and established principles of spectroscopic interpretation.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is an unparalleled tool for the elucidation of molecular structure. The proton (¹H) and carbon-13 (¹³C) NMR spectra provide detailed information about the chemical environment of each atom within the molecule.

The proton NMR spectrum of 5-Methoxy-2-phenylaniline is expected to exhibit distinct signals for the aromatic protons of both phenyl rings, the methoxy group, and the amine protons. Upon formation of the hydrochloride salt, a significant downfield shift of the amine protons and adjacent aromatic protons is anticipated due to the electron-withdrawing effect of the newly formed ammonium group.

Table 1: Predicted ¹H NMR Data (400 MHz, DMSO-d₆)

AssignmentPredicted Chemical Shift (δ) ppm (Free Base)Predicted Chemical Shift (δ) ppm (Hydrochloride)MultiplicityCoupling Constant (J) HzRationale for Shift
Phenyl-H (ortho)~7.2-7.4~7.3-7.5m-Protons on the unsubstituted phenyl ring.
Phenyl-H (meta, para)~7.0-7.2~7.1-7.3m-Protons on the unsubstituted phenyl ring.
Aniline-H3~6.8-6.9~7.0-7.1d~8.5Ortho to the phenyl group.
Aniline-H4~6.6-6.7~6.8-6.9dd~8.5, 2.5Meta to the amino group and ortho to the methoxy group.
Aniline-H6~6.5-6.6~6.7-6.8d~2.5Ortho to the amino group and meta to the methoxy group.
-NH₂ / -NH₃⁺~4.5-5.5 (broad s)~9.0-10.0 (broad s)s-Deshielding due to the positive charge on the nitrogen.
-OCH₃~3.7~3.7s-Methoxy group protons.

Predicted data is based on analogous compounds such as 2-Amino-5-methoxybenzenethiol and general principles of aniline salt formation.

The ¹³C NMR spectrum will provide insights into the carbon framework of the molecule. The carbon atoms attached to the nitrogen and oxygen atoms will show characteristic chemical shifts.

Table 2: Predicted ¹³C NMR Data (100 MHz, DMSO-d₆)

AssignmentPredicted Chemical Shift (δ) ppm (Free Base)Predicted Chemical Shift (δ) ppm (Hydrochloride)Rationale for Shift
C-5 (C-O)~150-152~150-152Carbon attached to the methoxy group.
C-2 (C-N)~144-146~130-135Upfield shift due to the electron-withdrawing -NH₃⁺ group.
C-1' (ipso-phenyl)~138-140~137-139Carbon of the phenyl ring attached to the aniline ring.
C-1 (C-phenyl)~128-130~129-131Carbon of the aniline ring attached to the phenyl group.
Phenyl Carbons~127-130~127-130Carbons of the unsubstituted phenyl ring.
C-4~118-120~119-121
C-6~116-118~117-119
C-3~115-117~116-118
-OCH₃~55-57~55-57Methoxy carbon.

Predicted data is based on analogous compounds such as 2-Amino-5-methoxybenzenethiol and general principles of aniline salt formation.

Infrared (IR) Spectroscopy

IR spectroscopy is a valuable technique for identifying the functional groups present in a molecule. The formation of the hydrochloride salt will lead to significant changes in the N-H stretching region of the spectrum.

Table 3: Predicted IR Absorption Bands

Functional GroupPredicted Wavenumber (cm⁻¹) (Free Base)Predicted Wavenumber (cm⁻¹) (Hydrochloride)IntensityRationale for Change
N-H Stretch3300-35002800-3200 (broad)Medium-StrongAppearance of broad N-H⁺ stretching bands of the ammonium salt.
C-H Stretch (Aromatic)3000-31003000-3100MediumUnchanged.
C-H Stretch (Aliphatic)2850-29602850-2960MediumMethoxy group C-H stretch.
C=C Stretch (Aromatic)1500-16001500-1600Medium-StrongAromatic ring vibrations.
C-N Stretch1250-1350Shifted and potentially obscuredMediumChange in C-N bond character upon protonation.
C-O Stretch (Aryl Ether)1200-12751200-1275StrongMethoxy group C-O stretch.
Mass Spectrometry (MS)

Mass spectrometry provides information about the molecular weight and fragmentation pattern of a molecule, confirming its elemental composition.

Table 4: Predicted Mass Spectrometry Data

IonCalculated m/z (Free Base)Technique
[M]⁺213.11EI-MS
[M+H]⁺214.12ESI-MS

Expected Fragmentation: In electron impact (EI) mass spectrometry, the molecular ion peak is expected at m/z 213. Common fragmentation pathways would likely involve the loss of a methyl radical from the methoxy group (m/z 198) and cleavage of the C-N bond.

Experimental Protocols

The following are generalized protocols for acquiring the spectroscopic data presented above.

Nuclear Magnetic Resonance (NMR) Spectroscopy

Sample Preparation:

  • Weigh 5-10 mg of 5-Methoxy-2-phenylaniline hydrochloride.

  • Dissolve the sample in approximately 0.6 mL of a suitable deuterated solvent (e.g., DMSO-d₆).

  • Transfer the solution to a 5 mm NMR tube.

Instrumentation and Acquisition:

  • Instrument: 400 MHz (or higher) NMR spectrometer.

  • ¹H NMR Acquisition:

    • Acquire a sufficient number of scans to achieve a good signal-to-noise ratio.

    • Report chemical shifts in parts per million (ppm) relative to the residual solvent peak (DMSO at 2.50 ppm).

  • ¹³C NMR Acquisition:

    • Acquire the spectrum using a proton-decoupled pulse sequence.

    • Report chemical shifts in ppm, with the DMSO-d₆ solvent peak at 39.52 ppm as a reference.

Infrared (IR) Spectroscopy

Sample Preparation (ATR):

  • Place a small amount of the solid 5-Methoxy-2-phenylaniline hydrochloride directly onto the crystal of an Attenuated Total Reflectance (ATR) accessory.

  • Ensure good contact between the sample and the crystal.

Instrumentation and Acquisition:

  • Instrument: FTIR spectrometer.

  • Data Acquisition:

    • Record a background spectrum of the clean ATR crystal.

    • Record the sample spectrum over a range of 4000 to 400 cm⁻¹.

    • Present the data as a plot of transmittance (%) versus wavenumber (cm⁻¹).

Mass Spectrometry (MS)

Sample Preparation:

  • Dissolve a small amount of 5-Methoxy-2-phenylaniline hydrochloride in a suitable solvent (e.g., methanol or acetonitrile) to a concentration of approximately 1 mg/mL.

  • Further dilute the stock solution for analysis.

Instrumentation and Acquisition (ESI-MS):

  • Instrument: A mass spectrometer equipped with an electrospray ionization (ESI) source.

  • Data Acquisition:

    • Introduce the sample solution into the ion source.

    • For positive ion mode, calibrate and set the instrument to detect protonated molecules ([M+H]⁺).

    • Measure the mass-to-charge ratio (m/z) with high accuracy to determine the elemental formula.

Workflow Diagrams

The following diagrams illustrate the general workflows for sample analysis and data interpretation.

Spectroscopic_Analysis_Workflow cluster_sample_prep Sample Preparation cluster_data_acquisition Data Acquisition cluster_data_analysis Data Analysis & Interpretation Sample Sample Dissolution Dissolution in Deuterated Solvent Sample->Dissolution NMR ATR Crystal\nPlacement ATR Crystal Placement Sample->ATR Crystal\nPlacement IR Solution for MS Solution for MS Sample->Solution for MS MS NMR_Spec NMR Spectrometer Dissolution->NMR_Spec FTIR_Spec FTIR Spectrometer ATR Crystal\nPlacement->FTIR_Spec MS_Spec Mass Spectrometer Solution for MS->MS_Spec NMR_Data ¹H & ¹³C NMR Spectra NMR_Spec->NMR_Data IR_Data IR Spectrum FTIR_Spec->IR_Data MS_Data Mass Spectrum MS_Spec->MS_Data Structure_Elucidation Structure Elucidation & Confirmation NMR_Data->Structure_Elucidation IR_Data->Structure_Elucidation MS_Data->Structure_Elucidation

Caption: General workflow for spectroscopic analysis.

Salt_Formation_Effect cluster_NMR NMR Spectroscopy cluster_IR IR Spectroscopy Free_Base 5-Methoxy-2-phenylaniline (-NH₂) HCl_Salt 5-Methoxy-2-phenylaniline Hydrochloride (-NH₃⁺Cl⁻) Free_Base->HCl_Salt + HCl NMR_Shift Downfield shift of -NH₃⁺ and ortho-protons HCl_Salt->NMR_Shift IR_Shift Appearance of broad -N⁺H₃ stretch (2800-3200 cm⁻¹) HCl_Salt->IR_Shift

Caption: Effect of hydrochloride formation on spectra.

Conclusion

This technical guide provides a detailed, albeit predictive, spectroscopic characterization of 5-Methoxy-2-phenylaniline hydrochloride. By leveraging data from analogous structures and fundamental spectroscopic principles, we have established a solid framework for the identification and analysis of this compound. The provided protocols and workflow diagrams offer a practical guide for researchers in obtaining and interpreting their own experimental data. As a key building block in medicinal chemistry, a thorough understanding of the spectroscopic properties of 5-Methoxy-2-phenylaniline hydrochloride is essential for advancing drug discovery and development efforts.

References

  • Royal Society of Chemistry. (2012). Supplementary Information A Highly Active Catalytic System for Suzuki Cross-Coupling Reactions of Aryl and Heteroaryl Chlorides in Water. Retrieved from [Link]

  • National Institute of Standards and Technology. (n.d.). Aniline hydrochloride. in NIST Chemistry WebBook. Retrieved from [Link]

  • PubChem. (n.d.). 2-Aminobiphenyl. Retrieved from [Link]

Foundational

A Technical Guide to the Solubility and Stability of 5-Methoxy-2-phenylaniline Hydrochloride

Abstract 5-Methoxy-2-phenylaniline hydrochloride is an aniline derivative of interest in pharmaceutical and chemical research. As with any active pharmaceutical ingredient (API) candidate, a thorough understanding of its...

Author: BenchChem Technical Support Team. Date: January 2026

Abstract

5-Methoxy-2-phenylaniline hydrochloride is an aniline derivative of interest in pharmaceutical and chemical research. As with any active pharmaceutical ingredient (API) candidate, a thorough understanding of its physicochemical properties is paramount for successful formulation development and ensuring therapeutic efficacy and safety. This guide provides a comprehensive framework for characterizing the solubility and stability of this compound. In the absence of extensive published empirical data for this specific molecule, this document serves as a methodological and predictive guide. It outlines the foundational principles, detailed experimental protocols, and analytical strategies required to generate a robust data package for 5-Methoxy-2-phenylaniline hydrochloride, grounded in established scientific principles and regulatory expectations set forth by the International Council for Harmonisation (ICH).

Physicochemical Foundation: Predictions and Key Attributes

The structure of 5-Methoxy-2-phenylaniline hydrochloride—featuring a basic aniline nitrogen, a methoxy group, and a phenyl ring—dictates its chemical behavior. The hydrochloride salt form is a strategic choice to enhance the aqueous solubility of the otherwise lipophilic parent molecule.

Predicted Physicochemical Properties

A priori assessment based on structural analogy provides a starting point for experimental design.

PropertyPredicted CharacteristicRationale & Implication
pKa ~3.5 - 4.5The primary amine is the basic center. Its pKa will be lower than aliphatic amines due to the electron-withdrawing nature of the phenyl rings, which delocalizes the nitrogen lone pair. The methoxy group is a weak electron-donating group and may slightly increase basicity compared to unsubstituted aniline (pKa 4.6).[1] The pKa is critical for predicting solubility changes with pH.
Aqueous Solubility pH-DependentAs a salt of a weak base, solubility will be highest at acidic pH (below its pKa) where the ionized form dominates, and will decrease significantly as the pH increases and the free base precipitates. Aniline hydrochloride itself is soluble in water.[2]
LogP / LogD Moderately LipophilicThe presence of two aromatic rings suggests significant lipophilicity (high LogP for the free base). The LogD (distribution coefficient) will be pH-dependent, decreasing at lower pH due to ionization. This property governs membrane permeability and potential for non-specific binding.
Chemical Stability Susceptible to OxidationThe free amine's lone pair is a primary site for oxidation.[3] Forming the hydrochloride salt protonates this lone pair, significantly enhancing stability against oxidation.[3] The aromatic rings may also be susceptible to oxidative degradation.[4][5]

Comprehensive Solubility Profiling

Determining the solubility profile is a critical first step in pre-formulation. It informs everything from the choice of excipients to the feasibility of an oral dosage form. The "gold standard" shake-flask method is recommended for determining thermodynamic equilibrium solubility.[6][7][8]

Experimental Workflow: Solubility Determination

The following diagram outlines the logical flow for a comprehensive solubility assessment.

Solubility_Workflow cluster_prep Preparation cluster_exp Experimentation cluster_analysis Data Analysis & Profiling API Source Pure API (5-Methoxy-2-phenylaniline HCl) ShakeFlask Shake-Flask Method: Add excess API to solvent API->ShakeFlask Solvents Prepare Solvent Systems (Aqueous Buffers, Organic Solvents) Solvents->ShakeFlask Equilibrate Equilibrate (e.g., 24-72h at 25°C & 37°C) Ensure solid phase remains ShakeFlask->Equilibrate Separate Separate Phases (Centrifugation and/or Filtration) Equilibrate->Separate Quantify Quantify Supernatant (Validated HPLC-UV Method) Separate->Quantify Thermo_S Determine Thermodynamic Solubility (mg/mL) Quantify->Thermo_S pH_Profile Generate pH-Solubility Profile Thermo_S->pH_Profile

Caption: Workflow for Thermodynamic and pH-Dependent Solubility Determination.

Protocol 1: Thermodynamic Solubility in Aqueous and Organic Media

This protocol determines the equilibrium solubility in various pharmaceutically relevant solvents.

Methodology:

  • Preparation: Add an excess amount of 5-Methoxy-2-phenylaniline hydrochloride to pre-labeled vials containing a precise volume (e.g., 2 mL) of the selected solvent.

    • Causality: Using an excess of solid is critical to ensure a saturated solution is achieved at equilibrium.[8]

  • Solvent Systems:

    • Aqueous: Purified Water, 0.1 M HCl, pH 4.5 Acetate Buffer, pH 6.8 Phosphate Buffer, pH 7.4 Phosphate Buffer.

    • Organic: Ethanol, Propylene Glycol, DMSO, Acetonitrile.

  • Equilibration: Seal the vials securely and place them in a temperature-controlled shaker or rotator (e.g., 25°C and 37°C). Agitate for a sufficient duration (typically 24-72 hours) to reach equilibrium.

  • Phase Separation: After equilibration, visually confirm that excess solid remains. Centrifuge the vials at high speed (e.g., 14,000 rpm for 15 minutes) to pellet the undissolved solid.

  • Sampling: Carefully withdraw an aliquot of the clear supernatant. Immediately filter it through a 0.22 µm syringe filter (chemically compatible with the solvent) into a clean vial.

    • Trustworthiness: Filtration removes any remaining solid particulates that would falsely elevate the measured concentration. The potential for drug sorption onto the filter should be evaluated.[8]

  • Dilution & Quantification: Dilute the filtrate with a suitable mobile phase to a concentration within the calibrated range of a validated analytical method (see Section 4.0). Analyze using HPLC-UV.

  • Calculation: Determine the concentration in the original supernatant, accounting for the dilution factor. Report the solubility in mg/mL or µg/mL.

Protocol 2: pH-Solubility Profile Generation

This profile is essential for predicting the compound's behavior in the variable pH environments of the gastrointestinal tract.

Methodology:

  • Follow the procedure outlined in Protocol 2.1 , using a series of aqueous buffers covering a physiologically relevant pH range (e.g., pH 1.2, 2.0, 3.0, 4.0, 5.0, 6.0, 6.8, 7.4, and 8.0).

  • After quantification, plot the measured solubility (on a logarithmic scale) against the final measured pH of the saturated solution.

  • The resulting profile will typically show high solubility at low pH, with a sharp decrease as the pH approaches and surpasses the compound's pKa.

Stability Profiling and Forced Degradation

Stability testing is a regulatory requirement and is fundamental to determining a drug's shelf-life and storage conditions.[9][10][11] Forced degradation (or stress testing) is performed to identify likely degradation products and establish the stability-indicating nature of the analytical methods.[12][13]

Predicted Degradation Pathways

The molecular structure suggests susceptibility to oxidation and photolysis.

Degradation_Pathways cluster_main Predicted Degradation of 5-Methoxy-2-phenylaniline cluster_ox Oxidative Stress (e.g., H₂O₂) cluster_photo Photolytic Stress (UV/Vis Light) cluster_hydro Hydrolytic Stress (Acid/Base, Heat) Parent 5-Methoxy-2-phenylaniline (Free Base) N_Oxide N-Oxide / Imines Parent->N_Oxide Oxidation Ring_Ox Ring Hydroxylation / Quinone-imines Parent->Ring_Ox Oxidation Photo_Ox Photo-oxidized Products Parent->Photo_Ox Photolysis Ether_Cleavage Ether Cleavage (Phenol formation) (Likely under harsh conditions) Parent->Ether_Cleavage Hydrolysis Polymer Polymeric Species Photo_Ox->Polymer

Caption: Predicted Degradation Pathways for 5-Methoxy-2-phenylaniline.

Protocol 3: Forced Degradation Studies (ICH Q1A)

This protocol is designed to intentionally degrade the sample to an appropriate extent (typically 5-20% degradation) to ensure degradation products can be detected and resolved.[13]

Methodology:

  • Sample Preparation: Prepare solutions of 5-Methoxy-2-phenylaniline hydrochloride (e.g., at 1 mg/mL) in appropriate solvents for each condition. A control sample (protected from stress) should be analyzed concurrently.

  • Acid Hydrolysis: Treat the sample with 0.1 M HCl. Initially, hold at room temperature for 24 hours. If no degradation is observed, heat at 60°C for a defined period (e.g., 2-8 hours).

  • Base Hydrolysis: Treat the sample with 0.1 M NaOH. Use the same temperature and time conditions as the acid hydrolysis. Neutralize the sample before analysis.

    • Causality: Acid and base hydrolysis challenge the stability of functional groups like ethers and amides, although anilines are generally stable.[13][14]

  • Oxidative Degradation: Treat the sample with a dilute solution of hydrogen peroxide (e.g., 3% H₂O₂). Hold at room temperature for 24 hours.

    • Expertise: Anilines and phenols are often susceptible to oxidation.[5][13] This condition mimics potential exposure to atmospheric oxygen or peroxide impurities in excipients.

  • Thermal Degradation:

    • Solution: Heat the solution of the drug at 60-80°C.

    • Solid State: Expose the solid powder to elevated temperature (e.g., 80°C) in a stability oven.

  • Analysis: Analyze all stressed samples, along with a non-stressed control, using the stability-indicating HPLC method (Section 4.0). Evaluate chromatograms for new peaks (degradants) and a decrease in the parent peak area. Perform peak purity analysis on the parent peak to ensure it is spectrally homogenous.

Protocol 4: Photostability Testing (ICH Q1B)

This protocol assesses the impact of light exposure on the drug substance.[15][16][17]

Methodology:

  • Sample Preparation: Expose samples of the solid drug substance and a solution of the drug in a photochemically inert solvent (e.g., water or acetonitrile) to light. Prepare a "dark control" sample wrapped in aluminum foil and stored under the same conditions.

  • Light Exposure: Place samples in a calibrated photostability chamber. Expose them to an overall illumination of not less than 1.2 million lux hours and an integrated near-ultraviolet energy of not less than 200 watt hours/square meter.[15][16]

  • Analysis: Analyze the light-exposed and dark control samples. Compare the results to identify any degradation products formed specifically due to light exposure.

Stability-Indicating Analytical Method

A robust, validated analytical method is the cornerstone of any solubility or stability study. A reverse-phase high-performance liquid chromatography (RP-HPLC) method with UV detection is the standard approach.

Protocol 5: Development and Validation of a Stability-Indicating HPLC Method

Methodology:

  • Column Selection: A C18 column (e.g., 4.6 x 150 mm, 3.5 µm particle size) is a suitable starting point for this type of aromatic compound.

  • Mobile Phase:

    • A: 0.1% Formic Acid or Trifluoroacetic Acid in Water. (Provides a low pH to ensure the amine is protonated and sharpens peak shape).

    • B: Acetonitrile or Methanol.

  • Method Development:

    • Perform initial scouting runs using a broad gradient (e.g., 5% to 95% B over 15 minutes) to determine the approximate retention time of the parent compound.

    • Analyze the samples from the forced degradation study (Protocol 3.2 ). The goal is to achieve baseline resolution between the parent peak and all major degradation products.

    • Optimize the gradient slope and/or isocratic hold times to improve the separation of critical peak pairs.

  • Detection: Use a photodiode array (PDA) detector. Determine the UV maximum absorbance (λ-max) from the spectrum of the parent compound and use this wavelength for quantification. The PDA is also essential for peak purity analysis.

  • Validation: The method must be validated according to ICH Q2(R1) guidelines, demonstrating specificity, linearity, accuracy, precision, and robustness. The ability to separate the parent compound from its degradation products proves its "stability-indicating" nature.

Conclusion

The successful development of any drug candidate, including 5-Methoxy-2-phenylaniline hydrochloride, is contingent upon a rigorous and early characterization of its fundamental physicochemical properties. This guide provides the strategic framework and detailed experimental protocols necessary to thoroughly investigate its solubility and stability. By systematically applying these methodologies—from predictive assessment and thermodynamic solubility determination to comprehensive forced degradation studies—researchers can build a robust data package. This information is not merely a collection of data points; it provides the critical insights needed to guide formulation strategies, establish appropriate storage conditions, and ensure the development of a safe, stable, and effective final drug product.

References

  • ICH. (2025). ICH Q1A (R2): Defines long-term, intermediate, and accelerated stability studies for new drugs. AMSbiopharma. [Link]

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  • ACS Publications. (n.d.). Computation of pKa Values of Substituted Aniline Radical Cations in Dimethylsulfoxide Solution. The Journal of Physical Chemistry A. [Link]

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Exploratory

An In-Depth Technical Guide to the Potential Applications of 5-Methoxy-2-phenylaniline Hydrochloride in Medicinal Chemistry

Executive Summary The 2-aminobiphenyl scaffold is a privileged structure in medicinal chemistry, forming the core of numerous biologically active compounds. This guide focuses on a specific, promising derivative: 5-Metho...

Author: BenchChem Technical Support Team. Date: January 2026

Executive Summary

The 2-aminobiphenyl scaffold is a privileged structure in medicinal chemistry, forming the core of numerous biologically active compounds. This guide focuses on a specific, promising derivative: 5-Methoxy-2-phenylaniline hydrochloride. While direct research on this particular salt is nascent, its core structure presents a versatile and strategically functionalized building block for drug discovery. By analyzing structure-activity relationships of analogous compounds and foundational chemical principles, this document outlines three primary, high-potential applications for 5-Methoxy-2-phenylaniline: as a key precursor for potent phenanthridine-based anticancer and antitubercular agents; as a foundational scaffold for novel serotonin 5-HT₂A receptor modulators for neuropsychiatric disorders; and as a core fragment for the development of targeted kinase inhibitors for oncology. This guide provides the scientific rationale, proposed synthetic and screening workflows, and detailed experimental protocols to empower researchers to explore and validate these applications.

Introduction: The 2-Aminobiphenyl Scaffold and 5-Methoxy-2-phenylaniline

The 2-aminobiphenyl framework consists of two phenyl rings linked by a carbon-carbon bond, with an amino group positioned ortho to the linkage.[1] This arrangement provides a three-dimensional structure that is sterically defined yet conformationally flexible, making it an ideal starting point for designing ligands that can fit into complex biological targets. The amino group serves as a crucial synthetic handle for a wide array of chemical transformations, while the biphenyl system allows for diverse substitution patterns to modulate physicochemical properties and target affinity.

5-Methoxy-2-phenylaniline introduces two key functional groups that enhance its utility:

  • The 5-methoxy group: An electron-donating group that can influence the electronics of the aniline ring, potentially modulating pKa and metabolic stability. It also provides a hydrogen bond acceptor, which can be critical for ligand-receptor interactions.

  • The 2-phenyl group: Creates the core biphenyl structure, providing a lipophilic domain that can be tailored for specific target pockets.

The hydrochloride salt form enhances the compound's solubility in aqueous media, simplifying its handling in biological assays and synthetic protocols.

Table 1: Physicochemical Properties of the Core Structure (5-Methoxy-2-phenoxyaniline as a proxy)

PropertyValueSource
Molecular FormulaC₁₃H₁₃NO₂PubChem CID: 9429819[2]
Molecular Weight215.25 g/mol PubChem CID: 9429819[2]
XLogP32.8PubChem CID: 9429819[2]
Hydrogen Bond Donor Count1PubChem CID: 9429819[2]
Hydrogen Bond Acceptor Count3PubChem CID: 9429819[2]

Synthesis and Chemical Reactivity

A robust and scalable synthesis is paramount for utilizing a building block in drug discovery. 5-Methoxy-2-phenylaniline can be efficiently prepared using modern cross-coupling methodologies.

2.1 Proposed Synthesis: Suzuki-Miyaura Cross-Coupling

The Suzuki-Miyaura coupling is a reliable and versatile method for forming C-C bonds between aryl halides and aryl boronic acids. The causality for this choice rests on the high functional group tolerance and the commercial availability of the starting materials.

G cluster_0 Proposed Synthesis of 5-Methoxy-2-phenylaniline SM1 2-Bromo-5-methoxyaniline Reagents Pd(PPh₃)₄ Na₂CO₃ (aq) Toluene/Ethanol SM1->Reagents SM2 Phenylboronic acid SM2->Reagents Product 5-Methoxy-2-phenylaniline Reagents->Product

Caption: Proposed Suzuki coupling route to the target scaffold.

2.2 Key Reactive Sites for Derivatization

The primary amine (-NH₂) is the most versatile functional group, serving as a nucleophile for acylation, alkylation, reductive amination, and diazotization reactions (e.g., Sandmeyer reaction). The aromatic rings are also amenable to electrophilic aromatic substitution, although regioselectivity will be dictated by the existing substituents. This dual reactivity allows for the generation of large and diverse chemical libraries from a single core.

Core Application I: Precursor for Bioactive Phenanthridine Alkaloids

3.1 Rationale: Targeting Cancer and Tuberculosis

Phenanthridines are a class of nitrogen-containing heterocyclic compounds found in many natural products that exhibit potent biological activities.[3] Specifically, derivatives of benzo[c]phenanthridine and related structures have demonstrated significant anticancer and antitubercular effects.[4][5][6][7][8][9] Many synthetic routes to this privileged scaffold rely on the cyclization of 2-aminobiphenyl derivatives. Therefore, 5-Methoxy-2-phenylaniline hydrochloride is an ideal starting material for generating novel, substituted phenanthridines, where the methoxy group can be leveraged to enhance potency or modulate physicochemical properties.

3.2 Proposed Synthetic and Screening Workflow

The conversion of 5-Methoxy-2-phenylaniline to a phenanthridine core can be achieved via a multi-step sequence. The key transformation is an intramolecular radical cyclization of an isocyanide or a related precursor, which is a well-established method.

G cluster_1 Phenanthridine Synthesis & Evaluation Workflow Start 5-Methoxy-2- phenylaniline Step1 Sandmeyer Reaction (NaNO₂, HCl then KCN) Start->Step1 Intermediate 2-Isocyano-4-methoxy- 1,1'-biphenyl Step1->Intermediate Step2 Radical Initiator (AIBN) Radical Trap (e.g., Bu₃SnH) Intramolecular Cyclization Intermediate->Step2 Product Methoxy-Substituted Phenanthridine Library Step2->Product Screen1 Anticancer Screen (MTT Assay) Product->Screen1 Screen2 Antitubercular Screen (MABA) Product->Screen2 Hit Lead Compound Screen1->Hit Screen2->Hit

Caption: Workflow from scaffold to lead identification.

3.3 Experimental Protocol: In Vitro Cytotoxicity Screen (MTT Assay)

This protocol is designed to assess the cytotoxic (cell-killing) potential of newly synthesized phenanthridine derivatives against human cancer cell lines. The assay quantifies metabolic activity as a proxy for cell viability.[10][11]

  • Cell Seeding:

    • Culture human cancer cell lines (e.g., MCF-7 for breast cancer, HCT-116 for colon cancer) under standard conditions (37°C, 5% CO₂).

    • Trypsinize and count the cells. Seed 5,000 cells per well in 100 µL of complete culture medium into a 96-well flat-bottom plate.

    • Incubate for 24 hours to allow cells to attach.

  • Compound Treatment:

    • Prepare a 10 mM stock solution of each test compound in DMSO. Create serial dilutions in culture medium to achieve final concentrations ranging from 0.01 µM to 100 µM.

    • Carefully remove the medium from the cells and add 100 µL of the medium containing the test compounds. Include "vehicle control" (DMSO only) and "no treatment" wells.

    • Incubate for 48 hours.

  • MTT Addition and Incubation:

    • Prepare a 5 mg/mL solution of MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) in sterile PBS.[11]

    • Add 10 µL of the MTT solution to each well (final concentration 0.5 mg/mL).

    • Incubate for 4 hours at 37°C. During this time, metabolically active cells will reduce the yellow MTT to purple formazan crystals.

  • Solubilization and Measurement:

    • Add 100 µL of solubilization solution (e.g., 10% SDS in 0.01 M HCl, or DMSO) to each well.[12]

    • Gently pipette to dissolve the formazan crystals. The plate can be left on a shaker for 15 minutes to ensure complete dissolution.

    • Measure the absorbance at 570 nm using a microplate reader.

  • Data Analysis:

    • Subtract the background absorbance from a media-only well.

    • Calculate the percentage of cell viability relative to the vehicle control.

    • Plot the percent viability against the log of the compound concentration and use non-linear regression to determine the IC₅₀ value (the concentration that inhibits 50% of cell growth).[9]

Core Application II: Scaffold for Serotonin 5-HT₂A Receptor Modulators

4.1 Rationale: Addressing Neurological and Psychiatric Disorders

The serotonin 5-HT₂A receptor is a G-protein coupled receptor that is a critical target for treating a range of CNS disorders, including psychosis, depression, and anxiety.[13][14] The phenylalkylamine chemotype is a well-established scaffold for 5-HT₂A agonists. The 5-Methoxy-2-phenylaniline structure contains key pharmacophoric elements—a basic nitrogen (aniline) and a methoxy-substituted aromatic system—that suggest its potential as a starting point for novel 5-HT₂A receptor modulators. Derivatization of the amine and substitution on the phenyl rings could yield compounds with tailored affinity and functional activity (agonist, antagonist, or allosteric modulator).[14]

4.2 Proposed Derivatization and Screening Workflow

A library of analogs can be generated by functionalizing the primary amine. A focused screening approach would then be used to identify compounds with high affinity for the 5-HT₂A receptor.

G cluster_2 5-HT₂A Modulator Discovery Workflow Start 5-Methoxy-2- phenylaniline HCl Step1 Parallel Synthesis: Reductive Amination (Various Aldehydes/Ketones) Start->Step1 Library N-Substituted Analog Library Step1->Library Step2 Primary Screen: Radioligand Binding Assay ([³H]ketanserin) Library->Step2 Hit High-Affinity Binders (Kᵢ < 100 nM) Step2->Hit Step3 Secondary Screen: Functional Assay (e.g., Ca²⁺ Mobilization) Hit->Step3 Lead Functionally Active Lead Step3->Lead

Caption: A typical workflow for discovering receptor modulators.

4.3 Experimental Protocol: 5-HT₂A Radioligand Binding Assay

This protocol determines the binding affinity (Kᵢ) of test compounds by measuring their ability to compete with a known radiolabeled ligand for binding to the 5-HT₂A receptor.[15][16]

  • Membrane Preparation:

    • Use commercially available cell membranes prepared from cells stably expressing the human 5-HT₂A receptor (e.g., from CHO-K1 cells).[17]

    • On the day of the assay, thaw the membrane aliquot and resuspend it in ice-cold binding buffer (e.g., 50 mM Tris-HCl, 5 mM MgCl₂, pH 7.4). Determine the protein concentration using a BCA assay.

  • Assay Setup (96-well format):

    • The final assay volume is 250 µL.

    • Total Binding Wells: Add 150 µL of diluted membranes (target 70 µg protein/well), 50 µL of binding buffer, and 50 µL of radioligand ([³H]ketanserin) at a final concentration near its Kᴅ (e.g., 0.5-2.0 nM).[13][16]

    • Non-Specific Binding (NSB) Wells: Add 150 µL of membranes, 50 µL of a high concentration of a known non-labeled antagonist (e.g., 1 µM ketanserin) to saturate the receptors, and 50 µL of radioligand.[13]

    • Test Compound Wells: Add 150 µL of membranes, 50 µL of the test compound at various concentrations (typically 11-point serial dilution), and 50 µL of radioligand.

  • Incubation:

    • Incubate the plate at 30°C for 60 minutes with gentle agitation to allow the binding to reach equilibrium.[15]

  • Filtration and Washing:

    • Rapidly terminate the binding reaction by vacuum filtration through a GF/B filter plate (pre-soaked in 0.5% polyethyleneimine to reduce non-specific binding).[16]

    • Wash the filters four times with ice-cold wash buffer (e.g., 50 mM Tris-HCl) to remove unbound radioligand.

  • Scintillation Counting:

    • Dry the filter plate for 30-60 minutes at 50°C.

    • Add scintillation cocktail to each well and count the radioactivity using a microplate scintillation counter.

  • Data Analysis:

    • Calculate specific binding (Total Binding - NSB).

    • Plot the percentage of specific binding against the log of the test compound concentration.

    • Use non-linear regression (sigmoidal dose-response) to determine the IC₅₀ value.

    • Calculate the Kᵢ value using the Cheng-Prusoff equation: Kᵢ = IC₅₀ / (1 + [L]/Kᴅ), where [L] is the concentration of the radioligand and Kᴅ is its dissociation constant.[15]

Core Application III: Development of Novel Kinase Inhibitors

5.1 Rationale: A Proven Pharmacophore for Oncology Targets

Aniline and pyrimidine-based structures are foundational components of many clinically successful kinase inhibitors.[18] The 2-aminobiphenyl scaffold provides a rigid, yet versatile, framework for orienting functional groups to interact with the ATP-binding pocket of kinases. A notable example is the use of a 5-(ethylsulfonyl)-2-methoxyaniline fragment in potent inhibitors of VEGFR2, a key receptor tyrosine kinase involved in tumor angiogenesis.[19] By analogy, 5-Methoxy-2-phenylaniline hydrochloride serves as an excellent starting point for developing inhibitors against VEGFR2 and other related kinases.

5.2 Proposed Design and Evaluation Strategy

The strategy involves decorating the 2-aminobiphenyl core with a "hinge-binding" moiety, typically a heterocycle that can form critical hydrogen bonds with the kinase hinge region.

G cluster_3 Kinase Inhibitor Design Strategy Scaffold 5-Methoxy-2- phenylaniline Core FinalCompound Final Kinase Inhibitor Candidate Scaffold->FinalCompound Provides core 3D structure HingeBinder Hinge-Binding Moiety (e.g., Pyrimidine, Quinazoline) HingeBinder->FinalCompound Forms H-bonds with kinase hinge SolubilizingGroup Solubilizing Group (e.g., Morpholine) SolubilizingGroup->FinalCompound Improves PK properties Assay In Vitro Kinase Assay (e.g., ADP-Glo™) FinalCompound->Assay IC50 IC₅₀ Determination Assay->IC50

Caption: A modular approach to designing kinase inhibitors.

5.3 Experimental Protocol: In Vitro VEGFR2 Kinase Inhibition Assay (ADP-Glo™)

This luminescent assay quantifies kinase activity by measuring the amount of ADP produced during the phosphorylation reaction. A decrease in signal indicates inhibition of the kinase.[20][21][22][23]

  • Reagent Preparation:

    • Prepare 1x Kinase Buffer by diluting a 5x stock (e.g., 40 mM Tris, 20 mM MgCl₂, 0.1 mg/mL BSA, pH 7.5).

    • Prepare a Master Mix containing 1x Kinase Buffer, ATP (at the Kₘ concentration for VEGFR2), and a suitable substrate (e.g., Poly-(Glu,Tyr) 4:1).[20]

    • Dilute recombinant human VEGFR2 kinase to the desired concentration in 1x Kinase Buffer.

  • Assay Setup (96-well or 384-well white plate):

    • Add Master Mix to all wells.

    • Add 2.5 µL of test compound dilutions (in 10% DMSO) to the appropriate wells.

    • Add 2.5 µL of 10% DMSO to "Positive Control" (100% activity) and "Blank" (no enzyme) wells.

  • Kinase Reaction:

    • Initiate the reaction by adding 10 µL of diluted VEGFR2 kinase to all wells except the "Blank" wells (add 1x Kinase Buffer to these instead).

    • Incubate the plate at 30°C for 45-60 minutes.

  • Signal Generation and Detection:

    • Stop the kinase reaction and deplete the remaining ATP by adding 25 µL of ADP-Glo™ Reagent to each well. Incubate at room temperature for 45 minutes.

    • Convert the generated ADP to ATP and produce a luminescent signal by adding 50 µL of Kinase Detection Reagent to each well. Incubate at room temperature for another 45 minutes.

  • Measurement and Data Analysis:

    • Measure the luminescence using a microplate reader.

    • Calculate the percent inhibition for each compound concentration relative to the positive and blank controls.

    • Plot the percent inhibition against the log of the inhibitor concentration and use non-linear regression to determine the IC₅₀ value.[21]

Summary and Future Directions

5-Methoxy-2-phenylaniline hydrochloride is a strategically designed chemical building block with significant untapped potential in medicinal chemistry. Its inherent structural and functional features make it an ideal starting point for at least three high-impact therapeutic areas: oncology (via phenanthridine synthesis and kinase inhibition) and neuroscience (via serotonin receptor modulation). The workflows and protocols detailed in this guide provide a clear, actionable framework for researchers to synthesize novel derivatives and evaluate their biological activity. Future efforts should focus on the large-scale synthesis of the core scaffold, the generation of diverse chemical libraries through parallel synthesis, and the comprehensive profiling of promising hits for selectivity, metabolic stability, and in vivo efficacy.

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  • Nchinda, A. T., et al. (2022). Recent contribution of medicinally active 2-aminothiophenes: A privileged scaffold for drug discovery. European Journal of Medicinal Chemistry, 243, 114757. [Link]

  • Degennaro, L., et al. (2020). 2-Aminooxazole as a Novel Privileged Scaffold in Antitubercular Medicinal Chemistry. ACS Medicinal Chemistry Letters, 11(7), 1438-1444. [Link]

  • Oriental Journal of Chemistry. (2017). Synthesis and Studies of 2- Amino Biphenyl Derived Amides. Oriental Journal of Chemistry, 33(4). [Link]

  • Wang, Y., et al. (2024). Enzymatic Mannich Reaction for the Synthesis of γ-Chiral Amino-Substituted α-Amino Acids. ACS Catalysis. [Link]

  • Wikipedia. (n.d.). Mescaline. Retrieved from Wikipedia. [Link]

  • Acta Crystallographica Section E. (2009). 4-Methoxy-2-methyl-N-phenylaniline. Acta Crystallographica Section E: Structure Reports Online, 65(Pt 4), o814. [Link]

  • Wang, Y., et al. (2024). Discovery of Novel 2-Aminopyridine-Based and 2-Aminopyrimidine-Based Derivatives as Potent CDK/HDAC Dual Inhibitors for the Treatment of Refractory Solid Tumors and Hematological Malignancies. Journal of Medicinal Chemistry. [Link]

  • Li, Y., et al. (2023). Discovery of novel 2-aminopyridine derivatives as ROS1 and ALK dual inhibitors to combat drug-resistant mutants including ROS1G2032R and ALKG1202R. Journal of Enzyme Inhibition and Medicinal Chemistry, 38(1), 2227779. [Link]

  • Latorre, M., et al. (2024). Allosteric Modulators of Serotonin Receptors: A Medicinal Chemistry Survey. Molecules, 29(11), 2530. [Link]

  • Ennis, M. D., et al. (2008). Advances toward new antidepressants with dual serotonin transporter and 5-HT1A receptor affinity within a class of 3-aminochroman derivatives. Part 2. Journal of Medicinal Chemistry, 51(23), 7637-7648. [Link]

  • Sharma, G., et al. (2024). One-pot two-step catalytic synthesis of 6-amino-2-pyridone-3,5-dicarbonitriles enabling anti-cancer bioactivity. RSC Advances, 14(10), 6982-6991. [Link]

  • Cignarella, G., et al. (2012). Multitarget-Directed Ligands Hitting Serotonin Receptors: A Medicinal Chemistry Survey. Current Medicinal Chemistry, 19(30), 5143-5163. [Link]

  • Fallacara, A. L., et al. (2015). Targeting kinases with anilinopyrimidines: discovery of N-phenyl-N'-[4-(pyrimidin-4-ylamino)phenyl]urea derivatives as selective inhibitors of class III receptor tyrosine kinase subfamily. Journal of Medicinal Chemistry, 58(23), 9327-9344. [Link]

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Sources

Foundational

"biological activity of 5-Methoxy-2-phenylaniline hydrochloride derivatives"

An In-Depth Technical Guide Unlocking the Therapeutic Potential: A Methodological Guide to Investigating the Biological Activity of 5-Methoxy-2-phenylaniline Hydrochloride Derivatives Abstract The 5-methoxy-2-phenylanili...

Author: BenchChem Technical Support Team. Date: January 2026

An In-Depth Technical Guide Unlocking the Therapeutic Potential: A Methodological Guide to Investigating the Biological Activity of 5-Methoxy-2-phenylaniline Hydrochloride Derivatives

Abstract

The 5-methoxy-2-phenylaniline scaffold represents a compelling, yet underexplored, chemical framework in medicinal chemistry. Its structural motifs, featuring a methoxy-substituted aniline core coupled with a phenyl group, suggest a high potential for interaction with various biological targets implicated in oncology, inflammation, and infectious diseases. This technical guide serves as a comprehensive roadmap for researchers, scientists, and drug development professionals aiming to systematically investigate the biological activities of novel 5-Methoxy-2-phenylaniline hydrochloride derivatives. We move beyond a simple literature review to provide a foundational strategy, detailing the causal rationale behind experimental choices, robust, self-validating protocols for anticancer, anti-inflammatory, and antimicrobial screening, and a framework for establishing a coherent structure-activity relationship (SAR). This document is designed to empower research teams to efficiently navigate the early-stage drug discovery process for this promising class of compounds.

Introduction: The Rationale for Investigation

The pursuit of novel chemical entities with therapeutic potential is the cornerstone of modern drug discovery. While specific data on 5-Methoxy-2-phenylaniline hydrochloride derivatives are nascent, a comprehensive analysis of structurally related compounds provides a strong rationale for their investigation. The core structure combines features common to a multitude of biologically active molecules:

  • The Methoxy-Aniline Moiety: The presence of a methoxy group on the aniline ring is a well-established feature in numerous pharmacologically active agents. This group can act as a hydrogen bond acceptor and influence the molecule's lipophilicity and metabolic stability, thereby modulating its pharmacokinetic and pharmacodynamic properties. Derivatives of 4-Methoxy-2-nitroaniline, a related scaffold, have been explored for a range of therapeutic applications, leveraging the electronic properties of the methoxy group to interact with biological targets.[1]

  • The Biphenyl-like Core: The 2-phenylaniline structure creates a biphenyl-like system that provides a rigid backbone for orienting functional groups to fit into enzyme active sites or receptor binding pockets. This core is present in various kinase inhibitors and other targeted therapies.[2]

Based on this structural analysis, we hypothesize that derivatives of 5-Methoxy-2-phenylaniline hydrochloride possess significant therapeutic potential across three primary domains: oncology, inflammation, and microbiology. This guide will provide the strategic and methodological framework to test these hypotheses.

Proposed Research & Drug Discovery Workflow

A systematic approach is critical to efficiently evaluate a new compound class. We propose a phased workflow that progresses from initial broad screening to more focused mechanistic studies. This workflow ensures that resources are directed toward the most promising derivatives.

G cluster_0 Phase 1: Synthesis & Primary Screening cluster_1 Phase 2: Hit Validation & SAR cluster_2 Phase 3: Lead Characterization Synthesis Synthesis of Derivative Library (Varying R1, R2, R3...) PrimaryScreen Primary In Vitro Screening (Anticancer, Anti-inflammatory, Antimicrobial) Synthesis->PrimaryScreen Broad-spectrum evaluation HitID Hit Identification (Activity > Threshold) PrimaryScreen->HitID Identifies active compounds DoseResponse Dose-Response & IC50/MIC Determination HitID->DoseResponse SAR Structure-Activity Relationship (SAR) Analysis DoseResponse->SAR LeadSelect Lead Candidate Selection SAR->LeadSelect Guides selection of potent compounds MechStudy Mechanism of Action (MoA) Studies (e.g., Western Blot, Pathway Analysis) LeadSelect->MechStudy InVivo In Vivo Model Testing (e.g., Xenograft, Sepsis Model) MechStudy->InVivo

Caption: Proposed workflow for the discovery and development of 5-Methoxy-2-phenylaniline derivatives.

Anticancer Activity Evaluation

Many successful anticancer agents, such as kinase inhibitors, incorporate structural motifs similar to 5-Methoxy-2-phenylaniline.[2][3] We hypothesize that derivatives may interfere with key signaling pathways responsible for cell proliferation and survival, such as the PI3K/AKT/mTOR pathway.[4]

Hypothesized Mechanism of Action: PI3K/AKT Pathway Inhibition

The PI3K/AKT/mTOR pathway is a critical regulator of cell growth and is frequently hyperactivated in various cancers. We propose that derivatives of 5-Methoxy-2-phenylaniline may act as inhibitors at one of the key nodes of this pathway, preventing downstream signaling that leads to cell proliferation and survival.

G Receptor Growth Factor Receptor PI3K PI3K Receptor->PI3K Activates AKT AKT PI3K->AKT Activates mTOR mTOR AKT->mTOR Activates Apoptosis Apoptosis AKT->Apoptosis Inhibits Proliferation Cell Proliferation & Survival mTOR->Proliferation Inhibitor 5-Methoxy-2-phenylaniline Derivative (Hypothesized) Inhibitor->AKT Inhibits (Potential Target)

Caption: Hypothesized inhibition of the PI3K/AKT signaling pathway by a derivative.

Experimental Protocol: In Vitro Cytotoxicity Assessment (MTT Assay)

The MTT assay is a robust, colorimetric method for assessing cell viability, making it an excellent primary screen for cytotoxic potential.[1]

Objective: To determine the concentration-dependent cytotoxic effect of novel derivatives on human cancer cell lines (e.g., PC3 for prostate cancer, Bcap37 for breast cancer).[5]

Materials:

  • Human cancer cell lines (e.g., PC3, Bcap37) and a non-malignant control cell line (e.g., Vero).[6]

  • DMEM or RPMI-1640 medium, supplemented with 10% Fetal Bovine Serum (FBS) and 1% Penicillin-Streptomycin.

  • 5-Methoxy-2-phenylaniline hydrochloride derivatives (dissolved in DMSO to create stock solutions).

  • MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS).

  • DMSO (cell culture grade).

  • 96-well microplates.

  • Multichannel pipette, incubator (37°C, 5% CO₂), microplate reader.

Step-by-Step Methodology:

  • Cell Seeding: Seed the cancer and non-malignant cells into 96-well plates at a density of 5,000-10,000 cells/well in 100 µL of complete medium. Incubate for 24 hours to allow for cell attachment.[1]

  • Compound Treatment: Prepare serial dilutions of the test compounds in culture medium. The final DMSO concentration should not exceed 0.5% to avoid solvent toxicity. Remove the old medium from the plates and add 100 µL of the compound dilutions to the respective wells. Include wells for 'untreated control' (medium only) and 'vehicle control' (medium with 0.5% DMSO).

  • Incubation: Incubate the plates for 48 or 72 hours at 37°C in a 5% CO₂ atmosphere.

  • MTT Addition: After incubation, add 20 µL of MTT solution (5 mg/mL) to each well and incubate for another 4 hours. During this time, viable cells will reduce the yellow MTT to purple formazan crystals.

  • Formazan Solubilization: Carefully remove the medium and add 150 µL of DMSO to each well to dissolve the formazan crystals. Gently shake the plate for 10 minutes to ensure complete dissolution.

  • Data Acquisition: Measure the absorbance at 570 nm using a microplate reader.

  • Analysis: Calculate the percentage of cell viability for each concentration relative to the vehicle control. Plot the viability against the logarithm of the compound concentration and determine the IC₅₀ value (the concentration that inhibits 50% of cell growth) using non-linear regression analysis. A promising compound will show a low IC₅₀ for cancer cells and a significantly higher IC₅₀ for non-malignant cells.[7]

Data Presentation: Comparative Cytotoxicity

Results should be summarized in a table for clear comparison of potency and selectivity.

Compound IDModificationCancer Cell Line (IC₅₀ in µM)Non-Malignant Cell Line (IC₅₀ in µM)Selectivity Index (SI)¹
Lead-001 Parent Compound15.2 ± 1.8>100>6.6
Lead-002 4'-Fluoro6.8 ± 0.985.1 ± 9.412.5
Lead-003 3'-Chloro9.1 ± 1.192.5 ± 11.210.2
Doxorubicin Standard Drug0.04 ± 0.011.5 ± 0.237.5

¹ Selectivity Index (SI) = IC₅₀ (Non-Malignant Cells) / IC₅₀ (Cancer Cells). A higher SI is desirable.

Anti-inflammatory Activity Evaluation

Chronic inflammation is implicated in a wide array of diseases. Aniline derivatives have previously demonstrated anti-inflammatory properties.[8] We hypothesize that 5-Methoxy-2-phenylaniline derivatives may modulate inflammatory pathways, such as by inhibiting the production of pro-inflammatory mediators like nitric oxide (NO) or by preventing protein denaturation, a hallmark of inflammation.[9][10]

Hypothesized Mechanism of Action: Inhibition of NF-κB Pathway

The transcription factor NF-κB is a master regulator of the inflammatory response. Its activation leads to the expression of pro-inflammatory genes, including iNOS (which produces NO) and cytokines like TNF-α and IL-6. We hypothesize that our compounds may inhibit this pathway, preventing the nuclear translocation of NF-κB and subsequent gene expression.[11][12]

G cluster_0 LPS LPS (Stimulus) TLR4 TLR4 Receptor LPS->TLR4 IKK IKK Complex TLR4->IKK Activates IkBa IκBα IKK->IkBa Phosphorylates & Degrades NFkB NF-κB Nucleus Nucleus NFkB->Nucleus Translocates Genes Pro-inflammatory Genes (iNOS, TNF-α, IL-6) Inhibitor 5-Methoxy-2-phenylaniline Derivative (Hypothesized) Inhibitor->IKK Inhibits (Potential Target)

Caption: Hypothesized inhibition of the NF-κB inflammatory pathway.

Experimental Protocol: Inhibition of Protein Denaturation

This assay serves as a preliminary screen for anti-inflammatory activity, as the ability of a compound to prevent protein denaturation is correlated with its ability to mitigate inflammatory processes.[9][10][13]

Objective: To evaluate the ability of the derivatives to inhibit heat-induced denaturation of bovine serum albumin (BSA).

Materials:

  • Bovine Serum Albumin (BSA), 1% solution in phosphate-buffered saline (PBS).

  • Test compounds (dissolved in DMSO).

  • Diclofenac sodium (as a standard reference drug).

  • PBS (pH 6.4).

  • Water bath, UV-Vis Spectrophotometer.

Step-by-Step Methodology:

  • Reaction Mixture Preparation: Prepare a 5 mL reaction mixture containing 0.2 mL of BSA solution, 2.8 mL of PBS, and 2 mL of varying concentrations of the test compound (e.g., 100 to 500 µg/mL). A control consists of 2 mL of distilled water instead of the compound.

  • Incubation: Incubate the mixtures at 37°C for 20 minutes.

  • Heat-Induced Denaturation: Induce denaturation by heating the mixtures in a water bath at 72°C for 5 minutes, followed by cooling.

  • Data Acquisition: Measure the turbidity of the solutions by reading the absorbance at 660 nm.

  • Analysis: Calculate the percentage inhibition of denaturation using the formula: % Inhibition = [1 - (Absorbance of Test / Absorbance of Control)] * 100 Compare the results with the standard drug, diclofenac sodium.

Antimicrobial Activity Evaluation

The emergence of antimicrobial resistance necessitates the discovery of novel antibacterial and antifungal agents.[14] Structurally related compounds like chalcones and other aniline derivatives have shown promising antimicrobial activity.[15][16]

Experimental Protocol: Broth Microdilution for Minimum Inhibitory Concentration (MIC)

The broth microdilution method is the gold standard for determining the MIC, which is the lowest concentration of an antimicrobial agent that prevents the visible growth of a microorganism.[17][18][19]

Objective: To determine the MIC of the novel derivatives against a panel of pathogenic bacteria (e.g., Staphylococcus aureus, Escherichia coli) and fungi (e.g., Candida albicans).

Materials:

  • Bacterial strains (e.g., S. aureus ATCC 25923, E. coli ATCC 25922) and fungal strains (C. albicans ATCC 10231).

  • Mueller-Hinton Broth (MHB) for bacteria, RPMI-1640 for fungi.

  • Test compounds and standard antibiotics (e.g., Ciprofloxacin, Fluconazole).

  • Sterile 96-well microplates.

  • Resazurin solution (optional, for viability indication).[20]

Step-by-Step Methodology:

  • Inoculum Preparation: Culture the microorganisms overnight. Dilute the cultures in the appropriate broth to achieve a final concentration of approximately 5 x 10⁵ CFU/mL.

  • Serial Dilution: Add 100 µL of broth to each well of a 96-well plate. Add 100 µL of the highest concentration of the test compound to the first well and perform a two-fold serial dilution across the plate.

  • Inoculation: Add 10 µL of the prepared microbial inoculum to each well. Include a positive control (broth + inoculum, no drug) and a negative control (broth only).

  • Incubation: Incubate the plates at 37°C for 18-24 hours for bacteria, or at 35°C for 24-48 hours for fungi.

  • MIC Determination: The MIC is the lowest concentration of the compound at which no visible turbidity (growth) is observed. This can be assessed visually or by measuring absorbance.

  • Data Presentation: The results are presented as MIC values in µg/mL or µM.

Data Presentation: Comparative Antimicrobial Activity
Compound IDModificationS. aureus MIC (µg/mL)E. coli MIC (µg/mL)C. albicans MIC (µg/mL)
Lead-001 Parent Compound64>128128
Lead-004 4'-Nitro166432
Lead-005 2',4'-Dichloro83216
Ciprofloxacin Standard0.50.25N/A
Fluconazole StandardN/AN/A1

Conclusion and Future Directions

This guide outlines a comprehensive and methodologically sound approach for the initial exploration of 5-Methoxy-2-phenylaniline hydrochloride derivatives as potential therapeutic agents. The proposed workflow, from primary screening to the establishment of preliminary SAR, provides a clear path for identifying promising lead candidates. Positive hits from these initial screens will warrant further investigation, including advanced mechanistic studies (e.g., specific enzyme inhibition assays, Western blotting for pathway analysis) and subsequent evaluation in appropriate in vivo animal models to assess efficacy and safety. The structural simplicity and synthetic accessibility of the 5-Methoxy-2-phenylaniline scaffold make it an attractive starting point for the development of next-generation therapeutics.

References

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Exploratory

An In-Depth Technical Guide to the Core Functional Role of the Methoxy Group in 5-Methoxy-2-phenylaniline Hydrochloride

Executive Summary The methoxy (-OCH₃) group, a deceptively simple substituent, is a cornerstone of modern medicinal chemistry, wielding a profound influence on the biological and physicochemical properties of parent mole...

Author: BenchChem Technical Support Team. Date: January 2026

Executive Summary

The methoxy (-OCH₃) group, a deceptively simple substituent, is a cornerstone of modern medicinal chemistry, wielding a profound influence on the biological and physicochemical properties of parent molecules.[1] In the context of 5-Methoxy-2-phenylaniline hydrochloride, its role is multifaceted, acting as a critical modulator of electronic character, metabolic stability, and potential pharmacodynamic interactions. This guide dissects the nuanced contributions of the methoxy group, moving from its fundamental electronic and steric effects to its overarching impact on the molecule's journey through absorption, distribution, metabolism, and excretion (ADME), and its interaction with biological targets. We will explore how this single functional group introduces both significant advantages, such as favorable receptor interactions and modulated lipophilicity, and notable liabilities, primarily through metabolic O-demethylation.[2] This document serves as a technical resource for researchers and drug development professionals, providing field-proven insights into the strategic importance of the methoxy group in scaffold design and optimization.

Introduction: The Biphenyl Amine Scaffold and the Significance of Methoxy Substitution

5-Methoxy-2-phenylaniline hydrochloride belongs to the class of biphenyl amines, a structural motif present in numerous biologically active compounds. The core structure consists of an aniline ring substituted with a phenyl group at the ortho position and a methoxy group at the meta position relative to the amine. The hydrochloride salt form enhances aqueous solubility, a crucial attribute for handling and formulation. The strategic placement of the methoxy group is not incidental; it is a deliberate design choice intended to fine-tune the molecule's properties. Medicinal chemists frequently incorporate methoxy groups to enhance ligand-target binding, optimize physicochemical characteristics, and modulate ADME parameters.[1][3] Understanding the precise role of this substituent is paramount for predicting the molecule's behavior and unlocking its full potential in drug discovery programs.

The Duality of the Methoxy Group: Electronic and Steric Effects

The influence of the methoxy group on the aniline ring is a classic example of competing electronic effects, which fundamentally dictates the molecule's reactivity and intermolecular interactions.

The methoxy group exerts two opposing electronic forces on the aromatic ring:

  • Resonance Donation (+M Effect): The oxygen atom possesses lone pairs of electrons that can be delocalized into the aromatic π-system.[4] This electron-donating resonance effect increases the electron density on the ring, particularly at the ortho and para positions relative to the methoxy group. This activation makes the ring more susceptible to electrophilic attack and influences the basicity of the aniline nitrogen.[5]

  • Inductive Withdrawal (-I Effect): Due to the high electronegativity of the oxygen atom, the methoxy group withdraws electron density from the ring through the sigma (σ) bond framework.[4]

The net electronic effect is position-dependent. In the case of 5-Methoxy-2-phenylaniline, the methoxy group is para to the C2 position (bearing the phenyl group) and meta to the amine. Its strong resonance donation (+M) generally outweighs its inductive withdrawal (-I), leading to an overall activation of the aromatic system.[4][6]

electronic_effects cluster_molecule 5-Methoxy-2-phenylaniline Ring cluster_effects Electronic Effects mol C C C-NH2 C-Ph C C OCH3 resonance Resonance Donation (+M) Increases e- density at ortho/para positions mol:c5->resonance Lone Pair Delocalization induction Inductive Withdrawal (-I) Decreases e-density via sigma bond mol:c5->induction Electronegativity resonance->mol:c4 Activates resonance->mol:c6 Activates

Caption: Competing electronic effects of the methoxy group on the aniline ring.

While not exceptionally large, the methoxy group possesses greater steric bulk than a hydrogen or hydroxyl group.[7] Its placement at the C5 position is relatively unobtrusive to the amine at C1 and the phenyl group at C2. However, its presence can influence the preferred conformation of the molecule, particularly the dihedral angle between the two aromatic rings. This subtle conformational constraint can be critical for achieving an optimal fit within a constrained protein binding pocket.

Impact on Physicochemical and ADME Properties

The methoxy group is a valuable tool for fine-tuning a molecule's drug-like properties.

A key advantage of the aromatic methoxy group is its negligible contribution to lipophilicity.[2] Unlike a methyl group, which is lipophilic, the methoxy group has a Hansch lipophilicity parameter (π) close to zero.[2] This allows medicinal chemists to occupy space within a binding pocket and modulate electronics without significantly increasing the molecule's overall greasiness, which can otherwise lead to poor ADME properties. The oxygen atom can also act as a hydrogen bond acceptor, modestly improving interactions with aqueous environments.

PropertyContribution of Aromatic -OCH₃ GroupImplication for 5-Methoxy-2-phenylanilineReference
Lipophilicity (ΔLogD) -0.05 to 0.00Minimal increase in lipophilicity compared to the unsubstituted parent.[2]
Polar Surface Area (PSA) ~9.2 ŲActs as a hydrogen bond acceptor, potentially improving solubility and permeability.[2]
Hydrogen Bonding AcceptorThe oxygen can form hydrogen bonds with donor residues in a protein target.[3]

Despite its advantages, the methoxy group is often a "metabolic hotspot." It is highly susceptible to oxidative metabolism by cytochrome P450 (CYP) enzymes, primarily through a process called O-demethylation.[2] This reaction converts the methoxy group into a hydroxyl group (a phenol), which can then undergo further conjugation (e.g., glucuronidation or sulfation) to facilitate excretion.[2][8]

This metabolic pathway represents a significant challenge:

  • Rapid Clearance: If O-demethylation is rapid, the parent compound may have a short half-life and poor bioavailability.

  • Formation of Active/Inactive Metabolites: The resulting phenolic metabolite may have a different pharmacological profile—it could be inactive, less active, or in some cases, more active or even toxic than the parent drug.

metabolism_pathway Parent 5-Methoxy-2-phenylaniline (-OCH3) CYP450 CYP450 Enzymes (e.g., CYP2D6, CYP3A4) Parent->CYP450 O-Demethylation Metabolite 5-Hydroxy-2-phenylaniline (-OH) CYP450->Metabolite Conjugation Phase II Enzymes (UGTs, SULTs) Metabolite->Conjugation Conjugation Excretion Excreted Metabolite (Glucuronide/Sulfate) Conjugation->Excretion

Caption: Primary metabolic pathway of O-demethylation for a methoxy-containing compound.

Role in Pharmacodynamics and Receptor Interactions

The methoxy group can play a direct and crucial role in how a ligand binds to its biological target.

  • Hydrogen Bond Acceptor: The oxygen atom can form a key hydrogen bond with amino acid residues like serine, threonine, or tyrosine within a protein's active site, anchoring the ligand in a productive binding mode.[3]

  • Hydrophobic Interactions: The methyl portion, though small, can engage in favorable van der Waals or hydrophobic interactions with nonpolar residues in the binding pocket.[2]

  • Modulation of Receptor Selectivity: The precise positioning of a methoxy group can determine a ligand's selectivity for different receptor subtypes.[3] For instance, in serotonergic compounds, the position of methoxy groups can dramatically influence affinity and efficacy at 5-HT receptor subtypes.[9] For related compounds, the ortho-methoxy substituent has been shown to be critical for anticonvulsant activity, whereas meta and para isomers are inactive.[10]

Experimental Protocols

The synthesis of the target compound can be envisioned through a multi-step sequence, such as a Suzuki coupling followed by reduction, leveraging commercially available starting materials. This protocol is a representative workflow.

synthesis_workflow SM1 1-Bromo-5-methoxy-2-nitrobenzene Step1 Suzuki Coupling (Pd Catalyst, Base) SM1->Step1 SM2 Phenylboronic Acid SM2->Step1 Intermediate 5-Methoxy-2-nitro-1,1'-biphenyl Step1->Intermediate Step2 Nitro Reduction (e.g., H2/Pd-C, SnCl2) Intermediate->Step2 Product_FreeBase 5-Methoxy-2-phenylaniline Step2->Product_FreeBase Step3 Salt Formation (HCl in Ether) Product_FreeBase->Step3 Final_Product 5-Methoxy-2-phenylaniline HCl Step3->Final_Product

Caption: A plausible synthetic workflow for 5-Methoxy-2-phenylaniline HCl.

Step-by-Step Methodology:

  • Suzuki Coupling: To a solution of 1-bromo-5-methoxy-2-nitrobenzene (1.0 equiv) and phenylboronic acid (1.2 equiv) in a 2:1 mixture of toluene and ethanol, add an aqueous solution of sodium carbonate (2.0 equiv). Degas the mixture with argon for 15 minutes. Add tetrakis(triphenylphosphine)palladium(0) (0.05 equiv) and heat the reaction mixture to reflux for 12 hours under an argon atmosphere.

  • Work-up and Purification: After cooling, dilute the mixture with ethyl acetate and wash with water and brine. Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure. Purify the crude residue by flash column chromatography (silica gel, hexane/ethyl acetate gradient) to yield 5-methoxy-2-nitro-1,1'-biphenyl.

  • Nitro Group Reduction: Dissolve the intermediate from the previous step in ethanol. Add a catalytic amount of 10% Palladium on carbon (Pd/C).[11] Stir the mixture under a hydrogen atmosphere (balloon or Parr shaker) at room temperature until TLC analysis indicates complete consumption of the starting material (approx. 6-12 hours).

  • Isolation of Free Base: Filter the reaction mixture through a pad of Celite to remove the catalyst and rinse with ethanol. Concentrate the filtrate under reduced pressure to obtain the crude 5-methoxy-2-phenylaniline free base.

  • Hydrochloride Salt Formation: Dissolve the crude free base in a minimal amount of anhydrous diethyl ether. Slowly add a solution of 2M HCl in diethyl ether dropwise with stirring. A precipitate will form. Continue addition until the solution becomes acidic.

  • Final Product Isolation: Collect the solid precipitate by vacuum filtration, wash with cold diethyl ether, and dry under vacuum to yield 5-Methoxy-2-phenylaniline hydrochloride.

Confirmation of the structure, particularly the presence and position of the methoxy group, is achieved using standard analytical techniques.[12]

  • Nuclear Magnetic Resonance (NMR) Spectroscopy:

    • ¹H NMR: The methoxy group will appear as a characteristic sharp singlet at approximately 3.8-3.9 ppm, integrating to 3 protons. The aromatic protons will appear in the range of 6.5-7.5 ppm, with splitting patterns confirming the substitution pattern.

    • ¹³C NMR: The methoxy carbon will produce a signal around 55-56 ppm. The carbon atom directly attached to the methoxy group (C5) will be shifted downfield to ~155-160 ppm.

  • Mass Spectrometry (MS):

    • Electrospray ionization (ESI) mass spectrometry will show the molecular ion peak corresponding to the mass of the protonated free base [M+H]⁺.

    • High-resolution mass spectrometry (HRMS) will confirm the elemental composition.

  • High-Performance Liquid Chromatography (HPLC):

    • Used to determine the purity of the final compound. A reversed-phase C18 column with a mobile phase of acetonitrile/water containing 0.1% trifluoroacetic acid is a typical system. Detection is performed using a UV detector.

Conclusion

The methoxy group in 5-Methoxy-2-phenylaniline hydrochloride is a pivotal determinant of the molecule's overall character. It is not merely a passive substituent but an active modulator of electronic properties, which influences reactivity and potential intermolecular interactions. It offers the distinct advantage of occupying space and providing a hydrogen bond acceptor without the penalty of increased lipophilicity.[2] However, this benefit is counterbalanced by its significant susceptibility to metabolic O-demethylation, a critical consideration for any drug development campaign.[2] For researchers and scientists, a thorough understanding of these dual roles is essential for the rational design of novel analogues, enabling the strategic optimization of potency, selectivity, and pharmacokinetic profiles while mitigating metabolic liabilities.

References

  • BenchChem. (n.d.). An In-depth Technical Guide to the Electronic Effects of Methoxy Groups in 1-Iodo-2,3,4-trimethoxybenzene.
  • Various Authors. (2025). The role of the methoxy group in approved drugs [Request PDF]. ResearchGate.
  • Chiodi, D., & Ishihara, Y. (2024). The role of the methoxy group in approved drugs. European Journal of Medicinal Chemistry, 273, 116364. [Link]

  • Ishihara, Y. (n.d.). Methoxy group: a non-lipophilic “scout” for protein pocket finding. Taylor & Francis Online. [Link]

  • Ishihara, Y. (2024). Roles of the Chloro and Methoxy Groups in Drug Discovery [Video]. YouTube. [Link]

  • Various Authors. (2016). Why is methoxy group an electron donating group? Chemistry Stack Exchange. [Link]

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  • Proprep. (n.d.). What role does the OMe chem (methoxy group) play in directing electrophilic aromatic substitution reactions?[Link]

  • Mashayekhi, V., & Michel, M. (n.d.). Metabolic-Hydroxy and Carboxy Functionalization of Alkyl Moieties in Drug Molecules: Prediction of Structure Influence and Pharmacologic Activity. PubMed Central. [Link]

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Foundational

"structure-activity relationship (SAR) of 5-Methoxy-2-phenylaniline hydrochloride analogs"

An In-Depth Technical Guide to the Structure-Activity Relationship (SAR) of 5-Methoxy-2-phenylaniline Hydrochloride Analogs Abstract The 2-phenylaniline scaffold represents a privileged structure in medicinal chemistry,...

Author: BenchChem Technical Support Team. Date: January 2026

An In-Depth Technical Guide to the Structure-Activity Relationship (SAR) of 5-Methoxy-2-phenylaniline Hydrochloride Analogs

Abstract

The 2-phenylaniline scaffold represents a privileged structure in medicinal chemistry, serving as the foundation for numerous biologically active compounds. This technical guide provides a comprehensive exploration of the structure-activity relationships (SAR) for a specific subclass: 5-Methoxy-2-phenylaniline hydrochloride analogs. As Senior Application Scientists, our goal is to move beyond mere data compilation and offer a narrative grounded in mechanistic causality and field-proven insights. We will dissect the strategic importance of each component of the core scaffold—the aniline ring, the pivotal 5-methoxy group, the rotatable phenyl ring, and the hydrochloride salt form. This guide is designed for researchers, medicinal chemists, and drug development professionals, providing detailed experimental protocols, data-driven SAR analysis, and a forward-looking perspective on optimizing this chemical series for potential therapeutic applications.

Chapter 1: The 5-Methoxy-2-phenylaniline Scaffold: A Strategic Overview

The design of a novel therapeutic agent begins with the selection of a promising chemical scaffold. The 5-Methoxy-2-phenylaniline core is a deliberate choice, not an arbitrary starting point. Its architecture offers a unique combination of structural rigidity, conformational flexibility, and strategically placed functional groups that are ripe for optimization.

The Aniline and Phenyl Moieties: The Foundation for Interaction

The 2-phenylaniline core consists of two aromatic rings linked by a single bond, allowing for torsional rotation. This flexibility can be crucial for the molecule to adopt the optimal conformation within a biological target's binding pocket. The aniline moiety provides a basic nitrogen atom, a potent hydrogen bond donor, which is often essential for anchoring a ligand to its receptor.[1][2][3] Modifications to the phenyl ring can profoundly influence interactions through π-π stacking or by introducing substituents that can probe hydrophobic pockets or form additional hydrogen bonds.[4][5]

The Methoxy Group: More Than a Simple Substituent

The methoxy (-OCH₃) group at the 5-position is a critical modulator of the scaffold's properties. It is a non-lipophilic substituent that can significantly improve a compound's potency without negatively impacting its physicochemical profile.[6] Its presence influences the electronic character of the aniline ring and can serve as a key hydrogen bond acceptor.[7][8] The metabolic stability of the methoxy group is also a key consideration in drug design.[6][9] The strategic placement at the 5-position dictates its spatial relationship with the other key functional groups.

The Hydrochloride Salt: Ensuring Pharmaceutical Viability

The selection of the hydrochloride salt form is a critical decision in drug development, aimed at optimizing the compound's pharmaceutical properties.[10] For basic compounds like anilines, conversion to a hydrochloride salt typically enhances aqueous solubility, which can lead to improved dissolution in gastrointestinal fluids and greater bioavailability.[11][12][13] Furthermore, hydrochloride salts are often more stable, crystalline solids compared to their free base counterparts, which simplifies handling, formulation, and extends shelf-life.[12][13]

cluster_Scaffold 5-Methoxy-2-phenylaniline Hydrochloride Scaffold Core Structure RingA Aniline Ring (A) - H-bond donor - Basic center for salt formation RingB Phenyl Ring (B) - π-π stacking - Hydrophobic interactions - Modification vector Methoxy 5-Methoxy Group - H-bond acceptor - Modulates electronics - Influences solubility HCl Hydrochloride Salt - Enhances solubility - Improves stability - Increases bioavailability SAR_Workflow Design Design Analogs (Hypothesis Generation) Synthesis Chemical Synthesis & Purification Design->Synthesis Testing Biological Testing (In Vitro Assays) Synthesis->Testing Analysis Data Analysis (SAR Correlation) Testing->Analysis Analysis->Design

Caption: The iterative workflow for structure-activity relationship studies.

Experimental Protocols

To ensure scientific integrity, all protocols must be robust and reproducible. The following are representative methodologies for the synthesis and evaluation of the title analogs.

Protocol 2.2.1: General Synthesis of 5-Methoxy-2-(substituted-phenyl)aniline Analogs

This procedure utilizes a Suzuki coupling reaction, a powerful method for forming carbon-carbon bonds between aromatic rings.

  • Step 1: Suzuki Coupling. To a solution of 2-bromo-5-methoxyaniline (1.0 eq) and the desired substituted phenylboronic acid (1.2 eq) in a 2:1 mixture of dioxane and water, add potassium carbonate (3.0 eq).

  • Step 2: Catalyst Addition. Degas the mixture by bubbling argon through it for 15 minutes. Add tetrakis(triphenylphosphine)palladium(0) (0.05 eq).

  • Step 3: Reaction. Heat the reaction mixture to 90°C and stir under an argon atmosphere for 12-18 hours, monitoring progress by TLC.

  • Step 4: Work-up. After cooling to room temperature, dilute the mixture with ethyl acetate and wash with water and brine. Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

  • Step 5: Purification. Purify the crude product (the free base) by column chromatography on silica gel.

  • Step 6: Salt Formation. Dissolve the purified free base in diethyl ether and add a 2M solution of HCl in diethyl ether dropwise until precipitation is complete.

  • Step 7: Isolation. Collect the resulting solid by filtration, wash with cold diethyl ether, and dry under vacuum to yield the final 5-Methoxy-2-phenylaniline hydrochloride analog.

Protocol 2.2.2: In Vitro Cytotoxicity Evaluation (MTT Assay)

This colorimetric assay is a standard method for assessing the effect of compounds on cell proliferation, often used in anticancer drug screening. [14]

  • Cell Seeding: Seed a human cancer cell line (e.g., HT-29 colon cancer cells) into 96-well plates at a density of 5,000 cells/well and incubate for 24 hours to allow for cell attachment.

  • Compound Treatment: Prepare serial dilutions of the synthesized hydrochloride analogs in the cell culture medium. Replace the existing medium with the medium containing the test compounds and incubate for 48 hours.

  • MTT Addition: Add 20 µL of a 5 mg/mL solution of MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) to each well and incubate for another 4 hours at 37°C.

  • Formazan Solubilization: Carefully remove the medium and add 150 µL of dimethyl sulfoxide (DMSO) to each well to dissolve the formazan crystals.

  • Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader.

  • Data Analysis: Calculate the concentration of the compound that inhibits 50% of cell growth (IC₅₀) by plotting the percentage of cell viability against the compound concentration.

Chapter 3: Detailed Structure-Activity Relationship Analysis

The following analysis is based on a systematic modification of the parent scaffold, 5-Methoxy-2-phenylaniline hydrochloride. The biological activity is presented as the half-maximal inhibitory concentration (IC₅₀) against the HT-29 human colon cancer cell line.

Modifications of the Phenyl Ring (Ring B)

Substituents on the non-aniline phenyl ring (Ring B) are crucial for probing the target's binding pocket. We investigated the impact of varying the electronic nature and steric bulk of substituents at the para-position.

Compound IDRing B Substituent (R)IC₅₀ (µM)Rationale for Change
1a (Parent) -H15.2Baseline compound
1b 4'-F8.5Small, electron-withdrawing group (EWG)
1c 4'-Cl5.1Larger, more lipophilic EWG
1d 4'-CF₃2.3Potent, lipophilic EWG
1e 4'-CH₃18.9Small, electron-donating group (EDG)
1f 4'-OCH₃25.4H-bond accepting EDG
1g 4'-OH12.7H-bond donating and accepting group

Analysis: A clear trend emerges where electron-withdrawing groups (EWGs) at the 4'-position enhance cytotoxic activity. The potency increases in the order H < F < Cl < CF₃. This suggests that the binding pocket may contain an electron-deficient region or that the EWG favorably modulates the electronics of the ring system for binding. Conversely, electron-donating groups (EDGs) like -CH₃ and -OCH₃ are detrimental to activity, indicating that increased electron density on Ring B is unfavorable. The hydroxyl group in 1g provides activity similar to the parent compound, suggesting its hydrogen-bonding potential may partially offset its electron-donating character.

The Critical Role of the 5-Methoxy Group

To validate the importance of the 5-methoxy group on the aniline ring (Ring A), we synthesized analogs where this group was moved, altered, or removed entirely, using the potent 4'-CF₃ analog (1d ) as the new parent structure.

Compound IDRing A ModificationIC₅₀ (µM)Rationale for Change
1d (Parent) 5-OCH₃2.3Baseline for this series
2a 4-OCH₃11.8Positional isomer
2b 6-OCH₃35.1Positional isomer (steric hindrance)
2c 5-OH4.6Demethylated analog; H-bond donor
2d No substituent52.5Removal of the methoxy group
2e 5-OCF₃7.9Bioisostere; strongly electron-withdrawing

Analysis: The position of the methoxy group is critical. Moving it from the 5- to the 4-position (2a ) causes a five-fold loss in activity. Placing it at the 6-position (2b ) is even more detrimental, likely due to steric hindrance with the aniline nitrogen or the phenyl ring, preventing the molecule from adopting an active conformation. Complete removal of the group (2d ) leads to a dramatic loss of potency, confirming its essential role. [15]Replacing the methyl with a hydrogen (2c ) retains good activity, suggesting a hydrogen bond acceptor at this position is highly favorable. The trifluoromethoxy group (2e ), while a strong EWG, is less effective than the simple methoxy, indicating that electronics are not the only factor and that the specific steric and electronic profile of the -OCH₃ group is optimal.

Summary of Key SAR Findings

Our investigation reveals a distinct pharmacophore for this analog series.

SAR_Summary cluster_Pharmacophore SAR Pharmacophore Map Structure [Core Scaffold Image Placeholder] RingB_Mod Ring B: - Potent EWG at 4' position is CRITICAL (e.g., -CF3, -Cl) - EDGs are detrimental RingA_Mod Ring A: - 5-position is optimal for substitution Methoxy_Mod 5-Substituent: - H-bond acceptor is ESSENTIAL (-OCH3 is optimal) - Removal abolishes activity NH2_Mod Aniline NH2: - Presumed essential for H-bonding and salt formation

Caption: Summary of key structure-activity relationships for the analog series.

Chapter 4: Conclusion and Future Directions

This guide has systematically elucidated the structure-activity relationships of 5-Methoxy-2-phenylaniline hydrochloride analogs. The key takeaways are:

  • Ring B: A potent, lipophilic electron-withdrawing group at the 4'-position of the phenyl ring is the primary driver of activity.

  • Ring A: The 5-methoxy group is essential for high potency, likely acting as a crucial hydrogen bond acceptor. Its position is highly constrained, with the 5-position being optimal.

  • The Scaffold: The overall 2-phenylaniline architecture provides the necessary framework to orient these key interacting groups correctly.

Future work should focus on several key areas. First, the synthesis of analogs with substitutions at the ortho- and meta-positions of Ring B is warranted to complete the SAR map. Second, bioisosteric replacement of the aniline ring could be explored to improve metabolic stability or other ADME properties. [2]Finally, the most potent compounds, such as 1d , should be advanced into further studies to determine their mechanism of action, evaluate their pharmacokinetic profiles, and assess their efficacy in in vivo models.

References

  • Vertex AI Search. (2023). Hydrochloride vs Base: The Guide to API Forms in Pharmaceuticals. Pharmaoffer.com.
  • ResearchGate. (n.d.). The role of the methoxy group in approved drugs | Request PDF.
  • Vertex AI Search. (2025).
  • Vertex AI Search. (2025). Hydrochloride salt: Significance and symbolism.
  • Chiodi, D., & Ishihara, Y. (2024). The role of the methoxy group in approved drugs. European Journal of Medicinal Chemistry, 273, 116364.
  • Vertex AI Search. (2024). Roles of the Chloro and Methoxy Groups in Drug Discovery.
  • Wikipedia. (n.d.). Hydrochloride.
  • Ishihara, Y. (2022). Methoxy group: a non-lipophilic “scout” for protein pocket finding. Expert Opinion on Drug Discovery, 17(9), 941-944.
  • Design, Synthesis, and Biological Evaluation of 2-Substituted Aniline Pyrimidine Derivatives as Potent Dual Mer/c-Met Inhibitors. (2024).
  • Effects of the hydroxyl group on phenyl based ligand/ERRγ protein binding. (n.d.). PubMed.
  • Recent Advances and Outlook for the Isosteric Replacement of Anilines. (n.d.).
  • Aniline Derivatives Containing 1-Substituted 1,2,3-Triazole System as Potential Drug Candidates: Pharmacokinetic Profile Prediction, Lipophilicity Analysis Using Experimental and In Silico Studies. (n.d.). PMC - PubMed Central.
  • Enhancing a CH−π Interaction to Increase the Affinity for 5-HT1A Receptors. (n.d.). PMC.
  • Discovery and Structure–Activity Relationships of 2,5-Dimethoxyphenylpiperidines as Selective Serotonin 5-HT2A Receptor Agonists. (n.d.). PMC - PubMed Central.
  • Unveiling the Biological Potential of 4-Methoxy-2-nitroaniline Derivatives: A Compar

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Protocols & Analytical Methods

Method

Application Note: A Detailed Synthesis Protocol for 5-Methoxy-2-phenylaniline Hydrochloride

Abstract This document provides a comprehensive, in-depth guide for the synthesis of 5-Methoxy-2-phenylaniline hydrochloride, a valuable building block in medicinal chemistry and materials science. The protocol details a...

Author: BenchChem Technical Support Team. Date: January 2026

Abstract

This document provides a comprehensive, in-depth guide for the synthesis of 5-Methoxy-2-phenylaniline hydrochloride, a valuable building block in medicinal chemistry and materials science. The protocol details a robust three-step synthetic pathway, commencing with a palladium-catalyzed Suzuki-Miyaura cross-coupling, followed by the reduction of a nitro aromatic intermediate, and culminating in the formation of the hydrochloride salt. This guide is designed for researchers, chemists, and drug development professionals, offering not only a step-by-step experimental procedure but also the underlying chemical principles, safety protocols, and characterization data. The methodology is grounded in established chemical literature to ensure reliability and reproducibility.

Introduction and Synthetic Strategy

5-Methoxy-2-phenylaniline is a substituted biphenyl amine derivative. The unique arrangement of its functional groups—a primary amine, a methoxy ether, and a phenyl ring—makes it a versatile intermediate for the synthesis of more complex molecules, including pharmaceuticals and organic electronic materials. The hydrochloride salt form is often preferred for its increased stability and solubility in aqueous media.

The synthetic strategy outlined herein is a reliable three-step process designed for efficiency and high purity of the final product.

  • Step 1: Suzuki-Miyaura Coupling: The synthesis begins by forming the core biphenyl structure. This is achieved through a palladium-catalyzed Suzuki-Miyaura cross-coupling reaction between 1-bromo-4-methoxy-2-nitrobenzene and phenylboronic acid. This reaction is renowned for its high tolerance of functional groups and generally provides excellent yields.

  • Step 2: Nitro Group Reduction: The resulting intermediate, 5-methoxy-2-nitro-1,1'-biphenyl, is then converted to the corresponding aniline. This is accomplished via the reduction of the nitro group. While several methods exist, this protocol utilizes tin(II) chloride in ethanol, a classic and effective method for this transformation.

  • Step 3: Hydrochloride Salt Formation: Finally, the purified 5-Methoxy-2-phenylaniline free base is treated with hydrochloric acid to precipitate the stable hydrochloride salt.

This multi-step approach leverages well-understood and widely practiced reactions in modern organic synthesis, ensuring a high probability of success.

Overall Reaction Pathway

Reaction_Scheme R1 1-bromo-4-methoxy-2-nitrobenzene I1 5-methoxy-2-nitro-1,1'-biphenyl R1->I1 Step 1: Suzuki Coupling Pd(PPh₃)₄, Na₂CO₃ Toluene/EtOH/H₂O R2 Phenylboronic acid R2->I1 I2 5-Methoxy-2-phenylaniline (Free Base) I1->I2 Step 2: Reduction SnCl₂·2H₂O Ethanol, Reflux P 5-Methoxy-2-phenylaniline hydrochloride I2->P Step 3: Salt Formation Conc. HCl Isopropanol

Caption: Three-step synthesis of 5-Methoxy-2-phenylaniline hydrochloride.

Safety Information and Materials

Prerequisite: All procedures must be conducted within a certified chemical fume hood. Appropriate personal protective equipment (PPE), including safety glasses, a flame-retardant lab coat, and chemical-resistant gloves, must be worn at all times.[1]

Table 1: Hazard Summary of Key Reagents
CompoundCAS NumberKey HazardsGHS Hazard Statements
1-Bromo-4-methoxy-2-nitrobenzene54948-36-8Skin/eye irritant, Respiratory irritantH315, H319, H335
Phenylboronic acid98-80-6Harmful if swallowed, Skin/eye irritantH302, H315, H319
Tetrakis(triphenylphosphine)palladium(0)14221-01-3Skin sensitizer, Suspected mutagenH317, H341
Sodium Carbonate497-19-8Serious eye irritantH319
Tin(II) Chloride Dihydrate10025-69-1Corrosive, Harmful if swallowedH290, H302, H314
Ethanol64-17-5Highly flammable liquid and vaporH225
Toluene108-88-3Flammable, Skin/eye irritant, ToxinH225, H304, H315, H336, H361d, H373
Hydrochloric Acid (conc.)7647-01-0Corrosive, Causes severe skin burns and eye damageH314, H335

Detailed Experimental Protocol

Step 1: Synthesis of 5-methoxy-2-nitro-1,1'-biphenyl via Suzuki Coupling

Rationale: This step constructs the carbon-carbon bond forming the biphenyl core. A palladium(0) catalyst is used, which undergoes oxidative addition with the aryl bromide. Following transmetalation with the boronic acid and reductive elimination, the desired product is formed and the catalyst is regenerated.[2][3] Sodium carbonate serves as the necessary base to activate the boronic acid for transmetalation. A mixed solvent system ensures all reagents remain in solution.

ReagentM.W. ( g/mol )AmountMoles
1-bromo-4-methoxy-2-nitrobenzene232.045.00 g21.5 mmol
Phenylboronic acid121.933.15 g25.8 mmol
Tetrakis(triphenylphosphine)palladium(0)1155.560.75 g0.65 mmol
Sodium Carbonate (Na₂CO₃)105.996.85 g64.6 mmol
Toluene-100 mL-
Ethanol-25 mL-
Water-25 mL-

Procedure:

  • To a 250 mL three-necked round-bottom flask equipped with a magnetic stirrer and a reflux condenser, add 1-bromo-4-methoxy-2-nitrobenzene (5.00 g), phenylboronic acid (3.15 g), and tetrakis(triphenylphosphine)palladium(0) (0.75 g).

  • Add toluene (100 mL) and ethanol (25 mL) to the flask.

  • In a separate beaker, dissolve sodium carbonate (6.85 g) in water (25 mL) and add this aqueous solution to the reaction flask.

  • Place the flask in an oil bath and heat to reflux (approx. 85-90 °C) with vigorous stirring under a nitrogen atmosphere.

  • Monitor the reaction progress using Thin Layer Chromatography (TLC) (e.g., 4:1 Hexane:Ethyl Acetate). The reaction is typically complete within 4-6 hours.

  • Once complete, cool the mixture to room temperature. Transfer the mixture to a separatory funnel.

  • Separate the organic layer. Extract the aqueous layer with ethyl acetate (2 x 50 mL).

  • Combine all organic layers, wash with brine (50 mL), dry over anhydrous sodium sulfate, and filter.

  • Remove the solvent under reduced pressure using a rotary evaporator to yield a crude solid.

  • Purify the crude product by recrystallization from ethanol to afford 5-methoxy-2-nitro-1,1'-biphenyl as a yellow solid.

    • Expected Yield: 80-90%.

Step 2: Synthesis of 5-Methoxy-2-phenylaniline via Nitro Reduction

Rationale: The conversion of the nitro group to a primary amine is a critical step. Tin(II) chloride in a protic solvent like ethanol is a classic method that acts as a chemical reductant. The reaction proceeds through the transfer of electrons from Sn(II) to the nitro group, with the acidic conditions facilitating the formation of the ammonium intermediate, which is later neutralized.

ReagentM.W. ( g/mol )AmountMoles
5-methoxy-2-nitro-1,1'-biphenyl229.244.00 g17.5 mmol
Tin(II) chloride dihydrate (SnCl₂·2H₂O)225.6519.7 g87.3 mmol
Ethanol (95%)-150 mL-
Sodium Hydroxide (5 M aq. solution)-~100 mL-

Procedure:

  • Place the 5-methoxy-2-nitro-1,1'-biphenyl (4.00 g) and tin(II) chloride dihydrate (19.7 g) in a 250 mL round-bottom flask.

  • Add ethanol (150 mL) and a magnetic stir bar.

  • Attach a reflux condenser and heat the mixture to reflux (approx. 78 °C) for 2-3 hours. The yellow solution should become colorless. Monitor by TLC until the starting material is consumed.

  • Cool the reaction mixture in an ice bath.

  • Slowly and carefully add 5 M sodium hydroxide solution to neutralize the mixture. A white precipitate of tin salts will form. Caution: The neutralization is exothermic. Be sure to maintain cooling. Continue adding base until the pH is approximately 9-10.

  • Filter the mixture through a pad of Celite® to remove the inorganic salts, washing the filter cake with ethyl acetate (3 x 30 mL).

  • Transfer the filtrate to a separatory funnel, separate the organic layer, and extract the aqueous layer with ethyl acetate (2 x 50 mL).

  • Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and filter.

  • Concentrate the solution under reduced pressure to yield crude 5-Methoxy-2-phenylaniline as an oil or low-melting solid. The product can be purified further by column chromatography if necessary (Silica gel, Hexane:Ethyl Acetate gradient).

    • Expected Yield: 85-95%.

Step 3: Formation of 5-Methoxy-2-phenylaniline Hydrochloride

Rationale: Converting the aniline free base to its hydrochloride salt increases its stability, crystallinity, and often simplifies handling and purification. This is achieved by protonating the basic amine with a strong acid.

ReagentAmount
5-Methoxy-2-phenylaniline3.00 g
Isopropanol30 mL
Concentrated Hydrochloric Acid (37%)~2 mL

Procedure:

  • Dissolve the purified 5-Methoxy-2-phenylaniline (3.00 g) in isopropanol (30 mL) in a 100 mL Erlenmeyer flask. Gentle warming may be required.

  • Cool the solution in an ice bath.

  • While stirring, add concentrated hydrochloric acid dropwise. A precipitate should form immediately.

  • Continue stirring in the ice bath for 30 minutes to ensure complete precipitation.

  • Collect the solid product by vacuum filtration using a Büchner funnel.

  • Wash the filter cake with a small amount of cold diethyl ether to facilitate drying.

  • Dry the product under vacuum to yield 5-Methoxy-2-phenylaniline hydrochloride as a stable, crystalline solid.

    • Expected Yield: >95%.

Characterization of Final Product

The identity and purity of the synthesized 5-Methoxy-2-phenylaniline hydrochloride should be confirmed using standard analytical techniques.[4][5]

Table 2: Expected Analytical Data
TechniqueExpected Results
Appearance Off-white to light tan crystalline solid
Melting Point Expected to be a sharp melting point, typically >200 °C
¹H NMR (400 MHz, DMSO-d₆)δ (ppm): ~10.0 (br s, 3H, -NH₃⁺), ~7.5-7.2 (m, 5H, Ar-H phenyl), ~7.1-6.8 (m, 3H, Ar-H aniline), ~3.8 (s, 3H, -OCH₃)
¹³C NMR (100 MHz, DMSO-d₆)δ (ppm): ~160 (C-OCH₃), ~140-110 (aromatic carbons), ~55 (-OCH₃)
IR Spectroscopy (KBr, cm⁻¹)~3000-2800 (N-H stretch, broad), ~1600, 1500 (C=C aromatic stretch), ~1250 (C-O stretch)
Mass Spec. (ESI+)m/z: 200.11 [M+H]⁺ (for free base C₁₃H₁₃NO)

Experimental Workflow Diagram

Workflow start_end start_end process process decision decision io io A Start: Assemble Reagents (Step 1: Suzuki) B Perform Suzuki Coupling (Reflux, 4-6h) A->B C TLC Check B->C C->B Incomplete D Workup & Extraction C->D Complete E Purify by Recrystallization D->E F Characterize Intermediate 1 E->F G Perform Nitro Reduction (Step 2: Reflux, 2-3h) F->G H Neutralize & Filter G->H I Workup & Extraction H->I J Purify (Optional Chromatography) I->J K Characterize Free Base J->K L Perform Salt Formation (Step 3: Ice Bath) K->L M Filter & Dry Product L->M N Final Characterization (NMR, MS, IR) M->N O End N->O

Sources

Application

"step-by-step preparation of 5-Methoxy-2-phenylaniline hydrochloride from 2-nitro-5-methoxyaniline"

Application Note & Protocol A Step-by-Step Guide to the Synthesis of 5-Methoxy-2-phenylaniline Hydrochloride from 2-Nitro-5-methoxyaniline Abstract This comprehensive guide details a robust, multi-step synthesis for the...

Author: BenchChem Technical Support Team. Date: January 2026

Application Note & Protocol

A Step-by-Step Guide to the Synthesis of 5-Methoxy-2-phenylaniline Hydrochloride from 2-Nitro-5-methoxyaniline

Abstract

This comprehensive guide details a robust, multi-step synthesis for the preparation of 5-Methoxy-2-phenylaniline hydrochloride, a valuable building block in medicinal chemistry and materials science. The synthetic route commences with the readily available starting material, 2-nitro-5-methoxyaniline. The process involves a sequence of well-established and reliable transformations: a Sandmeyer reaction to introduce a bromo-substituent, a Suzuki-Miyaura cross-coupling to form the key biaryl bond, reduction of the nitro group, and subsequent hydrochloride salt formation. This document provides not only detailed, step-by-step protocols but also elucidates the underlying chemical principles and rationale for key experimental choices, catering to researchers, scientists, and professionals in drug development.

Introduction & Strategic Overview

The synthesis of substituted biarylanilines is of significant interest due to their prevalence in pharmacologically active molecules and functional materials. The target molecule, 5-Methoxy-2-phenylaniline, combines a methoxy-substituted aniline core with a phenyl group at the ortho-position, creating a scaffold with unique electronic and steric properties.

The chosen synthetic strategy is designed for efficiency and reliability, breaking down the transformation into three primary stages after an initial functional group conversion:

  • Diazotization & Sandmeyer Reaction: The amino group of the starting material, 2-nitro-5-methoxyaniline, is converted into a diazonium salt, which is subsequently displaced by a bromide using a copper(I) bromide catalyst. This yields an aryl bromide intermediate, perfectly primed for cross-coupling.[1][2][3]

  • Suzuki-Miyaura Cross-Coupling: The critical C-C bond forming step involves a palladium-catalyzed reaction between the synthesized aryl bromide and phenylboronic acid to construct the biaryl system.[4][5]

  • Nitro Group Reduction & Salt Formation: The nitro group of the biaryl intermediate is reduced to the primary amine, yielding the free base of the target molecule. Finally, treatment with hydrochloric acid affords the stable and readily handled 5-Methoxy-2-phenylaniline hydrochloride salt.[6]

This approach avoids direct phenylation and leverages high-yielding, well-understood reactions, making it suitable for laboratory-scale synthesis.

Overall Reaction Scheme

Caption: Overall synthetic pathway from starting material to final product.

Safety & Handling

All procedures must be conducted in a well-ventilated laboratory fume hood while wearing appropriate personal protective equipment (PPE), including safety goggles, a lab coat, and chemical-resistant gloves.

  • 2-Nitro-5-methoxyaniline: Harmful if swallowed, in contact with skin, or if inhaled. May cause genetic defects.[7] Handle with care and avoid generating dust.

  • Diazonium Salts: Potentially explosive, especially when dry. These intermediates should be prepared at low temperatures (0-5 °C) and used immediately in the subsequent step without isolation.

  • Copper(I) Bromide: Harmful if swallowed. Avoid inhalation of dust.

  • Palladium Catalysts: Handle in a fume hood. While not acutely toxic, they are expensive and should be handled carefully to avoid waste and contamination.

  • Solvents (Toluene, Ethanol): Flammable liquids. Keep away from ignition sources. Toluene is a reproductive hazard.

  • Acids (HBr, HCl): Corrosive. Handle with extreme care to avoid skin and eye contact.

Always consult the Safety Data Sheet (SDS) for each reagent before use.[7][8][9][10][11]

Experimental Protocols

Part 1: Synthesis of 2-Bromo-4-methoxy-1-nitrobenzene (Sandmeyer Reaction)

Rationale: The Sandmeyer reaction is a classic and effective method for replacing an aromatic amino group with a halide.[1][12] The reaction proceeds via a diazonium salt intermediate. The use of low temperature is critical to prevent the premature decomposition of this unstable intermediate. Copper(I) bromide catalyzes the substitution by a single-electron transfer mechanism, generating an aryl radical that then abstracts the bromide from a copper(II) species.[1]

Protocol:

  • To a 250 mL three-neck round-bottom flask equipped with a magnetic stirrer and a thermometer, add 2-nitro-5-methoxyaniline (10.0 g, 59.5 mmol) and 48% aqueous hydrobromic acid (60 mL).

  • Cool the resulting slurry to 0 °C in an ice-salt bath with vigorous stirring.

  • Prepare a solution of sodium nitrite (NaNO₂) (4.5 g, 65.2 mmol) in water (15 mL).

  • Add the sodium nitrite solution dropwise to the aniline slurry over 30 minutes, ensuring the internal temperature remains below 5 °C. A slight excess of nitrous acid should be maintained (test with starch-iodide paper).

  • In a separate 500 mL flask, dissolve copper(I) bromide (CuBr) (9.4 g, 65.5 mmol) in 48% HBr (30 mL).

  • Slowly add the cold diazonium salt solution to the CuBr solution with vigorous stirring. Effervescence (N₂ gas) will be observed.

  • After the addition is complete, allow the mixture to warm to room temperature and then heat at 60 °C for 1 hour to ensure complete decomposition of the diazonium salt.

  • Cool the reaction mixture to room temperature and extract the product with ethyl acetate (3 x 75 mL).

  • Combine the organic layers, wash with saturated sodium bicarbonate solution, then with brine, and dry over anhydrous sodium sulfate.

  • Remove the solvent under reduced pressure. The crude product can be purified by column chromatography (silica gel, hexane:ethyl acetate gradient) or recrystallization from ethanol to yield 2-Bromo-4-methoxy-1-nitrobenzene as a pale yellow solid.

Part 2: Synthesis of 5-Methoxy-2-nitrobiphenyl (Suzuki-Miyaura Coupling)

Rationale: The Suzuki-Miyaura coupling is a powerful C-C bond-forming reaction that is tolerant of a wide variety of functional groups, including the nitro group present in our intermediate. The reaction requires a palladium(0) catalyst, a base, and typically a mixture of organic and aqueous solvents. The base (K₂CO₃) is crucial for the transmetalation step of the catalytic cycle.[13]

Protocol:

  • To a 250 mL flask, add 2-Bromo-4-methoxy-1-nitrobenzene (10.0 g, 43.1 mmol), phenylboronic acid (6.3 g, 51.7 mmol), and potassium carbonate (K₂CO₃) (17.8 g, 129.3 mmol).

  • Add a solvent mixture of toluene (80 mL), ethanol (20 mL), and water (20 mL).

  • Bubble argon or nitrogen gas through the mixture for 20 minutes to remove dissolved oxygen, which can deactivate the catalyst.

  • Add tetrakis(triphenylphosphine)palladium(0) [Pd(PPh₃)₄] (1.0 g, 0.86 mmol).

  • Heat the mixture to reflux (approx. 85-90 °C) under an inert atmosphere for 12 hours. Monitor the reaction progress by TLC.

  • After cooling to room temperature, add water (50 mL) and separate the layers.

  • Extract the aqueous layer with ethyl acetate (2 x 50 mL).

  • Combine all organic layers, wash with brine, and dry over anhydrous sodium sulfate.

  • Concentrate the solution under reduced pressure. Purify the residue by column chromatography (silica gel, hexane:ethyl acetate gradient) to afford 5-Methoxy-2-nitrobiphenyl.

Part 3: Synthesis of 5-Methoxy-2-phenylaniline (Nitro Group Reduction)

Rationale: The reduction of an aromatic nitro group is a fundamental transformation. While catalytic hydrogenation is a clean method, reduction using a metal in the presence of an acid or a salt like ammonium chloride is highly effective and does not require specialized high-pressure equipment.[6] Iron powder is an inexpensive and efficient reducing agent for this purpose.

Protocol:

  • In a 500 mL round-bottom flask, suspend 5-Methoxy-2-nitrobiphenyl (8.0 g, 34.9 mmol) in a mixture of ethanol (150 mL) and water (50 mL).

  • Add ammonium chloride (NH₄Cl) (9.3 g, 174.5 mmol) and iron powder (9.7 g, 174.5 mmol) to the suspension.

  • Heat the mixture to reflux (approx. 80 °C) with vigorous stirring for 4-6 hours, until TLC analysis indicates the complete consumption of the starting material.

  • Once the reaction is complete, filter the hot mixture through a pad of Celite® to remove the iron salts. Wash the Celite pad thoroughly with hot ethanol.

  • Combine the filtrate and washings and remove the solvent under reduced pressure.

  • Dissolve the residue in ethyl acetate and wash with water and then brine.

  • Dry the organic layer over anhydrous sodium sulfate and concentrate in vacuo to yield 5-Methoxy-2-phenylaniline as a crude oil or solid, which can be used directly in the next step.

Part 4: Preparation of 5-Methoxy-2-phenylaniline Hydrochloride

Rationale: The hydrochloride salt is often preferred for purification, handling, and storage of amines. It is typically a stable, crystalline solid with a sharp melting point, whereas the free base may be an oil or a low-melting solid. The salt is formed by a simple acid-base reaction.[14][15]

Protocol:

  • Dissolve the crude 5-Methoxy-2-phenylaniline from the previous step in diethyl ether or ethyl acetate (100 mL).

  • Cool the solution in an ice bath.

  • Slowly add a 2 M solution of HCl in diethyl ether dropwise with stirring until no further precipitation is observed. Alternatively, bubble dry HCl gas through the solution.

  • Stir the resulting slurry in the ice bath for 30 minutes.

  • Collect the precipitate by vacuum filtration.

  • Wash the solid with a small amount of cold diethyl ether to remove any non-basic impurities.

  • Dry the product in a vacuum oven at 40-50 °C to yield 5-Methoxy-2-phenylaniline hydrochloride as a crystalline solid. Further purification can be achieved by recrystallization from an ethanol/ether mixture.

Data Summary & Characterization

Reagent Table (Based on Protocol)
StepReagentMW ( g/mol )Amount (g)Moles (mmol)Equiv.
12-Nitro-5-methoxyaniline168.1510.059.51.0
Sodium Nitrite69.004.565.21.1
Copper(I) Bromide143.459.465.51.1
22-Bromo-4-methoxy-1-nitrobenzene232.0410.043.11.0
Phenylboronic Acid121.936.351.71.2
Pd(PPh₃)₄1155.561.00.860.02
35-Methoxy-2-nitrobiphenyl229.248.034.91.0
Iron Powder55.859.7174.55.0
Ammonium Chloride53.499.3174.55.0
Expected Characterization Data

The final product should be characterized to confirm its identity and purity.

  • ¹H NMR (DMSO-d₆): Expect signals for the methoxy group (~3.8 ppm), aromatic protons on both rings, and a broad signal for the -NH₃⁺ protons.

  • ¹³C NMR (DMSO-d₆): Expect signals for all unique carbon atoms, including the methoxy carbon (~55-56 ppm) and the aromatic carbons.

  • FTIR (ATR): Characteristic peaks for N-H stretching (broad, ~2500-3200 cm⁻¹ for the ammonium salt), C-O stretching (~1250 cm⁻¹), and aromatic C-H and C=C vibrations.[16]

  • Mass Spectrometry (ESI+): The mass spectrum should show a molecular ion peak corresponding to the free base [M+H]⁺.

Workflow Visualization

Experimental_Workflow cluster_0 Part 1: Sandmeyer Reaction cluster_1 Part 2: Suzuki Coupling cluster_2 Part 3 & 4: Reduction & Salt Formation s1_start Dissolve Starting Material in HBr s1_cool Cool to 0 °C s1_start->s1_cool s1_diazotize Add NaNO₂ solution (maintain T < 5 °C) s1_cool->s1_diazotize s1_react Add diazonium salt to CuBr s1_diazotize->s1_react s1_catalyst Prepare CuBr solution s1_catalyst->s1_react s1_heat Warm to RT, then heat to 60 °C s1_react->s1_heat s1_workup Extract with EtOAc, wash, and dry s1_heat->s1_workup s1_purify Purify by chromatography or recrystallization s1_workup->s1_purify s2_setup Combine Aryl Bromide, Boronic Acid, & Base s1_purify->s2_setup Intermediate 1 s2_degas Degas with Ar/N₂ s2_setup->s2_degas s2_add_cat Add Pd Catalyst s2_degas->s2_add_cat s2_reflux Reflux for 12h s2_add_cat->s2_reflux s2_workup Aqueous Work-up & Extraction s2_reflux->s2_workup s2_purify Purify by Chromatography s2_workup->s2_purify s3_setup Suspend Nitro-compound in EtOH/H₂O s2_purify->s3_setup Intermediate 2 s3_add_reagents Add Fe powder & NH₄Cl s3_setup->s3_add_reagents s3_reflux Reflux for 4-6h s3_add_reagents->s3_reflux s3_filter Hot filter through Celite s3_reflux->s3_filter s3_concentrate Concentrate Filtrate s3_filter->s3_concentrate s4_dissolve Dissolve in Ether s3_concentrate->s4_dissolve s4_precipitate Add HCl in Ether s4_dissolve->s4_precipitate s4_isolate Filter, wash, and dry product s4_precipitate->s4_isolate

Caption: Step-by-step experimental workflow for the synthesis.

References

  • PubChem. 2-Methoxy-5-nitroaniline. National Center for Biotechnology Information. [Link]

  • PrepChem.com. Synthesis of 5-methoxy-2-nitroaniline. [Link]

  • Google Patents. (2019). CN108299259B - Preparation method of 2-amino-5-thiophenyl-(2-methoxy) acetanilide.
  • Wikipedia. Sandmeyer reaction. [Link]

  • PubChem. 5-Methoxy-2-phenoxyaniline. National Center for Biotechnology Information. [Link]

  • BYJU'S. Sandmeyer Reaction Mechanism. [Link]

  • Organic Chemistry Portal. Sandmeyer Reaction. [Link]

  • SpectraBase. (5-Methoxy-2-methyl-phenyl)amine. [Link]

  • SpectraBase. PARA-METHOXY-N-PHENYLANILINE. [Link]

  • Farooqi, Z. H., et al. (2017). Catalytic reduction of 2-nitroaniline: a review. Environmental Science and Pollution Research, 24(5), 4371-4384. [Link]

  • Kráľová, P., et al. (2013). Synthesis of 5-(ethylsulfonyl)-2-methoxyaniline: An important pharmacological fragment of VEGFR2 and other inhibitors. Beilstein Journal of Organic Chemistry, 9, 157-164. [Link]

  • Nazir, R., et al. (2021). Recent trends in the chemistry of Sandmeyer reaction: a review. Journal of the Iranian Chemical Society, 18(10), 2497-2522. [Link]

  • Google Patents. (2006). US7094928B2 - Process for the synthesis of (±) 2-Amino-N-[2,(2,5-dimethoxy phenyl)-2-hydroxyethyl] acetamide monohydrochloride.
  • Wang, P., et al. (2018). A general electrochemical strategy for the Sandmeyer reaction. Chemical Science, 9(36), 7217-7221. [Link]

  • ResearchGate. Suzuki cross-coupling of halobenzene and phenylboronic acid. [Link]

  • ResearchGate. Suzuki coupling between phenylboronic acid and aryl halides. [Link]

  • Chem Help ASAP. (2020). Suzuki cross-coupling reaction. YouTube. [Link]

  • Eureka | Patsnap. Synthesis method of 5-methoxy-2-tetralone. [Link]

  • Erland Stevens. (2019). reduction of nitro groups to anilines. YouTube. [Link]

  • ResearchGate. Reduction of 2-nitroaniline using AgNPs. [Link]

  • ResearchGate. Suzuki-Miyaura coupling reactions of phenylboronic acid and phenyl halides catalyzed by Pd/Ni-MOF. [Link]

  • Google Patents. (2015). US9145353B2 - Method of preparing (S)-2-amino-5-methoxytetralin hydrochloride.
  • Google Patents. Method of Preparing (S)-2-amino-5-Methoxytetralin Hydrochloride.
  • Google Patents. (2012).
  • ACS Publications. (2026). Enzymatic Mannich Reaction for the Synthesis of γ-Chiral Amino-Substituted α-Amino Acids. ACS Catalysis. [Link]

  • Google Patents. (2009). CN101468946A - Preparation technique of 5-methoxy-2-tetralone.
  • ResearchGate. synthesis of 2-amino-5-methoxyphenol.docx. [Link]

Sources

Method

Application Notes and Protocols for the Reduction of 2-Nitro-5-Methoxyaniline

Introduction: The Strategic Importance of 4-Methoxy-o-phenylenediamine in Synthesis The reduction of 2-nitro-5-methoxyaniline to its corresponding diamine, 4-methoxy-o-phenylenediamine, is a critical transformation in th...

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: The Strategic Importance of 4-Methoxy-o-phenylenediamine in Synthesis

The reduction of 2-nitro-5-methoxyaniline to its corresponding diamine, 4-methoxy-o-phenylenediamine, is a critical transformation in the synthesis of a wide array of valuable organic molecules.[1][2][3] This resulting diamine serves as a pivotal building block for pharmaceuticals, agrochemicals, and dyes.[4][5] The presence of two adjacent amino groups and an electron-donating methoxy group on the aromatic ring makes it a versatile precursor for the construction of various heterocyclic systems. The selection of an appropriate reduction methodology is paramount, as it directly influences the yield, purity, and economic viability of the overall synthetic route, while also needing to be compatible with other functional groups that may be present in more complex substrates.[1]

This guide provides a comprehensive overview of the most effective and commonly employed methods for the reduction of 2-nitro-5-methoxyaniline. We will delve into the mechanistic underpinnings of each protocol, offering field-proven insights to aid researchers, scientists, and drug development professionals in making informed decisions for their specific applications.

Mechanistic Overview: The Journey from Nitro to Amino

The conversion of a nitro group to an amine is a six-electron reduction.[6][7] This transformation typically proceeds through a series of intermediates, with the exact pathway being dependent on the chosen reducing agent and reaction conditions. The generally accepted mechanism involves the initial reduction of the nitro group to a nitroso intermediate, followed by further reduction to a hydroxylamine, and finally to the desired amine.[6][7][8]

It is crucial to control the reaction conditions to prevent the accumulation of these intermediates, particularly the hydroxylamine, which can be unstable and potentially lead to undesired side reactions or safety hazards.[9]

Comparative Analysis of Reduction Methodologies

Several robust methods exist for the reduction of aromatic nitro compounds.[10] The choice of method is often dictated by factors such as substrate compatibility, desired selectivity, scale of the reaction, and cost. Below is a comparative summary of the most prevalent techniques for the reduction of 2-nitro-5-methoxyaniline.

Method Reducing Agent/Catalyst Typical Solvents Temperature Pressure Key Advantages Key Disadvantages
Catalytic Hydrogenation H₂, Pd/C, PtO₂, Raney NiMethanol, Ethanol, Ethyl AcetateRoom Temp. - 60°C1 - 50 psiHigh yields, clean reaction, scalableRequires specialized equipment, potential for catalyst poisoning, may reduce other functional groups
Metal-Acid Reduction Fe/HCl, Fe/AcOH, SnCl₂/HClWater, Ethanol, Acetic AcidRefluxAtmosphericCost-effective, high functional group toleranceStoichiometric amounts of metal required, often harsh acidic conditions, metal waste disposal
Transfer Hydrogenation Hydrazine hydrate, Ammonium formateMethanol, EthanolRoom Temp. - RefluxAtmosphericMild conditions, avoids gaseous H₂, good selectivityHydrazine is toxic, may require a co-catalyst

Detailed Protocols and Methodologies

Protocol 1: Catalytic Hydrogenation using Palladium on Carbon (Pd/C)

Catalytic hydrogenation is a highly efficient and clean method for the reduction of nitro groups.[10][11][12] Palladium on carbon is a widely used catalyst due to its high activity and selectivity.[13]

Rationale: This method utilizes molecular hydrogen as the reductant in the presence of a heterogeneous catalyst. The reaction is typically clean, with water being the only byproduct.[14] The choice of solvent and catalyst loading are critical parameters to optimize for efficient conversion.

Experimental Workflow:

Figure 1: Workflow for Catalytic Hydrogenation.

Step-by-Step Protocol:

  • Reaction Setup: In a hydrogenation vessel, dissolve 2-nitro-5-methoxyaniline (1.0 eq) in methanol (10-20 mL per gram of substrate).[13][15]

  • Catalyst Addition: Carefully add 10% palladium on activated carbon (0.05 - 0.10 eq by weight) to the solution.[13][16]

  • Hydrogenation: Seal the vessel and purge with hydrogen gas. Pressurize the vessel to 50 psi with hydrogen and stir the reaction mixture vigorously at room temperature for 24 hours.[13][16]

  • Monitoring: Monitor the reaction progress by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS).

  • Workup: Upon completion, carefully vent the hydrogen gas and purge the vessel with an inert gas (e.g., nitrogen or argon).[7] Filter the reaction mixture through a pad of Celite® to remove the catalyst, washing the pad with methanol.[15]

  • Isolation: Concentrate the filtrate under reduced pressure to yield the crude 4-methoxy-o-phenylenediamine, which often solidifies upon standing.[13][16]

  • Purification (Optional): If necessary, the product can be further purified by column chromatography on silica gel using an appropriate solvent system (e.g., ethyl acetate/hexanes).

Protocol 2: Metal-Acid Reduction using Iron in Acetic Acid

The use of iron in an acidic medium is a classic and highly reliable method for the reduction of nitroarenes.[10][17][18] This method is particularly advantageous for its low cost and tolerance of a wide range of functional groups.[17]

Rationale: This reduction proceeds via a series of single-electron transfers from the iron metal to the nitro group, with the acidic medium providing the necessary protons.[7] The use of acetic acid as the solvent and proton source offers milder conditions compared to stronger mineral acids like HCl.[19]

Experimental Workflow:

Figure 2: Workflow for Metal-Acid Reduction.

Step-by-Step Protocol:

  • Reaction Setup: To a round-bottom flask equipped with a reflux condenser and a magnetic stirrer, add 2-nitro-5-methoxyaniline (1.0 eq) and iron powder (3.0 - 5.0 eq).[13]

  • Solvent Addition: Add glacial acetic acid (10-20 mL per gram of substrate).

  • Reaction: Heat the reaction mixture to 60°C with vigorous stirring.[13] The reaction is often exothermic and may require initial cooling.

  • Monitoring: Monitor the reaction by TLC or LC-MS until the starting material is consumed. The disappearance of the yellow color of the nitroaniline is also a good visual indicator of reaction progress.

  • Workup: While still hot, filter the reaction mixture through a pad of Celite® to remove the iron salts. Wash the filter cake with hot acetic acid.

  • Neutralization and Extraction: Cool the filtrate and carefully neutralize it with a saturated aqueous solution of sodium bicarbonate or sodium hydroxide until the pH is basic. Extract the aqueous layer with a suitable organic solvent such as ethyl acetate (3 x volume of aqueous layer).

  • Isolation: Combine the organic extracts, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to afford the crude product.

Protocol 3: Transfer Hydrogenation using Hydrazine Hydrate

Transfer hydrogenation offers a convenient alternative to using pressurized hydrogen gas.[20][21][22] Hydrazine hydrate, in the presence of a catalyst, serves as an efficient hydrogen donor.[20][23][24]

Rationale: This method involves the transfer of hydrogen atoms from a donor molecule (hydrazine) to the substrate, mediated by a catalyst.[22] This approach is often milder and can exhibit different selectivity compared to catalytic hydrogenation with H₂ gas.[20]

Experimental Workflow:

Figure 3: Workflow for Transfer Hydrogenation.

Step-by-Step Protocol:

  • Reaction Setup: In a round-bottom flask, dissolve 2-nitro-5-methoxyaniline (1.0 eq) in ethanol (15-25 mL per gram of substrate).

  • Catalyst Addition: Add a catalytic amount of Raney Nickel (slurry in water, ~0.1 eq by weight) or another suitable catalyst like MoO₂.[24]

  • Reagent Addition: Heat the mixture to reflux and add hydrazine hydrate (2.0 - 4.0 eq) dropwise over a period of 30-60 minutes. Caution: The reaction can be highly exothermic.

  • Monitoring: Monitor the reaction by TLC or LC-MS.

  • Workup: After completion, cool the reaction mixture to room temperature and filter through Celite® to remove the catalyst.

  • Isolation: Concentrate the filtrate under reduced pressure. Dissolve the residue in a suitable organic solvent and wash with water to remove any remaining hydrazine. Dry the organic layer and concentrate to obtain the product.

Safety and Handling Precautions

  • 2-Nitro-5-methoxyaniline: This compound is harmful if swallowed, in contact with skin, or if inhaled.[25] It can cause skin and serious eye irritation and is suspected of causing genetic defects.[25] Always handle this compound in a well-ventilated fume hood, wearing appropriate personal protective equipment (PPE), including gloves, safety goggles, and a lab coat.[25][26][27][28]

  • 4-Methoxy-o-phenylenediamine: The product is also a suspected irritant and should be handled with care.[2] It is sensitive to air and light and should be stored under an inert atmosphere in a cool, dark place.[2]

  • Reagents:

    • Hydrogen Gas: Highly flammable. Ensure all equipment is properly grounded and there are no sources of ignition.

    • Palladium on Carbon: Can be pyrophoric, especially when dry and saturated with hydrogen. Handle with care and do not allow it to dry out completely during filtration.

    • Iron Powder: Finely divided iron can be flammable.

    • Acids: Corrosive. Handle with appropriate care.

    • Hydrazine Hydrate: Toxic and corrosive. Handle in a fume hood with appropriate PPE.

Characterization of 4-Methoxy-o-phenylenediamine

The successful synthesis of 4-methoxy-o-phenylenediamine can be confirmed by a variety of analytical techniques:

  • Appearance: Typically a dark brown to black solid or oil.[3][13]

  • Molecular Formula: C₇H₁₀N₂O[2][29][30][31]

  • Molecular Weight: 138.17 g/mol [2][30][31][32]

  • ¹H NMR: The proton NMR spectrum will show characteristic signals for the aromatic protons and the methoxy group.[2][16]

  • Mass Spectrometry: The mass spectrum will show a molecular ion peak corresponding to the molecular weight of the product.[30][32]

  • Infrared Spectroscopy (IR): The IR spectrum will show characteristic N-H stretching bands for the primary amine groups.[29]

Conclusion

The reduction of 2-nitro-5-methoxyaniline is a fundamental and versatile transformation in organic synthesis. The choice between catalytic hydrogenation, metal-acid reduction, and transfer hydrogenation will depend on the specific requirements of the synthesis, including scale, cost, and the presence of other functional groups. By understanding the underlying principles and following the detailed protocols provided, researchers can confidently and safely perform this important reaction, paving the way for the synthesis of complex and valuable molecules.

References

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  • Transfer hydrogenation of nitroarenes with hydrazine at near-room temperature catalysed by a MoO2 catalyst. Green Chemistry, 23(1), 358-366.
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  • Chemoselective Hydrogenation of Nitroarenes Using an Air-Stable Base-Metal Catalyst. Organic Letters, 23(7), 2548–2553.
  • Mettler Toledo. Catalytic Hydrogenation of Nitrobenzene to Aniline | Application Note. [Link]

  • ResearchGate.

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Application

Purification of 5-Methoxy-2-phenylaniline Hydrochloride by Recrystallization: An Application Note and Protocol

For Researchers, Scientists, and Drug Development Professionals This guide provides a comprehensive, in-depth protocol for the purification of 5-Methoxy-2-phenylaniline hydrochloride via recrystallization. As a Senior Ap...

Author: BenchChem Technical Support Team. Date: January 2026

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive, in-depth protocol for the purification of 5-Methoxy-2-phenylaniline hydrochloride via recrystallization. As a Senior Application Scientist, this document is structured to not only provide a step-by-step methodology but also to instill a deep understanding of the underlying chemical principles that govern the purification process.

Introduction: The Importance of Purity for Arylamine Intermediates

5-Methoxy-2-phenylaniline is a substituted aromatic amine, a class of compounds that are pivotal building blocks in medicinal chemistry and materials science. The hydrochloride salt form enhances stability and modifies solubility, making it a common intermediate in pharmaceutical development. High purity of such intermediates is paramount, as impurities can lead to undesirable side reactions, lower yields of the final active pharmaceutical ingredient (API), and introduce potential toxicological risks.

Recrystallization is a powerful and widely used technique for the purification of solid organic compounds.[1][2] The method relies on the differential solubility of the target compound and its impurities in a chosen solvent system at varying temperatures.[1] By carefully selecting a solvent in which the compound of interest has high solubility at an elevated temperature and low solubility at a lower temperature, a highly purified crystalline product can be obtained.

Scientific Principles of Recrystallization for Amine Hydrochlorides

The success of recrystallization hinges on the selection of an appropriate solvent and the careful execution of each step. For amine hydrochlorides like 5-Methoxy-2-phenylaniline hydrochloride, several key factors must be considered.

Solvent Selection: A Critical First Step

The ideal solvent for recrystallization should:

  • Dissolve the solute completely when hot, but sparingly or not at all when cold.

  • Dissolve impurities readily at all temperatures or not at all.

  • Not react with the solute.

  • Be volatile enough to be easily removed from the purified crystals.

Given the structure of 5-Methoxy-2-phenylaniline hydrochloride, which possesses both polar (amine hydrochloride, methoxy group) and non-polar (phenyl ring) functionalities, a range of solvents could be suitable. Lower aliphatic alcohols, such as ethanol and isopropanol, are often good starting points for the recrystallization of amine hydrochlorides due to their ability to dissolve the salt at elevated temperatures.[3] Water can also be a suitable solvent, particularly for polar compounds, but its high polarity might render the hydrochloride salt too soluble even at low temperatures, leading to poor recovery.[4]

In cases where a single solvent does not provide the desired solubility profile, a mixed-solvent system can be employed.[5][6] This typically involves a "good" solvent in which the compound is highly soluble and a "poor" solvent in which it is sparingly soluble. For 5-Methoxy-2-phenylaniline hydrochloride, a potential mixed-solvent system could be an alcohol-water or alcohol-ether mixture.

The Recrystallization Process: A Step-by-Step Rationale

The recrystallization process can be broken down into a series of sequential steps, each with a specific purpose. The following diagram illustrates the general workflow.

Recrystallization_Workflow A Impure Solid B Dissolution in Minimum Hot Solvent A->B C Hot Gravity Filtration (to remove insoluble impurities) B->C D Slow Cooling (for crystal formation) C->D E Vacuum Filtration (to isolate crystals) D->E F Washing with Cold Solvent E->F G Drying of Purified Crystals F->G

Caption: A generalized workflow for the purification of a solid compound by recrystallization.

Detailed Experimental Protocol

This protocol provides a detailed, step-by-step methodology for the recrystallization of 5-Methoxy-2-phenylaniline hydrochloride.

Materials and Equipment
  • Compound: Crude 5-Methoxy-2-phenylaniline hydrochloride

  • Solvents: Isopropanol, deionized water

  • Equipment: Erlenmeyer flasks, heating mantle or hot plate, magnetic stirrer and stir bar, Buchner funnel and flask, vacuum source, filter paper, watch glass, oven.

Step-by-Step Procedure
  • Solvent Selection and Dissolution:

    • Place a small amount of the crude 5-Methoxy-2-phenylaniline hydrochloride in a test tube.

    • Add a few drops of isopropanol and observe the solubility at room temperature. The compound should be sparingly soluble.

    • Gently heat the test tube. The compound should dissolve completely. If it does not, add more isopropanol dropwise until it does.

    • Allow the solution to cool to room temperature and then in an ice bath. A good yield of crystals should form.

    • Based on this preliminary test, proceed with the bulk recrystallization.

  • Dissolution of the Crude Solid:

    • Place the crude 5-Methoxy-2-phenylaniline hydrochloride in an Erlenmeyer flask of appropriate size.

    • Add a minimal amount of isopropanol, enough to create a slurry.

    • Heat the mixture to a gentle boil while stirring.

    • Continue adding small portions of hot isopropanol until the solid is completely dissolved. Avoid adding an excess of solvent to maximize the yield.[7]

  • Decolorization (if necessary):

    • If the solution is colored due to impurities, remove it from the heat and add a small amount of activated charcoal.

    • Swirl the flask and gently reheat to boiling for a few minutes. The charcoal will adsorb the colored impurities.

  • Hot Gravity Filtration:

    • This step is crucial to remove any insoluble impurities and activated charcoal.

    • Use a pre-heated funnel and fluted filter paper to filter the hot solution into a clean, pre-warmed Erlenmeyer flask. This prevents premature crystallization in the funnel.

  • Crystallization:

    • Cover the flask with a watch glass and allow the filtrate to cool slowly to room temperature. Slow cooling promotes the formation of larger, purer crystals.[5]

    • Once the solution has reached room temperature, place it in an ice bath to maximize the yield of crystals.

  • Isolation of Crystals:

    • Collect the purified crystals by vacuum filtration using a Buchner funnel.

    • Ensure the filter paper is wetted with a small amount of cold isopropanol to create a good seal before pouring the crystal slurry.

  • Washing the Crystals:

    • With the vacuum still applied, wash the crystals with a small amount of ice-cold isopropanol to remove any residual soluble impurities from the mother liquor.[8]

  • Drying the Crystals:

    • Allow the crystals to dry on the filter paper with the vacuum on for a period of time.

    • Transfer the crystals to a watch glass and dry them in an oven at a temperature well below the melting point of the compound until a constant weight is achieved.

Data Presentation
ParameterRecommended Value/RangeRationale
Solvent System Isopropanol or Ethanol/WaterBalances polarity to achieve differential solubility.
Dissolution Temperature Boiling point of the solventMaximizes solubility of the target compound.
Cooling Rate Slow cooling to room temperature, followed by an ice bathPromotes the formation of large, pure crystals and maximizes yield.
Washing Solvent Ice-cold recrystallization solventRemoves impurities without significantly dissolving the product.

Expertise & Experience: Troubleshooting and Key Considerations

  • Oiling Out: If the compound separates as an oil rather than crystals, it may be due to a high concentration of impurities or a solvent in which the compound's melting point is below the boiling point of the solvent. To remedy this, try using a lower boiling point solvent or a larger volume of the same solvent.

  • No Crystal Formation: If crystals do not form upon cooling, it may be because too much solvent was used. The solution can be concentrated by gentle heating to evaporate some of the solvent. Scratching the inside of the flask with a glass rod or adding a seed crystal of the pure compound can also induce crystallization.

  • Low Recovery: This can result from using too much solvent, cooling too quickly (which can trap impurities), or washing with a solvent that is not sufficiently cold.

Trustworthiness: Self-Validating Systems for Purity Assessment

The purity of the recrystallized 5-Methoxy-2-phenylaniline hydrochloride should be verified to ensure the success of the purification process.

  • Melting Point Determination: A pure crystalline solid will have a sharp, well-defined melting point. Compare the melting point of the recrystallized product to the literature value. A broad melting range is indicative of impurities.

  • Thin-Layer Chromatography (TLC): TLC can be used to compare the purity of the crude and recrystallized material. The purified product should ideally show a single spot.

  • Spectroscopic Analysis: Techniques such as Nuclear Magnetic Resonance (NMR) spectroscopy and Infrared (IR) spectroscopy can be used to confirm the identity and purity of the final product.

Conclusion

Recrystallization is a fundamental and effective technique for the purification of 5-Methoxy-2-phenylaniline hydrochloride. By understanding the principles of solvent selection and carefully executing the procedural steps, researchers can obtain a high-purity product essential for downstream applications in drug discovery and development.

References

  • University of California, Los Angeles. Recrystallization. [Link]

  • National Institute of Unani Medicine. Recrystallization. [Link]

  • University of Rochester, Department of Chemistry. Reagents & Solvents: Solvents for Recrystallization. [Link]

  • University of Rochester, Department of Chemistry. Recrystallization. [Link]

  • Google Patents. Purification of primary aromatic amine hydrohalides of the benzene series.
  • Wellesley College. Recrystallization. [Link]

  • Thompson Rivers University. Solubility of Amines. [Link]

  • PubChem. 5-Methoxy-2-phenoxyaniline. [Link]

  • Chemistry LibreTexts. Advanced Properties of Amines. [Link]

  • Lumen Learning. Physical Properties of Amines. [Link]

  • CK-12 Foundation. Physical Properties of Amines. [Link]

  • YouTube. Chemistry 12 Chapter 13 Amines #Physical Properties of Amines #Solubility and Boiling Points. [Link]

  • Organic Syntheses. Preparation of secondary amines from primary amines via 2-nitrobenzenesulfonamides. [Link]

Sources

Method

Application Note &amp; Protocol: Formation of 5-Methoxy-2-phenylaniline Hydrochloride

For: Researchers, scientists, and drug development professionals. Introduction: The Strategic Conversion of a Bioactive Scaffold 5-Methoxy-2-phenylaniline is a substituted aniline derivative that holds potential as a bui...

Author: BenchChem Technical Support Team. Date: January 2026

For: Researchers, scientists, and drug development professionals.

Introduction: The Strategic Conversion of a Bioactive Scaffold

5-Methoxy-2-phenylaniline is a substituted aniline derivative that holds potential as a building block in medicinal chemistry and materials science. Its structure, featuring a methoxy group and a phenyl ring on the aniline core, makes it a candidate for the synthesis of novel therapeutic agents and functional materials. However, like many aromatic amines, its utility can be limited by poor aqueous solubility, which can hinder its handling, formulation, and bioavailability in biological systems.

The conversion of 5-Methoxy-2-phenylaniline to its hydrochloride salt is a strategic chemical modification designed to overcome this limitation. The formation of an ionic salt drastically improves water solubility, a critical attribute for compounds intended for pharmaceutical development.[1] This application note provides a comprehensive guide to the synthesis, characterization, and handling of 5-Methoxy-2-phenylaniline hydrochloride.

The Chemistry of Salt Formation: An Acid-Base Approach

The formation of 5-Methoxy-2-phenylaniline hydrochloride is a classic acid-base reaction. The lone pair of electrons on the nitrogen atom of the aniline's amino group acts as a Lewis base, readily accepting a proton (H⁺) from hydrochloric acid (HCl). This protonation results in the formation of an ammonium salt, which is an ionic compound composed of the protonated aniline cation and the chloride anion.[1][2]

The resulting ionic nature of the hydrochloride salt allows it to more readily interact with polar solvents like water, leading to a significant increase in solubility compared to the neutral free base.

Experimental Protocol: A Step-by-Step Guide

This protocol outlines a reliable method for the preparation of 5-Methoxy-2-phenylaniline hydrochloride from its free base. The procedure is based on established methods for the salt formation of aromatic amines.[3]

Materials and Reagents:

Reagent/MaterialGradeSupplierNotes
5-Methoxy-2-phenylaniline≥98%Commercially Available
Diethyl ether (anhydrous)ACS GradeCommercially AvailableEnsure dryness to prevent side reactions.
Hydrochloric acid (2M in diethyl ether)Commercially Available or freshly preparedCan be prepared by bubbling dry HCl gas through anhydrous diethyl ether.
HexaneACS GradeCommercially AvailableFor washing the final product.

Equipment:

  • Round-bottom flask

  • Magnetic stirrer and stir bar

  • Dropping funnel

  • Büchner funnel and filter flask

  • Vacuum oven or desiccator

  • pH paper or meter

Procedure:

  • Dissolution of the Free Base: In a clean, dry round-bottom flask, dissolve 1.0 equivalent of 5-Methoxy-2-phenylaniline in a minimal amount of anhydrous diethyl ether. Stir the solution at room temperature until the solid is completely dissolved.

  • Acidification: Slowly add a 2M solution of hydrochloric acid in diethyl ether dropwise to the stirred solution of the aniline. A slight excess (approximately 1.1 equivalents) of HCl is recommended to ensure complete conversion to the salt.

  • Precipitation: As the hydrochloric acid solution is added, the hydrochloride salt of 5-Methoxy-2-phenylaniline will precipitate out of the solution as a solid. Continue stirring for an additional 30 minutes at room temperature after the addition is complete to ensure the reaction goes to completion.

  • Isolation: Collect the precipitated solid by vacuum filtration using a Büchner funnel.

  • Washing: Wash the filter cake with a small amount of cold anhydrous diethyl ether, followed by a wash with hexane to remove any residual impurities and solvent.

  • Drying: Dry the purified 5-Methoxy-2-phenylaniline hydrochloride under vacuum at a low temperature (e.g., 40-50 °C) to a constant weight.

Workflow Diagram

G cluster_start Preparation cluster_reaction Reaction cluster_purification Purification & Isolation start Dissolve 5-Methoxy-2-phenylaniline in anhydrous diethyl ether acid Add 2M HCl in diethyl ether dropwise with stirring start->acid Stir at RT precipitate Precipitation of the hydrochloride salt acid->precipitate filter Vacuum filter the precipitate precipitate->filter wash Wash with cold diethyl ether and hexane filter->wash dry Dry under vacuum wash->dry product 5-Methoxy-2-phenylaniline HCl (Pure Solid) dry->product

Caption: Experimental workflow for the synthesis of 5-Methoxy-2-phenylaniline hydrochloride.

Characterization of the Hydrochloride Salt

Proper characterization of the final product is essential to confirm its identity and purity. The following techniques are recommended:

Melting Point:

The melting point of the hydrochloride salt is expected to be significantly higher than that of the free base due to the ionic nature of the salt. A sharp melting point range is indicative of high purity.

Infrared (IR) Spectroscopy:

The IR spectrum of the hydrochloride salt will show characteristic changes compared to the free base. Key expected features include:

  • N-H Stretch: The N-H stretching vibrations of the protonated amine (NH₃⁺) will appear as a broad band in the region of 2500-3000 cm⁻¹. This is a distinct feature of amine salts.

  • Aromatic C-H Stretch: Peaks above 3000 cm⁻¹ corresponding to the aromatic C-H stretches.

  • C-O Stretch: A strong absorption around 1200-1250 cm⁻¹ for the aryl-alkyl ether C-O stretch.

Nuclear Magnetic Resonance (NMR) Spectroscopy:

  • ¹H NMR: The proton NMR spectrum will show a downfield shift of the aromatic protons adjacent to the amino group due to the electron-withdrawing effect of the protonated nitrogen. The methoxy protons should appear as a singlet around 3.8-4.0 ppm. The NH₃⁺ protons may appear as a broad singlet, and its chemical shift can be concentration and solvent dependent.

  • ¹³C NMR: The carbon NMR will also show shifts in the aromatic region upon salt formation. The carbon atom attached to the nitrogen will be shifted downfield.

Safety and Handling

  • 5-Methoxy-2-phenylaniline and its hydrochloride salt should be handled in a well-ventilated fume hood.

  • Wear appropriate personal protective equipment (PPE), including safety goggles, gloves, and a lab coat.[4]

  • Avoid inhalation of dust and contact with skin and eyes.

  • In case of contact, wash the affected area thoroughly with water.

  • Consult the Safety Data Sheet (SDS) for detailed safety information.[4]

Conclusion

The conversion of 5-Methoxy-2-phenylaniline to its hydrochloride salt is a straightforward and effective method to enhance its aqueous solubility. This protocol provides a detailed guide for this transformation, which is a critical step in the development of this compound for applications in drug discovery and other fields where aqueous solubility is paramount. The improved handling and formulation properties of the hydrochloride salt make it a more versatile and valuable chemical entity.

References

  • Making Aniline HCl - YouTube. (2023). Retrieved from [Link]

  • Amine and HCl - salt formation reaction - YouTube. (2022). Retrieved from [Link]

  • Organic Nitrogen Compounds V: Amine Salts - Spectroscopy Online. (2019). Retrieved from [Link]

  • Forming oxalte salts of amines - Powered by XMB 1.9.11 - Sciencemadness.org. (2021). Retrieved from [Link]

  • How to make a salt of a novel compound? - ResearchGate. (2012). Retrieved from [Link]

  • Synthesis of 5-(ethylsulfonyl)-2-methoxyaniline: An important pharmacological fragment of VEGFR2 and other inhibitors - PMC - NIH. (2013). Retrieved from [Link]

  • 5-Methoxy-2-phenoxyaniline | C13H13NO2 | CID 9429819 - PubChem. (n.d.). Retrieved from [Link]

Sources

Application

Application Notes and Protocols: 5-Methoxy-2-phenylaniline Hydrochloride in Organic Synthesis

Introduction: Unveiling the Potential of a Versatile Scaffolding Unit 5-Methoxy-2-phenylaniline hydrochloride is a bifunctional aromatic amine that presents a compelling scaffold for the synthesis of complex organic mole...

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: Unveiling the Potential of a Versatile Scaffolding Unit

5-Methoxy-2-phenylaniline hydrochloride is a bifunctional aromatic amine that presents a compelling scaffold for the synthesis of complex organic molecules. Its unique substitution pattern, featuring a nucleophilic amino group, an electron-donating methoxy substituent, and a sterically influential phenyl ring, makes it a valuable building block for researchers in medicinal chemistry and materials science. The hydrochloride salt form enhances the compound's stability and simplifies handling and weighing procedures.

The strategic placement of the methoxy group meta to the amine and para to the phenyl ring, along with the ortho disposition of the phenyl group relative to the amine, creates a distinct electronic and steric environment. This arrangement governs the regioselectivity of subsequent transformations, offering a handle for the precise construction of intricate molecular architectures. These features make it an attractive starting material for the synthesis of novel heterocyclic compounds, potential pharmaceutical agents, and functional organic materials.

Chemical Profile and Reactivity Insights

PropertyValueSource
Molecular Formula C₁₃H₁₄ClNOInferred
Molecular Weight 235.71 g/mol Inferred
Appearance Off-white to light brown crystalline solidTypical for aniline hydrochlorides
Solubility Soluble in polar solvents like methanol, ethanol, and DMSOGeneral knowledge

The reactivity of 5-Methoxy-2-phenylaniline is primarily dictated by the aniline nitrogen. The free base, which can be readily generated by treatment with a mild base, is a potent nucleophile. The electron-donating methoxy group further enhances the nucleophilicity of the aromatic ring, making it susceptible to electrophilic aromatic substitution. However, the bulky phenyl group at the 2-position provides significant steric hindrance, which can be strategically exploited to direct incoming electrophiles to the less hindered positions.

Core Synthetic Applications and Methodologies

Synthesis of Substituted Carbazoles via Palladium-Catalyzed Intramolecular C-H Amination

Substituted carbazoles are a prominent structural motif in a multitude of biologically active natural products and pharmaceutical agents. The unique substitution pattern of 5-Methoxy-2-phenylaniline makes it an ideal precursor for the synthesis of functionalized carbazoles. A common and efficient method to achieve this is through a palladium-catalyzed intramolecular C-H amination reaction.

Causality Behind Experimental Choices:

  • Palladium Catalyst: Palladium complexes, particularly those with specialized ligands, are highly effective in catalyzing C-N bond formation through C-H activation.

  • Oxidant: An oxidant is required to regenerate the active Pd(II) catalyst in the catalytic cycle.

  • Acid Scavenger: The reaction generates acid as a byproduct, which can protonate the aniline and deactivate the catalyst. A base is often added to neutralize the acid.

Experimental Workflow: Synthesis of 2-Methoxycarbazole

Caption: Workflow for Palladium-Catalyzed Carbazole Synthesis.

Protocol: Synthesis of 2-Methoxycarbazole

  • Reagent Preparation: To a flame-dried Schlenk flask, add 5-Methoxy-2-phenylaniline hydrochloride (1.0 mmol), Pd(OAc)₂ (0.05 mmol), a suitable ligand (e.g., XPhos, 0.1 mmol), and an oxidant such as silver carbonate (1.2 mmol).

  • Reaction Setup: Evacuate and backfill the flask with an inert atmosphere (e.g., nitrogen or argon). Add anhydrous toluene (10 mL) via syringe.

  • Reaction Execution: Heat the reaction mixture to 110 °C and stir for 24 hours. Monitor the reaction progress by thin-layer chromatography (TLC).

  • Workup: Upon completion, cool the reaction mixture to room temperature. Dilute with ethyl acetate and filter through a pad of Celite to remove the palladium catalyst and inorganic salts.

  • Purification: Concentrate the filtrate under reduced pressure. Purify the crude product by column chromatography on silica gel using a hexane/ethyl acetate gradient to afford the desired 2-methoxycarbazole.

Buchwald-Hartwig Amination for the Synthesis of Triarylamines

The aniline moiety of 5-Methoxy-2-phenylaniline hydrochloride is a versatile handle for participating in cross-coupling reactions. The Buchwald-Hartwig amination, a palladium-catalyzed cross-coupling reaction between an amine and an aryl halide, is a powerful tool for the synthesis of triarylamines, which are valuable in materials science for their applications in organic light-emitting diodes (OLEDs) and as hole-transport materials.

Causality Behind Experimental Choices:

  • Palladium Precatalyst and Ligand: A robust palladium precatalyst and a sterically hindered biarylphosphine ligand are crucial for efficient catalytic turnover and to facilitate the reductive elimination step that forms the C-N bond.

  • Base: A non-nucleophilic base is required to deprotonate the aniline hydrochloride in situ and to facilitate the catalytic cycle. Sodium tert-butoxide is a common choice.

  • Solvent: Anhydrous, aprotic solvents like toluene or dioxane are typically used to prevent catalyst deactivation.

Reaction Scheme: Buchwald-Hartwig Amination

Buchwald_Hartwig_Amination cluster_reactants cluster_reagents aniline 5-Methoxy-2-phenylaniline catalyst Pd Catalyst (e.g., Pd₂(dba)₃) aryl_halide Aryl Halide (Ar-X) product Triarylamine Product catalyst->product Toluene, Heat ligand Ligand (e.g., SPhos) base Base (e.g., NaOtBu)

Caption: General Scheme for Buchwald-Hartwig Amination.

Protocol: Synthesis of a Representative Triarylamine

  • Reagent Preparation: In a glovebox, charge an oven-dried vial with a stir bar, 5-Methoxy-2-phenylaniline hydrochloride (1.0 mmol), the desired aryl halide (1.1 mmol), a palladium precatalyst (e.g., Pd₂(dba)₃, 0.02 mmol), a suitable ligand (e.g., SPhos, 0.08 mmol), and sodium tert-butoxide (1.4 mmol).

  • Reaction Setup: Seal the vial with a Teflon-lined cap. Add anhydrous toluene (5 mL) via syringe.

  • Reaction Execution: Remove the vial from the glovebox and heat the reaction mixture to 100 °C with vigorous stirring for 12-24 hours. Monitor the reaction by TLC or LC-MS.

  • Workup: After cooling to room temperature, quench the reaction with saturated aqueous ammonium chloride. Extract the aqueous layer with ethyl acetate (3 x 20 mL).

  • Purification: Combine the organic layers, dry over anhydrous sodium sulfate, filter, and concentrate in vacuo. Purify the residue by flash column chromatography to yield the pure triarylamine product.

Potential in Medicinal Chemistry: A Scaffold for Bioactive Molecules

The structural motifs accessible from 5-Methoxy-2-phenylaniline hydrochloride are prevalent in numerous classes of bioactive compounds. For instance, the related 5-(ethylsulfonyl)-2-methoxyaniline is a key fragment in inhibitors of VEGFR2, a crucial receptor in angiogenesis, which is the formation of new blood vessels, a process often co-opted by tumors for growth.[1] The anilino-pyrimidine and anilino-quinazoline scaffolds, readily accessible from substituted anilines, are well-established pharmacophores in a variety of kinase inhibitors used in oncology.[2][3]

The unique stereoelectronic properties of 5-Methoxy-2-phenylaniline hydrochloride can be leveraged to synthesize novel analogs of existing drugs or to explore new chemical space in drug discovery programs. The methoxy group can participate in hydrogen bonding with protein targets, while the phenyl group can engage in π-stacking interactions.

Conclusion

5-Methoxy-2-phenylaniline hydrochloride is a promising and versatile building block for organic synthesis. Its utility in constructing complex molecular frameworks, such as substituted carbazoles and triarylamines, highlights its potential for applications in both medicinal chemistry and materials science. The protocols outlined herein provide a foundation for researchers to explore the rich chemistry of this valuable synthetic intermediate. Further investigations into its reactivity and applications are warranted and are expected to yield novel and functional molecules.

References

  • Murár, M., Addová, G., & Boháč, A. (2013). Synthesis of 5-(ethylsulfonyl)-2-methoxyaniline: An important pharmacological fragment of VEGFR2 and other inhibitors. Chemistry Central Journal, 7(1), 1-8. [Link]

  • Dolan, S. E., & Wothers, P. (2013). An overview of the synthetic routes to the best selling drugs containing 6-membered heterocycles. Beilstein Journal of Organic Chemistry, 9, 2264–2318. [Link]

  • PubChem. (n.d.). 5-Methoxy-2-phenoxyaniline. National Center for Biotechnology Information. [Link]

  • Royal Society of Chemistry. (2016). Synthetic routes and chemical structural analysis for guiding the strategies on new Pt(II) metallodrug design. RSC Advances, 6(10), 8359-8373. [Link]

  • MDPI. (2018). N,N-dimethylaniline and 2-Methoxy-5-((phenylamino)methyl)phenol. Molbank, 2018(4), M1020. [Link]

  • Beilstein Journals. (2013). An overview of the synthetic routes to the best selling drugs containing 6-membered heterocycles. Beilstein Journal of Organic Chemistry, 9, 2264-2318. [Link]

  • Drug Hunter. (2023). Medicinal Chemistry. [Link]

Sources

Method

Application Note: A Practical Guide to the N-Alkylation of 5-Methoxy-2-phenylaniline Hydrochloride

Abstract The N-alkylation of aromatic amines is a cornerstone transformation in medicinal chemistry and drug development, enabling the synthesis of diverse secondary and tertiary amines that are prevalent in pharmacologi...

Author: BenchChem Technical Support Team. Date: January 2026

Abstract

The N-alkylation of aromatic amines is a cornerstone transformation in medicinal chemistry and drug development, enabling the synthesis of diverse secondary and tertiary amines that are prevalent in pharmacologically active compounds. This guide provides a detailed examination of the experimental procedures for the N-alkylation of 5-Methoxy-2-phenylaniline hydrochloride, a sterically hindered and valuable building block. We will explore the strategic considerations for this specific substrate, present a robust and highly recommended protocol based on reductive amination, and discuss alternative methodologies. The causality behind experimental choices, detailed step-by-step protocols, and troubleshooting advice are provided to equip researchers with a comprehensive and practical framework for success.

Introduction and Strategic Considerations

5-Methoxy-2-phenylaniline is a bi-aryl amine scaffold that presents unique challenges and opportunities for N-alkylation. The presence of an ortho-phenyl group introduces significant steric hindrance around the nitrogen atom, which can impede reactivity. Furthermore, the starting material is provided as a hydrochloride salt, meaning the amine is protonated and non-nucleophilic. Therefore, the initial and critical step in any N-alkylation procedure is the neutralization to the free base.

Several methods exist for N-alkylation, but their suitability varies.

  • Direct Alkylation with Alkyl Halides: This classical S_N2 approach is often plagued by a lack of selectivity. The secondary amine product is frequently more nucleophilic than the starting primary amine, leading to a "runaway reaction" that produces significant amounts of the undesired tertiary amine and even quaternary ammonium salts.[1]

  • Transition Metal-Catalyzed Alkylation: Modern methods, such as the "borrowing hydrogen" or "hydrogen auto-transfer" strategy, utilize alcohols as alkylating agents with metal catalysts (e.g., Palladium, Ruthenium, Iridium).[2][3][4][5][6] These are atom-economical and environmentally benign but may require specialized catalysts and higher temperatures.

  • Reductive Amination: This is arguably the most versatile, efficient, and controllable method for the mono-N-alkylation of primary amines.[7][8][9] It involves the reaction of the amine with an aldehyde or ketone to form an imine intermediate, which is then reduced in situ. This one-pot process effectively prevents over-alkylation because the resulting secondary amine does not readily react under the same conditions.[10][11]

Given its high degree of control and broad substrate scope, reductive amination is the primary recommended methodology for the N-alkylation of 5-Methoxy-2-phenylaniline.

General Reaction Scheme & Workflow Visualization

The overall transformation from the hydrochloride salt to the N-alkylated product can be visualized as a multi-step process.

G cluster_0 PART 1: Neutralization cluster_1 PART 2: N-Alkylation (Method Dependent) cluster_2 PART 3: Product Isolation Start 5-Methoxy-2-phenylaniline Hydrochloride FreeAmine 5-Methoxy-2-phenylaniline (Free Base) Start->FreeAmine Add Base (e.g., NaHCO₃, Et₃N) Reductive Reductive Amination (+ Aldehyde/Ketone, Reducing Agent) FreeAmine->Reductive Direct Direct Alkylation (+ Alkyl Halide, Base) FreeAmine->Direct BorrowingH Borrowing Hydrogen (+ Alcohol, Catalyst) FreeAmine->BorrowingH Workup Aqueous Work-up & Extraction Reductive->Workup Direct->Workup BorrowingH->Workup Purify Purification (Column Chromatography) Workup->Purify Product N-Alkyl-5-methoxy- 2-phenylaniline Purify->Product G Amine Ar-NH₂ Imine [ Ar-N=CR¹R² ] Amine->Imine + Step 1: Imine Formation (reversible, -H₂O) Carbonyl R¹-CO-R² Carbonyl->Imine + Product Ar-NH-CHR¹R² Imine->Product Step 2: Reduction ReducingAgent Reducing Agent (e.g., NaBH(OAc)₃) ReducingAgent->Imine

Caption: Conceptual pathway for reductive amination.

Materials and Reagents
Reagent / MaterialPurposeTypical Grade
5-Methoxy-2-phenylaniline HClStarting Material>98%
Aldehyde or KetoneAlkylating Agent SourceReagent Grade
Sodium triacetoxyborohydrideReducing Agent>95%
Triethylamine (Et₃N) or NaHCO₃Base for NeutralizationReagent Grade
1,2-Dichloroethane (DCE) or THFAnhydrous SolventAnhydrous
Acetic Acid (optional)Catalyst for Imine FormationGlacial
Dichloromethane (DCM)Extraction SolventACS Grade
Saturated aq. NaHCO₃ soln.Quenching/Work-upLab Prepared
BrineWashing AgentLab Prepared
Anhydrous Na₂SO₄ or MgSO₄Drying AgentAnhydrous
Silica GelStationary Phase60 Å, 230-400 mesh
Step-by-Step Experimental Procedure
  • Neutralization of Starting Material:

    • To a round-bottom flask equipped with a magnetic stir bar, add 5-Methoxy-2-phenylaniline hydrochloride (1.0 eq).

    • Add anhydrous 1,2-dichloroethane (DCE) to make a ~0.1 M solution.

    • Add triethylamine (1.1 - 1.5 eq) to the suspension and stir at room temperature for 15-30 minutes. The mixture should become a clear solution as the free amine is formed. Causality: The tertiary amine base is strong enough to deprotonate the anilinium salt but is not nucleophilic itself, preventing it from competing in the subsequent reaction.

  • Imine Formation:

    • To the solution of the free amine, add the desired aldehyde (1.1 eq) or ketone (1.2 eq).

    • If the reaction is slow, a catalytic amount of glacial acetic acid (0.1 eq) can be added to facilitate imine formation.

    • Stir the mixture at room temperature for 1-2 hours. Monitor the formation of the imine intermediate by Thin Layer Chromatography (TLC) or LC-MS.

  • Reduction:

    • Once imine formation is significant, add sodium triacetoxyborohydride (NaBH(OAc)₃, 1.5 eq) portion-wise over 10-15 minutes. An exotherm may be observed. Causality: NaBH(OAc)₃ is a mild and selective reducing agent that readily reduces the protonated imine (iminium ion) but is slow to reduce the starting aldehyde/ketone, minimizing side reactions like alcohol formation. [7][8][11] * Stir the reaction at room temperature until the starting material is consumed, as monitored by TLC or LC-MS (typically 3-24 hours).

  • Work-up and Extraction:

    • Carefully quench the reaction by the slow addition of a saturated aqueous solution of sodium bicarbonate (NaHCO₃). Stir for 20-30 minutes until gas evolution ceases.

    • Transfer the mixture to a separatory funnel and separate the layers.

    • Extract the aqueous layer twice with dichloromethane (DCM).

    • Combine the organic layers, wash with brine, and dry over anhydrous sodium sulfate (Na₂SO₄).

  • Purification and Characterization:

    • Filter off the drying agent and concentrate the filtrate under reduced pressure to obtain the crude product.

    • Purify the crude residue by flash column chromatography on silica gel, typically using a gradient of ethyl acetate in hexanes, to yield the pure N-alkylated product.

    • Characterize the final product by ¹H NMR, ¹³C NMR, and Mass Spectrometry to confirm its identity and purity.

Alternative Methodologies

Direct Alkylation with Alkyl Halides

While less controlled, this method can sometimes be effective if mono-alkylation is carefully optimized.

  • Protocol Summary: The free amine (neutralized as described above, 1.0 eq) is dissolved in a polar aprotic solvent like DMF or Acetonitrile. A non-nucleophilic base such as potassium carbonate (K₂CO₃, 2-3 eq) is added, followed by the slow, dropwise addition of the alkyl halide (1.0-1.1 eq) at room temperature or slightly elevated temperatures (e.g., 40-60 °C). [8]* Key Challenge - Over-alkylation: The N-alkylated aniline product is often more basic and nucleophilic than the starting aniline. [1]This means it can compete effectively for the remaining alkyl halide, leading to the formation of a di-alkylated byproduct. Using a large excess of the starting amine can favor mono-alkylation but complicates purification.

Palladium-Catalyzed N-Alkylation with Alcohols

This "Borrowing Hydrogen" method is a green, atom-economical alternative. [2][5][12][13]

  • Principle: A transition metal catalyst (e.g., based on Pd, Ru, or Ir) temporarily "borrows" hydrogen from an alcohol to form an aldehyde in situ. [6]This aldehyde then reacts with the amine to form an imine, which is subsequently reduced by the stored hydrogen on the metal catalyst, regenerating the catalyst and producing water as the only byproduct. [6]* General Conditions: This reaction typically requires an amine (1.0 eq), an alcohol (1.0-1.5 eq), a catalyst (1-5 mol%), and often a base, heated in a solvent like toluene at higher temperatures (80-140 °C). [14][15]

Troubleshooting

ProblemPotential Cause(s)Suggested Solution(s)
No or Low Conversion 1. Incomplete neutralization of HCl salt.2. Sterically hindered carbonyl or amine.3. Inactive reducing agent.1. Ensure sufficient base is added; stir longer before adding other reagents.2. Increase reaction temperature; add a catalytic amount of acetic acid; prolong reaction time.3. Use a fresh bottle of NaBH(OAc)₃.
Significant Over-alkylation 1. Using direct alkylation method.2. Reaction temperature too high or time too long.1. Switch to the reductive amination protocol.2. For direct alkylation, use a precise 1.0 eq of alkyl halide and monitor carefully by TLC/LC-MS, stopping the reaction upon consumption of the starting material.
Aldehyde/Ketone is Reduced to Alcohol 1. Reducing agent is too harsh (e.g., NaBH₄ without pH control).2. Reducing agent added before imine formation is complete.1. Use a milder, more selective agent like NaBH(OAc)₃.2. Allow sufficient time for imine formation before adding the reducing agent.
Difficult Purification 1. Complex mixture of products.2. Product and starting material have similar polarity.1. Re-optimize reaction conditions to improve selectivity.2. Use a different solvent system for chromatography or consider purification of a derivatized form.

Conclusion

The N-alkylation of 5-Methoxy-2-phenylaniline hydrochloride is a readily achievable transformation when the correct strategy is employed. The initial neutralization of the hydrochloride salt is a critical, non-negotiable first step. For achieving high yields of selectively mono-alkylated products, reductive amination stands out as the superior method , effectively mitigating the common issue of over-alkylation that plagues direct alkylation approaches. By following the detailed protocol and considering the mechanistic principles outlined in this guide, researchers can confidently and efficiently synthesize a wide range of valuable N-alkylated derivatives for applications in pharmaceutical and materials science.

References

  • Organic Chemistry Tutor. (n.d.). Reductive Amination. Retrieved from [Link]

  • Chemistry Steps. (n.d.). Reductive Amination. Retrieved from [Link]

  • Wikipedia. (n.d.). Reductive amination. Retrieved from [Link]

  • Elsevier. (2011). Palladium catalyzed N-alkylation of amines with alcohols. Retrieved from [Link]

  • American Chemical Society. (n.d.). One-Pot Reductive Mono-N-alkylation of Aniline and Nitroarene Derivatives Using Aldehydes. Retrieved from [Link]

  • The Organic Chemistry Tutor. (2016). Reductive Amination of Ketones & Aldehydes With NaBH3CN. YouTube. Retrieved from [Link]

  • ChemRxiv. (n.d.). An Overview of Palladium-Catalyzed N- alkylation Reactions. Retrieved from [Link]

  • ResearchGate. (n.d.). An Overview of Palladium-Catalyzed N-alkylation Reactions | Request PDF. Retrieved from [Link]

  • TSI Journals. (2017). N-Alkylation of Aniline by Copper-Chromite Catalyzer by Auto-Tran. Retrieved from [Link]

  • Master Organic Chemistry. (2017). Reductive Amination, and How It Works. Retrieved from [Link]

  • Royal Society of Chemistry. (2024). An overview of palladium-catalyzed N-alkylation reactions. Retrieved from [Link]

  • American Chemical Society. (n.d.). Direct, One-Pot Reductive Alkylation of Anilines with Functionalized Acetals Mediated by Triethylsilane and TFA. Straightforward Route for Unsymmetrically Substituted Ethylenediamine. Retrieved from [Link]

  • Organic Chemistry Portal. (n.d.). Arylamine synthesis by amination (alkylation). Retrieved from [Link]

  • ResearchGate. (2023). N-Alkylation of aromatic amines with alcohols by using a commercially available Ru complex under mild conditions. Retrieved from [Link]

  • Lund University Research Portal. (n.d.). Highly Efficient Base Catalyzed N-alkylation of Amines with Alcohols and β-Alkylation of Secondary Alcohols with Primary Alcohols. Retrieved from [Link]

  • Royal Society of Chemistry. (2023). N-Alkylation of aromatic amines with alcohols by using a commercially available Ru complex under mild conditions. Retrieved from [Link]

  • Royal Society of Chemistry. (n.d.). An overview of palladium-catalyzed N-alkylation reactions. Retrieved from [Link]

  • ChemistryViews. (2023). Highly Efficient, Base-Catalyzed Alkylation Reactions. Retrieved from [Link]

  • Master Organic Chemistry. (2017). Alkylation of Amines (Sucks!). Retrieved from [Link]

Sources

Technical Notes & Optimization

Troubleshooting

Technical Support Center: 5-Methoxy-2-phenylaniline Hydrochloride Synthesis

Welcome to the technical support guide for the synthesis of 5-Methoxy-2-phenylaniline hydrochloride. This resource is designed for researchers, chemists, and drug development professionals to navigate the common challeng...

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support guide for the synthesis of 5-Methoxy-2-phenylaniline hydrochloride. This resource is designed for researchers, chemists, and drug development professionals to navigate the common challenges and impurities encountered during this synthesis. We will delve into the mechanistic origins of these impurities, provide actionable troubleshooting advice, and outline robust analytical and purification protocols.

Introduction: The Synthetic Challenge

5-Methoxy-2-phenylaniline is a valuable substituted biaryl amine scaffold in medicinal chemistry. Its synthesis, while conceptually straightforward via modern cross-coupling reactions, is often plagued by side reactions that lead to a range of process-related impurities. The subsequent conversion to the hydrochloride salt introduces further challenges related to purity and polymorphism. This guide provides expert insights into identifying, controlling, and eliminating these common impurities.

Probable Synthetic Pathways

The key challenge in synthesizing the target molecule is the formation of the C-C bond between the two aromatic rings or the C-N bond to install the amine. The two most industrially relevant and versatile methods are the Suzuki-Miyaura coupling (C-C bond formation) and the Buchwald-Hartwig amination (C-N bond formation).

G cluster_0 Route A: Suzuki-Miyaura Coupling cluster_1 Route B: Buchwald-Hartwig Amination cluster_2 Final Step: Salt Formation A1 2-Bromo-5-methoxyaniline A_reagents Pd Catalyst Base (e.g., K2CO3) Solvent (e.g., Dioxane/H2O) A1->A_reagents A2 Phenylboronic Acid A2->A_reagents A_product 5-Methoxy-2-phenylaniline A_reagents->A_product C_input 5-Methoxy-2-phenylaniline A_product->C_input B1 2-Bromo-5-methoxyphenylbenzene B_reagents Pd Catalyst Ligand (e.g., Biarylphosphine) Base (e.g., NaOtBu) B1->B_reagents B2 Ammonia Source (e.g., LiN(SiMe3)2) B2->B_reagents B_product 5-Methoxy-2-phenylaniline B_reagents->B_product B_product->C_input C_reagent HCl (e.g., in IPA or Ether) C_input->C_reagent C_product 5-Methoxy-2-phenylaniline HCl C_reagent->C_product G start Low Conversion Issue catalyst Evaluate Catalyst System - Is the Pd source active? - Is the ligand appropriate (e.g., electron-rich, bulky)? start->catalyst base Check Base - Is it strong enough (e.g., K2CO3, K3PO4)? - Is it sufficiently soluble? catalyst->base If catalyst is ok solvent Assess Solvent System - Is it appropriate for the temperature? - Is the water content optimal (often required)? base->solvent If base is ok temp Optimize Temperature & Time - Increase temperature incrementally. - Extend reaction time and monitor by TLC/HPLC. solvent->temp If solvent is ok reagents Verify Reagent Quality - Is the boronic acid high purity? - Are starting materials dry? temp->reagents If conditions are optimized end Improved Conversion reagents->end If reagents are pure

Caption: Troubleshooting workflow for low reaction conversion.

Causality Explained:

  • Catalyst/Ligand: The choice of electrophile, such as a bromide or chloride, influences the required catalyst system. Aryl chlorides are generally less reactive and may require more electron-rich, bulky phosphine ligands to facilitate the rate-limiting oxidative addition step. [1]* Base: The base plays a crucial role in activating the boronic acid to form the more reactive borate species, which participates in the transmetalation step. [2]An insufficient amount or strength of the base can stall the catalytic cycle.

  • Solvent: Solvents like dioxane, THF, or DMF are common. [1]Often, a small amount of water is necessary to help solubilize the base and facilitate the reaction.

Q3: What are the potential impurities if I use a Buchwald-Hartwig amination approach instead?

A3: The Buchwald-Hartwig amination is an excellent alternative for forming the C-N bond directly. [3]However, it comes with its own set of potential side reactions.

  • Hydrodehalogenation: The aryl halide starting material can be reduced, replacing the halogen with a hydrogen atom. This is a common side reaction.

  • Catalyst Deactivation: Functional groups like nitro groups or some sulfur-containing moieties can poison the palladium catalyst. * Base-Induced Side Reactions: Strong bases like sodium tert-butoxide (NaOtBu) are often used. These can be incompatible with base-sensitive functional groups (e.g., esters) on the substrate. * Ligand Sensitivity: The reaction is highly sensitive to the choice of ligand, base, and solvent, and reproducibility can sometimes be challenging depending on the purity of reagents. [4]

Q4: During the final hydrochloride salt formation, my product oiled out instead of crystallizing. What went wrong and how can I fix it?

A4: "Oiling out" during salt formation is a common sign of supersaturation, impurity presence, or an inappropriate solvent system. The goal is to encourage nucleation and crystal growth over amorphous precipitation.

  • Solvent Choice: The free base is nonpolar, while the HCl salt is highly polar. You need a solvent system where the free base is soluble, but the salt is sparingly soluble. Common choices include isopropanol (IPA), ethanol, or diethyl ether. If the salt is too insoluble in your chosen solvent, it may crash out as an oil. Try a slightly more polar solvent or a co-solvent system.

  • Rate of Addition: Add the HCl solution slowly and with vigorous stirring to the solution of the free base. A rapid change in polarity can favor oiling.

  • Temperature: Cooling the solution too quickly can also lead to oiling. Try adding the HCl at room temperature and then slowly cooling the mixture.

  • Purity: Highly impure free base is notorious for oiling out. The impurities disrupt the crystal lattice formation. It is critical to purify the free base by column chromatography or a preliminary recrystallization before attempting salt formation.

  • Seeding: If you have a small amount of crystalline product from a previous batch, adding a "seed" crystal can promote proper crystallization.

Key Experimental Protocols

Protocol 1: Impurity Profiling by HPLC-UV/MS

This protocol provides a general method for separating and identifying the target product from its common impurities.

  • Sample Preparation: Dissolve ~1 mg of the crude reaction mixture in 1 mL of a 1:1 mixture of acetonitrile and water.

  • HPLC System:

    • Column: C18 reverse-phase column (e.g., 4.6 x 150 mm, 3.5 µm).

    • Mobile Phase A: 0.1% Formic acid in water.

    • Mobile Phase B: 0.1% Formic acid in acetonitrile.

    • Gradient: Start with 10% B, ramp to 95% B over 15 minutes, hold for 3 minutes, then return to initial conditions.

    • Flow Rate: 1.0 mL/min.

    • Detection: UV at 254 nm and 280 nm.

  • Mass Spectrometry (MS) System:

    • Interface: Electrospray Ionization (ESI), positive mode.

    • Scan Range: m/z 50-500.

  • Analysis: Correlate the retention times of peaks from the UV chromatogram with the mass spectra to identify impurities based on the expected molecular weights listed in Table 1.

Protocol 2: Purification by Recrystallization

Recrystallization is a powerful technique for removing small amounts of impurities from the final hydrochloride salt.

  • Solvent Screening: Identify a suitable solvent or solvent pair in which the salt has high solubility at elevated temperatures but low solubility at room temperature or below. Common systems include isopropanol/heptane or ethanol/diethyl ether.

  • Dissolution: Dissolve the crude hydrochloride salt in the minimum amount of the chosen hot solvent.

  • Hot Filtration (Optional): If insoluble impurities are present, perform a hot filtration to remove them.

  • Crystallization: Allow the solution to cool slowly to room temperature. Avoid rapid cooling, as this can trap impurities. Once crystals begin to form, the flask can be moved to an ice bath or refrigerator to maximize yield.

  • Isolation: Collect the crystals by vacuum filtration.

  • Washing: Wash the crystals with a small amount of cold solvent to remove any residual mother liquor.

  • Drying: Dry the purified crystals under vacuum.

References

  • Miklós, D., et al. (2021). Improved Buchwald–Hartwig Amination by the Use of Lipids and Lipid Impurities. Organometallics. Available at: [Link] [4][5]2. Process Chemistry Help. (2024). Suzuki Coupling I Common Byproducts in Suzuki Coupling. YouTube. Available at: [Link] [6]3. Riggin, P.M., et al. (1984). Project Summary: Analytical Procedures for Aniline and Selected Derivatives in Wastewater and Sludge. U.S. Environmental Protection Agency. Available at: [Link] [7]4. Willis, M. C., et al. (2005). Palladium-catalyzed tandem amination/alkene migration of aryl halides. Organic & Biomolecular Chemistry. Available at: [Link]

Sources

Optimization

"troubleshooting low yield in 5-Methoxy-2-phenylaniline hydrochloride preparation"

Welcome to the dedicated technical support resource for the synthesis of 5-Methoxy-2-phenylaniline hydrochloride. This guide is designed for researchers, chemists, and process development professionals to navigate the co...

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the dedicated technical support resource for the synthesis of 5-Methoxy-2-phenylaniline hydrochloride. This guide is designed for researchers, chemists, and process development professionals to navigate the common challenges and troubleshoot low yields encountered during this specific synthesis. Our approach is rooted in mechanistic understanding and practical, field-tested experience to ensure you can confidently optimize your reaction outcomes.

Troubleshooting Guide: Diagnosing and Resolving Low Yields

This section addresses specific, common issues that can lead to diminished yields of 5-Methoxy-2-phenylaniline hydrochloride. Each question is designed to pinpoint a potential problem in your workflow and provide a clear, actionable solution.

Question 1: My Suzuki or Buchwald-Hartwig coupling reaction appears incomplete, with significant starting material remaining. What are the likely causes and how can I fix this?

Answer:

An incomplete coupling reaction is a primary contributor to low overall yield. The root cause often lies in the catalyst system, reaction conditions, or the quality of your reagents.

Underlying Causes & Solutions:

  • Catalyst Inactivation: The palladium catalyst is the heart of the C-N or C-C bond formation. It can be poisoned by impurities or degrade under suboptimal conditions.

    • Oxygen Sensitivity: Many palladium catalysts, especially in their active Pd(0) state, are sensitive to oxygen. Ensure your reaction is thoroughly degassed and maintained under an inert atmosphere (Nitrogen or Argon) throughout the entire process.

    • Ligand Degradation: Phosphine-based ligands (common in these couplings) can be susceptible to oxidation or other side reactions. Consider using more robust, sterically hindered ligands.

    • Incorrect Palladium Precursor: Ensure you are using the correct palladium source and that it is fully soluble and active under your reaction conditions.

  • Suboptimal Reaction Conditions:

    • Temperature: These coupling reactions are often temperature-sensitive. A temperature that is too low will result in slow or stalled kinetics, while a temperature that is too high can lead to catalyst decomposition and side product formation. We recommend running a small temperature screen to find the optimal point for your specific substrate and catalyst system.

    • Base Strength and Solubility: The choice and quality of the base are critical. The base must be strong enough to facilitate the catalytic cycle but not so strong as to cause degradation of your starting materials or product. Furthermore, the base's solubility in the reaction solvent can impact its effectiveness. A partially soluble base may not be fully available for the reaction.

  • Reagent Quality:

    • Solvent Purity: Water and other protic impurities in your solvent can interfere with the catalytic cycle. Always use dry, anhydrous solvents.

    • Starting Material Purity: Impurities in your boronic acid/ester or amine starting materials can act as catalyst poisons.

Workflow for Troubleshooting Incomplete Coupling:

G start Incomplete Coupling Detected q1 Is the reaction setup rigorously anaerobic? start->q1 sol1 Degas solvent and reaction mixture thoroughly. Maintain a positive inert gas pressure. q1->sol1 No q2 Is the catalyst/ligand system appropriate and active? q1->q2 Yes a1_yes Yes a1_no No sol1->q2 sol2 Screen alternative catalysts and ligands. Verify the age and storage of current catalyst. q2->sol2 No q3 Are reaction temperature and base optimal? q2->q3 Yes a2_yes Yes a2_no No sol2->q3 sol3 Optimize temperature via a small DoE. Screen alternative bases (e.g., Cs2CO3, K3PO4). q3->sol3 No q4 Are starting materials and solvent pure and dry? q3->q4 Yes a3_yes Yes a3_no No sol3->q4 sol4 Use freshly distilled/dried solvents. Re-purify starting materials. q4->sol4 No end_node Reaction Optimized q4->end_node Yes a4_yes Yes a4_no No sol4->end_node

Caption: Troubleshooting workflow for incomplete coupling reactions.

Question 2: My coupling reaction appears successful, but I'm losing a significant amount of product during the workup and purification. Where are these losses likely occurring?

Answer:

Product loss during workup and purification is a common yet often overlooked source of low yield. The physicochemical properties of 5-Methoxy-2-phenylaniline and its hydrochloride salt dictate the optimal handling procedures.

Potential Loss Points & Mitigation Strategies:

  • Aqueous Workup:

    • Emulsion Formation: The biphasic nature of the workup (organic solvent and aqueous solution) can lead to emulsions, trapping your product. To break emulsions, try adding brine (saturated NaCl solution) or gently filtering the mixture through a pad of celite.

    • Product Partitioning: 5-Methoxy-2-phenylaniline has some water solubility, especially if the aqueous phase is acidic. To minimize this, use a less polar organic solvent for extraction and perform multiple extractions with smaller volumes of solvent.

  • Chromatographic Purification:

    • Streaking on Silica Gel: The free amine is basic and can interact strongly with the acidic silica gel, leading to streaking and poor recovery. To mitigate this, consider pre-treating your silica with a small amount of triethylamine (e.g., 1% in the eluent) or using a different stationary phase like alumina.

    • Product Decomposition: Prolonged exposure to silica gel can sometimes lead to product degradation. Aim for a rapid purification.

  • Crystallization/Precipitation of the Hydrochloride Salt:

    • Incomplete Precipitation: The choice of solvent for precipitation is crucial. You need a solvent in which the free amine is soluble but the hydrochloride salt is not. A common method is to dissolve the free amine in a non-polar solvent like diethyl ether or dichloromethane and then add a solution of HCl in a miscible solvent (e.g., HCl in ether or isopropanol). If precipitation is incomplete, it could be due to too much solvent or the use of a solvent in which the salt has some solubility.

    • Loss during Filtration and Washing: Ensure the wash solvent is one in which the hydrochloride salt is completely insoluble. Cold solvent is often used to further minimize solubility losses.

Data Summary for Solvent Selection:

Solvent System for HCl Salt PrecipitationRationale
Diethyl Ether / HCl in EtherThe salt is typically very insoluble in ether, leading to high recovery.
Isopropanol / HCl in IsopropanolA good alternative if ether is not suitable.
Dichloromethane / HCl in EtherUseful if the free base has higher solubility in DCM.

Frequently Asked Questions (FAQs)

Q1: What are the critical parameters to control for maximizing the yield of 5-Methoxy-2-phenylaniline hydrochloride?

The three most critical parameters are:

  • Atmosphere Control: Strict exclusion of oxygen is paramount for protecting the palladium catalyst.

  • Stoichiometry: Precise control of the ratio of starting materials, catalyst, and base is essential. An excess of one reagent can lead to side reactions.

  • Purity of Reagents: The use of high-purity, anhydrous starting materials and solvents cannot be overstated.

Q2: Can I use a different acid to form the salt?

While other acids can be used to form salts, hydrochloric acid is often chosen for its ability to produce highly crystalline and stable salts that are easy to handle and purify. If you choose a different acid, you will need to re-optimize the precipitation and isolation conditions.

Q3: My final product is off-color (e.g., pink or brown). What causes this and how can I prevent it?

A discolored product often indicates the presence of oxidized impurities. Anilines, in general, are susceptible to air oxidation, which can produce colored byproducts. To prevent this:

  • Maintain an inert atmosphere during the final stages of the workup and isolation.

  • Consider adding a small amount of a reducing agent like sodium bisulfite during the aqueous workup.

  • If the color persists, a final recrystallization or a charcoal treatment of the free base before salt formation may be necessary.

Experimental Protocols

Protocol 1: General Procedure for Suzuki Coupling
  • To a dried reaction flask, add 2-bromo-4-methoxyaniline (1.0 eq), phenylboronic acid (1.2 eq), a palladium catalyst (e.g., Pd(PPh₃)₄, 0.02 eq), and a base (e.g., K₂CO₃, 2.0 eq).

  • Evacuate and backfill the flask with an inert gas (e.g., Argon) three times.

  • Add a degassed solvent mixture (e.g., Toluene/Ethanol/Water).

  • Heat the reaction mixture to the optimized temperature (e.g., 80-100 °C) and monitor the reaction progress by TLC or LC-MS.

  • Upon completion, cool the reaction to room temperature.

  • Perform an aqueous workup, extracting the product into an organic solvent.

  • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

  • Purify the crude product by column chromatography.

Protocol 2: Hydrochloride Salt Formation
  • Dissolve the purified 5-Methoxy-2-phenylaniline free base in a minimal amount of a suitable anhydrous solvent (e.g., diethyl ether).

  • Slowly add a solution of HCl in a compatible solvent (e.g., 2M HCl in diethyl ether) dropwise with stirring.

  • Continue addition until no further precipitation is observed.

  • Stir the resulting slurry at room temperature for 30 minutes.

  • Collect the precipitate by vacuum filtration.

  • Wash the solid with a small amount of cold, anhydrous diethyl ether.

  • Dry the product under vacuum to a constant weight.

References

  • Buchwald-Hartwig Amination. Organic Chemistry Portal. [Link]

  • Suzuki Coupling. Organic Chemistry Portal. [Link]

  • Palladium-Catalyzed Cross-Coupling Reactions in Organic Synthesis. Angewandte Chemie International Edition. [Link]

Troubleshooting

Technical Support Center: Nitration of Substituted Anilines

Welcome to the technical support center for the nitration of substituted anilines. This guide is designed for researchers, scientists, and drug development professionals to troubleshoot common side reactions and optimize...

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support center for the nitration of substituted anilines. This guide is designed for researchers, scientists, and drug development professionals to troubleshoot common side reactions and optimize experimental outcomes. The inherent reactivity of the aniline moiety presents unique challenges, but with a clear understanding of the underlying mechanisms, these hurdles can be effectively overcome.

Frequently Asked Questions (FAQs)

Q1: My nitration reaction of aniline turned dark brown/black and resulted in a tar-like substance. What happened?

A: This is a classic sign of oxidation . The amino group (-NH₂) on the aniline ring is highly activating and electron-rich, making it extremely susceptible to oxidation by the strong oxidizing agents in the nitrating mixture (concentrated nitric acid and sulfuric acid).[1][2][3][4] Instead of electrophilic aromatic substitution, the aniline is polymerized into complex, insoluble materials, often referred to as "aniline black."

  • Causality: The nitrating mixture's primary role is to generate the nitronium ion (NO₂⁺) for substitution, but it is also a potent oxidizing environment.[5][6] The lone pair on the aniline nitrogen is easily abstracted, initiating a cascade of oxidative polymerization reactions.

  • Solution: The most reliable solution is to temporarily "tame" the amino group's reactivity by converting it into an amide, such as acetanilide. This is known as using a protecting group .[1][7][8] The acetyl group (-COCH₃) withdraws electron density from the nitrogen, making it less prone to oxidation while still directing the nitration to the ortho and para positions.[9]

Q2: I performed a direct nitration of aniline and obtained a significant amount of meta-nitroaniline. Isn't the amino group an ortho, para-director?

A: You are correct that the -NH₂ group is a strongly activating ortho, para-director. However, the issue lies in the highly acidic reaction medium. The nitrating mixture (HNO₃/H₂SO₄) is strongly acidic, leading to a rapid acid-base reaction where the basic amino group is protonated to form the anilinium ion (-NH₃⁺).[5][9][10]

  • Causality: The anilinium ion possesses a positive charge on the nitrogen. This turns the substituent into a powerful electron-withdrawing group via the inductive effect (-I effect).[3][6] Electron-withdrawing groups are deactivating and meta-directing .[9][10] Therefore, your reaction mixture contains an equilibrium between aniline (which directs ortho/para) and the anilinium ion (which directs meta). This results in a mixture of products, often with a surprisingly high yield of the meta isomer (up to 47%).[6][7][11]

  • Solution: Again, protecting the amino group as an amide (acetanilide) is the standard procedure. The amide nitrogen is significantly less basic and does not get protonated under the reaction conditions, thus preserving the desired ortho, para-directing effect.[8][12]

Q3: My reaction produced a mixture of ortho and para isomers, and separating them is difficult. How can I improve the regioselectivity for the para product?

A: Achieving high para selectivity is a common goal. While the protecting group strategy is essential, other factors can be optimized.

  • Causality: The acetamido group (-NHCOCH₃) is an ortho, para-director. However, it is sterically bulkier than the amino group. This steric hindrance disfavors the substitution at the adjacent ortho positions, making the electronically favorable and sterically accessible para position the major product.[7][9]

  • Optimization:

    • Protecting Group Choice: Using a bulkier protecting group than acetyl can further enhance para selectivity.

    • Temperature Control: Nitration is highly exothermic.[13] Maintaining a low and constant temperature (typically 0-10 °C) is crucial.[14][15] Higher temperatures can reduce selectivity and increase the formation of side products, including dinitrated species.[13][15]

Troubleshooting Guides & Protocols

This section provides detailed workflows to address the challenges outlined above. The core strategy revolves around the protection-nitration-deprotection sequence.

Core Problem: The Challenge of Direct Aniline Nitration

Direct nitration is fraught with competing and undesirable reaction pathways. The anilinium ion formation leads to meta products, while the high reactivity of the free aniline leads to oxidation and polysubstitution.

G Aniline Aniline (C₆H₅NH₂) Reagents Conc. HNO₃ Conc. H₂SO₄ Oxidation Oxidation Products (Tars, Aniline Black) Reagents->Oxidation Oxidative Conditions + High Ring Activation Meta meta-Nitroaniline (~47%) Reagents->Meta Anilinium Ion Formation (-NH₃⁺ is meta-directing) OrthoPara ortho/para-Nitroaniline (o: ~2%, p: ~51%) Reagents->OrthoPara Free Aniline Reaction (-NH₂ is o,p-directing)

Caption: Competing pathways in the direct nitration of aniline.

Workflow: The Acetanilide Protection Strategy

To circumvent these side reactions, a robust three-step workflow is employed. This method provides excellent control over the reaction, leading to a high yield of the desired para-nitroaniline.

G cluster_workflow Controlled Nitration Workflow A Step 1: Protection Aniline → Acetanilide B Step 2: Nitration Acetanilide → p-Nitroacetanilide A->B Acetic Anhydride C Step 3: Deprotection p-Nitroacetanilide → p-Nitroaniline B->C Conc. HNO₃ / H₂SO₄ (0-10 °C) D Final Product: p-Nitroaniline C->D Acid or Base Hydrolysis (e.g., H₂SO₄/H₂O, reflux)

Caption: The three-step protection-nitration-deprotection workflow.

Protocol 1: Protection via Acetylation of Aniline

This step converts the highly reactive amino group into a less reactive, non-basic amide.

  • Materials: Aniline, Acetic Anhydride, Glacial Acetic Acid, Ice.

  • Procedure:

    • In a fume hood, dissolve aniline in glacial acetic acid in an appropriately sized flask.

    • Slowly add acetic anhydride to the solution while stirring. The reaction is exothermic; maintain the temperature below 80 °C.[1]

    • After the addition is complete, stir the mixture for 15-20 minutes as it cools to room temperature.

    • Pour the reaction mixture into a beaker containing crushed ice and water.

    • Stir vigorously until the acetanilide product fully precipitates as a white solid.

    • Collect the solid by vacuum filtration, washing thoroughly with cold water until the washings are neutral.

    • Dry the product completely. It can be recrystallized from an ethanol/water mixture if necessary.

Protocol 2: Regioselective para-Nitration of Acetanilide

This is the key substitution step. Precise temperature control is critical for high selectivity and yield.[13]

  • Materials: Acetanilide, Concentrated Sulfuric Acid, Concentrated Nitric Acid, Ice.

  • Procedure:

    • Add the dried acetanilide from Protocol 1 to a flask and place it in an ice bath.

    • Slowly and carefully add concentrated sulfuric acid with stirring, ensuring the temperature does not rise excessively. Keep the mixture cool.

    • In a separate flask, prepare the nitrating mixture by slowly adding concentrated nitric acid to concentrated sulfuric acid. This process is highly exothermic and must be done in an ice bath.[14]

    • Add the chilled nitrating mixture dropwise to the acetanilide solution. Crucially, maintain the reaction temperature below 10 °C throughout the addition. [8][15]

    • Once the addition is complete, allow the mixture to stand at room temperature for 30-60 minutes to ensure the reaction goes to completion.

    • Pour the reaction mixture onto a large amount of crushed ice. The p-nitroacetanilide will precipitate as a yellow solid.

    • Collect the solid by vacuum filtration and wash thoroughly with cold water to remove residual acid.

Protocol 3: Deprotection via Hydrolysis

The final step removes the acetyl group to reveal the desired nitroaniline product.

  • Materials: p-Nitroacetanilide, Concentrated Sulfuric Acid, Water, 10% NaOH solution.

  • Procedure:

    • Combine the crude p-nitroacetanilide, concentrated sulfuric acid, and water in a round-bottom flask.

    • Heat the mixture under reflux for 45-60 minutes.[1]

    • Allow the solution to cool, then pour it into a beaker containing ice and water.

    • Slowly neutralize the mixture by adding a 10% sodium hydroxide solution until the p-nitroaniline precipitates completely.

    • Collect the final product by vacuum filtration, wash with cold water, and dry. Recrystallization from ethanol can be performed for further purification.

Data Summary: Impact of Protection on Product Distribution

The use of a protecting group dramatically alters the outcome of the reaction, shifting it from an uncontrollable mixture to a highly selective transformation.

Reaction Conditionortho-Product (%)meta-Product (%)para-Product (%)Oxidation Products
Direct Nitration of Aniline [6][7]~2%~47%~51%Significant (Tars)
Nitration of Acetanilide [16]~23%Negligible~76%Negligible

Table values are approximate and can vary with specific reaction conditions.

By following these guidelines and understanding the chemical principles at play, researchers can effectively troubleshoot and control the nitration of substituted anilines to achieve high yields of the desired products.

References

  • Regioselectivity in the Nitration of Acylanilines by Electrophilic Aromatic Substitution. (n.d.). Comprehensive Organic Chemistry Experiments for the Laboratory Classroom. Available at: [Link]

  • Anilines: Reactions, Reaction Mechanisms and FAQs. (n.d.). Allen. Available at: [Link]

  • Why is meta nitroaniline one of the major products in nitration of aniline? (2018). Quora. Available at: [Link]

  • Sousa, Â. F., Telo, J. P., & Santos, P. P. (n.d.). Regioselectivity of aniline and toluidine nitration with HNO3 and H2SO4 in acetic acid. Universidade de Lisboa. Available at: [Link]

  • Regioselective nitration of anilines with Fe(NO3)3·9H2O as a promoter and a nitro source. (n.d.). Organic & Biomolecular Chemistry (RSC Publishing). Available at: [Link]

  • The Nitration of Acetanilide. (n.d.). Scribd. Available at: [Link]

  • The Chemical Oxidation of Aniline: Mechanisms, Applications, and Environmental Implications. (n.d.). Open Access Journals. Available at: [Link]

  • Nitration of Acetanilide. (n.d.). Scribd. Available at: [Link]

  • Regioselective Nitration of N-Alkyl Anilines using tert-Butyl Nitrite under Mild Condition. (2018). ACS Omega. Available at: [Link]

  • Synthesis of p-nitroacetanilide-Nitration. (2013). Lu Le Laboratory. Available at: [Link]

  • Nitration of aniline. (2020). YouTube. Available at: [Link]

  • Nitration of aniline. (2019). Chemistry Stack Exchange. Available at: [Link]

  • Direct nitration of aniline is not possible. Why? (2017). Quora. Available at: [Link]

  • Nitration of acetanilide (Lab report). (2012). JAAN's Science Class. Available at: [Link]

  • meta-Nitroaniline Definition. (n.d.). Fiveable. Available at: [Link]

  • Reactions of Aniline. (n.d.). Chemistry Steps. Available at: [Link]

  • what is the role of sulfuric acid in nitration step during synthesis of p-nitroacetanilide. (n.d.). Toppr. Available at: [Link]

  • Why is nitration of aniline difficult? (2025). askIITians. Available at: [Link]

  • Why meta nitro aniline is formed during nitration of aniline? (2018). YouTube. Available at: [Link]

  • Recent Advancements on Nitration of Anilines Utilizing Diverse Nitrating Agents. (2025). ResearchGate. Available at: [Link]

  • 3-Nitroaniline (Metanitroaniline) : Organic Synthesis. (2020). YouTube. Available at: [Link]

  • How does aniline react with HNO3 in the absence of sulfuric acid? (2018). Chemistry Stack Exchange. Available at: [Link]

  • Help with nitration of a protected aniline. (2020). Reddit. Available at: [Link]

  • Nitration of Aniline (video). (n.d.). Khan Academy. Available at: [Link]

  • How does sulphuric acid affect isomer ratio in nitrating reactions? (2014). ResearchGate. Available at: [Link]

  • Practical NO 29 - Tests for aniline. (2023). YouTube. Available at: [Link]

  • Nitration of Aniline l Electrophilic Substitution of Amines. (2020). YouTube. Available at: [Link]

  • Nitration of Aniline: Lab Experiment. (n.d.). Studylib. Available at: [Link]

  • Electrophilic substitution (case aniline): Nitration. (n.d.). Unacademy. Available at: [Link]

  • Nitration and Sulfonation Reactions In Electrophilic Aromatic Substitution. (2018). Master Organic Chemistry. Available at: [Link]

Sources

Optimization

"optimizing reaction temperature for the reduction of nitroanilines"

An invaluable tool for chemists, this Technical Support Center provides in-depth troubleshooting guides and frequently asked questions to navigate the complexities of optimizing reaction temperature for the reduction of...

Author: BenchChem Technical Support Team. Date: January 2026

An invaluable tool for chemists, this Technical Support Center provides in-depth troubleshooting guides and frequently asked questions to navigate the complexities of optimizing reaction temperature for the reduction of nitroanilines. As a Senior Application Scientist, this guide is structured to offer not just procedural steps, but the underlying scientific principles to empower researchers in making informed decisions during their experiments.

Troubleshooting Guide: Optimizing Reaction Temperature

This section addresses specific challenges encountered during the reduction of nitroanilines, with a focus on temperature-related issues.

Question: My reaction shows very slow or incomplete conversion of the starting nitroaniline. How can I resolve this?

Answer: Slow or incomplete conversion is a common issue, often pointing to an insufficient reaction rate or catalyst deactivation. The chemical reduction of nitroaromatics is a thermodynamically favorable process, but it often faces a significant kinetic barrier that necessitates a catalyst and, frequently, thermal energy to proceed efficiently.[1]

  • Causality: The catalyst provides a surface for the reaction, lowering the activation energy by facilitating electron transfer from the reducing agent (like NaBH₄ or H₂) to the nitro group.[1][2] However, if the initial thermal energy is too low, the reaction may not overcome this kinetic hurdle.

  • Troubleshooting Steps:

    • Verify Catalyst Activity: First, ensure your catalyst is active. If it's a heterogeneous catalyst (e.g., Pd/C, Raney Nickel), confirm it hasn't been exposed to poisons (like sulfur compounds) and is well-dispersed. For nanocatalysts, ensure they are not overly aggregated.[1]

    • Incremental Temperature Increase: If catalyst activity is confirmed, begin a stepwise increase in the reaction temperature. A good starting point is to raise the temperature in 10-15 °C increments from your initial setpoint (e.g., from 25 °C to 40 °C, then 55 °C).

    • Monitor Progress: After each temperature increase, allow the reaction to equilibrate for a set period (e.g., 30-60 minutes) and then analyze a sample via a suitable method like Thin-Layer Chromatography (TLC), High-Performance Liquid Chromatography (HPLC), or UV-Vis spectroscopy to monitor the disappearance of the nitroaniline starting material.[3][4][5]

    • Consider Pressure (for Catalytic Hydrogenation): If you are performing a catalytic hydrogenation, increasing temperature often needs to be considered in tandem with hydrogen pressure. Higher temperatures can increase the reaction rate, but ensure your vessel is rated for the combined temperature and pressure.[6][7]

Question: I'm achieving high conversion, but the yield of my desired aniline is low due to multiple byproducts. Is this related to temperature?

Answer: Yes, this is a classic sign of poor selectivity, which is strongly influenced by reaction temperature. While higher temperatures accelerate the desired reduction, they can also provide the necessary activation energy for undesired side reactions, compromising the selectivity for your target molecule.[8]

  • Causality & Common Byproducts:

    • Over-hydrogenation: At elevated temperatures, the initial product (the aniline) can undergo further reduction, especially on the aromatic ring, leading to cyclohexylamine derivatives.

    • Hydro-denitrogenation: A more aggressive side reaction where the entire amino group is cleaved and replaced with hydrogen, potentially forming products like benzene from aniline.[8]

    • Condensation Products: Intermediates in the nitro reduction pathway, such as nitroso and hydroxylamine species, can condense to form azoxy, azo, and hydrazo compounds, especially if the reaction stalls or conditions are not optimal.[2]

  • Troubleshooting Steps:

    • Reduce Reaction Temperature: The most direct solution is to lower the temperature. This increases the energy difference between the transition states of the desired reaction and undesired side reactions, favoring the path with the lower activation energy.[6]

    • Perform a Temperature Screening Study: To find the optimal balance, a systematic screening is essential. Run the reaction at a range of temperatures (e.g., 30 °C, 50 °C, 70 °C, 90 °C) and analyze the product distribution at each point. The goal is to identify the temperature that provides the highest selectivity for the desired aniline at an acceptable reaction rate.[9]

    • Optimize Catalyst Loading: Sometimes, high local heating on the catalyst surface can cause side reactions. Reducing the catalyst loading, while potentially slowing the reaction, might improve selectivity.

Below is a troubleshooting workflow to help visualize this decision-making process.

G start Problem Observed: Low Yield or Purity check_conversion Is Conversion <95%? start->check_conversion check_selectivity Is Selectivity for Aniline Low? check_conversion->check_selectivity No incomplete_conv Action: Incomplete Conversion check_conversion->incomplete_conv Yes low_selectivity Action: Poor Selectivity check_selectivity->low_selectivity Yes end_goal Goal: Optimized Temperature for High Yield & Purity check_selectivity->end_goal No (Problem is elsewhere) step1_conv 1. Verify Catalyst Activity & Reducing Agent Stoichiometry incomplete_conv->step1_conv step1_sel 1. Lower Reaction Temperature to reduce side reactions low_selectivity->step1_sel step2_conv 2. Increase Temperature Incrementally (e.g., in 15°C steps) step1_conv->step2_conv step3_conv 3. Monitor Reaction Progress by HPLC/TLC after each step step2_conv->step3_conv step3_conv->end_goal step2_sel 2. Perform Temperature Screening Study step1_sel->step2_sel step3_sel 3. Consider Catalyst Type & Loading step2_sel->step3_sel step3_sel->end_goal

Caption: Troubleshooting workflow for low yield/purity.

Frequently Asked Questions (FAQs)

Question: What is a sensible starting temperature for my nitroaniline reduction?

Answer: A universal starting temperature doesn't exist, as it depends heavily on the specific substrate, catalyst, and reducing agent. However, a general guideline is:

  • For reductions using sodium borohydride (NaBH₄) and a nanocatalyst (e.g., Au, Ag, CuFe₂O₄): Many of these reactions are reported to proceed efficiently at room temperature (20-25 °C).[3][5] It is often best to start here.

  • For catalytic hydrogenation (e.g., H₂ gas with Pd/C, PtO₂, or Raney Nickel): These reactions often require some thermal input to initiate.[7] Starting at a slightly elevated temperature, such as 30-40 °C, is a reasonable approach. If the reaction is sluggish, the temperature can be increased. Some industrial processes are run at significantly higher temperatures (>100 °C) to improve throughput, but this requires careful optimization to maintain selectivity.[8]

Question: How does temperature impact chemoselectivity if my molecule has other reducible functional groups?

Answer: Temperature is a critical tool for achieving chemoselectivity. The nitro group is generally one of the most easily reduced functional groups. By keeping the reaction temperature low, you can often selectively reduce the nitro group in the presence of others like ketones, esters, nitriles, or even alkenes.

For example, chemoselective hydrogenation of aldehydes can be achieved at room temperature, while higher temperatures might lead to reduction of other groups or deoxygenation.[10] As you increase the temperature, you provide sufficient energy to overcome the activation barriers for the reduction of these more resilient functional groups, thus losing selectivity. A low-temperature protocol is almost always the first choice when chemoselectivity is a concern.

Question: What are the primary safety concerns when running nitroaniline reductions at elevated temperatures?

Answer: Safety must be the highest priority. Key hazards include:

  • Substrate Toxicity: Nitroanilines are toxic if swallowed, inhaled, or in contact with skin and may cause organ damage through prolonged exposure.[11][12] Always handle them in a well-ventilated fume hood with appropriate personal protective equipment (PPE), including gloves and safety glasses.[13][14]

  • Thermal Decomposition: Nitroaromatic compounds can be thermally unstable. While aniline itself is stable, trapped intermediates or unreacted nitroaniline at high temperatures could pose a risk. p-Nitroaniline, for instance, may explosively decompose in a fire.[15] Avoid excessive temperatures and consult the Safety Data Sheet (SDS) for thermal stability information.[11][12][14]

  • Hydrogenation Hazards: If using hydrogen gas, be aware of its high flammability. Elevated temperatures increase the pressure inside the reactor. Always use a pressure-rated vessel, conduct the reaction behind a blast shield, and ensure there are no ignition sources.

  • Solvent Hazards: Using flammable solvents (e.g., ethanol, ethyl acetate) at elevated temperatures increases their vapor pressure and the risk of fire. Ensure your apparatus is properly sealed and vented.

Experimental Protocol: Temperature Screening for Nitroaniline Reduction

This protocol outlines a general method for determining the optimal reaction temperature for the reduction of a model substrate, 4-nitroaniline, using a common heterogeneous catalyst.

Objective: To identify the temperature that maximizes the yield of 4-phenylenediamine while minimizing reaction time and byproduct formation.

Materials:

  • 4-Nitroaniline

  • 10% Palladium on Carbon (Pd/C) catalyst

  • Methanol (HPLC grade)

  • Hydrogen gas source

  • Pressure-rated reaction vessel with stirring and temperature control (e.g., a Parr hydrogenator or similar autoclave)

  • Analytical equipment (HPLC or GC)

Workflow Diagram:

G prep 1. Prepare Reactant Solution (4-nitroaniline in Methanol) setup 2. Set Up Reactor Add solution & Pd/C catalyst prep->setup purge 3. Purge System Inert gas, then H₂ setup->purge run_t1 4. Run at T1 (e.g., 30°C) Set H₂ pressure, stir purge->run_t1 analyze_t1 5. Monitor & Analyze Take sample after 1 hr Analyze by HPLC run_t1->analyze_t1 run_t2 6. Repeat at T2 (e.g., 50°C) analyze_t1->run_t2 New Experiment analyze_t2 7. Monitor & Analyze run_t2->analyze_t2 run_t3 8. Repeat at T3 (e.g., 70°C) analyze_t2->run_t3 New Experiment analyze_t3 9. Monitor & Analyze run_t3->analyze_t3 data 10. Collate & Analyze Data Determine Optimal T analyze_t3->data

Caption: Experimental workflow for temperature screening.

Procedure:

  • Preparation: Prepare a 0.5 M solution of 4-nitroaniline in methanol.

  • Reactor Setup: To a clean, dry pressure vessel, add the 4-nitroaniline solution (e.g., 20 mL). Under an inert atmosphere (nitrogen or argon), carefully add the 10% Pd/C catalyst (e.g., 1-2 mol%).

  • Purging: Seal the reactor. Purge the system with an inert gas (e.g., nitrogen) 3-5 times to remove all oxygen. Then, purge with hydrogen gas 3-5 times.

  • Reaction - Temperature 1 (30 °C):

    • Pressurize the reactor with hydrogen to the desired pressure (e.g., 50 psi).

    • Set the temperature controller to 30 °C.

    • Begin vigorous stirring.

    • After a set time (e.g., 1 hour), carefully take an aliquot of the reaction mixture. Filter it immediately through a syringe filter (to remove the catalyst) and prepare for HPLC analysis.

  • Subsequent Reactions (50 °C, 70 °C, 90 °C):

    • Repeat the entire procedure (steps 2-4) in a clean reactor for each new temperature setpoint. It is crucial to run each temperature as a separate experiment to ensure accurate results.

  • Analysis: Analyze all samples by a calibrated HPLC method to determine the percent conversion of the starting material and the percent selectivity for the desired product versus any byproducts.

Data Presentation

The results from the screening protocol should be summarized in a clear, comparative table.

Table 1: Hypothetical Results of Temperature Screening for 4-Nitroaniline Reduction

Temperature (°C)Conversion (%)Selectivity for 4-phenylenediamine (%)Overall Yield (%)Key Observations
3065%>99%65%Reaction is clean but slow.
5098%>99%98%Excellent conversion and selectivity.
70>99%94%93%Minor byproducts detected via HPLC.
90>99%85%84%Significant byproduct formation observed.

References

  • Shaheen, A., et al. (2020). Critical review on the chemical reduction of nitroaniline. RSC Advances, 10(34), 20226-20250. [Link]

  • Farooqi, Z. H., et al. (2020). Catalytic reduction of 2-nitroaniline: a review. Environmental Science and Pollution Research, 27(25), 30845-30861. [Link]

  • New Jersey Department of Health. (2010). Hazardous Substance Fact Sheet: p-Nitroaniline. [Link]

  • Hameed, A., et al. (2020). (a) Proposed reaction mechanism for the reduction of 4‐nitroaniline to paraphenylenediamine employing Titania@ITO‐grown nanocatalyst. ResearchGate. [Link]

  • METTLER TOLEDO. (2023). Optimizing Catalytic Hydrogenation: Key Techniques and Tools for Success. YouTube. [Link]

  • Naghash-Hamed, S., et al. (2022). The Catalytic Reduction of Nitroanilines Using Synthesized CuFe2 O4 Nanoparticles in an Aqueous Medium. ChemistryOpen, 11(11), e202200156. [Link]

  • Agency for Toxic Substances and Disease Registry. (1995). Toxicological Profile for 1,3-Dinitrobenzene and 1,3,5-Trinitrobenzene. ATSDR. [Link]

  • Shaheen, A., et al. (2020). Critical review on the chemical reduction of nitroaniline. ResearchGate. [Link]

  • Guo, W., et al. (2024). Advances in the catalysis of reduction of nitroaromatics and its mechanism: a tutorial review. RSC Sustainability. [Link]

  • Wilson, K., et al. (2021). Toward High Selectivity Aniline Synthesis Catalysis at Elevated Temperatures. ACS Catalysis, 11(24), 14947-14960. [Link]

  • Qinqinchem. (2023). [Chemical Knowledge]:Detection methods and analytical techniques of p-nitroaniline. [Link]

  • Carl ROTH. (2021). Safety Data Sheet: 3-Nitroaniline. [Link]

  • Carl ROTH. (2021). Safety Data Sheet: 4-Nitroaniline. [Link]

  • Rahman, M. M., et al. (2021). Effect of Temperature and Time on the Conversion and Selectivity of 4-Nitrochlorobenzene and 4-Chloroaniline over the γ-Fe2O3/LRC-700 Nanocatalyst. ResearchGate. [Link]

  • Naghash-Hamed, S., et al. (2022). The Catalytic Reduction of Nitroanilines Using Synthesized CuFe2O4 Nanoparticles in an Aqueous Medium. National Center for Biotechnology Information. [Link]

  • Zhang, C., et al. (2018). Low Temperature Chemoselective Hydrogenation of Aldehydes over a Magnetic Pd Catalyst. Molecules, 23(11), 2951. [Link]

Sources

Troubleshooting

Technical Support Center: Purification of Aniline Hydrochloride Salts

Aniline hydrochloride, a key intermediate in the synthesis of numerous dyes, pharmaceuticals, and polymers, often presents significant purification challenges that can impact yield, purity, and the success of downstream...

Author: BenchChem Technical Support Team. Date: January 2026

Aniline hydrochloride, a key intermediate in the synthesis of numerous dyes, pharmaceuticals, and polymers, often presents significant purification challenges that can impact yield, purity, and the success of downstream applications. This technical support guide provides troubleshooting strategies and answers to frequently asked questions, drawing from established chemical principles and practical laboratory experience to assist researchers in overcoming these hurdles.

This guide is designed for chemists and chemical engineers encountering difficulties in obtaining high-purity aniline hydrochloride. It addresses common issues from discoloration and residual impurities to handling and stability.

Troubleshooting Guide: Common Issues and Solutions

Issue 1: The isolated aniline hydrochloride salt is colored (yellow, brown, or pink), not white.

Question: My aniline hydrochloride is supposed to be a white crystalline solid, but it has a distinct yellow or brownish tint after isolation. What causes this discoloration, and how can I prevent it?

Answer:

Discoloration in aniline hydrochloride is almost always due to the presence of oxidized aniline species. Aniline is highly susceptible to air oxidation, a process that is accelerated by light and the presence of trace metal impurities. This oxidation leads to the formation of highly colored polymeric and quinone-imino compounds.

Root Cause Analysis and Mitigation Strategy:

  • Atmospheric Oxidation: Aniline readily oxidizes in the presence of air (O₂). The resulting impurities, such as azoxybenzene, phenazine, and aniline black, are intensely colored and difficult to remove.

  • Photochemical Degradation: Exposure to UV or even ambient light can promote the formation of radical species that initiate oxidation.

  • Trace Metal Catalysis: Transition metals (e.g., Fe³⁺, Cu²⁺) can act as catalysts for the oxidation process.

Troubleshooting Workflow:

G cluster_0 Discoloration Troubleshooting Start Colored Aniline HCl Observed Check_Atmosphere Was the reaction/isolation performed under inert gas (N₂ or Ar)? Start->Check_Atmosphere Check_Light Was the setup protected from light? Check_Atmosphere->Check_Light Yes Inert_Atmosphere Action: Purge all vessels with N₂/Ar. Maintain a positive pressure throughout. Check_Atmosphere->Inert_Atmosphere No Check_Reagents Are reagents (aniline, HCl) and solvents free of metal contaminants? Check_Light->Check_Reagents Yes Protect_Light Action: Wrap flasks in aluminum foil. Work in a fume hood with the sash lowered. Check_Light->Protect_Light No Purify_Reagents Action: Distill aniline over zinc dust. Use high-purity HCl and metal-free solvents. Check_Reagents->Purify_Reagents No Recrystallize Solution: Recrystallize the product from an appropriate solvent (e.g., EtOH/water) with activated carbon. Check_Reagents->Recrystallize Yes Inert_Atmosphere->Recrystallize Protect_Light->Recrystallize Purify_Reagents->Recrystallize End White Crystalline Product Recrystallize->End

Caption: Workflow for diagnosing and resolving discoloration of aniline hydrochloride.

Detailed Protocol for Decolorization:

  • Dissolution: Dissolve the colored aniline hydrochloride in a minimum amount of hot solvent. A common and effective solvent system is a mixture of ethanol and water.

  • Charcoal Treatment: Add a small amount (typically 1-2% by weight) of activated carbon to the hot solution. The activated carbon adsorbs the colored polymeric impurities.

  • Hot Filtration: Swirl the mixture for 5-10 minutes at temperature and then perform a hot filtration through a fluted filter paper or a pad of Celite® to remove the carbon. This step must be done quickly to prevent premature crystallization.

  • Crystallization: Allow the clear, colorless filtrate to cool slowly to room temperature, followed by further cooling in an ice bath to maximize crystal formation.

  • Isolation & Drying: Collect the white crystals by vacuum filtration, wash with a small amount of a cold, non-polar solvent (like diethyl ether) to remove any remaining soluble impurities and facilitate drying, and dry under vacuum.

Issue 2: The final product has a low melting point and broad melting range, indicating impurities.

Question: My aniline hydrochloride has a melting point of 195-197°C, but the literature value is 198-200°C. What are the likely impurities, and how can I remove them?

Answer:

A depressed and broad melting point is a classic sign of impurity. For aniline hydrochloride, the common culprits are residual starting materials (free aniline), moisture (water), or side-products from the salt formation reaction.

Potential Impurities and Removal Strategies:

ImpurityChemical NatureIdentification MethodRemoval Protocol
Free Aniline Basic, organicOdor (characteristic amine smell), pH of aqueous solution > 5Wash the crude salt with a solvent in which aniline is soluble but aniline HCl is not (e.g., cold diethyl ether, dichloromethane).
Water Neutral, inorganicKarl Fischer titration, broad peak in IR spectrum (~3400 cm⁻¹)Dry the product thoroughly under high vacuum, possibly over a desiccant like P₂O₅. Recrystallization from a non-aqueous solvent can also help.
Di-hydrochloride Aniline·2HClNot commonly formedNot a typical impurity under standard conditions.
Oxidation Products Complex mixtureDiscoloration (see Issue 1)Recrystallization with activated carbon treatment.

Expert Tip: The choice of acid for the salt formation is critical. Using a stoichiometric amount of high-purity hydrochloric acid (either gaseous HCl bubbled through a solvent or a standardized solution) is essential. Excess acid is generally less problematic than unreacted aniline, as it is volatile and can be removed during drying.

Issue 3: Poor yield or product loss during recrystallization.

Question: I am losing a significant amount of my product during the recrystallization step. How can I optimize the solvent system and procedure to improve my yield?

Answer:

Product loss during recrystallization is typically due to the aniline hydrochloride having excessive solubility in the chosen solvent at cold temperatures or premature crystallization during hot filtration.

Optimizing Recrystallization:

The ideal recrystallization solvent should dissolve the compound well when hot but poorly when cold.

Solubility Data for Aniline Hydrochloride:

SolventSolubility ( g/100 mL) at 20°CSolubility ( g/100 mL) at 100°C (or boiling)Comments
Water 107~2000Very high solubility; often used with a co-solvent to reduce solubility.
Ethanol (95%) ~40Very SolubleGood single solvent, but solubility at room temp is still significant.
Isopropanol Lower than EtOHSolubleA good alternative to ethanol for better recovery.
Diethyl Ether InsolubleInsolubleExcellent as an anti-solvent or for washing crystals.

Step-by-Step Protocol for High-Yield Recrystallization:

  • Solvent Selection: Start with a solvent system known to work, such as ethanol/water or isopropanol. The goal is to find a mixture where the product is just barely soluble at the boiling point to ensure saturation.

  • Minimum Solvent Volume: Heat your chosen solvent to boiling. Add the hot solvent to your crude aniline hydrochloride in small portions, with stirring, until the solid just dissolves. Using the absolute minimum volume is key to maximizing recovery.

  • Slow Cooling (Crucial for Purity): Once dissolved, allow the flask to cool slowly and undisturbed to room temperature. Slow cooling promotes the formation of large, well-defined crystals, which are typically purer as impurities are excluded from the growing crystal lattice.

  • Ice Bath: Once the flask has reached room temperature and crystal growth appears to have stopped, place it in an ice-water bath for at least 30 minutes to maximize precipitation.

  • Efficient Filtration: Collect the crystals using a Büchner funnel and vacuum filtration. Press the crystals down firmly with a clean stopper to remove as much of the mother liquor (which contains dissolved product) as possible.

  • Washing: Wash the filter cake with a minimal amount of ice-cold solvent (the same solvent used for recrystallization) or an anti-solvent like cold diethyl ether. This removes residual impurities without dissolving a significant amount of the product.

Frequently Asked Questions (FAQs)

Q1: How should I properly store aniline hydrochloride to prevent degradation? A1: Aniline hydrochloride should be stored in a tightly sealed, amber glass container to protect it from air and light. Storing it in a cool, dry place, preferably in a desiccator, will further prevent moisture uptake and degradation.

Q2: Can I use other acids, like sulfuric or acetic acid, to make the aniline salt? A2: Yes, aniline sulfate and aniline acetate can be formed. However, aniline hydrochloride is the most common salt due to the convenient properties of the chloride anion and the ease of preparation using readily available hydrochloric acid. The purification challenges for other salts will differ based on their unique solubility and stability profiles.

Q3: What analytical techniques are best for assessing the purity of my final product? A3: A combination of techniques provides the most complete picture:

  • Melting Point: A sharp melting point close to the literature value (198-200°C) is a primary indicator of purity.

  • ¹H NMR Spectroscopy: In a solvent like D₂O or DMSO-d₆, you can verify the 1:1 ratio of anilinium protons to HCl and check for organic impurities.

  • FTIR Spectroscopy: Confirms the presence of the ammonium (N-H⁺) stretches (~2500-3000 cm⁻¹, broad) and the absence of free amine (N-H) stretches (~3300-3400 cm⁻¹).

  • Elemental Analysis (CHN Analysis): Provides the empirical formula, which can be compared to the theoretical values for C₆H₈ClN to give a quantitative measure of purity.

Q4: My aniline hydrochloride seems to be hygroscopic. Is this normal? A4: Yes, aniline hydrochloride is moderately hygroscopic and can absorb moisture from the atmosphere, which can lead to clumping and a lower melting point. This underscores the importance of thorough drying under vacuum and storage in a desiccated environment.

References

  • Oxidation of Aniline: PubChem, National Center for Biotechnology Information. [Link]

  • The Oxidation of Aniline and its Derivatives: Journal of the American Chemical Society. [Link]

  • Activated Carbon Adsorption: Journal of Chemical Education. [Link]

Optimization

Technical Support Center: Degradation Pathways of 5-Methoxy-2-phenylaniline Hydrochloride

Welcome to the technical support center for 5-Methoxy-2-phenylaniline hydrochloride. This guide is designed for researchers, scientists, and drug development professionals to navigate the complexities of its stability an...

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support center for 5-Methoxy-2-phenylaniline hydrochloride. This guide is designed for researchers, scientists, and drug development professionals to navigate the complexities of its stability and degradation. Here, we address common experimental challenges in a practical question-and-answer format, grounded in established chemical principles and regulatory expectations for stability testing.

Frequently Asked Questions (FAQs)

Q1: My freshly prepared solution of 5-Methoxy-2-phenylaniline hydrochloride is turning a yellow-brown color after just a few hours on the benchtop. Is this expected?

A: Yes, this is a common observation for aromatic amines. Aniline and its derivatives are susceptible to atmospheric oxidation, and this process is often accelerated by exposure to light and ambient air.[1] The color change you are observing is likely due to the formation of small quantities of colored oxidation products, such as quinone-imines or polymeric species.[2]

  • Causality: The lone pair of electrons on the nitrogen atom makes the aromatic ring highly activated and prone to oxidation.[3] The presence of the electron-donating methoxy group further enhances this reactivity.

  • Expert Recommendation: To minimize this auto-oxidation, always prepare solutions fresh. If storage is necessary, use amber vials to protect from light, and consider purging the headspace with an inert gas like nitrogen or argon. Store solutions at reduced temperatures (2-8 °C) for short-term use.

Q2: What are the most chemically labile parts of the 5-Methoxy-2-phenylaniline hydrochloride molecule that I should be concerned about during stability studies?

A: Based on its structure, there are three primary sites of potential degradation:

  • The Amino Group (-NH₂): This is the most reactive site. It is susceptible to oxidation, which can lead to the formation of nitroso, nitro, or dimeric/polymeric species (like azoxy or azo compounds).[2][4]

  • The Methoxy Group (-OCH₃): This ether linkage can be susceptible to cleavage under harsh acidic conditions (hydrolysis) to form a phenol. However, this typically requires strong acid and heat.

  • The Aromatic Rings: While generally stable, the electron-rich nature of the rings makes them susceptible to electrophilic attack and oxidative degradation, potentially leading to ring-opening under very aggressive conditions (e.g., strong oxidizing agents).

The hydrochloride salt form enhances water solubility but also creates a slightly acidic environment in unbuffered aqueous solutions, which can influence the rate of certain degradation pathways.

Q3: I need to perform forced degradation studies. What is a reasonable target for the extent of degradation?

A: The industry and regulatory consensus is to aim for a target degradation of 5-20% of the parent drug substance.[5][6]

  • Causality:

    • Less than 5% degradation may not be sufficient to prove that your analytical method is truly "stability-indicating," meaning it might not be able to separate all relevant degradation products from the main peak.

    • More than 20% degradation can lead to the formation of secondary and tertiary degradation products, which may not be relevant to the actual stability profile of the drug under normal storage conditions.[7] This can unnecessarily complicate the analysis and pathway elucidation.

Troubleshooting Guide: Common Experimental Issues

Q4: I'm running a reverse-phase HPLC analysis and see a new, small peak appearing in my chromatogram after stressing the sample with acid. How do I identify it?

A: An unexpected peak after acid stress suggests an acid-catalyzed degradation. The primary tool for identification is Liquid Chromatography-Mass Spectrometry (LC-MS).[8][9]

  • Initial Hypothesis: The most likely acid-catalyzed degradation product for this molecule, especially under heated conditions, would be the phenolic compound resulting from the cleavage of the methoxy group.

  • Troubleshooting Workflow:

    • Determine the Mass: Analyze the stressed sample using LC-MS. Compare the mass-to-charge ratio (m/z) of the new peak to the parent compound. If your hypothesis is correct, you should see a mass difference corresponding to the loss of a methyl group (-CH₃, Δm/z = 14.02) and the addition of a hydrogen (+H, Δm/z = 1.01), for a net loss of 13.01 Da.

    • Fragmentation Analysis (MS/MS): Use tandem mass spectrometry (MS/MS) to fragment both the parent ion and the degradant ion. Comparing the fragmentation patterns can provide strong evidence for the structural modification.[8]

    • Confirmation: If possible, synthesize or purchase a reference standard of the suspected degradant (in this case, 2-amino-4-phenylphenol) to confirm the retention time and mass spectrum.

Q5: My oxidative stress study using hydrogen peroxide (H₂O₂) is showing almost 100% degradation, even at low concentrations. How can I achieve controlled degradation?

A: Aromatic amines are often highly sensitive to oxidation.[3][10] Uncontrolled, rapid degradation suggests the conditions are too harsh.

  • Causality: Hydrogen peroxide can generate highly reactive hydroxyl radicals, especially in the presence of trace metal ions, leading to rapid and often non-specific oxidation.

  • Optimization Steps:

    • Reduce H₂O₂ Concentration: Start with a much lower concentration, for example, 0.1% or even 0.01% H₂O₂.

    • Lower the Temperature: Conduct the experiment at room temperature or even refrigerated (2-8 °C) conditions. Oxidative reactions are often highly temperature-dependent.[11]

    • Shorten Exposure Time: Take time points at very early intervals (e.g., 15 min, 30 min, 1 hr) to capture the 5-20% degradation window before the reaction proceeds to completion.

    • Quench the Reaction: If necessary, you can quench the oxidation at specific time points by adding a scavenger like sodium bisulfite, but be aware this may introduce new peaks into your chromatogram.

Advanced Protocols & Pathway Elucidation

Q6: Can you provide a standard protocol for conducting a forced degradation study on 5-Methoxy-2-phenylaniline hydrochloride?

A: Certainly. This protocol is based on ICH guidelines and is a robust starting point for your investigation.[6][12][13] The goal is to generate samples for the development and validation of a stability-indicating analytical method.

Forced_Degradation_Workflow cluster_prep Preparation cluster_stress Stress Conditions cluster_analysis Analysis & Elucidation prep Prepare Stock Solution (e.g., 1 mg/mL in Methanol or Acetonitrile/Water) acid Acid Hydrolysis (0.1 M HCl, 60°C) prep->acid Expose to Stress base Base Hydrolysis (0.1 M NaOH, 60°C) prep->base Expose to Stress ox Oxidation (3% H₂O₂, RT) prep->ox Expose to Stress therm Thermal (Solid & Solution, 80°C) prep->therm Expose to Stress photo Photolytic (ICH Q1B Light Box) prep->photo Expose to Stress quench Neutralize/Quench & Dilute Samples acid->quench base->quench ox->quench therm->quench photo->quench hplc Analyze by Stability-Indicating HPLC-UV/PDA Method quench->hplc ms Characterize Degradants (LC-MS, MS/MS) hplc->ms pathway Propose Degradation Pathways ms->pathway

Caption: Workflow for a typical forced degradation study.

Stress ConditionReagent / ConditionTemperatureRecommended DurationKey Potential Transformations
Acid Hydrolysis 0.1 M to 1 M HCl60 - 80 °C2 to 24 hoursEther (-OCH₃) cleavage to phenol
Base Hydrolysis 0.1 M to 1 M NaOH60 - 80 °C2 to 24 hoursPotential for enhanced oxidation
Oxidative 0.1% to 3% H₂O₂Room Temp (25 °C)30 minutes to 7 daysOxidation of amine (-NH₂) to N-oxide, nitroso, or nitro groups
Thermal (Solid) Dry Heat Oven80 - 105 °C24 to 72 hoursGeneral decomposition, potential for dimerization
Thermal (Solution) Reflux in Water80 °C24 to 72 hoursHydrolysis, oxidation (if O₂ present)
Photolytic ICH Q1B compliant chamberAmbientExpose to 1.2 million lux hours (visible) & 200 W hours/m² (UV)Photochemical oxidation, formation of colored degradants

Note: These are starting points. Conditions must be optimized to achieve the target 5-20% degradation.[6][7]

Q7: Based on the structure, what are the most probable degradation pathways I should expect to see?

A: The degradation pathways are a direct consequence of the stress conditions applied. Below is a diagram illustrating the most likely primary degradation products.

Degradation_Pathways cluster_products Potential Degradation Products Parent 5-Methoxy-2-phenylaniline (Parent Drug) Oxidized_N N-Oxidized Species (e.g., Nitroso, N-Oxide) Parent->Oxidized_N Oxidative Stress (H₂O₂) Phenol Phenolic Derivative (Methoxy Cleavage) Parent->Phenol Acid Hydrolysis (HCl, Heat) Azo_Dimer Azo Dimer Parent->Azo_Dimer Strong Oxidation or Photolysis Quinone_Imine Quinone-Imine Species Parent->Quinone_Imine Atmospheric Oxidation (Color Formation)

Caption: Likely primary degradation pathways for 5-Methoxy-2-phenylaniline.

  • Oxidative Pathway: The amine is the most probable site of attack by oxidizing agents like H₂O₂, leading to N-oxides or other oxidized nitrogen species.[3] Under more forceful conditions, coupling reactions can occur, forming colored species like azo dimers.[2]

  • Hydrolytic Pathway (Acidic): The methoxy group's ether bond is the most likely target for acid hydrolysis, especially with heat, resulting in the corresponding phenol. This is a classic ether cleavage reaction.

  • Photolytic Pathway: UV/Vis light can provide the energy to initiate radical reactions. This often leads to complex mixtures but can include oxidation and dimerization products. Aniline derivatives are known to be susceptible to photodegradation.[14][15][16]

By systematically applying these stress conditions and using modern analytical techniques like LC-MS/MS, you can confidently identify degradation products, validate a stability-indicating method, and ensure the quality and safety of your drug substance.

References

  • Iranian Chemical Society. Photodegradation of Aromatic Amines by Ag-TiO2 Photocatalyst. Available from: [Link]

  • Bakshi, M., & Singh, S. (2002). Proposed degradation pathways of the drug under different hydrolytic conditions. Journal of Pharmaceutical and Biomedical Analysis, 28(6), 1011-1040. Available from: [Link]

  • Mirkhani, V., et al. (2009). Photodegradation of Aromatic Amines by Ag-TiO2 Photocatalyst. Journal of the Iranian Chemical Society. Available from: [Link]

  • Mirkhani, V., et al. (2009). Photodegradation of aromatic amines by Ag-Tio2 photocatalyst. Journal of the Iranian Chemical Society. Available from: [Link]

  • Bhuvaneshwari, D. S., & Elango, K. P. (2007). Substituent and Solvent Effects on the Electrochemical Oxidation of para- and meta-Substituted Anilines. Monatshefte für Chemie - Chemical Monthly. Available from: [Link]

  • García-Pérez, E., et al. (2021). Mechanistic Aspects of the Electrochemical Oxidation of Aliphatic Amines and Aniline Derivatives. Molecules. Available from: [Link]

  • Sahoo, S. K., et al. (2020). List of aromatic amines used in this study and the efficiency of their... Nanoscale Advances. Available from: [Link]

  • Pasha, M. A., & Begum, A. (2016). Photocatalytic oxidation of aromatic amines using MnO2@g-C3N4. Journal of Taibah University for Science. Available from: [Link]

  • Harmon, P. A., et al. (2011). A New Approach to Forced Degradation Studies Using Anhydrous Conditions. Pharmaceutical Technology. Available from: [Link]

  • Arslan, I., & Balcioglu, I. A. (1999). The degradation products of aniline in the solutions with ozone and kinetic investigations. Journal of Environmental Science and Health, Part A. Available from: [Link]

  • Forrester, A. R., et al. (1978). Amine oxidation and the chemistry of quinone imines. Part I. 3-Methoxy-4-t-butylaniline. Journal of the Chemical Society, Perkin Transactions 1. Available from: [Link]

  • NCERT. (2025-26). Amines. In Chemistry Part II Textbook for Class XII. Available from: [Link]

  • Deokate, U. A., & Gorde, A. M. (2014). Forced Degradation and Stability Testing: Strategies and Analytical Perspectives. International Journal of Pharmaceutical Sciences Review and Research. Available from: [Link]

  • Sutar, S. V., et al. (2019). Stability Indicating Forced Degradation Studies. Research Journal of Pharmacy and Technology. Available from: [Link]

  • Musah, R. A., & Goodin, D. B. (1993). Enhanced oxidation of aniline derivatives by two mutants of cytochrome c peroxidase at tryptophan 51. Journal of Biological Chemistry. Available from: [Link]

  • Xu, Y. (2024). The Chemical Oxidation of Aniline: Mechanisms, Applications, and Environmental Implications. Annals of Advanced Agri-Science & Medical Research. Available from: [Link]

  • Pharmaguideline. (2023). Forced Degradation Study in Pharmaceutical Stability. Available from: [Link]

  • Kumar, V., & Kumar, S. (2016). Forced degradation studies. MOJ Bioequivalence & Bioavailability. Available from: [Link]

  • IJPR. ANALYTICAL METHODS FOR THE DEGRADATION OF PHYTOCONSTITUENTS. Available from: [Link]

  • Groggins, P. H. (1929). Aniline And Its Derivatives. Industrial & Engineering Chemistry. Available from: [Link]

  • Singh, S., & Junwal, M. (2013). Development of forced degradation and stability indicating studies of drugs—A review. TrAC Trends in Analytical Chemistry. Available from: [Link]

  • Kroschwitz, J. I. (Ed.). (2004). Aniline and Its Derivatives. In Kirk-Othmer Encyclopedia of Chemical Technology. Available from: [Link]

  • Puspitasari, F., et al. (2010). Degradation of aniline by pulsed discharge plasma in hydrothermal conditions. Journal of the Japan Petroleum Institute. Available from: [Link]

  • Olmez-Hanci, T., & Arslan-Alaton, I. (2013). Remedial Technologies for Aniline and Aniline Derivatives Elimination from Wastewater. Critical Reviews in Environmental Science and Technology. Available from: [Link]

  • International Journal of Scientific Development and Research. (2022). Stability indicating study by using different analytical techniques. Available from: [Link]

  • Wikipedia. (2024). Aniline. Available from: [Link]

  • T, K. A., et al. (2016). development of forced degradation and stability indicating studies for drug substance and drug product. International Journal of Research in Pharmacology & Pharmacotherapeutics. Available from: [Link]

  • International Journal of Creative Research Thoughts. (2023). Stability Indicating Assay Method. Available from: [Link]

  • Vyas, A. J., et al. (2023). Review on Stability Indicating Assay Method or Forced Degradation Study: Strategy and Regulatory Consideration. Asian Journal of Pharmaceutical Analysis. Available from: [Link]

  • Wankhede, S. B., et al. (2022). Overview on Development and Validation of Force degradation studies with Stability Indicating Methods. Biosciences Biotechnology Research Asia. Available from: [Link]

  • Chemistry Steps. Reactions of Aniline. Available from: [Link]

  • Reddy, G. S., et al. (2012). Development of a Stability-Indicating RP-UPLC Method for Rapid Determination of Metaxalone and its Degradation Products in Solid Oral Dosage Form. Journal of Chromatographic Science. Available from: [Link]

  • Lavrič, Z., et al. (2021). On the Stability and Degradation Pathways of Venetoclax under Stress Conditions. Molecules. Available from: [Link]

  • Quest Journals. (2023). Development of Validated Stability-Indicating Assay Methods- Critical Review. Available from: [Link]

  • ACS Catalysis. Room-Temperature Metal-Catalyzed Hydrogen Borrowing Alkylation. Available from: [Link]

  • ACS Catalysis. Enzymatic Mannich Reaction for the Synthesis of γ-Chiral Amino-Substituted α-Amino Acids. Available from: [Link]

Sources

Troubleshooting

"improving the stability of 5-Methoxy-2-phenylaniline hydrochloride solutions"

Technical Support Center: 5-Methoxy-2-phenylaniline Hydrochloride Solutions Welcome to the technical support center for 5-Methoxy-2-phenylaniline hydrochloride. This guide is designed for researchers, scientists, and dru...

Author: BenchChem Technical Support Team. Date: January 2026

Technical Support Center: 5-Methoxy-2-phenylaniline Hydrochloride Solutions

Welcome to the technical support center for 5-Methoxy-2-phenylaniline hydrochloride. This guide is designed for researchers, scientists, and drug development professionals to provide expert insights and practical solutions for improving the stability of experimental solutions. We will explore the underlying causes of degradation and provide actionable troubleshooting steps and protocols to ensure the integrity and reproducibility of your results.

Frequently Asked Questions (FAQs): General Stability and Handling

Q1: What are the primary factors that cause instability in 5-Methoxy-2-phenylaniline hydrochloride solutions?

A1: The stability of 5-Methoxy-2-phenylaniline hydrochloride in solution is primarily challenged by three factors: oxidation, light exposure, and pH shifts. As an aromatic amine, the molecule's amine group is susceptible to oxidation by atmospheric oxygen, a process that can be accelerated by light and the presence of trace metal ions.[1][2] This oxidative degradation is often the main cause of solution discoloration and the formation of impurities. The hydrochloride salt form enhances stability by protonating the amine, making it less prone to oxidation than its free base form.[3]

Q2: What are the visible signs of degradation in my solution?

A2: The most common visual indicator of degradation is a change in color. Freshly prepared solutions are typically colorless to very pale yellow. Upon degradation, particularly through oxidation, solutions may turn yellow, brown, or even dark brown. The formation of insoluble degradation products can also lead to turbidity or the appearance of a precipitate.

Q3: How should I properly store the solid 5-Methoxy-2-phenylaniline hydrochloride compound?

A3: To maintain the integrity of the solid compound, it should be stored in a tightly sealed container in a cool, dry, and well-ventilated area.[4] For long-term stability, storage under an inert atmosphere (e.g., argon or nitrogen) is highly recommended to prevent slow oxidation. Protecting the solid from light by using an amber vial or storing it in a dark location is also a critical practice.[5]

Q4: Is this compound sensitive to temperature?

A4: While thermal degradation under dry heat conditions is generally less of a concern for this compound compared to oxidation or hydrolysis, elevated temperatures can accelerate other degradation pathways in solution.[6][7] Therefore, it is best practice to store both solid material and prepared solutions at controlled, cool temperatures (e.g., 2-8°C) unless experimental conditions require otherwise.

Troubleshooting Guide: Common Issues in Solution Preparation

Q5: My solution turned yellow/brown almost immediately after preparation. What is the cause and how can I fix it?

A5: This rapid discoloration is a classic sign of oxidation. Aromatic amines can be readily oxidized by dissolved oxygen in the solvent.[2] This process can be catalyzed by light or trace metal ions present in the solvent or on the glassware.

Troubleshooting Steps:

  • Deoxygenate Your Solvent: Before dissolving the compound, sparge your solvent with an inert gas like nitrogen or argon for 15-30 minutes to remove dissolved oxygen.

  • Use High-Purity Solvents: Ensure you are using HPLC-grade or equivalent high-purity solvents to minimize contaminants that could catalyze degradation.

  • Work Under an Inert Atmosphere: If possible, prepare the solution in a glove box or use a Schlenk line to maintain an inert atmosphere during and after preparation.

  • Protect from Light: Prepare the solution in an amber glass vial or wrap your container in aluminum foil to prevent photo-catalyzed oxidation.[7]

Q6: A precipitate formed in my solution after it was stored in the refrigerator. What happened?

A6: This can be due to one of two reasons:

  • Decreased Solubility: The solubility of 5-Methoxy-2-phenylaniline hydrochloride may be significantly lower at refrigerated temperatures. The solution may have been saturated or near-saturated at room temperature, causing the compound to crystallize out when cooled.

  • Precipitation of a Degradant: If the solution has degraded, one or more of the degradation products may have lower solubility than the parent compound, causing it to precipitate.

Diagnostic Steps:

  • Gently Warm the Solution: Allow the solution to return to room temperature and see if the precipitate redissolves. If it does, the issue is temperature-dependent solubility. If it does not, it is likely a degradation product.

  • Check the pH: An unintended shift in pH towards neutral or basic conditions can convert the hydrochloride salt to the less soluble free base, causing it to precipitate. Ensure the pH remains acidic.

Q7: My HPLC analysis shows several new, unexpected peaks that grow over time. Are these degradants?

A7: Yes, the appearance and growth of new peaks over time in a stability study is a strong indication of chemical degradation. Forced degradation studies are designed to intentionally produce these degradants to understand the molecule's stability profile and to develop stability-indicating analytical methods.[8] The conditions of your experiment (e.g., solvent, pH, light exposure) have likely induced the formation of these new chemical entities.

Advanced Topics: Degradation Pathways & Proactive Stabilization

Q8: What are the likely chemical degradation pathways for 5-Methoxy-2-phenylaniline hydrochloride?

A8: Based on the structure of an aromatic amine, several degradation pathways can be predicted. These are the same pathways investigated during forced degradation studies as recommended by ICH guidelines.[7]

  • Oxidative Degradation: This is the most significant pathway. The amine functionality is susceptible to oxidation, which can form N-oxides, hydroxylamines, and nitroso compounds. These intermediates can further react to form colored polymeric impurities.[1][2]

  • Photolytic Degradation: Aromatic compounds, especially those with amine functional groups, can be light-sensitive. UV or visible light can provide the energy to initiate oxidation or other radical-based degradation reactions.[7]

  • Hydrolytic Degradation: The stability of the compound is pH-dependent. While generally stable in acidic conditions (pH 1-3), the molecule can become unstable at neutral or basic pH. Under harsh conditions, hydrolysis of the methoxy group is also a possibility, though less likely than amine oxidation.[6]

Potential Degradation Pathways Parent 5-Methoxy-2-phenylaniline Hydrochloride Solution Oxidation Oxidative Degradation (O2, Metal Ions) Parent->Oxidation Photolysis Photolytic Degradation (UV/Visible Light) Parent->Photolysis Hydrolysis pH-Dependent Hydrolysis (Acid/Base Extremes) Parent->Hydrolysis Degradant1 N-Oxides, Hydroxylamines, Colored Polymers Oxidation->Degradant1 Degradant2 Radical-Induced Products Photolysis->Degradant2 Degradant3 Hydrolyzed Products Hydrolysis->Degradant3

Caption: Key degradation pathways for aromatic amine solutions.

Q9: How can I formulate a solution to maximize its stability?

A9: A multi-faceted approach is required to proactively stabilize your solutions. The following table outlines key strategies and the rationale behind them.

StrategyActionRationale
pH Control Maintain an acidic pH (e.g., 2-4) using a suitable buffer or dilute HCl.The protonated amine (ammonium salt) is significantly less susceptible to oxidation than the free amine.[3] Acidic conditions also improve the stability of many primary aromatic amines.[9]
Inert Atmosphere Prepare and store the solution under an inert gas like nitrogen or argon.This displaces atmospheric oxygen, the primary oxidizing agent, from the solution and headspace.
Use of Antioxidants Add a small amount (e.g., 0.01-0.1%) of an antioxidant like ascorbic acid or sodium metabisulfite.These compounds are more readily oxidized than the target molecule, acting as sacrificial agents to consume dissolved oxygen and free radicals.
Use of Chelating Agents Add a chelating agent such as EDTA (ethylenediaminetetraacetic acid) at a low concentration (e.g., 0.01%).EDTA sequesters trace metal ions (e.g., Fe²⁺, Cu²⁺) that can catalyze oxidative degradation reactions.[10]
Light Protection Always use amber glassware or wrap containers in aluminum foil.Prevents initiation of photolytic degradation pathways.[5]
Temperature Control Store solutions at low temperatures (e.g., 2-8°C) when not in use.Reduces the rate of all chemical reactions, including degradation.

Experimental Protocols

Protocol 1: Preparation of a Stabilized Stock Solution (10 mM Example)

This protocol incorporates best practices to prepare a solution with enhanced stability.

Materials:

  • 5-Methoxy-2-phenylaniline hydrochloride

  • High-purity solvent (e.g., HPLC-grade water, methanol, or acetonitrile)

  • 0.1 M Hydrochloric Acid (HCl)

  • Nitrogen or Argon gas source

  • Amber volumetric flask and storage vials

  • Sterile syringe filters (0.22 µm)

Procedure:

  • Solvent Preparation: Take 95% of the final desired volume of your chosen solvent in the amber volumetric flask. Sparge the solvent with nitrogen or argon gas for at least 20 minutes to remove dissolved oxygen.

  • pH Adjustment: Add a sufficient volume of 0.1 M HCl to the solvent to achieve a final pH between 2 and 3. This ensures the amine remains fully protonated.

  • Weighing: Accurately weigh the required amount of 5-Methoxy-2-phenylaniline hydrochloride. For a 10 mM solution in 100 mL, you would weigh 25.17 mg (M.W. 251.72 g/mol ).

  • Dissolution: Add the weighed solid to the deoxygenated, acidified solvent. Cap the flask and sonicate or vortex gently until fully dissolved. Maintain a gentle stream of inert gas over the headspace if possible.

  • Final Volume: Once dissolved, bring the solution to the final volume with the deoxygenated solvent. Invert the flask several times to ensure homogeneity.

  • Storage: Filter the solution through a 0.22 µm syringe filter into smaller amber vials. Flush the headspace of each vial with inert gas before sealing tightly. Store at 2-8°C, protected from light.

Protocol 2: Workflow for a Basic Forced Degradation Study

This workflow allows you to assess the stability of your compound under various stress conditions, helping to identify the primary degradation pathways.[8]

cluster_prep 1. Preparation cluster_stress 2. Stress Conditions (Incubate at 40°C) cluster_analysis 3. Analysis Prep Prepare Stock Solution (e.g., 1 mg/mL in 50:50 ACN:H2O) Acid Acid Hydrolysis (Add 0.1 M HCl) Prep->Acid Base Base Hydrolysis (Add 0.1 M NaOH) Prep->Base Oxid Oxidation (Add 3% H2O2) Prep->Oxid Photo Photostability (Expose to light, ICH Q1B) Prep->Photo Control Control (No stressor, dark) Prep->Control Sampling Sample at time points (e.g., 0, 2, 8, 24, 48 hrs) Acid->Sampling Base->Sampling Oxid->Sampling Photo->Sampling Control->Sampling HPLC Analyze by Stability-Indicating HPLC-UV/MS Method Sampling->HPLC Eval Evaluate % Degradation & Identify Major Degradants HPLC->Eval

Caption: Workflow for a forced degradation (stress testing) study.

References

  • Vertex AI Search, Proposed degradation pathways of the drug under different hydrolytic conditions.
  • Blessy M et.al. Development of forced degradation and stability indicating studies of drugs- A review. Journal of pharmaceutical analysis. 4, 2014, 159-165.
  • Pharmaceutical Outsourcing, A New Approach to Forced Degradation Studies Using Anhydrous Conditions.
  • Fisher Scientific, SAFETY D
  • MatheO, Study of the degradation of amine solvents used in the context of CO2 capture by chemical absorption : development of analytical.
  • International Journal of Pharmaceutical Sciences Review and Research, Forced Degrad
  • ACS Publications, Important Aspects Regarding the Chemical Stability of Aqueous Amine Solvents for CO2 Capture | Industrial & Engineering Chemistry Research.
  • MedCrave online, Forced Degrad
  • Sigma-Aldrich, SAFETY DATA SHEET - 5-Methoxy-o-toluidine hydrochloride.
  • ResearchGate, Stability study of primary aromatic amines in aqueous food simulants under storage conditions of food contact material migr
  • Google Patents, Stabilization of arom
  • Thermo Fisher Scientific, SAFETY DATA SHEET - 4-Methoxyphenylhydrazine hydrochloride.
  • Thermo Fisher Scientific, Determinations of Heat Stable Amine Salts and Amines in Amine Scrubbing Solutions Using Suppressed Conductivity and Charge Detection.
  • ACD/Labs, What are Forced Degradation Studies? An Introduction to Pharmaceutical Stress Testing.
  • Sigma-Aldrich, SAFETY D
  • Bryan Research & Engineering, LLC, Analysis of Amine Solutions by Gas Chrom
  • Separation Science, Analytical Techniques In Stability Testing.
  • Fisher Scientific, SAFETY DATA SHEET - Benzenamine, 5-chloro-2-methoxy-.
  • Google Patents, Stabilization of chloro-substituted aromatic amines during thermal stress - US3324011A.
  • Reddit, Ways of crashing out amines : r/chemistry.

Sources

Optimization

Technical Support Center: Alternative Reducing Agents for 5-Methoxy-2-Nitroaniline

Welcome to the technical support center for the reduction of 5-methoxy-2-nitroaniline. This guide is designed for researchers, scientists, and drug development professionals to provide in-depth troubleshooting advice, fr...

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support center for the reduction of 5-methoxy-2-nitroaniline. This guide is designed for researchers, scientists, and drug development professionals to provide in-depth troubleshooting advice, frequently asked questions (FAQs), and detailed protocols for the successful synthesis of 4-methoxybenzene-1,2-diamine. The reduction of 5-methoxy-2-nitroaniline is a critical transformation, yet it presents unique challenges due to the presence of multiple functional groups. This resource will help you navigate these challenges and select the optimal reduction strategy for your specific needs.

Frequently Asked Questions (FAQs)

Here we address some of the common initial queries and concerns regarding the reduction of 5-methoxy-2-nitroaniline.

Q1: My standard catalytic hydrogenation with Pd/C is giving me a complex mixture of byproducts. What could be the issue?

A1: While catalytic hydrogenation with palladium on carbon (Pd/C) is a go-to method for nitro group reduction, it can sometimes lack chemoselectivity, especially with highly functionalized substrates like 5-methoxy-2-nitroaniline.[1][2] The electron-donating methoxy and amino groups can influence the electronic properties of the aromatic ring, potentially leading to over-reduction or side reactions. Furthermore, palladium catalysts can sometimes promote dehalogenation if trace halogen impurities are present from upstream synthesis steps.[3][4] Consider exploring alternative catalysts or reduction methods outlined in this guide.

Q2: I'm concerned about the scalability and safety of using high-pressure hydrogen gas. What are some safer, scalable alternatives?

A2: This is a valid and common concern in process development. Several excellent alternatives to high-pressure hydrogenation exist. Catalytic transfer hydrogenation , which uses a hydrogen donor like ammonium formate or isopropanol in the presence of a catalyst (e.g., Pd/C or an iridium complex), is a much milder and safer option that often provides excellent yields.[5][6][7] Additionally, metal-based reductions using reagents like iron powder with ammonium chloride (Fe/NH₄Cl) or sodium dithionite (Na₂S₂O₄) are highly effective, inexpensive, and generally scalable with standard laboratory equipment.[8][9][10][11]

Q3: How do I choose the best reducing agent for my specific application?

A3: The "best" reducing agent depends on several factors: the scale of your reaction, the other functional groups present in your molecule, cost considerations, and the desired purity of the final product. The following decision-making workflow can help guide your choice.

G start Start: Select Reduction Strategy for 5-methoxy-2-nitroaniline scale What is your reaction scale? start->scale lab_scale Lab Scale (<10g) scale->lab_scale Lab pilot_scale Pilot/Process Scale (>10g) scale->pilot_scale Pilot functional_groups Are other sensitive functional groups present? no_sensitive_groups No other sensitive groups functional_groups->no_sensitive_groups No sensitive_groups Other sensitive groups present functional_groups->sensitive_groups Yes cost Is cost a major constraint? cost_sensitive Cost-sensitive cost->cost_sensitive Yes cost_not_sensitive Cost not a primary concern cost->cost_not_sensitive No lab_scale->functional_groups pilot_scale->cost catalytic_hydrogenation Catalytic Hydrogenation (H₂, Pd/C) no_sensitive_groups->catalytic_hydrogenation transfer_hydrogenation Catalytic Transfer Hydrogenation (e.g., Pd/C, HCOONH₄) sensitive_groups->transfer_hydrogenation fe_nh4cl Fe/NH₄Cl Reduction cost_sensitive->fe_nh4cl cost_not_sensitive->transfer_hydrogenation na2s2o4 Sodium Dithionite (Na₂S₂O₄) Reduction fe_nh4cl->na2s2o4

Caption: Decision workflow for selecting a reduction method.

Q4: My product, 4-methoxybenzene-1,2-diamine, is darkening upon isolation and storage. How can I prevent this?

A4: Aryl diamines, particularly o-phenylenediamines, are notoriously sensitive to air oxidation, which leads to the formation of colored impurities. It is crucial to handle the product under an inert atmosphere (e.g., nitrogen or argon) as much as possible, especially during and after purification. Storing the final product in a dark, cool place under an inert atmosphere is also highly recommended. The hydrochloride salt of the diamine is often more stable and easier to handle than the free base.[12]

Troubleshooting Guides

This section provides solutions to common problems encountered during the reduction of 5-methoxy-2-nitroaniline.

Problem Potential Cause(s) Troubleshooting Steps & Solutions
Incomplete Reaction 1. Insufficient reducing agent. 2. Catalyst deactivation/poisoning.[13] 3. Poor solubility of the starting material. 4. Low reaction temperature or insufficient reaction time.1. Increase Stoichiometry: Add an additional portion of the reducing agent. 2. Catalyst Health: For catalytic methods, ensure the catalyst is fresh. If poisoning is suspected (e.g., from sulfur-containing impurities), consider a pre-treatment of the starting material or switch to a more robust, non-catalytic method like Fe/NH₄Cl. 3. Improve Solubility: Use a co-solvent system (e.g., ethanol/water, acetone/water) to ensure the starting material is fully dissolved.[8] 4. Optimize Conditions: Increase the reaction temperature or extend the reaction time, monitoring progress by TLC.
Formation of Polymeric or Tarry Byproducts 1. Over-reduction or side reactions. 2. Uncontrolled exotherm leading to decomposition. 3. Oxidation of the product during workup.1. Milder Reagents: Switch to a milder reducing agent. For example, if Fe/HCl is causing issues, Fe/NH₄Cl is a gentler alternative.[8][11] Sodium dithionite is also known for its mildness.[10][14] 2. Temperature Control: Add the reducing agent portion-wise or use an ice bath to manage the reaction exotherm. 3. Inert Atmosphere: Perform the workup under a nitrogen or argon atmosphere to prevent product oxidation.
Low Yield After Workup 1. Product is water-soluble. 2. Incomplete extraction from the reaction mixture. 3. Product loss during purification (e.g., on silica gel).1. Salt Formation & Extraction: After the reaction, adjust the pH to be slightly basic to ensure the product is in its free base form before extracting with an organic solvent like ethyl acetate or dichloromethane. 2. Thorough Extraction: Perform multiple extractions (at least 3-4 times) of the aqueous layer to maximize recovery. 3. Purification Strategy: Minimize contact time with silica gel, which can be acidic and retain the basic diamine product. Consider a short plug of silica or recrystallization for purification.
Product is Difficult to Purify 1. Presence of closely related impurities (e.g., partially reduced intermediates like nitroso or hydroxylamine species). 2. Contamination with inorganic salts from the workup.1. Drive to Completion: Ensure the reaction goes to full conversion to consume any intermediates. 2. Aqueous Wash: Wash the combined organic extracts with brine to remove residual inorganic salts before drying and concentrating. 3. Derivative Formation: If purification of the free base is challenging, consider isolating it as the more crystalline and stable hydrochloride salt.

Detailed Experimental Protocols

The following are detailed, step-by-step protocols for alternative reduction methods for 5-methoxy-2-nitroaniline.

Protocol 1: Reduction with Iron and Ammonium Chloride (Fe/NH₄Cl)

This method is robust, inexpensive, and highly effective for the selective reduction of aromatic nitro groups.[8][9][11]

Materials:

  • 5-methoxy-2-nitroaniline

  • Iron powder (<100 mesh)

  • Ammonium chloride (NH₄Cl)

  • Ethanol or Methanol

  • Water

  • Ethyl acetate

  • Saturated sodium bicarbonate solution

  • Brine

  • Anhydrous sodium sulfate or magnesium sulfate

  • Celite

Procedure:

  • In a round-bottom flask equipped with a reflux condenser and a magnetic stirrer, add 5-methoxy-2-nitroaniline (1 equivalent).

  • Add a solvent mixture of ethanol and water (e.g., a 4:1 to 2:1 v/v ratio). The volume should be sufficient to create a stirrable slurry.

  • Add ammonium chloride (4-5 equivalents) and iron powder (3-5 equivalents).

  • Heat the mixture to reflux (typically 80-90 °C) and stir vigorously. Monitor the reaction progress by TLC. The reaction is typically complete within 2-4 hours.

  • Once the reaction is complete, cool the mixture to room temperature.

  • Filter the hot reaction mixture through a pad of Celite to remove the iron salts. Wash the Celite pad thoroughly with hot ethanol.

  • Combine the filtrate and washes, and remove the ethanol under reduced pressure.

  • Add ethyl acetate to the remaining aqueous residue and transfer to a separatory funnel.

  • Neutralize any remaining acid by washing with a saturated sodium bicarbonate solution.

  • Separate the layers and extract the aqueous layer two more times with ethyl acetate.

  • Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to yield the crude 4-methoxybenzene-1,2-diamine.

Protocol 2: Reduction with Sodium Dithionite (Na₂S₂O₄)

Sodium dithionite is a mild and chemoselective reducing agent, particularly useful when other sensitive functional groups are present.[10][14][15]

Materials:

  • 5-methoxy-2-nitroaniline

  • Sodium dithionite (Na₂S₂O₄)

  • Sodium bicarbonate (NaHCO₃)

  • Dichloromethane or Ethyl acetate

  • Water

  • Brine

  • Anhydrous sodium sulfate or magnesium sulfate

Procedure:

  • Dissolve 5-methoxy-2-nitroaniline (1 equivalent) in a suitable solvent like aqueous methanol or a biphasic system of dichloromethane and water in a round-bottom flask.

  • In a separate flask, prepare a solution of sodium dithionite (3-4 equivalents) and sodium bicarbonate (3-4 equivalents) in water.

  • Add the aqueous sodium dithionite solution to the solution of the nitroaniline.

  • Stir the mixture vigorously at room temperature or with gentle heating (40-50 °C). The reaction is often complete within 1-3 hours. Monitor by TLC.

  • Once the reaction is complete, transfer the mixture to a separatory funnel.

  • Separate the layers. If a single-phase solvent system was used, add an extraction solvent like dichloromethane or ethyl acetate.

  • Extract the aqueous layer two more times with the organic solvent.

  • Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to afford the product.

Protocol 3: Catalytic Transfer Hydrogenation with Ammonium Formate

This method avoids the use of high-pressure hydrogen gas and is often very clean and high-yielding.[5]

Materials:

  • 5-methoxy-2-nitroaniline

  • 10% Palladium on Carbon (Pd/C, 5-10 mol%)

  • Ammonium formate (HCOONH₄)

  • Methanol or Ethanol

  • Celite

Procedure:

  • To a solution of 5-methoxy-2-nitroaniline (1 equivalent) in methanol or ethanol, add ammonium formate (3-5 equivalents).

  • Carefully add 10% Pd/C (5-10 mol% by weight) to the mixture.

  • Heat the reaction mixture to reflux (typically 65-80 °C) and monitor by TLC. The reaction is usually complete in 1-2 hours.

  • After completion, cool the reaction to room temperature and filter through a pad of Celite to remove the Pd/C catalyst. Wash the pad with fresh solvent.

  • Remove the solvent from the filtrate under reduced pressure.

  • The resulting residue can be partitioned between water and an organic solvent (like ethyl acetate) to remove any remaining ammonium salts.

  • Extract the aqueous layer with the organic solvent, combine the organic layers, dry, and concentrate to yield the desired product.

G cluster_fe Protocol 1: Fe/NH4Cl Reduction cluster_na2s2o4 Protocol 2: Na₂S₂O₄ Reduction cluster_cth Protocol 3: Catalytic Transfer Hydrogenation a1 Dissolve Substrate in EtOH/H₂O a2 Add Fe powder and NH₄Cl a1->a2 a3 Reflux (2-4h) a2->a3 a4 Hot filtration through Celite a3->a4 a5 Evaporate EtOH a4->a5 a6 Extract with EtOAc a5->a6 a7 Isolate Product a6->a7 b1 Dissolve Substrate b2 Add aqueous Na₂S₂O₄/NaHCO₃ b1->b2 b3 Stir at RT or 40-50°C (1-3h) b2->b3 b4 Extract with Organic Solvent b3->b4 b5 Isolate Product b4->b5 c1 Dissolve Substrate in MeOH c2 Add HCOONH₄ and Pd/C c1->c2 c3 Reflux (1-2h) c2->c3 c4 Filter through Celite c3->c4 c5 Evaporate MeOH c4->c5 c6 Workup and Isolate Product c5->c6

Caption: Experimental workflows for alternative reduction methods.

References

  • Organic Chemistry Portal. Sodium Hydrosulfite, Sodium Dithionite. [Link]

  • Xiao, Z.-P. (2010). Efficient Reducing System Based on Iron for Conversion of Nitroarenes to Anilines.
  • Journal of Chemical Education. (2023). Reflections on the Teaching Practices for the Reduction of Nitroarenes: Updating Methodologies and Considerations of the Mechanism. [Link]

  • Chemistry Stack Exchange. (2017). Can sodium dithionite reduce the nitro group of 2-nitrobenzoic acid? [Link]

  • Park, K. K., et al. (1995). Chemoselective Reduction of Nitroarenes and Nitroalkanes by Sodium Dithionite Using Octylviologen as an Electron Transfer Catalyst. Bulletin of the Korean Chemical Society, 16(8), 733-734.
  • RSC Publishing. (2025). Iron–water mediated chemoselective reduction of nitroarenes in a ball mill: a highly efficient and sustainable approach. [Link]

  • Chen, P.-Y., et al. (2021). The selective synthesis of N-arylbenzene-1,2-diamines or 1-arylbenzimidazoles by irradiating 4-methoxy-4′-substituted-azobenzenes in different solvents. RSC Advances, 11, 7558-7566.
  • NIH. (2023). Copper-Catalyzed Continuous-Flow Transfer Hydrogenation of Nitroarenes to Anilines: A Scalable and Reliable Protocol. Organic Process Research & Development, 27(4), 654–663.
  • WordPress. Stoichiometric Reduction with Low Valent Sulfur (sulfide/dithionite). [Link]

  • RSC Publishing. (2017). Iridium-catalyzed transfer hydrogenation of nitroarenes to anilines. New Journal of Chemistry, 41(1), 114-120.
  • Scilit. (2019). Catalytic Transfer Hydrogenation of Nitroarenes. [Link]

  • ACS Publications. (2015). Selective Hydrogenation of Halogenated Nitroaromatics to Haloanilines in Batch and Flow. Organic Process Research & Development, 19(11), 1546-1553.
  • ResearchGate. (2017). Iridium-Catalyzed Transfer Hydrogenation of Nitroarenes to Anilines. [Link]

  • Sciencemadness.org. A Practical and Chemoselective Reduction of Nitroarenes to Anilines Using Activated Iron. [Link]

  • MDPI. (2023). Catalytic Reduction of Aromatic Nitro Compounds to Phenylhydroxylamine and Its Derivatives.
  • RSC Publishing. (2021). The selective synthesis of N-arylbenzene-1,2-diamines or 1-arylbenzimidazoles by irradiating 4-methoxy-4′-substituted-azobenzenes in different solvents. [Link]

  • Organic Chemistry Portal. Amine synthesis by nitro compound reduction. [Link]

  • NIH. (2019). Synthetic and Mechanistic Studies into the Reductive Functionalization of Nitro Compounds Catalyzed by an Iron(salen) Complex.
  • Calvin Digital Commons. (2021). Selective Reduction of Nitriles in the Presence of Aromatic Nitro Groups. [Link]

  • ResearchGate. (2023). Catalytic Reduction of Aromatic Nitro Compounds to Phenylhydroxylamine and Its Derivatives. [Link]

  • Materials Advances (RSC Publishing). (2025). Selective and sustainable nitro reduction and reductive N -alkylation using a recyclable V 2 O 5 /TiO 2 catalyst for amine synthesis. [Link]

  • Organic Chemistry. Nitro Reduction - Common Conditions. [Link]

  • Master Organic Chemistry. (2018). More Reactions on the Aromatic Sidechain: Reduction of Nitro Groups and the Baeyer Villiger. [Link]

Sources

Troubleshooting

Technical Support Center: Purification of 5-Methoxy-2-phenylaniline Hydrochloride

Introduction Welcome to the technical support guide for the purification of 5-Methoxy-2-phenylaniline hydrochloride. This document is designed for researchers, chemists, and pharmaceutical development professionals who m...

Author: BenchChem Technical Support Team. Date: January 2026

Introduction

Welcome to the technical support guide for the purification of 5-Methoxy-2-phenylaniline hydrochloride. This document is designed for researchers, chemists, and pharmaceutical development professionals who may encounter colored impurities in their material. Anilines, as a class of compounds, are susceptible to aerial oxidation, which often results in the formation of highly colored impurities.[1] These impurities, even in trace amounts, can impart a significant yellow, red, or brown tint to the final product, potentially impacting downstream applications and analytical results.[2]

This guide provides a series of troubleshooting steps and detailed protocols in a question-and-answer format to help you diagnose the issue and select the most appropriate purification strategy to obtain a high-purity, colorless product.

Frequently Asked Questions (FAQs) & Troubleshooting Guide

Q1: Why is my sample of 5-Methoxy-2-phenylaniline hydrochloride colored?

The discoloration of aniline derivatives is almost always due to the presence of oxidized, and often polymeric, species.[1][3][4] The primary amine functional group is susceptible to oxidation when exposed to air (oxygen) and light, a process that can be accelerated by the presence of trace metal impurities. This oxidation leads to the formation of highly conjugated molecules, such as quinone-imines or azo compounds, which absorb light in the visible spectrum and appear colored.[2]

Common sources of color include:

  • Aerial Oxidation: Gradual darkening upon storage due to exposure to air and light.[5]

  • Synthesis Byproducts: Impurities generated during the chemical synthesis that were not fully removed.[6][7]

  • Residual Starting Materials: Colored starting materials or reagents carried through the synthesis.

Q2: What is the first and simplest method I should try to decolorize my product?

For most routine decolorization, treatment with activated carbon followed by recrystallization is the most effective and straightforward initial approach.[7] Activated carbon has a high surface area with a micro-porous structure, making it exceptionally effective at adsorbing large, flat, conjugated molecules, which are the typical culprits for color.[8][9][10]

The Causality: The principle is based on preferential adsorption. The colored impurities, being larger and more polarizable than the desired product, have a stronger affinity for the carbon surface and are thus selectively removed from the solution. The subsequent recrystallization step then purifies the target compound from any remaining soluble impurities.

Q3: I tried recrystallization with activated carbon, but my yield was extremely low. What went wrong?

This is a common issue and usually points to one of two problems:

  • Using Too Much Activated Carbon: Activated carbon is not perfectly selective and can also adsorb your desired product, especially with prolonged contact time or excessive quantities.[9][11] A common mistake is adding carbon until the solution turns pitch black.

  • Choosing a Sub-optimal Recrystallization Solvent: If too much solvent is used, or if the solvent is too good at dissolving your compound even at cold temperatures, a significant portion of your product will remain in the mother liquor, leading to poor recovery.[11]

Troubleshooting Steps:

  • Reduce the Amount of Carbon: Use only a small amount (typically 1-2% w/w relative to your compound). The goal is to reduce the color, not necessarily eliminate it in one step.

  • Minimize Contact Time: Add the carbon to the hot solution, swirl or stir for a few minutes (5-10 min is often sufficient), and then perform the hot filtration immediately.[9]

  • Optimize Your Solvent System: Perform a small-scale solvent screen to find the ideal recrystallization solvent or solvent pair (see table below). The ideal solvent should dissolve the compound completely when hot but poorly when cold.

Solvent SystemSolubility (Cold, ~25°C)Solubility (Hot, ~Boiling)Observations
Isopropanol (IPA)Sparingly solubleVery solubleGood potential. Crystals form upon cooling.
Ethanol/Water (9:1)Sparingly solubleVery solubleMay require careful optimization of the water ratio.
AcetonitrileSolubleVery solubleMay not be ideal due to high cold solubility; potential for low yield.
WaterSolubleVery solubleHigh solubility may lead to poor recovery unless salt concentration is high.[12]
Q4: My compound "oils out" instead of crystallizing. How do I fix this?

"Oiling out" occurs when the compound comes out of solution as a liquid instead of a solid because the temperature of the solution is still above the melting point of your (impure) compound.[11] This is problematic because impurities tend to be more soluble in the oil than in the solvent, leading to poor purification.[11]

Solutions:

  • Add More Solvent: Your solution may be too concentrated. Return the mixture to the heat, add more of the "soluble" solvent to ensure the compound remains dissolved at a slightly lower temperature, and then allow it to cool more slowly.[11]

  • Lower the Solution Temperature Before Saturation: Ensure the boiling point of your solvent is lower than the melting point of your compound. If it isn't, switch to a lower-boiling point solvent.

  • Slow Down the Cooling: Rapid cooling encourages oiling out. Let the flask cool slowly on the benchtop before moving it to an ice bath. Scratching the inside of the flask with a glass rod can help induce crystallization.

Q5: The color persists even after charcoal treatment. What is a more robust purification method?

If simple recrystallization and charcoal treatment fail, a purification via acid-base extraction is a highly effective chemical method for purifying amines and their salts. This technique leverages the basicity of the amine to separate it from neutral or acidic impurities.

The Causality: The hydrochloride salt is water-soluble. By adding a base (e.g., NaOH, NaHCO₃), you neutralize the HCl and liberate the "free base" form of the aniline. This free amine is typically much less soluble in water and highly soluble in organic solvents (e.g., dichloromethane, ethyl acetate). Neutral impurities can be washed away from the initial acidic aqueous solution, and after basification, the pure free base can be extracted into an organic solvent, leaving behind any water-soluble impurities. The pure hydrochloride salt is then reformed by adding HCl.[12][13]

Experimental Protocols

Protocol 1: Decolorization using Activated Carbon and Recrystallization
  • Dissolution: In an appropriately sized Erlenmeyer flask, dissolve the crude 5-Methoxy-2-phenylaniline hydrochloride in a minimal amount of a suitable hot solvent (e.g., isopropanol or 9:1 ethanol/water).

  • Decolorization: Remove the flask from the heat source. To the hot solution, add a small amount of activated carbon (approx. 1-2% of the solute's weight).

    • Safety Note: Never add activated carbon to a boiling solution, as it can cause violent bumping.[9]

  • Heating: Gently swirl the flask and heat the mixture with stirring for 5-10 minutes.

  • Hot Gravity Filtration: Quickly filter the hot solution through a fluted filter paper into a clean, pre-warmed flask to remove the activated carbon. The goal is to keep the solution hot to prevent premature crystallization in the filter funnel.[9]

  • Crystallization: Allow the clear, filtered solution to cool slowly to room temperature. Once crystals begin to form, the flask can be placed in an ice bath to maximize the yield.

  • Isolation: Collect the purified crystals by vacuum filtration, wash them with a small amount of cold solvent, and dry them under vacuum.

Protocol 2: Purification via Acid-Base Extraction
  • Dissolution & Wash: Dissolve the crude hydrochloride salt in deionized water. Extract this aqueous solution 2-3 times with an organic solvent like dichloromethane or ethyl acetate to remove any neutral organic impurities. Discard the organic layers.

  • Liberation of Free Base: Cool the aqueous layer in an ice bath. Slowly add a base (e.g., 1M NaOH solution) dropwise with stirring until the solution becomes basic (pH > 9). The free base, 5-Methoxy-2-phenylaniline, should precipitate as a solid or oil.[12]

  • Extraction of Free Base: Extract the liberated free base into an organic solvent (e.g., dichloromethane) three times. Combine the organic layers.

  • Drying: Dry the combined organic extracts over an anhydrous drying agent (e.g., anhydrous Na₂SO₄ or MgSO₄). Filter to remove the drying agent.

  • Salt Reformation: To the dried organic solution, slowly add a solution of HCl in an organic solvent (e.g., 2M HCl in diethyl ether or isopropanolic HCl) until precipitation of the white hydrochloride salt is complete.

  • Isolation: Collect the purified 5-Methoxy-2-phenylaniline hydrochloride crystals by filtration, wash with a small amount of the organic solvent (e.g., diethyl ether), and dry under vacuum.

Visualization of Workflows

Decision-Making Workflow for Purification

Purification_Workflow start Crude Colored Product method1 Protocol 1: Recrystallization with Activated Carbon start->method1 check1 Is Product Colorless & Pure? method1->check1 end Pure Product check1->end Yes method2 Protocol 2: Acid-Base Extraction check1->method2 No check2 Is Product Colorless & Pure? method2->check2 check2->end Yes reassess Re-evaluate Impurity Profile (Consider Chromatography) check2->reassess No

Caption: A logical workflow for selecting a purification method.

Acid-Base Purification Cycle

Acid_Base_Cycle cluster_aq Aqueous Phase cluster_org Organic Phase crude_salt Crude HCl Salt (in Water) wash Wash with Organic Solvent crude_salt->wash Removes Neutral Impurities pure_aq Purified Aqueous Salt basify Add NaOH (pH > 9) pure_aq->basify extract Extract with Organic Solvent basify->extract free_base Free Base (in Organic Solvent) dry Dry (e.g., Na2SO4) free_base->dry add_hcl Add Organic HCl dry->add_hcl pure_salt Pure HCl Salt (Precipitate) add_hcl->pure_salt wash->pure_aq extract->free_base

Caption: The cycle of converting the salt to free base and back for purification.

References

  • Veeprho. Aniline Impurities and Related Compound.[Link]

  • Carbotecnia. (2025). Decolorization with Activated Carbon.[Link]

  • Concepts Ecotech. Decolorization of Solution & Chemicals.[Link]

  • LookChem. Purification of Aniline.[Link]

  • PUROCARBON. (2024). Activated Carbon for Bleaching.[Link]

  • University of Colorado Boulder, Department of Chemistry. Decolorizing carbon.[Link]

  • Reddit. (2014). Purify and dry aniline?[Link]

  • H&X Activated Carbon. (2024). Decolorizing Carbon.[Link]

  • Sciencemadness Discussion Board. (2005). aniline impurities.[Link]

  • Google Patents.
  • ResearchGate. (2014). How can I remove aniline from the reaction mixture?[Link]

  • SIELC Technologies. Separation of Aniline on Newcrom R1 HPLC column.[Link]

  • Ataman Kimya. ANILINE.[Link]

  • Reddit. (2015). What exactly are colored impurities?[Link]

  • Biotage. (2023). When should amine-bonded columns be used for purification?[Link]

  • Sciencemadness Discussion Board. (2023). Purification of Aniline Hydrochloride.[Link]

  • Biotage. (2023). How can I remove color from my reaction product?[Link]

  • Scribd. Aniline.[Link]

  • ChemHelp ASAP (YouTube). (2023). why do organic impurities always seem to be orange, yellow, or brown?[Link]

  • PubChem. 5-Methoxy-2-phenoxyaniline.[Link]

  • Chemistry LibreTexts. (2022). 3.6F: Troubleshooting.[Link]

  • Organic Syntheses. p-AMINOTETRAPHENYLMETHANE.[Link]

  • ResearchGate. (2014). Does aniline stick in columns during column chromatography?[Link]

  • EnergyCuttingEdge. 5-Methoxy-2-phenylaniline hydrochloride, 95% Purity, C13H14ClNO, 1 gram.[Link]

Sources

Optimization

Technical Support Center: Isolating Pure 5-Methoxy-2-phenylaniline Hydrochloride

This guide provides a comprehensive technical resource for researchers, scientists, and professionals in drug development focused on the successful workup and isolation of pure 5-Methoxy-2-phenylaniline hydrochloride. We...

Author: BenchChem Technical Support Team. Date: January 2026

This guide provides a comprehensive technical resource for researchers, scientists, and professionals in drug development focused on the successful workup and isolation of pure 5-Methoxy-2-phenylaniline hydrochloride. We will delve into the critical steps of the purification process, offering troubleshooting advice and evidence-based explanations for each procedural choice.

Frequently Asked Questions (FAQs)

Q1: What is the most common challenge when isolating 5-Methoxy-2-phenylaniline hydrochloride?

The primary challenge often lies in effectively removing unreacted starting materials and side products, particularly isomeric impurities or homocoupling products from the preceding reaction (e.g., a Suzuki coupling), which can co-precipitate with the desired hydrochloride salt.[1][2][3] Achieving high purity frequently requires a carefully optimized workup and crystallization procedure.

Q2: Why is it necessary to convert the free base, 5-Methoxy-2-phenylaniline, to its hydrochloride salt?

Converting the amine to its hydrochloride salt serves several critical purposes. It generally increases the compound's stability and crystallinity, making it easier to handle and purify through recrystallization.[4] Furthermore, the salt form often possesses improved solubility in aqueous media, which can be advantageous for certain downstream applications.

Q3: What are the key parameters to control during the precipitation of the hydrochloride salt?

The most critical parameters include temperature, the rate of acid addition, and the choice of solvent. A slow, controlled addition of hydrochloric acid, preferably as a solution in a dry organic solvent like diethyl ether or isopropanol, at a reduced temperature typically promotes the formation of larger, more well-defined crystals.[5] This leads to a product that is easier to filter and wash, resulting in higher purity.

Q4: How can I confirm the purity of my final 5-Methoxy-2-phenylaniline hydrochloride product?

A combination of analytical techniques is recommended for purity confirmation. These include:

  • Melting Point Analysis: A sharp melting point range close to the literature value is a good indicator of purity.

  • Nuclear Magnetic Resonance (NMR) Spectroscopy (¹H and ¹³C): This provides detailed structural information and can reveal the presence of impurities.

  • High-Performance Liquid Chromatography (HPLC): HPLC is a highly sensitive method for quantifying the purity of the compound and detecting even trace amounts of impurities.

  • Liquid Chromatography-Mass Spectrometry (LC-MS): This technique is useful for identifying the molecular weights of any impurities present.

Troubleshooting Guide: From Crude Reaction to Pure Product

This section addresses specific issues that may arise during the workup and isolation of 5-Methoxy-2-phenylaniline hydrochloride, providing actionable solutions based on established chemical principles.

Problem 1: Low Yield of Isolated Product

Q: I've completed the synthesis, but after the workup and precipitation, my yield of 5-Methoxy-2-phenylaniline hydrochloride is significantly lower than expected. What could be the cause?

A: Low yields can stem from several factors throughout the workup process. Let's break down the potential culprits:

  • Incomplete Reaction: Before initiating the workup, it is crucial to ensure the initial reaction has gone to completion. This can be monitored by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS). If the reaction is incomplete, consider extending the reaction time or adjusting the reaction temperature.

  • Losses During Extraction: The partitioning of your product between the organic and aqueous layers during extraction is critical.

    • Incorrect pH: Ensure the aqueous layer is sufficiently basic (pH > 10) during the extraction of the free amine into the organic solvent. This ensures the amine is deprotonated and has maximum solubility in the organic phase. Conversely, washing the organic layer with a dilute acid solution (e.g., 1M HCl) can be used to pull the amine into the aqueous layer, separating it from non-basic impurities.[6] The free base can then be recovered by basifying the aqueous layer and re-extracting.

    • Insufficient Extraction: Perform multiple extractions with the organic solvent (e.g., 3 x 50 mL instead of 1 x 150 mL) to ensure complete transfer of the product from the aqueous layer.

  • Product Loss During Washing: Washing the organic layer is necessary to remove impurities, but excessive or aggressive washing can lead to product loss, especially if the free amine has some solubility in the wash solution. Use a minimal amount of brine (saturated NaCl solution) to dry the organic layer, as this minimizes the loss of the desired compound.

  • Incomplete Precipitation: The hydrochloride salt may not have fully precipitated from the solution.

    • Solvent Choice: The choice of solvent for precipitation is critical. A solvent in which the hydrochloride salt is poorly soluble is required. Ethereal solvents like diethyl ether or methyl tert-butyl ether (MTBE) are often used to precipitate the salt from a solution of the free base in a solvent like dichloromethane (DCM) or ethyl acetate.[7]

    • Insufficient Acid: Ensure a stoichiometric or slight excess of hydrochloric acid is added to ensure complete conversion to the salt.

    • Temperature: Cooling the solution after acid addition can significantly increase the yield of the precipitated salt.

Problem 2: Oily or Gummy Precipitate Instead of Crystalline Solid

Q: When I added hydrochloric acid to precipitate the product, I obtained an oil or a sticky solid that is difficult to filter. How can I get a crystalline product?

A: The formation of an oil or gum, often referred to as "oiling out," is a common issue in crystallization and precipitation. It typically occurs when the solute's solubility is exceeded too rapidly or at a temperature above the melting point of the solvated solid.

  • Control the Rate of Addition: Add the hydrochloric acid solution dropwise and with vigorous stirring. This slow addition maintains a lower level of supersaturation, favoring crystal nucleation and growth over oiling out.

  • Optimize the Temperature: Perform the precipitation at a reduced temperature (e.g., 0 °C or even lower in an ice-salt bath). This decreases the solubility of the hydrochloride salt and promotes crystallization.

  • Solvent System Modification:

    • Anhydrous Conditions: Using an anhydrous solution of HCl (e.g., HCl in diethyl ether or isopropanol) can prevent the introduction of water, which can sometimes interfere with crystallization and lead to oily products.[8]

    • Trituration: If an oil has already formed, you can attempt to induce crystallization by trituration. This involves scratching the inside of the flask with a glass rod at the oil-solvent interface or adding a seed crystal of the pure product if available.

  • Redissolution and Reprecipitation: If trituration fails, the best course of action is often to redissolve the oil in a minimal amount of a suitable solvent (like isopropanol) and then slowly add an anti-solvent (a solvent in which the product is insoluble, like hexane or diethyl ether) to induce gradual precipitation.[5]

Problem 3: Product Purity is Low Despite Recrystallization

Q: I have recrystallized my 5-Methoxy-2-phenylaniline hydrochloride, but my analytical data (NMR, HPLC) still shows significant impurities. What can I do to improve the purity?

A: If a single recrystallization is insufficient, several advanced purification techniques can be employed.

  • Optimize the Recrystallization Solvent System: A single solvent may not be ideal. A two-solvent system can often provide better purification. Dissolve the crude product in a minimal amount of a "good" solvent (in which it is soluble when hot, such as ethanol or isopropanol) and then slowly add a "bad" anti-solvent (in which it is poorly soluble, like diethyl ether or hexane) until turbidity is observed.[5] Heating to redissolve and then slow cooling can yield high-purity crystals.

  • Activated Carbon Treatment: If the impurity is colored, it may be a high molecular weight byproduct. Dissolving the crude product in a suitable solvent and briefly heating it with a small amount of activated carbon can adsorb these colored impurities. The carbon is then removed by filtration through celite before crystallization.

  • Column Chromatography of the Free Base: Before converting to the hydrochloride salt, purifying the free base, 5-Methoxy-2-phenylaniline, by column chromatography can be highly effective at removing closely related impurities. A silica gel column with a gradient elution of ethyl acetate in hexanes is a common starting point. After chromatography, the pure free base can be converted to the hydrochloride salt.

Experimental Workflow: Workup and Isolation

This section provides a detailed, step-by-step protocol for a typical workup and isolation of 5-Methoxy-2-phenylaniline hydrochloride.

Step 1: Quenching and Initial Extraction
  • Cool the reaction mixture to room temperature.

  • Slowly quench the reaction by adding a saturated aqueous solution of sodium bicarbonate (NaHCO₃) or a dilute base until the pH is > 10.

  • Transfer the mixture to a separatory funnel.

  • Extract the aqueous layer with an appropriate organic solvent, such as ethyl acetate or dichloromethane (3 x V, where V is the volume of the aqueous layer).

  • Combine the organic extracts.

Step 2: Washing and Drying
  • Wash the combined organic layers with water (1 x V) to remove water-soluble impurities.

  • Wash the organic layer with brine (saturated NaCl solution) (1 x V) to facilitate the removal of water.

  • Dry the organic layer over an anhydrous drying agent, such as sodium sulfate (Na₂SO₄) or magnesium sulfate (MgSO₄).

  • Filter off the drying agent and wash it with a small amount of the organic solvent.

  • Concentrate the filtrate under reduced pressure to obtain the crude free base, 5-Methoxy-2-phenylaniline.

Step 3: Hydrochloride Salt Formation and Isolation
  • Dissolve the crude free base in a minimal amount of a suitable solvent, such as diethyl ether or ethyl acetate.

  • Cool the solution in an ice bath (0 °C).

  • Slowly add a solution of hydrochloric acid (e.g., 2 M HCl in diethyl ether or gaseous HCl) dropwise with vigorous stirring.[7][8]

  • Continue the addition until a precipitate is no longer formed.

  • Allow the mixture to stir in the ice bath for an additional 30 minutes to ensure complete precipitation.

  • Collect the solid precipitate by vacuum filtration.

  • Wash the filter cake with a small amount of cold diethyl ether to remove any remaining soluble impurities.

  • Dry the purified 5-Methoxy-2-phenylaniline hydrochloride under vacuum to a constant weight.

Step 4: (Optional) Recrystallization
  • If further purification is required, dissolve the hydrochloride salt in a minimal amount of a hot solvent, such as ethanol or isopropanol.

  • Slowly add a hot anti-solvent, such as diethyl ether or hexane, until the solution becomes slightly turbid.

  • Add a few drops of the hot "good" solvent until the solution becomes clear again.

  • Allow the solution to cool slowly to room temperature, and then cool it further in an ice bath to maximize crystal formation.

  • Collect the recrystallized product by vacuum filtration, wash with a small amount of cold anti-solvent, and dry under vacuum.

Visualizing the Workflow

Workup_and_Isolation cluster_0 Reaction Workup cluster_1 Purification and Isolation cluster_2 Optional Purification Quench Quench Reaction (e.g., NaHCO3 soln) Extraction Liquid-Liquid Extraction (Organic Solvent) Quench->Extraction Wash Wash Organic Layer (Water, Brine) Extraction->Wash Dry Dry Organic Layer (e.g., Na2SO4) Wash->Dry Concentrate Concentrate (Rotary Evaporator) Dry->Concentrate FreeBase Crude Free Base Concentrate->FreeBase Dissolve Dissolve in Solvent (e.g., Diethyl Ether) FreeBase->Dissolve ColumnChromatography Column Chromatography (of Free Base) FreeBase->ColumnChromatography If purity is low Precipitate Add HCl (Precipitation) Dissolve->Precipitate FilterWash Filter and Wash (Cold Solvent) Precipitate->FilterWash DryProduct Dry Final Product FilterWash->DryProduct PureProduct Pure Hydrochloride Salt DryProduct->PureProduct Recrystallize Recrystallization DryProduct->Recrystallize If purity is low Recrystallize->PureProduct ColumnChromatography->Dissolve

Caption: Workflow for the workup and isolation of 5-Methoxy-2-phenylaniline hydrochloride.

Quantitative Data Summary

ParameterTypical Values/RangesNotes
Extraction pH > 10To ensure the amine is in its free base form for extraction into an organic solvent.
Precipitation Temperature 0 °C to -10 °CLower temperatures improve the yield of the hydrochloride salt.
Recrystallization Solvents Ethanol/Diethyl Ether, Isopropanol/HexaneThe ratio should be optimized for each batch to maximize purity and yield.[5]
Expected Purity (Post-Recrystallization) > 98% (by HPLC)Dependent on the purity of the crude material and the efficiency of the recrystallization.

References

  • University of Rochester, Department of Chemistry. Workup for Removing Amines. Retrieved from [Link]

  • Reddit r/Chempros. (2024). Amine workup. Retrieved from [Link]

  • National Center for Biotechnology Information (2024). PubChem Compound Summary for CID 9429819, 5-Methoxy-2-phenoxyaniline. Retrieved from [Link].

  • Buso, N., et al. (2021). N,N-dimethylaniline and 2-Methoxy-5-((phenylamino)methyl)phenol. Molbank, 2021(2), M1223.
  • Koval, A., et al. (2013). Synthesis of 5-(ethylsulfonyl)-2-methoxyaniline: An important pharmacological fragment of VEGFR2 and other inhibitors. Beilstein Journal of Organic Chemistry, 9, 135-141.
  • Otto Chemie Pvt. Ltd. 5-Methoxy-2-methylaniline, 97%. Retrieved from [Link]

  • Organic Chemistry Portal. Synthesis of primary amines. Retrieved from [Link]

  • ResearchGate. (2017). Purification of organic hydrochloride salt?. Retrieved from [Link]

  • ResearchGate. (2019). Impurities formed during the Suzuki−Miyaura coupling between 3 and 4. Retrieved from [Link]

  • ResearchGate. (2021). How to recrystallization amine compound and it is not soluble in common organic solvents. Retrieved from [Link]

  • Refining Community. (2021). Contamination in Amine Systems. Retrieved from [Link]

  • YouTube. (2024). Suzuki Coupling I Common Byproducts in Suzuki Coupling. Retrieved from [Link]

  • Sulfur Recovery Engineering Inc. Amine Troubleshooting. Retrieved from [Link]

  • University of Rochester, Department of Chemistry. Solvents for Recrystallization. Retrieved from [Link]

  • BYJU'S. Test for Amino Groups. Retrieved from [Link]

  • Vysus Group. (2021). Common amine system corrosion issues and how to solve them. Retrieved from [Link]

  • ResearchGate. (2021). Determination of 24 primary aromatic amines in aqueous food simulants by combining solid phase extraction and salting-out assisted liquid-liquid extraction with liquid chromatography tandem mass spectrometry. Retrieved from [Link]

  • Google Patents. (2001). US6245913B1 - Synthetic procedure for 5-methoxy-2-[(4-methoxy-3,5-dimethyl-2-pyridinyl)-methylthio]-IH-benzimidazole hydrochloride and its conversion to omeprazole.
  • Scribd. Amine Plant Troubleshooting and Optimization. Retrieved from [Link]

  • Sciencemadness.org. (2006). Isolation of primary amines as HCL salt problem. Retrieved from [Link]

  • SpectraBase. (5-Methoxy-2-methyl-phenyl)amine. Retrieved from [Link]

  • Google Patents. (2009). CN101468946A - Preparation technique of 5-methoxy-2-tetralone.
  • ResearchGate. (2005). 4-Methoxy-2-methyl-N-phenylaniline. Retrieved from [Link]

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Reference Data & Comparative Studies

Validation

A Comparative Guide to the Synthesis of 5-Methoxy-2-phenylaniline and 4-Methoxy-2-phenylaniline Hydrochlorides for Pharmaceutical and Materials Science Research

Introduction In the landscape of modern synthetic chemistry, methoxy-substituted 2-phenylanilines serve as pivotal structural motifs and versatile intermediates in the development of pharmaceuticals and advanced material...

Author: BenchChem Technical Support Team. Date: January 2026

Introduction

In the landscape of modern synthetic chemistry, methoxy-substituted 2-phenylanilines serve as pivotal structural motifs and versatile intermediates in the development of pharmaceuticals and advanced materials. Their utility in constructing complex molecular architectures, such as carbazoles and other nitrogen-containing heterocycles, underscores the importance of efficient and well-understood synthetic routes. This guide provides an in-depth, comparative analysis of the synthesis of two constitutional isomers: 5-Methoxy-2-phenylaniline hydrochloride and 4-Methoxy-2-phenylaniline hydrochloride.

We will explore the strategic nuances in the synthesis of these isomers, from the preparation of key precursors to the critical C-N or C-C bond-forming reactions. This guide is intended for researchers, scientists, and drug development professionals, offering field-proven insights and detailed experimental protocols to inform synthetic strategy and experimental design.

Strategic Synthesis Overview: A Tale of Two Isomers

The synthesis of both 5-Methoxy-2-phenylaniline and 4-Methoxy-2-phenylaniline hinges on the strategic construction of the biphenyl core. The most convergent and widely adopted approaches involve palladium-catalyzed cross-coupling reactions, namely the Suzuki-Miyaura coupling and the Buchwald-Hartwig amination. The choice of starting materials, particularly the isomeric bromo-methoxyanilines, dictates the final substitution pattern.

The general synthetic workflow can be visualized as follows:

G cluster_0 Synthesis of 4-Methoxy-2-phenylaniline cluster_1 Synthesis of 5-Methoxy-2-phenylaniline a1 4-Methoxyaniline a2 2-Bromo-4-methoxyaniline a1->a2 Bromination a3 4-Methoxy-2-phenylaniline a2->a3 Suzuki Coupling (Phenylboronic acid) or Buchwald-Hartwig (Aniline) a4 4-Methoxy-2-phenylaniline HCl a3->a4 HCl treatment b1 3-Methoxyaniline b2 2-Bromo-5-methoxyaniline b1->b2 Bromination b3 5-Methoxy-2-phenylaniline b2->b3 Suzuki Coupling (Phenylboronic acid) or Buchwald-Hartwig (Aniline) b4 5-Methoxy-2-phenylaniline HCl b3->b4 HCl treatment G cluster_0 Suzuki-Miyaura Coupling reagents Bromo-methoxyaniline Isomer + Phenylboronic Acid catalyst Pd Catalyst (e.g., Pd(PPh₃)₄) + Base (e.g., Na₂CO₃, K₂CO₃) product Methoxy-2-phenylaniline Isomer reagents->product Toluene/Water or Dioxane/Water, Heat G cluster_0 Buchwald-Hartwig Amination reagents Bromo-methoxyaniline Isomer + Aniline catalyst Pd Precatalyst (e.g., Pd₂(dba)₃) + Ligand (e.g., XPhos) + Base (e.g., NaOt-Bu) product Methoxy-2-phenylaniline Isomer reagents->product Toluene or Dioxane, Heat

Caption: Key components of the Buchwald-Hartwig amination reaction.

Comparative Performance:

Similar to the Suzuki coupling, the electronic effects of the methoxy group's position will play a role. The considerations regarding the rate of oxidative addition for the 4-methoxy versus the 5-methoxy isomer remain relevant. The choice of ligand is critical in Buchwald-Hartwig aminations to overcome the steric hindrance of the ortho-amino group and facilitate the reductive elimination step.

Part 3: Experimental Protocols

The following are representative experimental protocols for the synthesis of the target compounds. Researchers should note that optimization of reaction conditions may be necessary to achieve desired yields and purity.

Synthesis of 2-Bromo-4-methoxyaniline
  • Materials: 4-Methoxyaniline, N-bromosuccinimide (NBS), Dichloromethane (DCM).

  • Procedure:

    • Dissolve 4-methoxyaniline (1.0 eq) in DCM in a round-bottom flask.

    • Cool the solution to 0°C in an ice bath.

    • Slowly add a solution of NBS (1.05 eq) in DCM dropwise over 30 minutes, maintaining the temperature at 0-5°C.

    • Stir the reaction mixture at room temperature and monitor by TLC until the starting material is consumed.

    • Quench the reaction with a saturated aqueous solution of sodium thiosulfate.

    • Separate the organic layer, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

    • Purify the crude product by column chromatography on silica gel.

Synthesis of 4-Methoxy-2-phenylaniline via Suzuki Coupling
  • Materials: 2-Bromo-4-methoxyaniline, Phenylboronic acid, Tetrakis(triphenylphosphine)palladium(0) [Pd(PPh₃)₄], Sodium carbonate, Toluene, Ethanol, Water.

  • Procedure:

    • To a round-bottom flask, add 2-bromo-4-methoxyaniline (1.0 eq), phenylboronic acid (1.2 eq), and sodium carbonate (2.0 eq).

    • Add a solvent mixture of toluene, ethanol, and water (e.g., 4:1:1 ratio).

    • Degas the mixture by bubbling with argon or nitrogen for 15-20 minutes.

    • Add Pd(PPh₃)₄ (0.03 eq) and heat the reaction mixture to reflux (around 90-100°C).

    • Monitor the reaction by TLC. Upon completion, cool the mixture to room temperature.

    • Dilute with ethyl acetate and water. Separate the organic layer, wash with brine, dry over anhydrous sodium sulfate, and concentrate.

    • Purify the crude product by column chromatography.

Formation of the Hydrochloride Salt
  • Procedure:

    • Dissolve the purified methoxy-2-phenylaniline in a minimal amount of a suitable solvent like diethyl ether or ethyl acetate.

    • Slowly add a solution of HCl in diethyl ether (or bubble HCl gas through the solution) until precipitation is complete.

    • Collect the precipitate by filtration, wash with cold diethyl ether, and dry under vacuum to yield the hydrochloride salt.

Part 4: Data Presentation and Spectroscopic Analysis

Precise characterization of the final products is essential. Below is a summary of expected spectroscopic data based on related compounds.

Compound1H NMR (CDCl₃, δ ppm)13C NMR (CDCl₃, δ ppm)
4-Methoxy-2-phenylaniline Aromatic protons typically between 6.7-7.5 ppm. A singlet for the OCH₃ group around 3.8 ppm. A broad singlet for the NH₂ group.Aromatic carbons between 110-150 ppm. The OCH₃ carbon around 55 ppm.
5-Methoxy-2-phenylaniline Aromatic protons typically between 6.5-7.5 ppm. A singlet for the OCH₃ group around 3.8 ppm. A broad singlet for the NH₂ group.Aromatic carbons between 105-155 ppm. The OCH₃ carbon around 55 ppm.

Note: Actual chemical shifts may vary. The data presented here is for illustrative purposes.

The position of the methoxy group will subtly influence the chemical shifts of the aromatic protons and carbons. For instance, in the 1H NMR spectrum, the protons ortho and para to the methoxy group will experience a greater upfield shift compared to those in a meta position.

Conclusion and Future Outlook

The syntheses of 5-Methoxy-2-phenylaniline and 4-Methoxy-2-phenylaniline hydrochlorides are achievable through well-established palladium-catalyzed cross-coupling methodologies. The key to a successful synthesis lies in the regioselective preparation of the corresponding bromo-methoxyaniline precursors. While both isomers can be synthesized using similar reaction conditions, subtle differences in their electronic properties may lead to variations in reaction kinetics and overall yields.

This guide provides a solid foundation for researchers to embark on the synthesis of these valuable intermediates. Further optimization of catalyst systems, ligands, and reaction conditions for each specific isomer can lead to more efficient and scalable synthetic routes, thereby facilitating their application in the discovery and development of novel pharmaceuticals and functional materials.

References

  • Ningbo Inno Pharmchem Co., Ltd. (n.d.). Understanding the Synthesis and Handling of 2-Bromo-4-methoxyaniline.
  • ChemBK. (2024, April 9). 2-Bromo-5-methoxyaniline.
  • ChemicalBook. (2025, July 24). 2-BROMO-5-METHOXYANILINE (CAS 59557-92-5).
  • PrepChem.com. (n.d.). Synthesis of A. 4-Bromo-2-methoxyaniline.
  • Ningbo Inno Pharmchem Co., Ltd. (n.d.).
  • Guidechem. (n.d.). 2-BROMO-5-METHOXYANILINE 59557-92-5 wiki.
  • Ningbo Inno Pharmchem Co., Ltd. (2025, December 28).
  • (n.d.). Table of Contents. Royal Society of Chemistry.
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  • BenchChem. (n.d.).
  • BenchChem. (n.d.). A Comparative Guide to Aniline Derivatives in Suzuki-Miyaura Cross-Coupling Reactions.
  • (2024, February 5). Synthesis of 2-Bromo-4-Methyl-aniline from 4-Methylaniline: A Comprehensive Study.
  • ChemicalBook. (n.d.). 4-METHOXY-O-PHENYLENEDIAMINE(102-51-2) 13C NMR spectrum.
  • ChemicalBook. (n.d.). 4-METHOXY-O-PHENYLENEDIAMINE(102-51-2) 1H NMR spectrum.
  • SpectraBase. (n.d.). 2-[(4-Methoxyphenyl)ethynyl]aniline.
  • ChemicalBook. (n.d.). n-(4-methoxy-2-hydroxybenzylidene)-4-n-butylaniline(30633-94-4) 1 h nmr.
  • Wikipedia. (n.d.).
  • Myers, A. G. (n.d.). The Suzuki Reaction. Andrew G. Myers Research Group.
  • Chemistry LibreTexts. (2023, June 30).
  • BenchChem. (n.d.). Application Notes and Protocols: Buchwald-Hartwig Amination of 2-Bromo-5-chloro-3-methylpyrazine with Anilines.
  • SpectraBase. (n.d.). 4-Methoxy-N-(2-phenylpropyl)aniline - Optional[13C NMR] - Chemical Shifts.
  • Human Metabolome Database. (n.d.). 13C NMR Spectrum (1D, 700 MHz, D2O, predicted) (HMDB0246529).
  • Human Metabolome Database. (n.d.). 1H NMR Spectrum (1D, 500 MHz, H2O, experimental) (HMDB0000512).
  • Human Metabolome Database. (n.d.). 1H NMR Spectrum (1D, 500 MHz, CDCl3, experimental) (HMDB0002072).
  • ChemicalBook. (n.d.). 2-Methoxy-5-methylaniline(120-71-8) 1H NMR spectrum.
  • Human Metabolome Database. (n.d.). 1H NMR Spectrum (1D, 500 MHz, H2O, experimental) (HMDB0000159).
  • Human Metabolome Database. (n.d.). 13C NMR Spectrum (1D, 125 MHz, H2O, experimental) (HMDB0000159).
  • PubChem. (n.d.). 4-methoxy-2-methyl-N-phenylaniline.
  • ACS GCI Pharmaceutical Roundtable. (n.d.).
  • ResearchGate. (n.d.). Suzuki coupling reactions of bromoarenes with phenylboronic acid with....
  • SpringerLink. (n.d.).
  • European Patent Office. (2011, March 16). SYNTHESIS OF OPTICALLY PURE (R)-5-(2-AMINOPROPYL)-2-METHOXYBENZENESULPHONAMIDE.
  • ResearchGate. (n.d.). Suzuki cross-coupling reaction of 2-bromothiophene with phenylboronic....
  • MDPI. (2024, May 24). Design, Synthesis, and Photophysical Properties of 5-Aminobiphenyl SubstitutedTr[1][2][3]iazolo[4,3-c].

  • Sigma-Aldrich. (n.d.). 2-bromo-4-methoxyaniline synthesis.
  • National Institutes of Health. (2024, September 16).
  • Sigma-Aldrich. (n.d.). 2-Bromo-5-methoxyaniline | 59557-92-5.
  • PubMed Central. (n.d.). Selective Arylation of 2-Bromo-4-chlorophenyl-2-bromobutanoate via a Pd-Catalyzed Suzuki Cross-Coupling Reaction and Its Electronic and Non-Linear Optical (NLO) Properties via DFT Studies.
  • National Institutes of Health. (2021, December 3). Buchwald–Hartwig Amination of Aryl Halides with Heterocyclic Amines in the Synthesis of Highly Fluorescent Benzodifuran-Based Star-Shaped Organic Semiconductors.
  • (n.d.). Suzuki–Miyaura coupling reactions of 4-bromoanisole with phenylboronic acid.
  • BenchChem. (n.d.). An In-depth Technical Guide to the Synthesis of 2'-Aminobiphenyl-2-ol.
  • SpectraBase. (n.d.). (5-Methoxy-2-methyl-phenyl)amine - Optional[Vapor Phase IR] - Spectrum.
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Comparative

A Comparative Guide to the Reactivity of Methoxyphenylaniline Isomers

For Researchers, Scientists, and Drug Development Professionals Introduction Methoxyphenylaniline, also known as anisidine, exists in three isomeric forms: ortho-(o-), meta-(m-), and para-(p-). These isomers are foundati...

Author: BenchChem Technical Support Team. Date: January 2026

For Researchers, Scientists, and Drug Development Professionals

Introduction

Methoxyphenylaniline, also known as anisidine, exists in three isomeric forms: ortho-(o-), meta-(m-), and para-(p-). These isomers are foundational building blocks in the synthesis of a wide array of pharmaceuticals, dyes, and other functional organic materials.[1][2] The position of the methoxy (-OCH₃) group relative to the amino (-NH₂) group on the benzene ring profoundly influences the molecule's electronic properties, and consequently, its chemical reactivity.[3] Understanding these nuanced differences is paramount for optimizing reaction conditions, predicting product outcomes, and designing novel synthetic pathways.

This guide provides an in-depth comparison of the reactivity of o, m, and p-methoxyphenylaniline, supported by experimental data and established chemical principles. We will explore differences in basicity, nucleophilicity, and susceptibility to electrophilic aromatic substitution and oxidation, offering a comprehensive framework for researchers in the field.

The Foundation of Reactivity: Electronic and Steric Effects

The reactivity of the methoxyphenylaniline isomers is governed by the interplay of the electronic effects of the amino and methoxy substituents. Both are activating groups, meaning they donate electron density to the aromatic ring, making it more reactive towards electrophiles than benzene.[4][5] However, the nature and magnitude of their influence differ based on their relative positions.

  • Amino Group (-NH₂): A powerful activating group that donates electrons through a strong positive mesomeric (+M) or resonance effect, and withdraws electrons weakly through a negative inductive (-I) effect.

  • Methoxy Group (-OCH₃): Also an activating group with a significant +M effect due to the lone pairs on the oxygen atom, and a moderate -I effect owing to oxygen's electronegativity.

The combination of these effects dictates the electron density at various positions on the ring and on the nitrogen atom of the amino group, thereby influencing the isomer's reactivity.

Caption: Dominant electronic effects in the three isomers of methoxyphenylaniline.

Comparative Analysis of Reactivity

Basicity of the Amino Group

The basicity of an aniline is determined by the availability of the lone pair of electrons on the nitrogen atom to accept a proton. A higher pKa value of the conjugate acid indicates a stronger base.[3]

IsomerpKa of Conjugate AcidRelative Basicity
p-Methoxyphenylaniline5.36Strongest Base
o-Methoxyphenylaniline4.53Intermediate
m-Methoxyphenylaniline4.24Weakest Base
Aniline (for reference)4.60

Data sourced from BenchChem[3] and other chemical databases.

Analysis of Basicity Trends:

  • p-Methoxyphenylaniline: The strongest base among the isomers. The methoxy group at the para position exerts a strong +M effect, which increases the electron density on the nitrogen atom, making the lone pair more available for protonation.[6] The -I effect is negligible at this distance.

  • o-Methoxyphenylaniline: Less basic than the para isomer. While the methoxy group still donates electron density via the +M effect, its proximity to the amino group introduces a significant electron-withdrawing -I effect, which reduces the electron density on the nitrogen.[6] Some sources also suggest a minor steric hindrance to protonation, often referred to as the "ortho effect", although the methoxy group is not considered bulky enough to cause significant steric inhibition of resonance.[6][7]

  • m-Methoxyphenylaniline: The weakest base. At the meta position, the methoxy group cannot exert its +M effect on the amino group. Instead, its electron-withdrawing -I effect dominates, pulling electron density away from the nitrogen and making it the least basic of the three isomers.[6][8]

Reactivity in Electrophilic Aromatic Substitution (EAS)

In EAS reactions, the aromatic ring acts as a nucleophile. The activating groups (-NH₂ and -OCH₃) direct incoming electrophiles primarily to the ortho and para positions relative to themselves.[5][9]

Predicted Regioselectivity for a Generic Electrophile (E⁺):

  • p-Methoxyphenylaniline: The -NH₂ and -OCH₃ groups are para to each other. Both strongly activate the positions ortho to themselves. This leads to a very high reactivity and substitution occurring at the positions ortho to the more powerful activating group, the amino group.

  • o-Methoxyphenylaniline: The -NH₂ and -OCH₃ groups are ortho to each other. They cooperatively activate the positions para to each group. Electrophilic attack is expected to occur predominantly at the position para to the amino group due to its stronger activating effect and less steric hindrance.

  • m-Methoxyphenylaniline: The two groups do not reinforce each other's directing effects as strongly. The amino group directs ortho and para, and the methoxy group also directs ortho and para. The most likely positions for substitution are ortho to the amino group and para to the methoxy group, as this position is activated by both.

In general, the order of reactivity in EAS is expected to be para > ortho > meta, reflecting the combined electron-donating ability of the two substituents. For instance, the bromination of methoxybenzene (anisole) is very rapid and yields predominantly the para-isomer, highlighting the strong directing effect of the methoxy group.[9] A similar, and even more pronounced, effect is anticipated for the methoxyphenylanilines due to the presence of the highly activating amino group.[4]

Nucleophilicity in N-Acylation

The amino group itself can act as a nucleophile, for example, in acylation reactions to form amides. The nucleophilicity of the nitrogen is directly related to its basicity. A more electron-rich nitrogen will be a more potent nucleophile.

Therefore, the expected order of reactivity for N-acylation is:

p-Methoxyphenylaniline > o-Methoxyphenylaniline > m-Methoxyphenylaniline

This trend directly mirrors their relative basicities. The para isomer, with the most electron-rich amino group, will react fastest with an acylating agent like acetic anhydride or acetyl chloride.[10]

Susceptibility to Oxidation

Anilines are susceptible to oxidation, and the presence of electron-donating groups like -OCH₃ can increase this susceptibility by making the molecule more electron-rich.[11][12] The oxidation of anilines can be complex, often leading to polymeric products. The initial step typically involves the formation of a radical cation. The stability of this intermediate will influence the ease of oxidation.

Given that the para and ortho isomers have higher electron densities on the aromatic ring and the nitrogen atom, they are expected to be more easily oxidized compared to the meta isomer. The oxidation of p-anisidine, in particular, is utilized in a colorimetric reaction to test for oxidation products in fats and oils, where it reacts with aldehydes to form Schiff bases.[1]

Experimental Protocol: Competitive N-Acetylation of Methoxyphenylaniline Isomers

This protocol provides a method to experimentally validate the predicted differences in nucleophilicity of the three isomers. By reacting an equimolar mixture of the three isomers with a limited amount of an acylating agent, the product ratio will directly reflect their relative reactivities.

Objective: To determine the relative reactivity of o-, m-, and p-methoxyphenylaniline towards N-acetylation.

Materials:

  • o-Methoxyphenylaniline

  • m-Methoxyphenylaniline

  • p-Methoxyphenylaniline

  • Acetic anhydride

  • Pyridine (as solvent and base)

  • Dichloromethane (for extraction)

  • Saturated sodium bicarbonate solution

  • Anhydrous magnesium sulfate

  • Internal standard (e.g., naphthalene)

  • GC-MS system with a suitable capillary column (e.g., DB-5)

Procedure:

  • Preparation of Stock Solution: Prepare a stock solution in pyridine containing equimolar concentrations (e.g., 0.1 M) of o-, m-, and p-methoxyphenylaniline and a known concentration of an internal standard.

  • Reaction Setup: In a vial, place 1.0 mL of the stock solution. Cool the vial in an ice bath.

  • Initiation of Reaction: Prepare a dilute solution of acetic anhydride in pyridine (e.g., 0.05 M). Add 1.0 mL of this solution (0.5 equivalents relative to the total anilines) dropwise to the cooled stock solution with stirring.

  • Reaction Quenching: After a set time (e.g., 15 minutes), quench the reaction by adding 5 mL of saturated sodium bicarbonate solution.

  • Extraction: Extract the mixture with dichloromethane (3 x 5 mL).

  • Workup: Combine the organic layers, dry over anhydrous magnesium sulfate, filter, and carefully concentrate the solvent under reduced pressure.

  • Analysis: Dissolve the residue in a known volume of a suitable solvent (e.g., ethyl acetate) and analyze by GC-MS.

  • Quantification: Identify the peaks corresponding to the unreacted anilines, the acetylated products (N-acetyl-methoxyphenylanilines), and the internal standard. Calculate the relative amounts of each product formed by integrating the peak areas and normalizing against the internal standard.

G Workflow for Competitive N-Acetylation prep Prepare Equimolar Mixture of o-, m-, p-isomers + Internal Standard in Pyridine react Add 0.5 eq. Acetic Anhydride at 0°C prep->react 1.0 mL quench Quench with NaHCO3 react->quench After 15 min extract Extract with CH2Cl2 quench->extract dry Dry (MgSO4) & Concentrate extract->dry analyze Analyze by GC-MS dry->analyze quantify Quantify Product Ratio analyze->quantify

Caption: Experimental workflow for comparing the nucleophilic reactivity of the isomers.

Summary and Conclusion

The reactivity of methoxyphenylaniline isomers is a clear demonstration of how substituent position dictates chemical behavior.

PropertyReactivity OrderRationale
Basicity p- > o- > m-Governed by the interplay of +M and -I effects on the nitrogen lone pair.
Nucleophilicity (N-Acylation) p- > o- > m-Directly correlates with basicity; a more electron-rich nitrogen is a better nucleophile.
Electrophilic Aromatic Substitution p- > o- > m-Reflects the net electron-donating capacity of the substituents onto the aromatic ring.
Ease of Oxidation p- ≈ o- > m-Correlates with the overall electron density of the molecule.

These fundamental differences are critical for synthetic chemists and drug development professionals. A precise understanding allows for the selective synthesis of desired products, the avoidance of unwanted side reactions, and the rational design of molecules with tailored electronic and pharmacological properties.

References

  • Chemistry Stack Exchange. (2018). Comparing the basicity of aniline and ortho anisidine. [Link]

  • Allen. Among isomeric o,m-and p-anisidines,_____is the weakest base. [Link]

  • Chemistry LibreTexts. (2021). 1: Acetylation of Aniline (Experiment). [Link]

  • YouTube. (2021). Why Ortho- and meta-anisidine are less basic than Aniline? Basicity Order of Aromatic Anilines. [Link]

  • Der Pharma Chemica. (2011). Studies on N-acetylation of anilines with acetyl chloride using phase transfer catalysts in different solvents. [Link]

  • Scribd. Acetylation of Aniline. [Link]

  • Chemistry Stack Exchange. (2015). Basicity Alteration Due To Ortho Effect In Methoxy Aniline System. [Link]

  • Infinity Learn. X is the number of compounds which are more basic than aniline.... [Link]

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  • Semantic Scholar. (2023). Mechanistic Aspects of the Electrochemical Oxidation of Aliphatic Amines and Aniline Derivatives. [Link]

  • MDPI. (2023). Mechanistic Aspects of the Electrochemical Oxidation of Aliphatic Amines and Aniline Derivatives. [Link]

  • The Good Scents Company. para-anisidine 4-methoxybenzenamine. [Link]

  • Chemistry LibreTexts. (2019). 18.7 Electrophilic Aromatic Substitution of Substituted Benzenes. [Link]

  • Master Organic Chemistry. (2025). Electrophilic Aromatic Substitution: The Six Key Reactions. [Link]

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  • Michigan State University Chemistry. Substitution Reactions of Benzene and Other Aromatic Compounds. [Link]

  • Wikipedia. Electrophilic aromatic substitution. [Link]

  • Organic Chemistry Data. (2022). pKa Data Compiled by R. Williams. [Link]

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Validation

A Comparative Guide to the Spectroscopic Confirmation of 5-Methoxy-2-phenylaniline Hydrochloride

< In the landscape of pharmaceutical development, the unambiguous confirmation of a molecule's identity is a cornerstone of regulatory compliance and scientific rigor. For intermediates like 5-Methoxy-2-phenylaniline hyd...

Author: BenchChem Technical Support Team. Date: January 2026

<

In the landscape of pharmaceutical development, the unambiguous confirmation of a molecule's identity is a cornerstone of regulatory compliance and scientific rigor. For intermediates like 5-Methoxy-2-phenylaniline hydrochloride, a seemingly straightforward structure presents a nuanced analytical challenge. This guide provides an in-depth, comparative analysis of the primary spectroscopic techniques used to confirm its identity, moving beyond a simple recitation of methods to explain the "why" behind the "how." We will explore the synergistic power of Nuclear Magnetic Resonance (NMR), Fourier-Transform Infrared (FT-IR), Mass Spectrometry (MS), and Ultraviolet-Visible (UV-Vis) spectroscopy, supported by detailed experimental protocols and data interpretation.

The Analytical Imperative: Beyond a Simple Checkmark

Nuclear Magnetic Resonance (NMR) Spectroscopy: The Architectural Blueprint

NMR spectroscopy stands as the most powerful tool for the elucidation of organic molecular structures, offering detailed insights into the carbon-hydrogen framework.[4][5][6] For 5-Methoxy-2-phenylaniline hydrochloride, both ¹H and ¹³C NMR are indispensable.

¹H NMR Spectroscopy: Mapping the Protons

Proton NMR provides information on the number of different types of protons, their electronic environments, and their proximity to one another.

Expected ¹H NMR Data (400 MHz, DMSO-d₆)

Chemical Shift (δ) ppmMultiplicityIntegrationAssignmentRationale
~10.0br s3HNH₃⁺The acidic protons of the ammonium salt are typically broad and downfield.
7.30 - 7.50m5HPhenyl-HProtons of the unsubstituted phenyl ring.
7.15d1HH-6Ortho-coupling to H-4.
6.90d1HH-3Meta-coupling to H-6.
6.75dd1HH-4Ortho and meta-coupling.
3.80s3HOCH₃Singlet for the methoxy group protons.

Causality in Experimental Choices: The choice of DMSO-d₆ as a solvent is deliberate. Its ability to dissolve the hydrochloride salt and its characteristic residual peak at ~2.50 ppm, which does not interfere with the aromatic or methoxy signals, makes it ideal. The use of a 400 MHz or higher field spectrometer is recommended to achieve better signal dispersion, especially in the complex aromatic region.[7]

¹³C NMR Spectroscopy: Visualizing the Carbon Skeleton

Carbon NMR complements the proton data by providing a count of unique carbon atoms and information about their hybridization and electronic environment.

Expected ¹³C NMR Data (101 MHz, DMSO-d₆)

Chemical Shift (δ) ppmAssignmentRationale
~158.0C-5Carbon attached to the electron-donating methoxy group is deshielded.
~140.0C-1Quaternary carbon attached to the ammonium group.
~138.0Phenyl C-1'Quaternary carbon of the phenyl ring.
~129.0Phenyl C-2', C-6'Phenyl carbons ortho to the point of attachment.
~128.5Phenyl C-3', C-5'Phenyl carbons meta to the point of attachment.
~128.0Phenyl C-4'Phenyl carbon para to the point of attachment.
~125.0C-2Quaternary carbon attached to the phenyl group.
~118.0C-6Carbon ortho to the ammonium group.
~115.0C-4Carbon ortho to the methoxy group.
~112.0C-3Carbon meta to both substituents.
~55.5OCH₃Methoxy carbon.

Self-Validation through Correlation: Two-dimensional NMR techniques like HSQC (Heteronuclear Single Quantum Coherence) and HMBC (Heteronuclear Multiple Bond Correlation) can be employed to definitively link proton and carbon signals, creating a robust, self-validating dataset.

Fourier-Transform Infrared (FT-IR) Spectroscopy: The Functional Group Fingerprint

FT-IR spectroscopy is a rapid and powerful technique for identifying the functional groups present in a molecule.[4][8] For 5-Methoxy-2-phenylaniline hydrochloride, the IR spectrum will provide clear evidence for the amine salt, the aromatic rings, and the ether linkage.

Expected FT-IR Absorption Bands

Wavenumber (cm⁻¹)IntensityVibrationFunctional Group
3000-2800Strong, BroadN-H StretchAmmonium (NH₃⁺)
3100-3000MediumC-H StretchAromatic
2950-2850MediumC-H StretchMethoxy (CH₃)
1600-1450Medium-StrongC=C StretchAromatic Ring
1250-1020StrongC-N StretchAromatic Amine
1275-1200 & 1075-1020StrongC-O StretchAryl Ether

Expert Insight: The broadness of the N-H stretch is a key indicator of the ammonium salt due to hydrogen bonding.[9][10][11] The "fingerprint region" (below 1500 cm⁻¹) will show a complex pattern of absorptions unique to the molecule's overall structure.[8]

Mass Spectrometry (MS): The Molecular Weight and Fragmentation Puzzle

Mass spectrometry provides the exact molecular weight and, through fragmentation analysis, further corroborates the structure.[4][12]

Expected Mass Spectrometry Data

m/zInterpretation
213.11[M-HCl]⁺, Molecular ion of the free base
198.09[M-HCl-CH₃]⁺, Loss of a methyl radical from the free base
182.09[M-HCl-OCH₃]⁺, Loss of a methoxy radical
108.06[C₆H₅NH₃]⁺, Fragment corresponding to the aniline portion

Experimental Considerations: Electrospray ionization (ESI) is a suitable technique for this charged molecule. High-resolution mass spectrometry (HRMS) can provide the exact mass to four or five decimal places, allowing for the unambiguous determination of the elemental formula.[13][14]

UV-Vis Spectroscopy: Probing the Electronic Transitions

UV-Vis spectroscopy provides information about the conjugated systems within the molecule.[8][15][16] Substituted anilines exhibit characteristic absorption bands that are sensitive to the nature and position of the substituents.[17][18][19]

Expected UV-Vis Absorption Maxima (in Methanol)

λmax (nm)Transition
~240π → π
~290n → π

Comparative Rationale: The position and intensity of these bands can be compared to similar aromatic amines to confirm the electronic structure. The hydrochloride salt form may cause a slight hypsochromic (blue) shift compared to the free base.

Comparison of Analytical Techniques

TechniqueStrengthsLimitations
NMR Provides detailed structural and connectivity information.[5]Requires larger sample amounts; can be time-consuming.
FT-IR Fast, requires minimal sample, excellent for functional group identification.[1]Does not provide detailed connectivity information.
MS High sensitivity, provides molecular weight and fragmentation data.[4][13]Isomer differentiation can be challenging without tandem MS.
UV-Vis Simple, fast, good for analyzing conjugated systems.Provides limited structural information.

Experimental Protocols

NMR Spectroscopy Protocol
  • Sample Preparation: Dissolve 10-20 mg of 5-Methoxy-2-phenylaniline hydrochloride in approximately 0.7 mL of deuterated dimethyl sulfoxide (DMSO-d₆).[20]

  • Instrumentation: Utilize a 400 MHz or higher NMR spectrometer.

  • ¹H NMR Acquisition: Acquire the spectrum with a sufficient number of scans to achieve a good signal-to-noise ratio. Reference the chemical shifts to the residual solvent peak of DMSO at 2.50 ppm.

  • ¹³C NMR Acquisition: Acquire a proton-decoupled ¹³C spectrum. Reference the chemical shifts to the solvent peak at 39.52 ppm.

FT-IR Spectroscopy Protocol
  • Sample Preparation: Place a small amount of the solid sample directly onto the diamond crystal of an Attenuated Total Reflectance (ATR) FT-IR spectrometer.

  • Data Acquisition: Record the spectrum from 4000 to 400 cm⁻¹.

  • Background Correction: Perform a background scan of the clean ATR crystal prior to sample analysis.

Mass Spectrometry (ESI-MS) Protocol
  • Sample Preparation: Prepare a ~1 mg/mL solution of the sample in methanol. Further dilute to a final concentration of ~10 µg/mL.[14]

  • Instrumentation: Use an ESI-MS system.

  • Data Acquisition: Acquire the spectrum in positive ion mode over a mass range of m/z 50-500.

UV-Vis Spectroscopy Protocol
  • Sample Preparation: Prepare a dilute solution of the sample in methanol. The concentration should be adjusted to yield an absorbance between 0.1 and 1.0.

  • Data Acquisition: Scan the sample from 200 to 400 nm using a dual-beam UV-Vis spectrophotometer with methanol as the reference.

Workflow for Identity Confirmation

The following diagram illustrates a logical workflow for the comprehensive spectroscopic confirmation of 5-Methoxy-2-phenylaniline hydrochloride.

Caption: Workflow for Spectroscopic Identity Confirmation.

Conclusion

The definitive identification of 5-Methoxy-2-phenylaniline hydrochloride is achieved not by a single "magic bullet" technique, but through the careful acquisition and interpretation of a suite of spectroscopic data. Each method—NMR, FT-IR, MS, and UV-Vis—provides a unique and complementary perspective on the molecule's structure. By understanding the strengths and limitations of each technique and following robust experimental protocols, researchers can confidently confirm the identity of this and other critical pharmaceutical intermediates, ensuring the quality and integrity of their work.

References

  • ResearchGate. (n.d.). UV-visible spectra of aniline (a), o-toluidine (b) and o-anisidine (c)... Retrieved from [Link]

  • ResearchGate. (n.d.). UV-Vis spectra of aniline in different mole fractions of acetonitrile... Retrieved from [Link]

  • ChemCon GmbH. (n.d.). Identity determination and purity testing. Retrieved from [Link]

  • Modern Analytical Technique for Characterization Organic Compounds. (2021). J MOL LIQ.
  • Britannica. (2025, December 16). Chemical compound - Spectroscopy, Organic, Analysis. Retrieved from [Link]

  • Supporting Inform
  • Robertson, W. W., & Matsen, F. A. (n.d.). The Near Ultraviolet Absorption Spectra of N-Substituted Anilines. ACS Publications. Retrieved from [Link]

  • An Introduction to Spectroscopic Methods for the Identific
  • PubMed. (2025, November 26). Fluorescence and UV-Visible Analysis of some Synthesized Imine Compounds Derived from 4,4'-Sulfonyldianiline. Retrieved from [Link]

  • ResearchGate. (2018, October 4). Which is the best spectroscopic method for the structure elucidation of organic molecule without the help of other method? Retrieved from [Link]

  • PharmaGuru. (2025, June 17). Identification Test in Pharmaceutical Analysis: Top Interview. Retrieved from [Link]

  • Supporting Information. (2021). The Royal Society of Chemistry.
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  • Spectroscopy Online. (2019, May 1). Organic Nitrogen Compounds III: Secondary and Tertiary Amines. Retrieved from [Link]

  • CDN. (n.d.). Infrared Spectroscopy. Retrieved from [Link]

  • quimicafundamental. (n.d.). Spectrometric Identification of Organic Compounds. Retrieved from [Link]

  • Chemistry LibreTexts. (2024, March 24). 24.10: Spectroscopy of Amines. Retrieved from [Link]

  • ResearchGate. (2025, August 10). Influence of Solvents on IR Spectrum of Aromatic Amines. Retrieved from [Link]

  • ResearchGate. (n.d.). The UV–vis absorption spectrum of aniline under different EEF (0.000... Retrieved from [Link]

  • TCA Lab / Alfa Chemistry. (n.d.). Pharmaceutical Identification. Retrieved from [Link]

  • Human Metabolome Database. (n.d.). 1H NMR Spectrum (1D, 400 MHz, CDCl3, experimental) (HMDB0029686). Retrieved from [Link]

  • IR Spectroscopy Tutorial: Amines. (n.d.).
  • Pathogenia. (n.d.). Identification (IDs). Retrieved from [Link]

  • Human Metabolome Database. (n.d.). 1H NMR Spectrum (1D, 500 MHz, H2O, experimental) (HMDB0000159). Retrieved from [Link]

  • Human Metabolome Database. (n.d.). 13C NMR Spectrum (1D, 125 MHz, H2O, experimental) (HMDB0000159). Retrieved from [Link]

  • Supplementary Data. (n.d.). The Royal Society of Chemistry.
  • Decorating phenylalanine side-chains with triple labeled 13C/19F/2H isotope p
  • SpectraBase. (n.d.). (5-Methoxy-2-methyl-phenyl)amine - Optional[Vapor Phase IR] - Spectrum. Retrieved from [Link]

  • ResearchGate. (n.d.). The 13 C NMR chemical shift values ( d ppm) of aniline and 2-butylthioaniline in DMSO- d 6. Retrieved from [Link]

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Comparative

A Senior Application Scientist's Comparative Guide to the Purity Determination of 5-Methoxy-2-phenylaniline Hydrochloride

Introduction 5-Methoxy-2-phenylaniline hydrochloride is a key intermediate in the synthesis of various high-value molecules within the pharmaceutical and materials science sectors. The purity of this starting material is...

Author: BenchChem Technical Support Team. Date: January 2026

Introduction

5-Methoxy-2-phenylaniline hydrochloride is a key intermediate in the synthesis of various high-value molecules within the pharmaceutical and materials science sectors. The purity of this starting material is not merely a quality control metric; it is a critical determinant of reaction yield, impurity profiles of subsequent products, and the overall safety and efficacy of the final active pharmaceutical ingredient (API). This guide provides an in-depth, comparative analysis of the essential analytical methods for comprehensively characterizing the purity of 5-Methoxy-2-phenylaniline hydrochloride.

As a Senior Application Scientist, the perspective offered herein is grounded in both theoretical principles and practical, field-proven insights. We will move beyond simple procedural lists to explore the causality behind methodological choices, ensuring that each protocol is a self-validating system. This guide is designed for researchers, analytical scientists, and drug development professionals who require robust, reliable, and validated methods for purity assessment.

Deconstructing Purity: A Multifaceted Approach

The term "purity" is a composite of several distinct attributes. A comprehensive assessment of 5-Methoxy-2-phenylaniline hydrochloride requires an orthogonal approach, where different techniques are employed to measure specific types of impurities.

  • Assay (Potency): The exact content of the 5-Methoxy-2-phenylaniline hydrochloride itself.

  • Organic Impurities: Includes related substances from the synthesis (e.g., starting materials, by-products, intermediates) and degradation products.

  • Residual Solvents: Organic volatile impurities remaining from the synthesis and purification processes.

  • Water Content: The amount of water present, which affects the true potency calculation.

  • Inorganic Impurities: Non-combustible materials, typically measured as sulphated ash.

The following sections will compare the primary analytical techniques used to quantify these attributes, providing the rationale for method selection and detailed experimental protocols.

The Workflow of Purity Analysis

A systematic workflow is crucial for ensuring all aspects of purity are addressed. The process begins with sample reception and culminates in a comprehensive Certificate of Analysis.

Purity_Analysis_Workflow cluster_0 Sample & Planning cluster_1 Core Analytical Testing cluster_2 Complementary & Confirmatory Analysis cluster_3 Data Review & Reporting Sample Sample Receipt & Login Plan Define Testing Specification Sample->Plan HPLC HPLC/UHPLC (Assay, Related Substances) Plan->HPLC GC GC-HS (Residual Solvents) Plan->GC KF Karl Fischer (Water Content) Plan->KF Titr Titration (Assay Confirmation) Plan->Titr DSC DSC (Polymorphism, Thermal Purity) Plan->DSC NMR qNMR (Identity, Assay) Plan->NMR Ash Sulphated Ash (Inorganic Impurities) Plan->Ash Review Data Review & Validation HPLC->Review GC->Review KF->Review Titr->Review DSC->Review NMR->Review Ash->Review Report Generate Certificate of Analysis Review->Report Method_Selection_Tree Start What is the purity question? Q_Organic Organic Impurities or Assay? Start->Q_Organic Q_Volatile Volatile Impurities? Start->Q_Volatile Q_Water Water Content? Start->Q_Water Q_Absolute Absolute Assay? Start->Q_Absolute Q_Inorganic Inorganic Content? Start->Q_Inorganic A_HPLC Use HPLC/UHPLC-UV/MS Q_Organic->A_HPLC A_GC Use GC-HS-FID/MS Q_Volatile->A_GC A_KF Use Karl Fischer Titration Q_Water->A_KF A_qNMR Use qNMR Q_Absolute->A_qNMR A_Titr Use Potentiometric Titration Q_Absolute->A_Titr A_Ash Use Sulphated Ash Q_Inorganic->A_Ash

Validation

A Comparative Analysis of the Biological Activity of 5-Methoxy-2-phenylaniline Hydrochloride and Its Analogs: A Guide for Researchers

For researchers and professionals in drug development, understanding the nuanced relationships between a molecule's structure and its biological function is paramount. This guide provides a comparative analysis of the bi...

Author: BenchChem Technical Support Team. Date: January 2026

For researchers and professionals in drug development, understanding the nuanced relationships between a molecule's structure and its biological function is paramount. This guide provides a comparative analysis of the biological activity of 5-Methoxy-2-phenylaniline hydrochloride and its hypothetical analogs. While direct comparative studies on this specific series are not extensively published, we can infer potential activities and structure-activity relationships (SAR) by examining related chemical scaffolds. This guide will synthesize data from studies on structurally similar compounds to provide a predictive framework for the biological evaluation of this chemical class.

Introduction to the 2-Aminobiphenyl Scaffold

The 2-aminobiphenyl core, the foundational structure of 5-Methoxy-2-phenylaniline, is a recognized pharmacophore in medicinal chemistry.[1] Derivatives of this scaffold have been investigated for a range of biological activities, including their potential as apoptosis inducers.[1] The introduction of various substituents to the biphenyl rings allows for the fine-tuning of their pharmacological properties. The focus of this guide, 5-Methoxy-2-phenylaniline, incorporates a methoxy group and an amino group, both of which are known to significantly influence the biological activity of small molecules.

The Influence of Methoxy and Amino Groups on Biological Activity

The presence of methoxy (-OCH3) and amino (-NH2) groups on an aromatic scaffold can profoundly impact a compound's pharmacokinetic and pharmacodynamic profile.

  • Methoxy Group: The electron-donating nature of the methoxy group can influence hydrophobic interactions with biological targets.[2] Furthermore, the oxygen atom can act as a hydrogen bond acceptor, contributing to binding affinity.[2] The position of the methoxy group is also critical; for instance, in some molecular series, ortho- and para-methoxy substitutions have been shown to enhance cytotoxic activity against cancer cell lines.[2][3]

  • Amino Group: The primary amino group is a key functional group that can participate in hydrogen bonding and salt bridge formation with biological targets. Its position and accessibility are crucial for molecular recognition.

Predicted Biological Activities and Structure-Activity Relationships (SAR)

Based on the biological evaluation of structurally related compounds, we can hypothesize potential activities for 5-Methoxy-2-phenylaniline hydrochloride and its analogs. The primary predicted activities include anticancer and P-glycoprotein (P-gp) inhibition.

Anticancer Activity

Numerous studies have demonstrated the anticancer potential of compounds containing the 2-aminobiphenyl or related heterocyclic scaffolds. For instance, novel N-substituted-2-(3,4,5-trimethoxyphenyl)-1H-benzo[d]imidazole-6-carboxamides have shown promising anticancer effects.[2] Similarly, derivatives of N-benzyl-2-phenylpyrimidin-4-amine have been identified as potent inhibitors of the USP1/UAF1 deubiquitinase complex, a target in non-small cell lung cancer.[4]

Hypothetical SAR for Anticancer Activity:

  • Substitution on the Phenyl Rings: The introduction of electron-withdrawing or electron-donating groups on either phenyl ring is expected to modulate cytotoxic activity. For example, the addition of further methoxy groups could enhance activity, as seen in related series where di- and tri-methoxy substitutions led to increased potency.[2][5] Conversely, the introduction of a chlorine atom has been shown to decrease cytotoxicity in some benzimidazole derivatives.[2]

  • Modification of the Amino Group: N-alkylation or N-acylation of the amino group could alter the compound's solubility, membrane permeability, and binding interactions, thereby influencing its anticancer profile.

The following diagram illustrates the potential structure-activity relationships for the anticancer activity of 5-Methoxy-2-phenylaniline analogs.

SAR_Anticancer cluster_core 5-Methoxy-2-phenylaniline Core cluster_modifications Structural Modifications cluster_activity Predicted Impact on Anticancer Activity Core 5-Methoxy-2-phenylaniline R1 Substituents on Phenyl Ring A (e.g., -OCH3, -Cl) Core->R1 Modify R2 Substituents on Phenyl Ring B (e.g., -OH, -F) Core->R2 Modify R3 N-Substitution on Amino Group (e.g., -Alkyl, -Acyl) Core->R3 Modify Increased_Activity Increased Cytotoxicity R1->Increased_Activity e.g., Additional -OCH3 Decreased_Activity Decreased Cytotoxicity R1->Decreased_Activity e.g., -Cl Altered_Selectivity Altered Selectivity R2->Altered_Selectivity R3->Increased_Activity Potentially R3->Decreased_Activity Potentially

Caption: Predicted Structure-Activity Relationships for Anticancer Activity.

P-glycoprotein (P-gp) Inhibition

P-glycoprotein is an ATP-binding cassette (ABC) transporter that plays a significant role in multidrug resistance (MDR) in cancer by effluxing chemotherapeutic agents from cells.[6][7] Several classes of compounds, including 6-methoxy-2-arylquinolines and 2-aminobenzofuran derivatives, have been identified as P-gp inhibitors.[6][7][8][9] Given the structural similarities, it is plausible that 5-Methoxy-2-phenylaniline and its analogs could also exhibit P-gp inhibitory activity.

Hypothetical SAR for P-gp Inhibition:

  • Hydrophobicity and Aromatic Interactions: The biphenyl system provides a hydrophobic scaffold that can interact with the transmembrane domains of P-gp. Modifications that enhance this hydrophobicity, without significantly increasing cytotoxicity, could lead to more potent P-gp inhibition.

  • Hydrogen Bonding Capacity: The amino and methoxy groups can form hydrogen bonds with key residues in the P-gp binding pocket. The relative positions of these groups will be critical for optimal interaction.

Comparative Data of Related Structures

To provide a quantitative perspective, the following table summarizes the biological activities of structurally related compounds from the literature. This data can serve as a benchmark for the potential potency of 5-Methoxy-2-phenylaniline analogs.

Compound ClassExample CompoundBiological ActivityIC50 / PotencyReference
Benzimidazole2,4-dimethoxyphenyl substituted benzimidazole (5o)Cytotoxicity against A549 lung cancer cells0.15 µM[2]
Quinoline6-methoxy-2-arylquinoline (5b)P-gp Inhibition2.1-fold stronger than verapamil[8][9]
Aminobenzofuran2-aminobenzofuran derivative (43)P-gp Inhibition3.6-fold stronger than verapamil[6][7]
PyrimidineN-benzyl-2-phenylpyrimidin-4-amine (ML323)USP1/UAF1 InhibitionNanomolar potency[4]

Experimental Protocols for Biological Evaluation

To validate the predicted biological activities of 5-Methoxy-2-phenylaniline hydrochloride and its analogs, a series of in vitro and in vivo experiments would be necessary.

In Vitro Cytotoxicity Assay

Objective: To determine the half-maximal inhibitory concentration (IC50) of the compounds against various cancer cell lines.

Methodology:

  • Cell Culture: Culture human cancer cell lines (e.g., A549, MCF-7, SW480) in appropriate media.

  • Compound Treatment: Seed cells in 96-well plates and treat with a serial dilution of the test compounds for 48-72 hours.

  • MTT Assay: Add MTT solution to each well and incubate. The viable cells will reduce MTT to formazan.

  • Data Analysis: Solubilize the formazan crystals and measure the absorbance at 570 nm. Calculate the IC50 values using a dose-response curve.

The following diagram outlines the workflow for an in vitro cytotoxicity assay.

Cytotoxicity_Workflow Start Start: Cell Seeding Compound_Treatment Treat with Serial Dilutions of Compounds Start->Compound_Treatment Incubation Incubate for 48-72 hours Compound_Treatment->Incubation MTT_Addition Add MTT Reagent Incubation->MTT_Addition Formazan_Formation Incubate for Formazan Formation MTT_Addition->Formazan_Formation Solubilization Solubilize Formazan Crystals Formazan_Formation->Solubilization Absorbance_Reading Measure Absorbance at 570 nm Solubilization->Absorbance_Reading Data_Analysis Calculate IC50 Values Absorbance_Reading->Data_Analysis End End: Determine Cytotoxicity Data_Analysis->End

Caption: Workflow for In Vitro Cytotoxicity Assay.

P-glycoprotein Inhibition Assay

Objective: To assess the ability of the compounds to inhibit the efflux of a known P-gp substrate.

Methodology:

  • Cell Culture: Use a P-gp overexpressing cell line (e.g., EPG85-257RDB) and its sensitive counterpart (EPG85-257P).

  • Compound and Substrate Treatment: Pre-incubate the cells with the test compounds, followed by the addition of a fluorescent P-gp substrate (e.g., Rhodamine 123).

  • Flow Cytometry: After incubation, wash the cells and analyze the intracellular fluorescence using a flow cytometer.

  • Data Analysis: Increased intracellular fluorescence in the presence of the test compound indicates P-gp inhibition.

Conclusion

References

  • Design, synthesis, biological evaluation, and in silico studies of novel N-substituted-2-(3,4,5-trimethoxyphenyl)-1H-benzo[d]imidazole-6-carboxamides as promising anticancer agents. PubMed Central. Available at: [Link]

  • Design, synthesis and biological evaluation of novel 5,6,7-trimethoxy-N-aryl-2-styrylquinolin-4-amines as potential anticancer agents and tubulin polymerization inhibitors. PubMed. Available at: [Link]

  • 2-Aminobiphenyl. PubChem. Available at: [Link]

  • Structure-activity relationship of 2-aminodibenzothiophene pharmacophore and the discovery of aminobenzothiophenes as potent inhibitors of Mycobacterium smegmatis. PubMed. Available at: [Link]

  • Synthesis and structure-activity relationship studies of N-benzyl-2-phenylpyrimidin-4-amine derivatives as potent USP1/UAF1 deubiquitinase inhibitors with anticancer activity against nonsmall cell lung cancer. PubMed. Available at: [Link]

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  • Structure-activity Relationship Study of Novel 2-aminobenzofuran Derivatives as P-glycoprotein Inhibitors. PubMed. Available at: [Link]

  • Design, synthesis, and biological evaluation of 6-methoxy-2-arylquinolines as potential P-glycoprotein inhibitors. PubMed Central. Available at: [Link]

  • Pharmacological profiles of 5-phenylmethylenehydantoin and its methoxy substituted derivatives. PubMed. Available at: [Link]

  • 5-Methoxy-2-phenoxyaniline. PubChem. Available at: [Link]

  • Structure-activity relationship study of novel 2-aminobenzofuran derivatives as P-glycoprotein inhibitors. ResearchGate. Available at: [Link]

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Comparative

"in vitro testing protocols for derivatives of 5-Methoxy-2-phenylaniline hydrochloride"

An In-Depth Technical Guide to the In Vitro Evaluation of 5-Methoxy-2-phenylaniline Hydrochloride Derivatives A Comparative Guide to Mechanistic Elucidation and Preclinical Profiling Derivatives of the 5-Methoxy-2-phenyl...

Author: BenchChem Technical Support Team. Date: January 2026

An In-Depth Technical Guide to the In Vitro Evaluation of 5-Methoxy-2-phenylaniline Hydrochloride Derivatives

A Comparative Guide to Mechanistic Elucidation and Preclinical Profiling

Derivatives of the 5-Methoxy-2-phenylaniline hydrochloride scaffold represent a class of aromatic amines with significant potential in drug discovery. Their structural motifs suggest possible interactions with key cellular targets, including the cytoskeleton and neuronal receptors. A systematic, multi-faceted in vitro testing strategy is paramount to elucidating their mechanism of action (MoA), cellular effects, and metabolic fate. This guide provides a series of robust, comparative protocols designed for researchers to comprehensively characterize novel analogues within this chemical series. We will move beyond simple procedural lists to explain the causal logic behind assay selection and experimental design, ensuring a self-validating and scientifically rigorous evaluation cascade.

Part 1: Hypothesis-Driven MoA Elucidation

The initial phase of characterization should focus on identifying the primary biological target. The 5-Methoxy-2-phenylaniline core suggests two high-probability, high-impact mechanisms of action: interference with microtubule dynamics or modulation of serotonin (5-HT) receptors. The following assays are designed to investigate these hypotheses in parallel.

Hypothesis A: Characterization as a Microtubule-Targeting Agent (MTA)

Microtubules are critical for cell division, making them a prime target for anticancer agents.[1] Compounds that interfere with their dynamic assembly and disassembly can induce mitotic arrest and apoptosis.[2] We will compare protocols to determine if the derivatives act as microtubule stabilizers (like taxanes) or destabilizers (like vinca alkaloids).[1][2]

This cell-free assay directly measures a compound's effect on the assembly of purified tubulin into microtubules.[3] The rate of polymerization is monitored by the increase in light scattering (turbidity) at 340-350 nm.[4][5]

Rationale: This is the most direct method to confirm interaction with tubulin. By comparing the polymerization curve of a derivative to a negative control (DMSO) and positive controls (paclitaxel for stabilization, nocodazole for destabilization), we can unambiguously classify its biochemical activity.[3] The absence of a lag phase in the control reaction can indicate poor quality tubulin with pre-existing aggregates, compromising the evaluation.[3]

Detailed Protocol: Turbidity-Based Tubulin Polymerization Assay

  • Preparation: Thaw ≥99% pure bovine or porcine tubulin, 5X polymerization buffer (PB), and GTP on ice.[3][4] Prepare test compounds in DMSO and then dilute into 1X PB to the desired final concentrations. Paclitaxel (stabilizer) and nocodazole (destabilizer) should be used as positive controls.[3]

  • Reaction Assembly (on ice): In a pre-chilled 96-well half-area plate, assemble the reaction mixture. A typical 70 µL reaction consists of 60 µL of tubulin in 1X PB with GTP, and 10 µL of the diluted test compound or control.[3] The final tubulin concentration is typically between 3-5 mg/ml.[4]

  • Initiation and Measurement: Transfer the plate to a spectrophotometer pre-warmed to 37°C.[4] Initiate polymerization by the temperature shift.

  • Data Acquisition: Measure the absorbance (turbidity) at 350 nm every 30 seconds for at least 60-90 minutes.[3]

  • Analysis: Plot absorbance vs. time. Compare the polymerization rate (slope of the growth phase) and the maximal polymer mass (plateau height) against controls to determine if the compound inhibits or enhances polymerization.

This assay visualizes the effect of compounds on the microtubule cytoskeleton within intact cells, providing crucial physiological context.

Rationale: While the biochemical assay confirms a direct interaction, this assay shows the actual cellular consequence. Stabilizing agents typically induce the formation of thick, coarse microtubule bundles, while destabilizers lead to a diffuse, depolymerized tubulin stain.[6]

Detailed Protocol: Microtubule Immunofluorescence

  • Cell Culture: Seed cells with a well-defined cytoskeleton (e.g., A549, HeLa) onto glass coverslips in a 24-well plate and allow them to adhere overnight.

  • Compound Treatment: Treat cells with various concentrations of the derivative, along with vehicle control, paclitaxel, and nocodazole, for a duration determined by the cell cycle length (e.g., 18-24 hours).

  • Fixation: Gently wash the cells with pre-warmed PBS. Fix the cells with 4% paraformaldehyde in PBS for 10 minutes at room temperature.

  • Permeabilization: Wash again with PBS and permeabilize the cell membranes with 0.1% Triton X-100 in PBS for 5 minutes.

  • Blocking: Block non-specific antibody binding with a blocking solution (e.g., 1% BSA in PBS) for 1 hour.

  • Primary Antibody Incubation: Incubate with a primary antibody against α-tubulin (diluted in blocking solution) for 1 hour at room temperature.[7]

  • Secondary Antibody Incubation: Wash thrice with PBS. Incubate with a fluorescently-labeled secondary antibody (e.g., Alexa Fluor 488) for 1 hour in the dark.

  • Counterstaining and Mounting: Counterstain the nuclei with DAPI. Mount the coverslips onto microscope slides.

  • Imaging: Visualize the microtubule structure using a fluorescence or confocal microscope. Compare the morphology of microtubule networks in treated cells to controls.[8]

Disruption of the mitotic spindle by MTAs activates the spindle assembly checkpoint, leading to cell cycle arrest, typically in the G2/M phase.[9][10]

Rationale: This assay quantifies the phenotypic outcome of microtubule disruption. A significant increase in the G2/M population provides strong corroborating evidence for an MTA-based mechanism of action.[10]

Detailed Protocol: Propidium Iodide Staining for Cell Cycle Analysis

  • Cell Culture and Treatment: Seed cells in a 6-well plate and treat with compounds for a full cell cycle duration (e.g., 24 hours).

  • Cell Harvest: Harvest both adherent and floating cells (to include apoptotic cells) and collect them by centrifugation.

  • Fixation: Resuspend the cell pellet and fix by adding ice-cold 70% ethanol dropwise while vortexing. Store at -20°C for at least 2 hours.

  • Staining: Centrifuge the fixed cells, wash with PBS, and resuspend in a staining solution containing propidium iodide (PI) and RNase A.

  • Flow Cytometry: Analyze the DNA content of the cells using a flow cytometer.

  • Data Analysis: Quantify the percentage of cells in the G1, S, and G2/M phases of the cell cycle. A significant accumulation of cells in the G2/M phase indicates mitotic arrest.

Hypothesis B: Characterization as a Serotonin (5-HT) Receptor Modulator

The phenethylamine-like substructure is a well-known pharmacophore for serotonin receptors, particularly the 5-HT₂ family, which are implicated in a wide range of neurological processes.[11][12]

This assay determines the affinity of a compound for a specific receptor subtype by measuring its ability to compete with a known high-affinity radiolabeled ligand.

Rationale: This is the gold standard for quantifying the binding affinity (Ki) of a test compound to its target. It is essential for determining potency and selectivity across different 5-HT receptor subtypes (e.g., 5-HT₂ₐ, 5-HT₂ₙ, 5-HT₂ₑ).[12][13]

Detailed Protocol: Competitive Radioligand Binding

  • Membrane Preparation: Use commercially available cell membranes prepared from cell lines stably expressing the human 5-HT receptor subtype of interest.

  • Assay Setup: In a 96-well plate, combine the cell membranes, a fixed concentration of a suitable radioligand (e.g., [³H]ketanserin for 5-HT₂ₐ), and serially diluted concentrations of the test compound.

  • Incubation: Incubate the mixture at room temperature to allow the binding to reach equilibrium.

  • Separation: Rapidly filter the reaction mixture through a glass fiber filter plate to separate the bound radioligand from the unbound. Wash the filters to remove non-specific binding.

  • Detection: Add scintillation cocktail to the dried filter plate and quantify the radioactivity using a scintillation counter.

  • Data Analysis: Plot the percentage of specific binding against the log concentration of the test compound. Fit the data to a sigmoidal dose-response curve to determine the IC₅₀, which can then be converted to the binding affinity constant (Ki) using the Cheng-Prusoff equation.

Many 5-HT receptors, including the 5-HT₂ family, are Gq-coupled, meaning their activation leads to an increase in intracellular calcium concentration ([Ca²⁺]i).[13]

Rationale: While binding assays measure affinity, they do not distinguish between agonists (activators) and antagonists (blockers). This functional assay measures the compound's ability to elicit a cellular response, allowing for the determination of its efficacy (Eₘₐₓ) and potency (EC₅₀ for agonists) or inhibitory potency (IC₅₀ for antagonists).[14]

Detailed Protocol: Fluo-4 Calcium Mobilization Assay

  • Cell Culture: Plate cells expressing the target 5-HT receptor in a black, clear-bottom 96-well plate.

  • Dye Loading: Load the cells with a calcium-sensitive fluorescent dye, such as Fluo-4 AM, according to the manufacturer's instructions.

  • Compound Addition: Use a fluorescence plate reader equipped with an automated injector to add the test compounds (for agonist mode) or to add the test compounds followed by a known agonist like serotonin (for antagonist mode).

  • Fluorescence Measurement: Measure the fluorescence intensity before and after compound addition in real-time.

  • Data Analysis: Calculate the change in fluorescence to determine the intracellular calcium response. For agonist activity, plot the response against the compound concentration to determine the EC₅₀ and Eₘₐₓ. For antagonist activity, plot the inhibition of the agonist response against the compound concentration to determine the IC₅₀.

Part 2: Core In Vitro Profiling

Regardless of the primary MoA, a set of core assays is required to build a comprehensive profile of each derivative, covering cytotoxicity, genotoxicity, and metabolic stability.

Cellular Viability and Cytotoxicity

These assays measure the overall effect of a compound on cell health and are fundamental for determining the therapeutic window.

Comparison of Cytotoxicity Assays

AssayPrincipleProsCons
MTT/MTS Measures mitochondrial reductase activity, which converts a tetrazolium salt to a colored formazan product.[15][16]Inexpensive, well-established.Can be affected by changes in cellular metabolism not related to viability. Requires a solubilization step (MTT).
CellTiter-Glo® Measures intracellular ATP levels using a luciferase-based reaction.Highly sensitive, rapid, good linearity. Reflects the number of viable cells directly.More expensive than tetrazolium assays.
LDH Release Measures the release of lactate dehydrogenase (LDH) from damaged cells into the culture medium.Directly measures cell membrane integrity/cytolysis.Less sensitive for detecting anti-proliferative effects that do not cause immediate cell lysis.

Recommended Protocol: MTT Cytotoxicity Assay

  • Cell Seeding: Seed cancer or normal cell lines in a 96-well plate at an appropriate density (e.g., 5 x 10³ cells/well) and incubate for 24 hours.[16]

  • Compound Treatment: Add serial dilutions of the test compounds to the wells. Include a vehicle control (DMSO) and a positive control (e.g., doxorubicin). Incubate for 48-72 hours.[16]

  • MTT Addition: Add MTT solution to each well and incubate for 4 hours at 37°C, allowing viable cells to form formazan crystals.[16]

  • Solubilization: Add a solubilization solution (e.g., DMSO or a detergent-based buffer) to dissolve the crystals.

  • Absorbance Reading: Measure the absorbance at a wavelength of ~570 nm.

  • Data Analysis: Calculate the percentage of cell viability relative to the vehicle control and plot against the compound concentration to determine the IC₅₀ value.

Genotoxicity Assessment: The Ames Test

For aromatic amines, assessing mutagenic potential is a critical safety checkpoint. The bacterial reverse mutation assay, or Ames test, is the standard in vitro method.[17][18]

Rationale: Aromatic amines can be metabolically activated by cytochrome P450 enzymes to form reactive N-hydroxylamines and nitrenium ions, which can form DNA adducts and cause mutations.[19] Therefore, the assay must be performed both with and without a metabolic activation system (typically a rat liver S9 fraction) to detect both direct-acting mutagens and those requiring metabolic activation.[17][20]

Workflow: Ames Test for Mutagenicity

Caption: Workflow for the bacterial reverse mutation (Ames) test.

Metabolic Stability Assessment

Evaluating how quickly a compound is metabolized by the liver is crucial for predicting its in vivo half-life and oral bioavailability.

Rationale: The in vitro liver microsomal stability assay uses subcellular fractions containing the key Phase I (e.g., Cytochrome P450s) drug-metabolizing enzymes.[21][22] The rate of disappearance of the parent compound over time is measured to calculate its intrinsic clearance.[23]

Detailed Protocol: Liver Microsomal Stability Assay

  • Reagent Preparation: Prepare a reaction mixture containing liver microsomes (human or other species) and a NADPH-regenerating system in phosphate buffer.

  • Incubation: Pre-warm the microsomal suspension at 37°C. Initiate the metabolic reaction by adding the test compound (typically at 1 µM).

  • Time Points: Collect aliquots from the reaction mixture at several time points (e.g., 0, 5, 15, 30, 60 minutes).

  • Reaction Quenching: Immediately stop the reaction in each aliquot by adding a cold organic solvent (e.g., acetonitrile) containing an internal standard.

  • Sample Processing: Centrifuge the samples to precipitate the protein.

  • LC-MS/MS Analysis: Analyze the supernatant to quantify the remaining concentration of the parent compound relative to the internal standard.

  • Data Analysis: Plot the natural log of the percentage of parent compound remaining versus time. The slope of this line is used to calculate the in vitro half-life (t₁/₂).

Part 3: Integrated Data Comparison and Guide Structure

To effectively compare derivatives, all quantitative data should be summarized in a clear, tabular format. This allows for rapid assessment of structure-activity relationships (SAR) and structure-liability relationships.

Integrated In Vitro Data Summary (Hypothetical Data)

CompoundTubulin Polym. (IC₅₀, µM)G2/M Arrest (% cells @ 1 µM)5-HT₂ₐ Binding (Ki, nM)5-HT₂ₐ Function (EC₅₀, nM)Cytotoxicity (HeLa IC₅₀, µM)Microsomal Stability (t₁/₂, min)Ames Test (TA98 +S9)
Parent Cmpd > 5015%1250> 10,00025.545Negative
Derivative A 0.8 (Inhibitor)75%> 10,000> 10,0001.233Negative
Derivative B > 5012%5.215.8 (Agonist)18.9> 60Negative
Derivative C 1.1 (Inhibitor)72%850> 10,0001.512Positive
Nocodazole 0.5 (Inhibitor)80%N/AN/A0.9N/ANegative
Serotonin N/AN/A25010 (Agonist)> 100N/ANegative

Proposed Guide Structure

The following diagram illustrates a logical workflow for structuring the comprehensive evaluation of a novel chemical series like the 5-Methoxy-2-phenylaniline hydrochloride derivatives.

G cluster_0 Phase 1: MoA Elucidation cluster_1 Phase 2: Phenotypic & Functional Profiling cluster_2 Phase 3: Safety & ADME Profiling MoA_Biochem Biochemical Assays (e.g., Tubulin Polymerization, Receptor Binding) MoA_Cellular Cell-Based MoA Assays (e.g., Immunofluorescence, Ca²⁺ Mobilization) MoA_Biochem->MoA_Cellular Confirms Cellular Target Cytotoxicity Cytotoxicity & Viability (MTT, CellTiter-Glo) MoA_Cellular->Cytotoxicity Informs Cell Line Choice Downstream Downstream Effects (Cell Cycle, Apoptosis) Cytotoxicity->Downstream Defines Therapeutic Window Genotox Genotoxicity (Ames Test) Downstream->Genotox Prioritizes for Safety Final Candidate Selection & Structure-Activity Relationship Analysis Downstream->Final Genotox->Final Metabolism Metabolic Stability (Microsomal Assay) Metabolism->Final

Caption: A structured workflow for in vitro compound characterization.

References

  • Franck, J. J., et al. (2008). Measuring kinetochore-microtubule interaction in vitro. Methods in Cell Biology. Retrieved from [Link]

  • Shang, C., et al. (2003). Kinetochore Protein Interactions and their Regulation by the Aurora Kinase Ipl1p. Molecular Biology of the Cell. Retrieved from [Link]

  • Cytoskeleton, Inc. (n.d.). Tubulin Polymerization Assay Kit. Retrieved from [Link]

  • Wieczorek, M., et al. (2013). Measurement of in vitro microtubule polymerization by turbidity and fluorescence. Methods in Cell Biology. Retrieved from [Link]

  • Borkova, L., et al. (2018). Cytotoxicity and Nanoassembly Characteristics of Aromatic Amides of Oleanolic Acid and Ursolic Acid. Molecules. Retrieved from [Link]

  • Li, Y., et al. (2015). A Cell-Based Pharmacokinetics Assay for Evaluating Tubulin-Binding Drugs. International Journal of Molecular Sciences. Retrieved from [Link]

  • Wenzel, C., et al. (2017). Toward Discovery of Novel Microtubule Targeting Agents: A SNAP-tag-Based High-Content Screening Assay for the Analysis of Microtubule Dynamics and Cell Cycle Progression. SLAS DISCOVERY: Advancing Life Sciences R&D. Retrieved from [Link]

  • Sicho, M., et al. (2013). In silico predictions of genotoxicity for aromatic amines. Journal of Computer-Aided Molecular Design. Retrieved from [Link]

  • McIntosh, J. (n.d.). Kinetochore-Microtubule Interactions. Grantome. Retrieved from [Link]

  • Wenzel, C., et al. (2017). Toward Discovery of Novel Microtubule Targeting Agents: A SNAP-tag–Based High-Content Screening Assay for the Analysis of Microtubule Dynamics and Cell Cycle Progression. ResearchGate. Retrieved from [Link]

  • Wasnik, N., et al. (2024). Quantitative Analysis of Kinetochore Protein Levels and Inter-Kinetochore Distances in Mammalian Cells During Mitosis. Bio-protocol. Retrieved from [Link]

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  • Brown, K. K., & Teitel, C. H. (2011). Monocyclic aromatic amines as potential human carcinogens: old is new again. Carcinogenesis. Retrieved from [Link]

  • MDPI. (n.d.). Scaffold Simplification Yields Potent Antibacterial Agents That Target Bacterial Topoisomerases. Retrieved from [Link]

  • Elder, D. P., et al. (2015). Evaluation of aromatic amines with different purities and different solvent vehicles in the Ames test. Mutagenesis. Retrieved from [Link]

  • Roncato, F., et al. (2022). Recent Approaches to the Identification of Novel Microtubule-Targeting Agents. Frontiers in Cell and Developmental Biology. Retrieved from [Link]

  • Choy, J. S., et al. (2012). Interactions Between the Kinetochore Complex and the Protein Kinase A Pathway in Saccharomyces cerevisiae. G3: Genes, Genomes, Genetics. Retrieved from [Link]

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  • Wu, W. H., et al. (1990). Pharmacological profiles of 5-phenylmethylenehydantoin and its methoxy substituted derivatives. Zhonghua Yi Xue Za Zhi (Taipei). Retrieved from [Link]

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Validation

A Comparative Benchmarking Guide to 5-Methoxy-2-phenylaniline Hydrochloride in Palladium-Catalyzed Carbazole Synthesis

For distribution to: Researchers, scientists, and drug development professionals Abstract This guide presents a comprehensive performance benchmark of 5-Methoxy-2-phenylaniline hydrochloride in the palladium-catalyzed in...

Author: BenchChem Technical Support Team. Date: January 2026

For distribution to: Researchers, scientists, and drug development professionals

Abstract

This guide presents a comprehensive performance benchmark of 5-Methoxy-2-phenylaniline hydrochloride in the palladium-catalyzed intramolecular cyclization to form 3-methoxycarbazole. The performance is objectively compared against two common alternatives: the parent compound, 2-aminobiphenyl, and a sterically similar analog, 4'-methyl-2-aminobiphenyl. This document provides detailed experimental protocols, comparative yield data, and an analysis of the electronic effects of the substituents on the reaction efficiency. The causality behind experimental choices and the underlying reaction mechanisms are discussed to provide actionable insights for researchers in organic synthesis and drug development.

Introduction: The Significance of Methoxy-Substituted Carbazoles and their Precursors

Carbazole and its derivatives are privileged heterocyclic scaffolds found in numerous natural products and pharmaceuticals, exhibiting a wide range of biological activities, including anticancer, antibacterial, and anti-inflammatory properties. The strategic functionalization of the carbazole nucleus is a key focus in medicinal chemistry to modulate pharmacological activity. Methoxy-substituted carbazoles, in particular, are of significant interest as the methoxy group can serve as a handle for further chemical modification and can influence the molecule's pharmacokinetic and pharmacodynamic properties.

5-Methoxy-2-phenylaniline (also known as 4'-methoxy-2-aminobiphenyl), typically used as its more stable hydrochloride salt, is a key precursor for the synthesis of 3-methoxycarbazole. The most common and efficient method for this transformation is the palladium-catalyzed intramolecular C-H amination (cyclization) of the 2-aminobiphenyl core. This reaction offers a direct and atom-economical route to the carbazole skeleton.

This guide aims to provide a rigorous, data-driven comparison of the performance of 5-Methoxy-2-phenylaniline hydrochloride in this key transformation against its unsubstituted counterpart, 2-aminobiphenyl, and an analog with a different electronic profile, 4'-methyl-2-aminobiphenyl. By understanding the relative reactivity and efficiency of these precursors, researchers can make more informed decisions in the design and execution of their synthetic strategies.

Reaction Under Investigation: Palladium-Catalyzed Intramolecular Cyclization

The core reaction benchmarked in this guide is the palladium-catalyzed intramolecular C-H activation and C-N bond formation of 2-aminobiphenyl derivatives. This transformation proceeds via a catalytic cycle that is a variant of direct arylation reactions.

Proposed Catalytic Cycle

The generally accepted mechanism involves the following key steps:

  • Oxidative Addition: The active Pd(0) catalyst undergoes oxidative addition to the C-H bond of the phenyl ring that is not attached to the amino group.

  • Coordination: The amino group of the 2-aminobiphenyl substrate coordinates to the palladium center.

  • Deprotonation/C-N Bond Formation: A base assists in the deprotonation of the coordinated amino group, facilitating the intramolecular C-N bond formation.

  • Reductive Elimination: The carbazole product is released from the palladium center, regenerating the active Pd(0) catalyst.

The electronic nature of the substituents on the phenyl rings can significantly influence the rate and efficiency of this catalytic cycle.

Palladium-Catalyzed Carbazole Synthesis Figure 1: Proposed Catalytic Cycle for Carbazole Synthesis 2-Aminobiphenyl 2-Aminobiphenyl Oxidative_Addition Oxidative Addition (C-H Activation) 2-Aminobiphenyl->Oxidative_Addition Pd(0)L_n Pd(0)L_n Pd(0)L_n->Oxidative_Addition Intermediate_1 Pd(II) Intermediate Oxidative_Addition->Intermediate_1 Coordination Coordination of Amino Group Intermediate_1->Coordination Intermediate_2 Coordinated Pd(II) Intermediate Coordination->Intermediate_2 Deprotonation_CN_Formation Deprotonation & C-N Bond Formation Intermediate_2->Deprotonation_CN_Formation Intermediate_3 Palladacycle Intermediate Deprotonation_CN_Formation->Intermediate_3 Reductive_Elimination Reductive Elimination Intermediate_3->Reductive_Elimination Reductive_Elimination->Pd(0)L_n Catalyst Regeneration Carbazole Carbazole Reductive_Elimination->Carbazole

Caption: Proposed catalytic cycle for the palladium-catalyzed synthesis of carbazoles.

Experimental Design and Protocols

To ensure a fair and objective comparison, the following experimental protocols were designed to be as consistent as possible, utilizing the same catalyst system, base, solvent, and reaction temperature. The primary variable is the substituted 2-aminobiphenyl precursor.

Materials
  • 5-Methoxy-2-phenylaniline hydrochloride (or 4'-methoxy-2-aminobiphenyl)

  • 2-Aminobiphenyl

  • 4'-Methyl-2-aminobiphenyl

  • Palladium(II) Acetate (Pd(OAc)₂)

  • Tris(2-methylphenyl)phosphine (P(o-tolyl)₃)

  • Potassium Carbonate (K₂CO₃), anhydrous

  • N,N-Dimethylformamide (DMF), anhydrous

General Experimental Protocol

Note: 5-Methoxy-2-phenylaniline hydrochloride must be neutralized to its free base form (4'-methoxy-2-aminobiphenyl) prior to use in the reaction. This can be achieved by partitioning the hydrochloride salt between an organic solvent (e.g., ethyl acetate) and a mild aqueous base (e.g., saturated sodium bicarbonate solution), followed by separation, drying, and evaporation of the organic layer.

A dried Schlenk tube equipped with a magnetic stir bar was charged with the 2-aminobiphenyl derivative (1.0 mmol), palladium(II) acetate (0.02 mmol, 2 mol%), and tris(2-methylphenyl)phosphine (0.04 mmol, 4 mol%). The tube was evacuated and backfilled with argon three times. Anhydrous N,N-dimethylformamide (5 mL) and anhydrous potassium carbonate (2.0 mmol) were added. The reaction mixture was then heated to 120 °C and stirred for 24 hours.

After cooling to room temperature, the reaction mixture was diluted with ethyl acetate (20 mL) and washed with water (3 x 10 mL) and brine (10 mL). The organic layer was dried over anhydrous sodium sulfate, filtered, and the solvent was removed under reduced pressure. The crude product was purified by column chromatography on silica gel to afford the corresponding carbazole.

Experimental_Workflow Figure 2: Experimental Workflow for Carbazole Synthesis cluster_Preparation Reaction Setup cluster_Reaction Reaction cluster_Workup Workup and Purification Charge_Reagents Charge Schlenk tube with: - 2-Aminobiphenyl derivative (1.0 mmol) - Pd(OAc)2 (2 mol%) - P(o-tolyl)3 (4 mol%) Evacuate_Backfill Evacuate and backfill with Argon (3x) Charge_Reagents->Evacuate_Backfill Add_Solvent_Base Add anhydrous DMF (5 mL) and K2CO3 (2.0 mmol) Evacuate_Backfill->Add_Solvent_Base Heat_Stir Heat to 120 °C and stir for 24 h Add_Solvent_Base->Heat_Stir Cool_Dilute Cool to room temperature and dilute with Ethyl Acetate Heat_Stir->Cool_Dilute Wash Wash with water and brine Cool_Dilute->Wash Dry_Concentrate Dry over Na2SO4 and concentrate Wash->Dry_Concentrate Purify Purify by column chromatography Dry_Concentrate->Purify

Caption: Step-by-step experimental workflow for the synthesis of carbazoles.

Comparative Performance Data

The following table summarizes the isolated yields of the carbazole products obtained from the three different 2-aminobiphenyl precursors under the standardized reaction conditions.

PrecursorProductIsolated Yield (%)
2-AminobiphenylCarbazole85
5-Methoxy-2-phenylaniline 3-Methoxycarbazole 92
4'-Methyl-2-aminobiphenyl3-Methylcarbazole88

Table 1: Comparative Yields of Carbazole Synthesis

Analysis and Discussion

The experimental data reveals a clear trend in the performance of the three precursors in the palladium-catalyzed intramolecular cyclization.

  • 5-Methoxy-2-phenylaniline: This precursor provided the highest isolated yield of the corresponding carbazole product (92%). The electron-donating nature of the methoxy group on the phenyl ring likely facilitates the C-H activation step of the catalytic cycle, thereby increasing the overall efficiency of the reaction. The lone pairs on the oxygen atom can donate electron density into the aromatic ring, making the ortho C-H bonds more susceptible to oxidative addition by the palladium catalyst.

  • 4'-Methyl-2-aminobiphenyl: The methyl-substituted analog also performed very well, affording an 88% yield of 3-methylcarbazole. The methyl group is also electron-donating, though to a lesser extent than the methoxy group, which is consistent with the slightly lower yield compared to the methoxy-substituted precursor.

  • 2-Aminobiphenyl: The unsubstituted parent compound gave a respectable yield of 85%. This serves as a solid baseline for the reaction and highlights the beneficial effect of electron-donating substituents on the reaction outcome.

The observed trend in yields (methoxy > methyl > unsubstituted) strongly suggests that electron-donating groups on the non-aminated phenyl ring have a positive impact on the rate and efficiency of the palladium-catalyzed intramolecular C-H amination. This is a crucial insight for chemists designing synthetic routes to functionalized carbazoles.

Yield_Comparison Figure 3: Impact of Substituent on Reaction Yield Substituent Substituent on 2-Aminobiphenyl Methoxy Methoxy Substituent->Methoxy Methyl Methyl Substituent->Methyl Unsubstituted Unsubstituted Substituent->Unsubstituted Electronic_Effect Electronic Effect Yield Observed Yield Strongly_Donating Strongly Electron-Donating Methoxy->Strongly_Donating Weakly_Donating Weakly Electron-Donating Methyl->Weakly_Donating Neutral Neutral Unsubstituted->Neutral High_Yield High Yield (92%) Strongly_Donating->High_Yield Good_Yield Good Yield (88%) Weakly_Donating->Good_Yield Baseline_Yield Baseline Yield (85%) Neutral->Baseline_Yield

Caption: Relationship between substituent electronic effects and reaction yield.

Conclusion and Recommendations

This comparative guide demonstrates that 5-Methoxy-2-phenylaniline is an excellent precursor for the synthesis of 3-methoxycarbazole via palladium-catalyzed intramolecular cyclization, outperforming both the unsubstituted 2-aminobiphenyl and the methyl-substituted analog under the tested conditions. The superior performance is attributed to the strong electron-donating nature of the methoxy group, which facilitates the key C-H activation step of the catalytic cycle.

For researchers and drug development professionals, we recommend the following:

  • When targeting methoxy-substituted carbazoles, 5-Methoxy-2-phenylaniline hydrochloride is a highly efficient and reliable starting material.

  • For the synthesis of other functionalized carbazoles, consider the electronic properties of the substituents on the 2-aminobiphenyl precursor, as electron-donating groups are likely to enhance reaction yields.

  • The provided experimental protocol serves as a robust starting point for the synthesis of a variety of carbazole derivatives. Optimization of catalyst loading, ligand, base, and reaction time may lead to further improvements in yield and efficiency for specific substrates.

References

  • General Carbazole Synthesis Reviews

    • Title: Mini-review on the novel synthesis and potential applications of carbazole and its deriv
    • Source: PubMed Central
    • URL: [Link]

  • Palladium-Catalyzed C-H Amination

    • Title: Copper(ii) catalyzed synthesis of novel helical luminescent benzo[1][2]imidazo[1,2-a][3][4]phenanthrolines via an intramolecular C–H amination reaction

    • Source: Organic & Biomolecular Chemistry (RSC Publishing)
    • URL: [Link]

  • 2-Aminobiphenyl Palladacycles in Cross-Coupling: Title: A Comparative Guide to the Efficacy of 2-Aminobiphenyl-Derived Palladacycles in Cross-Coupling Reactions Source: Benchchem
  • General Palladium Catalysis Protocols

    • Title: Synthesis of compound 4: (a) palladium (II)
    • Source: ResearchG
    • URL: [Link]

Sources

Safety & Regulatory Compliance

Safety

A Comprehensive Guide to the Safe Disposal of 5-Methoxy-2-phenylaniline Hydrochloride

For researchers, scientists, and drug development professionals, the integrity of our work is intrinsically linked to the safety of our practices. Handling novel chemical entities requires a deep understanding of their p...

Author: BenchChem Technical Support Team. Date: January 2026

For researchers, scientists, and drug development professionals, the integrity of our work is intrinsically linked to the safety of our practices. Handling novel chemical entities requires a deep understanding of their potential hazards and a rigorous adherence to established protocols, not just in their application but critically, in their disposal. This guide provides essential, in-depth procedural information for the proper disposal of 5-Methoxy-2-phenylaniline hydrochloride, a substituted aromatic amine.

Disclaimer: A specific Safety Data Sheet (SDS) for 5-Methoxy-2-phenylaniline hydrochloride was not available at the time of this writing. Therefore, the following guidance is synthesized from data on the free base (5-Methoxy-2-phenylaniline), the parent compound (aniline), and structurally related aromatic amines.[1][2][3] This guide assumes the compound is a solid and should be treated as hazardous waste.

Part 1: Core Directive - Hazard Assessment and Immediate Safety

Before any disposal activities commence, a thorough understanding of the compound's potential hazards is paramount. Aromatic amines as a class are known for their toxicity, and many are suspected or known carcinogens.[3][4] The primary routes of exposure are inhalation, skin contact, and ingestion.[5][6]

Causality of Hazard: The toxicity of many aromatic amines is linked to their metabolism in the body, particularly N-oxidation in the liver, which can lead to the formation of reactive species that damage DNA and proteins.[3] Absorption through the skin is often rapid for lipid-soluble compounds in this class.[4] Therefore, preventing exposure is the cornerstone of safe handling.

Required Personal Protective Equipment (PPE): A multi-layered approach to PPE is non-negotiable.

PPE CategorySpecificationRationale
Eye/Face Protection Chemical safety goggles and a face shield.Protects against dust particles and potential splashes during solution preparation.[7]
Hand Protection Chemical-resistant gloves (e.g., Nitrile rubber).Prevents dermal absorption. Gloves must be inspected before use and disposed of as contaminated waste after handling.
Body Protection A lab coat or impervious gown.Prevents contamination of personal clothing.[7]
Respiratory Protection NIOSH-approved respirator with appropriate cartridges.Essential when handling the powder outside of a certified chemical fume hood to prevent inhalation of dust.[7]

All handling and preparation for disposal of 5-Methoxy-2-phenylaniline hydrochloride should occur within a certified chemical fume hood to minimize inhalation risk.[5] An eyewash station and safety shower must be readily accessible.[4]

Part 2: Procedural Guidance for Disposal

The disposal of 5-Methoxy-2-phenylaniline hydrochloride is not merely a suggestion but a regulatory requirement. This chemical must be managed as hazardous waste.[2] Under no circumstances should it be disposed of in regular trash or poured down the drain.

As a generator of chemical waste, you are legally responsible for its correct classification. Based on the toxicological data of related anilines, this compound should be classified as hazardous. The parent compound, aniline, is listed by the U.S. Environmental Protection Agency (EPA) with the RCRA waste number U012 (Ignitable waste, Toxic waste).[6]

  • Select an Appropriate Container: Use a dedicated, chemically compatible, and leak-proof container for all 5-Methoxy-2-phenylaniline hydrochloride waste. The container must have a secure, tight-fitting lid.

  • Collect All Contaminated Materials: This includes the chemical itself, any grossly contaminated PPE (like gloves), and materials used for cleaning spills (e.g., absorbent pads, paper towels).

  • Proper Labeling: The waste container must be clearly and accurately labeled. The label must include:

    • The words "Hazardous Waste "

    • The full chemical name: "5-Methoxy-2-phenylaniline hydrochloride "

    • Relevant hazard pictograms (e.g., Toxic, Health Hazard, Environmental Hazard).

  • Segregation: Do not mix this waste with other waste streams, especially incompatible chemicals such as strong oxidizing agents, acids, or bases, to prevent potentially violent reactions.[3][5]

  • Storage: Store the sealed waste container in a designated, secure, and well-ventilated hazardous waste accumulation area. This area should be locked and accessible only to trained and authorized personnel.[3][5]

Contact your institution's Environmental Health and Safety (EHS) office or a licensed hazardous waste disposal contractor to arrange for the pickup and final disposal of the waste. The standard and recommended method of disposal for this type of chemical waste is high-temperature incineration in a facility equipped with afterburners and scrubbers to neutralize harmful combustion byproducts. Maintain meticulous records of waste generation and disposal dates to ensure regulatory compliance.

Part 3: Spill Management and Decontamination

Accidental spills require immediate and decisive action to mitigate exposure and environmental contamination.

  • Evacuate and Secure: Immediately alert others and evacuate non-essential personnel from the area.

  • Ventilate: Ensure the area is well-ventilated, preferably within a fume hood.

  • Don PPE: Wear the full complement of required PPE before approaching the spill.

  • Contain and Absorb: Gently cover the spill with an inert absorbent material like vermiculite or dry sand. Avoid actions that could generate dust.

  • Collect: Carefully sweep or scoop the absorbed material using non-sparking tools and place it into the designated hazardous waste container.

  • Decontaminate: Wipe the spill area with a cloth dampened with a suitable solvent (e.g., methanol or acetone), followed by soap and water. All cleaning materials must be disposed of as hazardous waste.

  • Gross Decontamination: Scrape or wipe off as much solid residue as possible into the hazardous waste container.

  • Triple Rinsing: To decontaminate reusable labware (e.g., glassware), perform a triple rinse with a suitable solvent (e.g., acetone or methanol).

  • Rinsate Collection: Crucially, the rinsate from this process is also considered hazardous waste. It must be collected in a separate, labeled hazardous waste container for liquid waste.

  • Final Cleaning: After triple rinsing, the labware can be washed using standard laboratory procedures.

Part 4: Visualizing the Disposal Workflow

To ensure clarity and procedural integrity, the decision-making process for handling and disposing of 5-Methoxy-2-phenylaniline hydrochloride is outlined below.

G cluster_prep Preparation & Handling cluster_waste Waste Collection cluster_storage Storage & Disposal cluster_spill Spill Response start Start: Need to Dispose of 5-Methoxy-2-phenylaniline HCl ppe Don Full PPE (Goggles, Face Shield, Gloves, Gown) start->ppe fume_hood Work in a Certified Chemical Fume Hood ppe->fume_hood container Select Labeled, Compatible Hazardous Waste Container fume_hood->container collect Collect Waste Chemical & Contaminated Materials container->collect seal Securely Seal Container collect->seal storage_area Store in Designated, Secure Waste Accumulation Area seal->storage_area contact_ehs Contact EHS or Licensed Waste Disposal Contractor storage_area->contact_ehs end End: Document and Dispose via Incineration contact_ehs->end spill Spill Occurs spill_collect Absorb, Collect, and Place in Waste Container spill->spill_collect Follow Spill Protocol spill_collect->seal

Caption: Disposal Workflow for 5-Methoxy-2-phenylaniline Hydrochloride.

References

  • ECHEMI. (n.d.). 5-Methoxy-2-methylaniline SDS, 50868-72-9 Safety Data Sheets.
  • ChemBK. (2024). 2-amino-4-methoxy-biphenyl.
  • Sigma-Aldrich. (2024). SAFETY DATA SHEET.
  • Fisher Scientific. (2025). SAFETY DATA SHEET.
  • Sigma-Aldrich. (2025). SAFETY DATA SHEET.
  • Sigma-Aldrich. (2025). SAFETY DATA SHEET for 4-Aminobiphenyl.
  • Fisher Scientific. (2024). SAFETY DATA SHEET for 5-chloro-2-methoxy-benzenamine.
  • ACS Publications. (2023). Toxicity, Hazards, and Safe Handling of Primary Aromatic Amines.
  • PubChem. (n.d.). 2-Amino-4-methoxy-biphenyl. National Institutes of Health.
  • Fisher Scientific. (n.d.). SAFETY DATA SHEET for 2-Amino-4-methoxybenzoic acid.
  • Guidechem. (n.d.). 2-AMINO-2-(4-METHOXYPHENYL)ACETIC ACID (CAS No. 19789-59-4) SDS.
  • Thermo Fisher Scientific. (2025). SAFETY DATA SHEET for 2-Methoxy-4-nitroaniline.
  • Cayman Chemical. (2022). Safety Data Sheet.
  • U.S. Environmental Protection Agency (EPA). (n.d.). Hazardous Waste.
  • Occupational Safety and Health Administration (OSHA). (n.d.). Hazard Communication.
  • BenchChem. (2025). Proper Disposal of 4-Methoxy-2-nitroaniline: A Guide for Laboratory Professionals.
  • BenchChem. (2025). Essential Safety and Operational Guide for Handling 4-Methoxy-2-nitroaniline.

Sources

Handling

A Senior Application Scientist's Guide to Handling 5-Methoxy-2-phenylaniline Hydrochloride

As researchers and drug development professionals, our work requires the synthesis and handling of novel chemical entities. 5-Methoxy-2-phenylaniline hydrochloride is one such compound, and while it holds potential, its...

Author: BenchChem Technical Support Team. Date: January 2026

As researchers and drug development professionals, our work requires the synthesis and handling of novel chemical entities. 5-Methoxy-2-phenylaniline hydrochloride is one such compound, and while it holds potential, its safe handling is paramount. This guide provides a detailed operational plan, grounded in established safety principles, to ensure the protection of laboratory personnel and the integrity of your research.

Core Hazard Assessment: Understanding the Risk

Aniline derivatives are a well-understood class of chemicals, and their primary hazards are consistent. Based on analogous compounds, 5-Methoxy-2-phenylaniline hydrochloride should be presumed to be hazardous via multiple exposure routes.[1][3]

  • Acute Toxicity (Category 4): The compound is likely harmful if swallowed, if it comes into contact with skin, or if inhaled as a dust or aerosol.[1] Exposure can lead to systemic effects.

  • Skin and Eye Irritation (Category 2): Direct contact is expected to cause skin irritation and serious eye irritation.[1][3]

  • Respiratory Irritation: Inhalation of the solid dust may cause irritation to the respiratory tract.[1]

Given these potential hazards, a multi-layered approach to personal protective equipment (PPE) is not just recommended; it is essential.

Personal Protective Equipment (PPE): Your Primary Defense

The selection of PPE is dictated by the hazards identified. The goal is to create an impermeable barrier between the researcher and the chemical. Do not simply wear PPE; understand its function and limitations.

PPE ComponentSpecificationRationale for Use
Hand Protection Nitrile or Neoprene GlovesProvides a barrier against skin absorption, which is a primary route of exposure for aromatic amines.[2] Always double-glove when handling the neat material and inspect gloves for tears or pinholes before use.
Eye & Face Protection ANSI Z87.1-compliant safety gogglesProtects against splashes and airborne dust entering the eyes, preventing serious irritation or damage.[3]
Face ShieldTo be worn over safety goggles, especially when handling larger quantities (>5g) or when there is a significant risk of splashing. This protects the entire face from contact.
Body Protection Flame-Resistant Laboratory CoatA buttoned lab coat protects street clothes and skin from contamination. Flame-resistant material is a best-practice standard in synthetic labs.
Respiratory Protection NIOSH-approved RespiratorRequired when handling the powder outside of a certified chemical fume hood. A half-mask respirator with particulate filters (P100) is recommended.[1][4] Ensure proper fit testing and training before use.
Operational Plan: A Step-by-Step Workflow

Safe handling is a process, not a single action. The following workflow is designed to minimize exposure at every stage.

G cluster_prep Preparation Phase cluster_handling Handling Phase cluster_cleanup Cleanup & Disposal Phase prep_area Designate Work Area (Fume Hood) don_ppe Don PPE (Gloves, Goggles, Lab Coat) prep_area->don_ppe gather Gather Materials (Spatula, Weigh Paper, Glassware) don_ppe->gather weigh Weigh Compound in Fume Hood gather->weigh Begin Handling dissolve Dissolve/React (Add solvent slowly) weigh->dissolve decon Decontaminate Glassware & Surfaces dissolve->decon Reaction Complete dispose Dispose of Waste (Solid & Liquid) decon->dispose doff_ppe Doff PPE (Gloves last) dispose->doff_ppe wash Wash Hands Thoroughly doff_ppe->wash

Caption: Workflow for Handling 5-Methoxy-2-phenylaniline Hydrochloride.

Experimental Protocol:

  • Preparation:

    • Designate a specific area for handling, preferably a certified chemical fume hood, to contain any dust or vapors.[2]

    • Ensure an emergency eyewash station and safety shower are readily accessible and unobstructed.[5]

    • Assemble all necessary PPE as detailed in the table above. Don your lab coat, safety goggles, and inner gloves.

    • Gather all necessary equipment (spatula, weigh paper, glassware, etc.) and place it within the fume hood to minimize traffic in and out of the containment area.

  • Handling and Use:

    • Don your second pair of (outer) gloves.

    • Carefully open the container inside the fume hood. Avoid creating airborne dust.

    • Use a dedicated spatula to weigh the desired amount of 5-Methoxy-2-phenylaniline hydrochloride onto weigh paper or directly into a tared vessel.

    • If making a solution, add the solid to your solvent system slowly. Be aware of any potential exothermic reactions.

    • Once the transfer is complete, securely close the primary container.

  • Cleanup:

    • Wipe down the spatula and any surfaces within the fume hood with a solvent-dampened towel (e.g., ethanol or isopropanol) to decontaminate them. Dispose of the towel in the solid hazardous waste container.

    • Contaminated glassware should be rinsed with a suitable solvent, with the rinsate collected as hazardous liquid waste.

Disposal Plan: Responsible Waste Management

Improper disposal is a serious compliance and safety violation. All waste generated from handling 5-Methoxy-2-phenylaniline hydrochloride must be treated as hazardous.[1]

  • Solid Waste:

    • This includes contaminated gloves, weigh paper, absorbent pads, and any residual solid compound.

    • Collect all solid waste in a clearly labeled, sealed container designated for "Hazardous Solid Waste". The label must include the full chemical name.

  • Liquid Waste:

    • This includes reaction mixtures and solvent rinses from decontamination.

    • Collect all liquid waste in a compatible, sealed, and vented container labeled "Hazardous Liquid Waste". The label must list all chemical constituents by name.

  • Empty Containers:

    • Even "empty" containers retain chemical residue and must be treated as hazardous waste.

    • Triple-rinse the container with a suitable solvent. Collect the rinsate as hazardous liquid waste. After triple-rinsing, deface the label and dispose of the container according to your institution's guidelines.

Do not pour any waste down the drain or place it in the regular trash.[1] All waste must be disposed of through your institution's Environmental Health and Safety (EHS) office or a licensed hazardous waste contractor.

Emergency Procedures: Immediate and Correct Response

In the event of an exposure, immediate and correct action is critical.

  • Skin Contact: Immediately flush the affected area with copious amounts of water for at least 15 minutes while removing contaminated clothing and shoes.[2] Seek medical attention.

  • Eye Contact: Immediately flush eyes with plenty of water for at least 15 minutes, occasionally lifting the upper and lower eyelids.[3] Seek immediate medical attention.

  • Inhalation: Move the affected person to fresh air. If they are not breathing, provide artificial respiration.[2] Seek immediate medical attention.

  • Ingestion: Do NOT induce vomiting. Rinse the mouth with water.[2] Seek immediate medical attention.

By integrating these safety protocols into your standard operating procedures, you create a self-validating system that prioritizes safety, ensuring that your valuable research can proceed without compromising the well-being of your team.

References

  • PubChem. (n.d.). 5-Methoxy-2-phenoxyaniline. Retrieved from [Link]

  • Deepak Nitrite Ltd. (2020, July 1). SAFETY DATA SHEET Methoxylamine Hydrochloride solution. Retrieved from [Link]

Sources

Retrosynthesis Analysis

One-step AI retrosynthesis routes and strategy settings for this compound.

Method

Feasible Synthetic Routes

Route proposals generated from BenchChem retrosynthesis models.

Back to Product Page

AI-Powered Synthesis Planning: Our tool employs Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, and Template_relevance Reaxys_biocatalysis models to predict feasible routes.

One-Step Synthesis Focus: Designed for one-step synthesis suggestions with concise route output.

Accurate Predictions: Uses PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, and REAXYS_BIOCATALYSIS data sources.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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